molecular formula C8H11N3O3S B182088 Lamivudine CAS No. 136891-12-8

Lamivudine

Katalognummer: B182088
CAS-Nummer: 136891-12-8
Molekulargewicht: 229.26 g/mol
InChI-Schlüssel: JTEGQNOMFQHVDC-NKWVEPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lamivudine, also known as 3TC, is a nucleoside reverse transcriptase inhibitor (NRTI) that serves as a critical tool in antiviral research for studying HIV-1, HIV-2, and Hepatitis B virus (HBV) . Its primary research value lies in its well-characterized mechanism of action as a chain terminator of viral DNA synthesis. Inside the cell, this compound is phosphorylated to its active metabolite, this compound triphosphate, which competes with endogenous deoxycytidine triphosphate for incorporation into the growing viral DNA chain by reverse transcriptase . Once incorporated, the absence of a 3'-hydroxyl group in its structure prevents the formation of the 5' to 3' phosphodiester linkage, halting DNA chain elongation and effectively inhibiting viral replication . A key area of ongoing investigation involves the development and management of viral resistance. Prolonged research use of this compound can select for resistant viral strains, most notably the M184V/I mutation in HIV reverse transcriptase and mutations in the YMDD motif (e.g., M204V/I) of the HBV polymerase . This makes this compound a vital compound for studies focused on understanding resistance pathways, viral fitness, and the strategic benefits of combination therapies, where it is often paired with other antiretroviral agents to suppress the emergence of resistance . Research into this compound remains highly relevant, as it is a cornerstone of global treatment guidelines and is included on the World Health Organization's List of Essential Medicines . Its role continues to evolve with modern research exploring its use in novel dual-therapy regimens and as a foundational component in the development of long-acting antiviral formulations . This product is provided For Research Use Only and is strictly intended for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023194
Record name Lamivudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lamivudine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 70,000 mg/L @ 20 °C, 2.76e+00 g/L
Record name Lamivudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00709
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LAMIVUDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lamivudine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

8.3X10-16 mm Hg @ 25 °C /Estimated/
Record name LAMIVUDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from boiling ethanol

CAS No.

134678-17-4
Record name Lamivudine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134678-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lamivudine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134678174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lamivudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00709
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lamivudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAMIVUDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T8Q726O95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LAMIVUDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lamivudine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

160-162 °C, 160 - 162 °C
Record name Lamivudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00709
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LAMIVUDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lamivudine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lamivudine in HIV Replication

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular mechanisms underpinning the antiretroviral activity of Lamivudine (3TC) against the Human Immunodeficiency Virus (HIV). We will dissect the pathway from cellular uptake and metabolic activation to the precise molecular interactions that result in the potent inhibition of HIV's critical replication enzyme, reverse transcriptase. Furthermore, this document delves into the structural and functional consequences of the primary resistance mutation, M184V, offering insights into the ongoing challenge of antiretroviral therapy. The experimental protocols detailed herein are designed to serve as a practical resource for researchers investigating nucleoside reverse transcriptase inhibitors (NRTIs).

The Battlefield: The HIV-1 Replication Cycle and Reverse Transcriptase

To comprehend the action of this compound, one must first understand its target. HIV-1, a retrovirus, carries its genetic information as single-stranded RNA. Upon infecting a host cell (primarily CD4+ T lymphocytes), the virus initiates a complex replication process. A pivotal, virus-specific step is reverse transcription , the synthesis of a double-stranded DNA copy of the viral RNA genome. This process is catalyzed by the viral enzyme Reverse Transcriptase (RT) , which possesses both RNA-dependent and DNA-dependent DNA polymerase activities, as well as an RNase H activity that degrades the RNA template from RNA/DNA hybrids[1][2].

The fidelity of HIV RT is notoriously low, leading to a high mutation rate. This genetic plasticity is the engine of viral evolution, enabling rapid adaptation and the development of drug resistance. Because reverse transcription is unique to retroviruses and absent in host cells, HIV RT is a prime target for antiretroviral therapy[3].

HIV_Replication_Cycle cluster_cell Host Cell (CD4+ T-cell) RT_Process Reverse Transcription (RNA -> dsDNA) TARGET SITE Integration Integration into Host DNA (Provirus) RT_Process->Integration 3. Viral DNA Transcription Transcription (DNA -> viral RNA) Integration->Transcription 4. Provirus Translation Translation (vRNA -> Viral Proteins) Transcription->Translation 5. vRNA, mRNA Assembly Assembly of New Virions Translation->Assembly 6. Viral Components Budding Budding & Maturation Assembly->Budding 7. Immature Virion Virus HIV Virion Budding->Virus 8. Mature Virion (infects other cells) Attachment Attachment & Entry Virus->Attachment 1. Binding Attachment->RT_Process 2. Uncoating

Caption: Overview of the HIV-1 replication cycle highlighting the critical step of reverse transcription.

This compound: From Prodrug to Potent Inhibitor

This compound, commonly known as 3TC, is a synthetic nucleoside analogue of cytidine[4][5]. Specifically, it is the L-(-) enantiomer of 2',3'-dideoxy-3'-thiacytidine, a configuration that confers high potency with significantly lower cytotoxicity compared to its D-(+) counterpart[][7]. As a prodrug, this compound itself is inactive. Its antiviral activity is entirely dependent on its metabolic conversion within the host cell into its active triphosphate form.

Cellular Uptake and Metabolic Activation

This compound enters the host cell through both passive diffusion and active transport mechanisms[8]. Once inside the cytoplasm, it undergoes a series of three phosphorylation steps, catalyzed by host cell kinases, to become the active moiety, this compound 5'-triphosphate (3TC-TP)[3][8][9].

  • Monophosphorylation: this compound is first converted to this compound monophosphate (3TC-MP) by deoxycytidine kinase (dCK) [8][10]. This initial step is often rate-limiting and crucial for the drug's efficacy.

  • Diphosphorylation: 3TC-MP is subsequently phosphorylated to this compound diphosphate (3TC-DP) by cytidine monophosphate/deoxycytidine monophosphate (CMP/dCMP) kinase [8].

  • Triphosphorylation: The final and activating step is the conversion of 3TC-DP to this compound triphosphate (3TC-TP), a reaction catalyzed by nucleoside diphosphate kinase (NDK) or phosphoglycerate kinase (PGK) [8][10].

The efficiency of this phosphorylation cascade is a key determinant of the intracellular concentration of 3TC-TP and, consequently, the drug's antiviral potency[11].

Lamivudine_Activation cluster_activation Intracellular Activation Pathway This compound This compound (3TC) (Prodrug) L_MP 3TC-Monophosphate (3TC-MP) This compound->L_MP  Deoxycytidine Kinase (dCK) L_DP 3TC-Diphosphate (3TC-DP) L_MP->L_DP  CMP/dCMP Kinase L_TP 3TC-Triphosphate (3TC-TP) (Active Drug) L_DP->L_TP  NDP Kinase (NDK)

Caption: The intracellular phosphorylation cascade of this compound to its active triphosphate form.

The Dual Mechanism of HIV RT Inhibition

Once formed, 3TC-TP acts as a potent inhibitor of HIV RT through a dual mechanism:

  • Competitive Inhibition: 3TC-TP is a structural analogue of the natural substrate, deoxycytidine triphosphate (dCTP)[9][12]. It competes with dCTP for binding to the active site of the HIV RT enzyme[4][8]. The relative intracellular concentrations of 3TC-TP and dCTP are therefore a critical factor influencing the degree of inhibition[11].

  • Chain Termination: After being incorporated into the nascent viral DNA strand, 3TC acts as an obligate chain terminator[9][13]. The core of this function lies in its modified sugar ring. This compound lacks the 3'-hydroxyl (-OH) group that is essential for forming the 5'-3' phosphodiester bond with the next incoming nucleotide[3][4]. Its incorporation thus brings the process of DNA elongation to an irreversible halt, preventing the completion of the viral DNA and effectively aborting the replication cycle[3][9].

This high selectivity for viral RT over human DNA polymerases is a cornerstone of this compound's favorable safety profile. While weak inhibition of mammalian DNA polymerase α and β and mitochondrial DNA polymerase γ can occur, it is significantly less pronounced than its effect on HIV RT[5][].

The Emergence of Resistance: The M184V Mutation

The high mutation rate of HIV RT ensures that resistance to antiretroviral drugs is a persistent clinical challenge. For this compound, resistance develops rapidly and is overwhelmingly associated with a single amino acid substitution at codon 184 of the RT enzyme, where methionine is replaced by either valine (M184V) or, less commonly, isoleucine (M184I)[14][15][16].

Structural Basis of M184V Resistance

The M184V mutation confers a high level of resistance to this compound, increasing the concentration required for inhibition by 100- to 1000-fold[16][17]. The mechanism is based on steric hindrance.

Crystal structure analyses reveal that the active site of RT is a precisely shaped pocket[18][19]. In the wild-type enzyme, the methionine at position 184 is flexible enough to accommodate the oxathiolane ring of the incorporated 3TC. However, the introduction of a β-branched amino acid like valine or isoleucine at this position creates a physical clash[18][19]. The bulkier side chain of valine sterically hinders the binding of 3TC-TP into the active site, effectively preventing its incorporation[19]. This steric exclusion mechanism allows the mutant enzyme to selectively discriminate between the drug (3TC-TP) and the natural substrate (dCTP), thus conferring resistance.

M184V_Resistance cluster_wt Wild-Type RT (M184) cluster_mut Mutant RT (V184) wt_rt RT Active Site (Methionine 184) wt_3tc 3TC-TP wt_rt->wt_3tc Binds effectively wt_inc Incorporation Chain Termination wt_3tc->wt_inc mut_rt RT Active Site (Valine 184) mut_3tc 3TC-TP mut_rt->mut_3tc Steric Hindrance mut_block Binding Blocked (Resistance) mut_3tc->mut_block

Caption: Steric hindrance model for M184V-mediated this compound resistance.

The Fitness Cost of Resistance

Crucially, the M184V mutation comes at a biological cost to the virus. The mutant RT enzyme exhibits reduced processivity and slower rates of DNA synthesis compared to the wild-type enzyme[15][16]. This results in a significant reduction in viral replicative capacity, or "fitness"[16][20][21]. In vivo, M184V variants are estimated to be 4-8% less fit than the wild-type virus in the absence of the drug[20].

This fitness cost has important clinical implications. Even in the presence of high-level resistance, continuing this compound therapy can be beneficial because it maintains the selective pressure for the less-fit M184V mutant, preventing the re-emergence of the more pathogenic wild-type virus[20][22]. Furthermore, the M184V mutation can increase the susceptibility of HIV to other NRTIs, such as Zidovudine (AZT) and Tenofovir, a phenomenon known as hypersensitization[16][22].

Quantitative Analysis of this compound Activity

The potency of an antiviral compound is typically quantified by its 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀). These values represent the concentration of the drug required to inhibit viral replication by 50% in vitro.

ParameterVirus/EnzymeCell TypeValueReference
EC₅₀ HIV-1 (LAV strain)PBMCs0.0018 µM[23]
IC₅₀ HIV-1MT-4 cells0.1 µM[23]
IC₅₀ Range Wild-Type HIV-1Various0.002 - 1.14 µM[7]
Fold Resistance M184V Mutant RTPhenotypic Assay~200-fold[17]
Fold Resistance M184V Mutant HIV-1In vitro100 to 1,000-fold[16]

Experimental Protocols for Mechanistic Studies

The following protocols provide a framework for the in vitro characterization of this compound's mechanism of action and resistance.

Protocol: Cell-Free HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of 3TC-TP to inhibit the DNA polymerase activity of recombinant HIV-1 RT.

Causality and Rationale: By using purified enzyme and a defined template-primer, this cell-free system isolates the interaction between the drug and its direct target, eliminating confounding cellular factors like drug transport and metabolism. This allows for the precise determination of inhibitory constants (e.g., Kᵢ, IC₅₀) against the enzyme itself.

Methodology:

  • Prepare Template/Primer: Anneal a DNA or RNA template to a shorter, complementary DNA primer (e.g., a 5'-³²P radiolabeled primer for autoradiographic detection).

  • Reaction Mixture Setup: In a microcentrifuge tube on ice, prepare the reaction buffer (typically 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl₂, 10 mM DTT)[14].

  • Add Components:

    • Add the annealed template/primer to a final concentration of 50-100 nM.

    • Add a mixture of dATP, dGTP, and dTTP to a final concentration of 100 µM each.

    • Add dCTP to a low, limiting final concentration (e.g., 2.5 µM) to increase the competitive potential of 3TC-TP[14].

    • Add serial dilutions of the inhibitor (3TC-TP) or a vehicle control.

  • Enzyme Addition: Add purified, recombinant HIV-1 RT (wild-type or M184V mutant) to a final concentration of 20-50 units per reaction.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for DNA synthesis.

  • Quenching: Stop the reaction by adding an equal volume of sequencing stop buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).

  • Product Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the radiolabeled DNA products by autoradiography or phosphorimaging.

  • Quantification: Quantify the intensity of the full-length product band in each lane. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression.

Caption: Workflow for a cell-free HIV-1 Reverse Transcriptase inhibition assay.

Protocol: Intracellular this compound Phosphorylation Assay

This assay quantifies the conversion of this compound to its mono-, di-, and triphosphate forms within cells.

Causality and Rationale: This protocol is essential for understanding the pharmacodynamics of this compound at the cellular level. It validates that the drug is being properly activated and can reveal potential drug-drug interactions that affect the phosphorylation pathway[11]. It directly measures the concentration of the active moiety (3TC-TP), which is the true driver of antiviral effect.

Methodology:

  • Cell Culture: Plate cells (e.g., PBMCs, HepG2) in appropriate culture vessels and grow to ~80% confluency.

  • Drug Incubation: Treat the cells with radiolabeled [³H]-Lamivudine (e.g., 1 µM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include untreated cells as a control.

  • Cell Lysis:

    • Wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

    • Lyse the cells by adding 0.5 mL of ice-cold 60% methanol.

    • Scrape the cells and collect the lysate.

  • Extract Preparation:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the intracellular metabolites.

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • HPLC Analysis:

    • Reconstitute the dried extract in a small volume of HPLC mobile phase.

    • Inject the sample onto a strong anion-exchange (SAX) HPLC column.

    • Elute the metabolites using a phosphate buffer gradient.

    • Use an in-line radiometric detector to quantify the [³H]-labeled 3TC, 3TC-MP, 3TC-DP, and 3TC-TP peaks based on their retention times, which are determined using known standards.

  • Data Normalization: Normalize the amount of each metabolite (in pmol) to the number of cells in the initial culture plate to report as pmol/10⁶ cells.

References

  • This compound - Wikipedia.
  • This compound - StatPearls - NCBI Bookshelf - NIH.
  • This compound: Definition, Mechanism of Action and Application - BOC Sciences.
  • Pharmacology of this compound (Epivir-HBV)
  • This compound resistance mutation may persist for many years in some people with HIV. (2024-07-04).
  • What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17).
  • This compound Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (2011-05-12).
  • Putative Repurposing of this compound, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 Patients - Frontiers.
  • This compound Can Exert a Modest Antiviral Effect against Human Immunodeficiency Virus Type 1 Containing the M184V Mutation - NIH.
  • Evolution of this compound Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals: the Relative Roles of Drift and Selection - NIH.
  • The intracellular activation of this compound (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - NIH.
  • In Vivo Fitness Cost of the M184V Mutation in Multidrug-Resistant Human Immunodeficiency Virus Type 1 in the Absence of this compound - ASM Journals. [Link]
  • Multiple Effects of the M184V Resistance Mutation in the Reverse Transcriptase of Human Immunodeficiency Virus Type 1 - PMC - NIH. [Link]
  • The M184V mutation: What it does, how to prevent it, and what to do with it when it's there.
  • Putative Repurposing of this compound, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 Patients - PMC - NIH. (2021-07-21). [Link]
  • The impact of the M184V resistance mutation on treatment outcomes in patients with HIV infection: a systematic review and meta-analysis - PubMed. [Link]
  • The impact of the M184V substitution in HIV-1 reverse transcriptase on tre
  • Treatment Management Challenges in Naïve and Experienced HIV-1-Infected Individuals Carrying the M184V Mut
  • The impact of the M184V resistance mutation on treatment outcomes in patients with HIV infection: a systematic review and meta-analysis - ResearchG
  • This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids - PMC - NIH. [Link]
  • Selected Properties of this compound.
  • This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids - PubMed. [Link]
  • Uptake properties of this compound (3TC) by a continuous renal epithelial cell line - PubMed. [Link]
  • Zidovudine and this compound for HIV Infection - PMC - PubMed Central. (2010-10-13). [Link]
  • Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - MDPI. [Link]
  • Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - NIH. [Link]
  • Twenty-Five Years of this compound: Current and Future Use for the Treatment of HIV-1 Infection - PubMed Central. (2017-12-26). [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Antiviral Activity of Lamivudine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of lamivudine, a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles governing this compound's efficacy, from its distinct molecular architecture to the intricacies of its antiviral mechanisms and the clinical challenge of resistance.

The Molecular Blueprint of this compound: Structure and Stereochemistry

This compound, chemically known as (2R,5S)-4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one, is a synthetic nucleoside analogue of cytidine.[1] Its structure is characterized by the replacement of the 3' carbon of the pentose ring with a sulfur atom, forming a unique 1,3-oxathiolane ring.[2]

Key Structural Features:

  • Chemical Formula: C₈H₁₁N₃O₃S[2]

  • Molecular Weight: 229.26 g/mol [2]

  • Chirality: this compound possesses two chiral centers, leading to four possible stereoisomers. However, the therapeutically active form is the unnatural L-(-)-enantiomer, specifically the (2R, 5S) or cis configuration.[1] This stereospecificity is crucial, as the L-(-)-enantiomer is significantly more potent and less cytotoxic than the racemic mixture.[1] The unnatural L-configuration is not recognized as a substrate by human DNA polymerases at therapeutic concentrations, contributing to its favorable safety profile.

Mechanism of Action: A Tale of Deception and Termination

This compound exerts its antiviral effect by acting as a competitive inhibitor and a chain terminator of viral reverse transcriptase (RT) in HIV and the viral polymerase in HBV.[1][3] The process is a sophisticated act of molecular mimicry.

Intracellular Activation and Inhibition:

  • Cellular Uptake and Phosphorylation: this compound enters host cells and undergoes intracellular phosphorylation by host cell kinases. It is first converted to this compound monophosphate (L-MP) and subsequently to the active metabolite, this compound triphosphate (L-TP).[1][4]

  • Competitive Inhibition: L-TP, structurally similar to the natural deoxycytidine triphosphate (dCTP), competes with dCTP for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for HIV) or polymerase (for HBV).[1][3]

  • Chain Termination: Once incorporated into the viral DNA, this compound's lack of a 3'-hydroxyl group on its oxathiolane ring prevents the formation of the necessary 5'-3' phosphodiester bond with the next incoming nucleotide.[3] This effectively halts the elongation of the DNA chain, terminating viral replication.[3]

G cluster_0 Host Cell cluster_1 Viral Replication Cycle (HIV/HBV) This compound This compound LMP This compound Monophosphate (L-MP) This compound->LMP Cellular Kinases LDP This compound Diphosphate (L-DP) LMP->LDP Cellular Kinases LTP This compound Triphosphate (L-TP) (Active Metabolite) LDP->LTP Cellular Kinases RT_Polymerase Reverse Transcriptase / Polymerase LTP->RT_Polymerase Competitive Inhibition dCTP dCTP (Natural Substrate) Viral_RNA Viral RNA Template Viral_DNA Growing Viral DNA Chain Viral_RNA->Viral_DNA Reverse Transcription / DNA Synthesis Incomplete_DNA Incomplete Viral DNA (Replication Terminated) RT_Polymerase->Incomplete_DNA Incorporation of L-TP & Chain Termination dCTP->Viral_DNA Incorporation

Caption: Intracellular activation of this compound and its mechanism of viral chain termination.

Antiviral Activity: Quantifying the Potency

This compound demonstrates potent antiviral activity against both HIV-1, HIV-2, and HBV. Its efficacy is typically quantified by the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the drug concentration required to inhibit 50% of viral replication in vitro.

Virus/StrainCell LineIC50 / EC50 (µM)Reference
HIV-1 Various (monocytes, fresh human peripheral blood lymphocytes)0.003 - 15[5]
HIV-1 (Clades A-G)Not Specified0.001 - 0.120[5]
HIV-1 (Laboratory Strains)Monocytes, Peripheral Blood Mononuclear Cells0.026 - 0.148[6]
HIV-2 Not Specified0.003 - 0.120[5]
HBV HBV DNA-transfected 2.2.15 cells, HB611 cells, infected human primary hepatocytes0.01 - 5.6[4]
HBVHepG2 2.2.15 cells (9-day exposure)0.0016[7]
HBVHepG2 2.2.15 cells (48-hour exposure)0.02[7]
HBVHepG2 2.2.15 cells (24-hour exposure)0.07[7]

Note: IC50 and EC50 values can vary depending on the specific viral strain, cell line, and experimental conditions used.

Experimental Protocols for Activity Assessment

HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)

This protocol outlines a non-radioactive, ELISA-based method to determine the in vitro inhibitory activity of this compound against HIV-1 RT.

Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG-dUTP is quantified using an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound (or test compound)

  • Reaction Buffer (containing template, primer, dNTPs, and DIG-dUTP)

  • Lysis Buffer

  • Streptavidin-coated 96-well plate

  • Anti-digoxigenin-peroxidase (anti-DIG-POD) antibody

  • ABTS (2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt) substrate solution

  • Stop Solution (e.g., 1% SDS)

  • Plate reader (405 nm or 490 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then further dilute in the reaction buffer.

  • Reaction Setup: In a microfuge tube, mix the HIV-1 RT enzyme with the various concentrations of this compound (or control).

  • Initiation of Reverse Transcription: Add the reaction buffer containing the template, primer, and DIG-dUTP to initiate the reaction. Incubate at 37°C for 1 hour.

  • Binding to Plate: Transfer the reaction mixture to a streptavidin-coated 96-well plate. The biotinylated primer will bind to the streptavidin. Incubate at 37°C for 1 hour.

  • Washing: Wash the plate multiple times with a wash buffer to remove unincorporated reagents.

  • Antibody Incubation: Add the anti-DIG-POD antibody to each well and incubate at 37°C for 1 hour.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the ABTS substrate solution and incubate at room temperature until a sufficient color change is observed.

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the no-drug control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

G cluster_0 Reaction & Incubation cluster_1 Binding & Detection A Prepare this compound Dilutions B Mix HIV-1 RT with this compound A->B C Add Reaction Buffer (Template, Primer, DIG-dUTP) B->C D Incubate at 37°C C->D E Transfer to Streptavidin Plate & Incubate D->E F Wash Plate E->F G Add Anti-DIG-POD Antibody & Incubate F->G H Wash Plate G->H I Add ABTS Substrate H->I J Add Stop Solution I->J K Read Absorbance J->K

Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition ELISA.

Cell-Based Antiviral Assay against HBV in HepG2.2.15 Cells

This protocol describes a method to evaluate the antiviral activity of this compound against HBV using the HepG2.2.15 cell line, which constitutively produces HBV particles.

Principle: HepG2.2.15 cells are treated with various concentrations of this compound. The antiviral activity is determined by quantifying the amount of extracellular HBV DNA released into the cell culture supernatant.

Materials:

  • HepG2.2.15 cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • DNA extraction kit

  • Quantitative real-time PCR (qPCR) machine

  • Primers and probe specific for HBV DNA

  • HBV DNA standard for quantification

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Drug Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Include a no-drug control and a cell-free control.

  • Incubation: Incubate the cells for a defined period (e.g., 6-9 days), replacing the medium with fresh drug-containing medium every 2-3 days.

  • Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.

  • DNA Extraction: Extract viral DNA from the collected supernatant using a commercial DNA extraction kit.

  • qPCR Analysis: Quantify the amount of HBV DNA in the extracted samples using qPCR with primers and a probe specific for a conserved region of the HBV genome.

  • Data Analysis: Generate a standard curve using the HBV DNA standard. Calculate the HBV DNA copy number in each sample. Determine the percent inhibition of HBV replication for each this compound concentration compared to the no-drug control. Calculate the EC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

G A Seed HepG2.2.15 Cells B Treat with this compound (Serial Dilutions) A->B C Incubate (6-9 days) B->C D Collect Supernatant C->D E Extract Extracellular HBV DNA D->E F Quantify HBV DNA by qPCR E->F G Calculate EC50 F->G

Caption: Workflow for the cell-based antiviral assay of this compound against HBV.

The Emergence of Resistance: A Molecular Arms Race

A significant challenge in the long-term use of this compound is the development of drug resistance. This primarily occurs through specific mutations in the viral reverse transcriptase (for HIV) or polymerase (for HBV) gene.

HIV Resistance:

  • The most common mutation conferring high-level resistance to this compound in HIV-1 is the M184V or M184I substitution in the reverse transcriptase enzyme.[6][8] This mutation occurs in the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif of the catalytic site.[8]

  • The M184V/I mutation reduces the affinity of the reverse transcriptase for this compound triphosphate, thereby diminishing its inhibitory effect.[8]

HBV Resistance:

  • Similar to HIV, this compound resistance in HBV is primarily associated with mutations in the YMDD motif of the viral polymerase. The most frequent mutations are M204V and M204I .[9][10]

  • Compensatory mutations, such as L180M and V173L , often arise in conjunction with the primary resistance mutations.[11] These compensatory mutations can partially restore the replication fitness of the resistant virus.[11]

Replication Fitness of Resistant Mutants:

This compound-resistant mutants often exhibit reduced replication capacity compared to the wild-type virus in the absence of the drug. This reduced fitness is a key factor in the management of resistance.

HBV MutantRelative Replication Capacity (% of Wild-Type)Reference
rtM204V/I~50%[11]
rtCYE+M204I30.8%[12]
rtCYEI+M204I32.0%[12]
rtCYE+L80I+L180M+M204I38.9%[12]
rtCYEI+L80I+L180M+M204INot specified[12]

Synthesis of this compound: An Enantioselective Approach

The therapeutic efficacy of this compound is intrinsically linked to its specific stereochemistry. Therefore, enantioselective synthesis is critical. One efficient method involves enzymatic dynamic kinetic resolution.

A Three-Step Asymmetric Synthesis via Enzymatic Resolution:

A highly efficient synthesis of this compound can be achieved in three steps utilizing an enzyme-catalyzed dynamic kinetic resolution.[13][14]

  • Enzymatic Acetylation: An achiral starting material undergoes a cascade addition-cyclization-acetylation reaction catalyzed by a surfactant-treated subtilisin Carlsberg. This step dynamically resolves the stereoisomers, leading to the formation of the key enantioenriched 1,3-oxathiolane intermediate.[13][14]

  • Vorbrüggen Coupling: The chiral 1,3-oxathiolane intermediate is then coupled with a silylated N⁴-acetylcytosine via a Vorbrüggen glycosylation reaction.[13]

  • Deprotection: The final step involves the deprotection of the acetyl group to yield the enantiomerically pure this compound.[13]

This method offers a significant improvement over earlier synthetic routes by maximizing the yield of the desired enantiomer.

Pharmacokinetics and Clinical Considerations

  • Absorption and Bioavailability: this compound is rapidly absorbed after oral administration, with a bioavailability of approximately 80-85%.[1] It can be taken with or without food.[1]

  • Distribution: It is widely distributed throughout the body.[1]

  • Metabolism: Metabolism is a minor route of elimination.[1]

  • Elimination: The majority of the drug is excreted unchanged in the urine.[1]

  • Dosage Adjustment: Dosage adjustments are necessary for patients with renal impairment.[1][15]

  • Combination Therapy: In the treatment of HIV, this compound is always used in combination with other antiretroviral agents to enhance efficacy and reduce the risk of resistance.[1] For HBV, it can be used as a monotherapy, although combination therapy is often preferred.[1]

Conclusion

This compound remains a vital tool in the global fight against HIV and HBV. Its unique molecular structure, particularly its unnatural L-stereochemistry, underpins its potent and selective antiviral activity. The mechanism of competitive inhibition and chain termination of viral DNA synthesis is a classic example of targeted antiviral therapy. While the emergence of resistance poses a clinical challenge, understanding the molecular basis of these mutations is crucial for the development of next-generation therapies and effective treatment strategies. The continued study of this compound's structure-activity relationship provides valuable insights for the design of novel and more durable antiviral agents.

References

  • Wikipedia. This compound. [Link]
  • Hu, L., Schaufelberger, F., Zhang, Y., & Ramström, O. (2013). Efficient asymmetric synthesis of this compound via enzymatic dynamic kinetic resolution.
  • Hu, L., Schaufelberger, F., Zhang, Y., & Ramström, O. (2014). Efficient Asymmetric Synthesis of this compound and its enantiomer via Enzymatic Dynamic Kinetic Resolution. Blucher Chemical Engineering Proceedings, 1(2), 242-247. [Link]
  • Yaqub, M., et al. (2010). Synthetic Approaches to this compound: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 22(6), 4963-4966. [Link]
  • Goodyear, M. D., et al. (2021). Practical Enantioselective Synthesis of this compound (3TC) via a Dynamic Kinetic Resolution.
  • Li, T., et al. (2019). Assessment of the natural replication capacity of hepatitis B virus rtCYE/rtCYEI-containing mutants with or without drug-resistance mutations.
  • Wu, C., et al. (2018). Comparison of replication competence of wild-type and this compound-resistant hepatitis B virus isolates from a chronic hepatitis B patient. Virus Research, 255, 165-170. [Link]
  • GlaxoSmithKline. (2009). COMBIVIR (this compound and zidovudine) tablets Label. U.S.
  • Nájera, I., et al. (2002). Dynamics of Hepatitis B Virus Resistance to this compound. Journal of Virology, 76(22), 11535-11545. [Link]
  • Naeger, L. K. (2004). Microbiology Review(s) - Epzicom (abacavir sulfate and this compound) Tablets. U.S.
  • Patel, D. A., & Patel, K. K. (2023). This compound. In StatPearls.
  • Liu, Y., et al. (2012). Character of HBV (hepatitis B virus) polymerase gene rtM204V/I and rtL180M mutation in patients with this compound resistance. Pakistan Journal of Medical Sciences, 28(5), 806-809. [Link]
  • Li, X., et al. (2007). Combination of small interfering RNA and this compound on inhibition of human B virus replication in HepG2.2.15 cells. World Journal of Gastroenterology, 13(16), 2343-2347. [Link]
  • Khan, A., et al. (2021). Resistant Mutations Against Nucleot(s)ide Analogues (NAs) in RT Domain of HBV Genome: A Review.
  • University of Washington. (2021). This compound (Epivir HBV).
  • Van der Eecken, V., et al. (2000). This compound, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture.
  • de Man, R. A. (1999). This compound treatment for chronic hepatitis B. RePub, Erasmus University Repository. [Link]
  • Keeffe, E. B., et al. (2008). Management of hepatitis B patients with antiviral resistance.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 60825, this compound. [Link]
  • Sarafianos, S. G., et al. (2001). This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids. Proceedings of the National Academy of Sciences, 98(18), 10027-10032. [Link]
  • Pacifici, G. M. (2021). Clinical pharmacology of this compound administered alone, or co-administered with other antiviral drugs, in infants and children. Journal of Drug Designing and Research, 8(2), 1086. [Link]
  • Prasad, V. R., & Goff, S. P. (1989). Chimeric Human Immunodeficiency Virus Type 1/Type 2 Reverse Transcriptases Display Reversed Sensitivity to Nonnucleoside Analog Inhibitors.
  • Parniak, M. A., & Sluis-Cremer, N. (2012). Inhibitors of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity. Viruses, 4(11), 2649-2671. [Link]
  • Drugs.com. (2023). This compound Dosage. [Link]

Sources

The Intracellular Journey of a Pro-Drug: A Technical Guide to the Phosphorylation of Lamivudine to its Active Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine (3TC), a cornerstone in the treatment of HIV and Hepatitis B Virus (HBV) infections, is administered as an inactive pro-drug. Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active 5'-triphosphate metabolite, this compound triphosphate (3TC-TP). This transformation is a sophisticated, multi-step enzymatic process orchestrated by host cellular kinases. Understanding the intricacies of this phosphorylation cascade is paramount for optimizing antiretroviral therapies, overcoming drug resistance, and guiding the development of novel nucleoside reverse transcriptase inhibitors (NRTIs). This in-depth technical guide provides a comprehensive overview of the intracellular phosphorylation of this compound, detailing the enzymatic pathway, presenting quantitative pharmacokinetic data, and offering detailed experimental protocols for its study in a research setting.

Introduction: The Imperative of Intracellular Activation

This compound, a synthetic nucleoside analogue of cytidine, exerts its antiviral effect by inhibiting viral reverse transcriptase (in HIV) and DNA polymerase (in HBV).[1][2] However, in its administered form, this compound is pharmacologically inert. To become an active antiviral agent, it must first be transported into the host cell and undergo a series of three sequential phosphorylation steps, catalyzed by endogenous cellular enzymes.[3][4] The final product, this compound triphosphate (3TC-TP), is a potent competitive inhibitor of the viral polymerases and acts as a chain terminator when incorporated into the nascent viral DNA, thereby halting viral replication.[3]

The efficiency of this intracellular phosphorylation is a critical determinant of this compound's antiviral activity and can be influenced by various factors, including cell type, concurrent drug administration, and the expression levels of the involved kinases. A thorough understanding of this metabolic pathway is therefore essential for researchers in the fields of virology, pharmacology, and drug development.

The Enzymatic Cascade: A Three-Step Phosphorylation Pathway

The intracellular conversion of this compound to its active triphosphate form is a meticulously regulated process involving three key cellular kinases. The process begins with the passive diffusion or active transport of this compound into the cell.[5] Once inside, it embarks on its phosphorylation journey.

  • Step 1: The Initial Phosphorylation by Deoxycytidine Kinase (dCK) The first and often rate-limiting step in the activation of this compound is the addition of a phosphate group to the 5'-hydroxyl moiety of the drug, forming this compound monophosphate (3TC-MP). This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK).[5][6] dCK is a crucial enzyme in the salvage pathway of deoxynucleoside metabolism and is known to phosphorylate a variety of natural deoxynucleosides as well as other nucleoside analogues used in antiviral and anticancer therapies.[7]

  • Step 2: The Second Phosphorylation by UMP-CMP Kinase this compound monophosphate is subsequently phosphorylated to this compound diphosphate (3TC-DP) by the action of UMP-CMP kinase (also known as cytidylate kinase).[5][8][9] This enzyme is responsible for the phosphorylation of uridine monophosphate (UMP) and cytidine monophosphate (CMP) to their respective diphosphates, playing a vital role in pyrimidine nucleotide synthesis.[4]

  • Step 3: The Final Activation by Nucleoside Diphosphate Kinase (NDK) The final and activating step is the conversion of this compound diphosphate to this compound triphosphate (3TC-TP). This reaction is primarily catalyzed by nucleoside diphosphate kinase (NDK).[5][6] NDK is a housekeeping enzyme that maintains the intracellular balance of nucleoside triphosphates by transferring the terminal phosphate group from a donor (usually ATP) to a nucleoside diphosphate acceptor.[10]

The following diagram illustrates the sequential phosphorylation of this compound.

Lamivudine_Phosphorylation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lamivudine_ext This compound (3TC) Lamivudine_int This compound (3TC) Lamivudine_ext->Lamivudine_int Transport L_MP This compound Monophosphate (3TC-MP) Lamivudine_int->L_MP ATP -> ADP L_DP This compound Diphosphate (3TC-DP) L_MP->L_DP ATP -> ADP L_TP This compound Triphosphate (3TC-TP) (Active Metabolite) L_DP->L_TP ATP -> ADP dCK Deoxycytidine Kinase (dCK) UMPCMPK UMP-CMP Kinase NDK Nucleoside Diphosphate Kinase (NDK)

Caption: Intracellular phosphorylation pathway of this compound.

Quantitative Insights: Intracellular Pharmacokinetics of this compound Triphosphate

The concentration of the active metabolite, 3TC-TP, within the target cells is a more direct indicator of antiviral efficacy than the plasma concentration of the parent drug. Several studies have characterized the intracellular pharmacokinetics of 3TC-TP, providing valuable data for understanding its therapeutic window and optimizing dosing regimens.

ParameterCell TypeValueReference
Intracellular Half-life (t½) HIV-1 infected cell lines10.5 - 15.5 hours[11]
HBV infected cell lines17 - 19 hours[11]
Peripheral Blood Mononuclear Cells (PBMCs)15.3 - 16.1 hours[2]
AUC₂₄ (Area Under the Curve, 24h) PBMCs (300 mg once daily)59.5 pmol·h/10⁶ cells[12]
PBMCs (150 mg twice daily)44.0 pmol·h/10⁶ cells[12]
Cmax (Maximum Concentration) PBMCs (300 mg once daily)4.10 pmol/10⁶ cells[12]
PBMCs (150 mg twice daily)2.95 pmol/10⁶ cells[12]
Ctrough (Trough Concentration) PBMCs (300 mg once daily)1.49 pmol/10⁶ cells[12]
PBMCs (150 mg twice daily)1.23 pmol/10⁶ cells[12]

Table 1: Summary of key intracellular pharmacokinetic parameters of this compound triphosphate (3TC-TP).

Experimental Protocols for Studying this compound Phosphorylation

This section provides detailed, step-by-step methodologies for the in vitro and intracellular analysis of this compound phosphorylation.

Cell Culture and Treatment

The human hepatoma cell line, HepG2, is a commonly used model for studying the metabolism of antiviral drugs targeting HBV. Peripheral Blood Mononuclear Cells (PBMCs) are relevant for HIV studies.

Protocol 4.1.1: HepG2 Cell Culture

  • Medium Preparation: Prepare Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Seed HepG2 cells in appropriate culture vessels (e.g., T-75 flasks or 6-well plates) at a density that allows for logarithmic growth during the experiment.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Treatment: Once the cells have reached approximately 70-80% confluency, replace the culture medium with fresh medium containing the desired concentration of this compound. Include a vehicle control (medium without this compound).

  • Incubation with Drug: Incubate the cells with this compound for the desired time points (e.g., 2, 4, 8, 24 hours) to allow for intracellular phosphorylation.

Sample Preparation for Intracellular Metabolite Analysis

Accurate quantification of intracellular metabolites requires rapid quenching of metabolic activity and efficient extraction.

Protocol 4.2.1: Cell Lysis and Metabolite Extraction

  • Medium Removal: At the end of the incubation period, rapidly aspirate the culture medium.

  • Washing: Immediately wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

  • Metabolic Quenching and Lysis: Add 1 mL of ice-cold 70% methanol to each well (for a 6-well plate). This will simultaneously quench enzymatic activity and lyse the cells.

  • Cell Scraping: Use a cell scraper to detach the cells from the surface of the culture vessel and ensure they are suspended in the methanol.

  • Collection: Transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new, clean tube.

  • Storage: Store the extracts at -80°C until analysis.

Quantification of this compound and its Phosphorylated Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of intracellular drug metabolites.

Protocol 4.3.1: LC-MS/MS Analysis

  • Sample Preparation: Prior to injection, the extracted samples may require further processing, such as evaporation to dryness and reconstitution in a suitable mobile phase.

  • Chromatographic Separation:

    • Column: Use a suitable column for separating polar, phosphorylated compounds, such as a Hypercarb column or an anion-exchange column.[13]

    • Mobile Phase: A typical mobile phase for anion-exchange chromatography consists of a gradient of ammonium acetate or ammonium bicarbonate in water and acetonitrile.

    • Flow Rate: Set an appropriate flow rate (e.g., 0.4 mL/min).

  • Mass Spectrometric Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in the negative ion mode for the detection of phosphorylated compounds.

    • Detection Mode: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The MRM transitions for this compound and its phosphorylated metabolites will need to be optimized.

  • Quantification: Generate a standard curve using known concentrations of this compound, 3TC-MP, 3TC-DP, and 3TC-TP. Use an appropriate internal standard to correct for variations in sample preparation and instrument response. Calculate the intracellular concentrations of each metabolite based on the standard curve and the number of cells from which the extract was prepared.

In Vitro Kinase Assays

To dissect the individual steps of the phosphorylation cascade, in vitro assays using purified enzymes and substrates can be performed.

Protocol 4.4.1: General Coupled Spectrophotometric Kinase Assay

This method can be adapted for dCK, UMP-CMP kinase, and NDK. It couples the production of ADP from the kinase reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[11][14]

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • Buffer (e.g., Tris-HCl) at the optimal pH for the kinase.

    • ATP.

    • Phosphoenolpyruvate (PEP).

    • NADH.

    • Pyruvate kinase (PK) and lactate dehydrogenase (LDH) as coupling enzymes.

    • The purified kinase of interest (dCK, UMP-CMP kinase, or NDK).

  • Initiation of Reaction: Start the reaction by adding the specific substrate for the kinase:

    • For dCK: this compound.

    • For UMP-CMP kinase: this compound monophosphate.

    • For NDK: this compound diphosphate.

  • Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: The rate of NADH oxidation is proportional to the activity of the kinase. Calculate the specific activity of the enzyme based on the rate of absorbance change and the molar extinction coefficient of NADH.

Protocol 4.4.2: General Radioactive Kinase Assay

This is a highly sensitive method that uses radiolabeled ATP to track the transfer of the phosphate group to the substrate.[15][16]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer at the optimal pH for the kinase.

    • The purified kinase.

    • The specific substrate (this compound, 3TC-MP, or 3TC-DP).

  • Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.

  • Stopping the Reaction: Stop the reaction by adding a solution such as EDTA or by spotting the reaction mixture onto a suitable membrane (e.g., phosphocellulose paper).

  • Separation: Separate the radiolabeled product from the unreacted [γ-³²P]ATP. This can be achieved by washing the membrane or by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabeled product using a scintillation counter or phosphorimager.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Seed and Culture Cells (e.g., HepG2 or PBMCs) B 2. Treat with this compound (Time-course) A->B C 3. Wash Cells with Ice-Cold PBS B->C D 4. Quench & Lyse with Cold 70% Methanol C->D E 5. Scrape and Collect Lysate D->E F 6. Centrifuge to Pellet Debris E->F G 7. Collect Supernatant (Intracellular Metabolites) F->G H 8. LC-MS/MS Analysis G->H I 9. Data Processing and Quantification H->I

Caption: Experimental workflow for intracellular this compound phosphorylation analysis.

Conclusion and Future Perspectives

The intracellular phosphorylation of this compound is a critical and complex process that underpins its therapeutic efficacy. This guide has provided a detailed overview of the enzymatic pathway, quantitative data on the active metabolite's pharmacokinetics, and comprehensive experimental protocols for its investigation. A thorough understanding of this metabolic activation is not only crucial for the optimal use of this compound but also provides a framework for the development of new nucleoside analogues with improved activation profiles and enhanced antiviral activity.

Future research should continue to explore the factors that regulate the expression and activity of the key kinases involved in this compound phosphorylation. Investigating the impact of genetic polymorphisms in these enzymes on inter-individual variability in drug response is a promising avenue. Furthermore, the development of novel pro-drug strategies that can bypass one or more of the phosphorylation steps could lead to more potent and less variable antiretroviral agents. The methodologies outlined in this guide provide a solid foundation for researchers to contribute to these important areas of investigation.

References

  • Clinical pharmacokinetics of this compound. PubMed. [Link]
  • This compound. Wikipedia. [Link]
  • Determination of intracellular fludarabine triphosphate in human peripheral blood mononuclear cells by LC-MS/MS.
  • Pharmacokinetics of this compound and this compound-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study.
  • The pharmacokinetics of this compound phosphorylation in peripheral blood mononuclear cells from patients infected with HIV-1. PubMed. [Link]
  • HepG2 Cell Culture. Altogen Biosystems. [Link]
  • HepG2 culture conditions. ENCODE. [Link]
  • Application of a coupled enzyme assay to characterize nicotinamide riboside kinases. PubMed. [Link]
  • The feasibility of the nucleosides assay in PBMCs by analysing with LC-MS/MS. HAL open science. [Link]
  • Quantitation of Intracellular Triphosphate of Emtricitabine in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients. American Society for Microbiology. [Link]
  • Development, validation and clinical application of a method for the simultaneous quantification of this compound, emtricitabine and tenofovir in dried blood and dried breast milk spots using LC–MS/MS.
  • A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels.
  • Semi-Automated High-Throughput Substrate Screening Assay for Nucleoside Kinases. MDPI. [Link]
  • Pharmacokinetics of this compound and this compound-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily. The University of Queensland. [Link]
  • Determination of this compound and nevirapine in human plasma by Lc-Ms/Ms method. Neliti. [Link]
  • Equivalent Steady-State Pharmacokinetics of this compound in Plasma and this compound Triphosphate within Cells following Administration of this compound at 300 Milligrams Once Daily and 150 Milligrams Twice Daily. American Society for Microbiology. [Link]
  • Simultaneous quantification of intracellular this compound and abacavir triphosphate metabolites by LC-MS/MS. PubMed. [Link]
  • Phosphatase-coupled universal kinase assay and kinetics for first-order-r
  • What is the role of radioactive labelled ATP in kinase activity assay?.
  • Why Is Enzyme Activity Important in Radiolabeling?. Moravek. [Link]
  • Assaying Protein Kinase Activity with Radiolabeled ATP.
  • Active human UMP-CMP kinase enzyme. NOVOCIB. [Link]
  • Reaction of human UMP-CMP kinase with natural and analog substr
  • Putative Repurposing of this compound, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 P
  • Deoxycytidine Kinase Phosphoryl
  • the how & why of radiolabeling DNA & RNA w/emphasis on 5' end labeling. YouTube. [Link]
  • Reaction of human UMP‐CMP kinase with natural and analog substr
  • Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosph
  • Scheme of the acceptor-binding site of human UMP-CMP kinase in the...
  • The Mechanism of Phosphorylation of Anti-HIV D4T by Nucleoside Diphosphate Kinase.
  • The intracellular activation of this compound (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells.
  • This compound (3TC) phosphorylation and drug interactions in vitro. PubMed. [Link]
  • This compound Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Link]

Sources

An In-Depth Technical Guide to the Pharmacodynamics of Lamivudine in Viral Infections

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Senior Application Scientist's Perspective

Lamivudine (2',3'-dideoxy-3'-thiacytidine, or 3TC) stands as a cornerstone in the armamentarium against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). As a nucleoside reverse transcriptase inhibitor (NRTI), its efficacy is not merely a matter of its presence, but a complex interplay of intracellular metabolism, competitive inhibition, and the ever-present challenge of viral evolution. This guide moves beyond a superficial overview to dissect the core pharmacodynamic principles that govern this compound's activity. Our focus is on the causality behind its mechanism, the structural basis of its inhibitory action, the molecular underpinnings of resistance, and the robust experimental systems required to validate its efficacy. Understanding these fundamentals is paramount for the rational design of next-generation antiviral therapies and the strategic optimization of current treatment paradigms.

Section 1: The Molecular Blueprint of this compound's Antiviral Action

This compound is a synthetic analogue of cytidine, a natural building block of DNA.[1] Its antiviral effect is not inherent to the parent drug but is unlocked through a critical process of intracellular activation.

Intracellular Anabolic Phosphorylation: The Gateway to Activity

Upon entry into the host cell, either by passive diffusion or active transport, this compound is a prodrug that must be sequentially phosphorylated by host cell kinases to its active 5'-triphosphate metabolite, this compound triphosphate (3TC-TP).[2][3] This multi-step enzymatic cascade is a critical determinant of the drug's potency.

  • Step 1: Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting this compound to this compound monophosphate (3TC-MP).[2]

  • Step 2: Diphosphorylation: Cytidylate/deoxycytidylate monophosphate (CMP/dCMP) kinase further phosphorylates 3TC-MP to this compound diphosphate (3TC-DP).[2]

  • Step 3: Triphosphorylation: Finally, nucleoside diphosphate kinase (NDPK) or 3'-phosphoglycerate kinase completes the activation by converting 3TC-DP to the pharmacologically active 3TC-TP.[2]

The efficiency of this pathway directly impacts the intracellular concentration of 3TC-TP, which is essential for its competitive action against the viral polymerase.

G cluster_cell Host Cell Cytoplasm cluster_virus Viral Replication Complex This compound This compound (3TC) L_MP This compound Monophosphate (3TC-MP) This compound->L_MP Deoxycytidine Kinase (dCK) L_DP This compound Diphosphate (3TC-DP) L_MP->L_DP CMP/dCMP Kinase L_TP This compound Triphosphate (3TC-TP) (Active Metabolite) L_DP->L_TP NDP Kinase Inhibition Inhibition of Viral Polymerase L_TP->Inhibition

Caption: Intracellular activation pathway of this compound.

The Dual-Pronged Inhibitory Mechanism

Once formed, 3TC-TP exerts its antiviral effect against both HIV reverse transcriptase (RT) and HBV DNA polymerase through a sophisticated, two-part mechanism.[4][5]

  • Competitive Inhibition: 3TC-TP is structurally similar to the natural substrate, deoxycytidine triphosphate (dCTP).[3] It competes with dCTP for the active site of the viral polymerase.[6] The relative intracellular concentrations of 3TC-TP and dCTP are therefore a key factor in determining the degree of inhibition.[7]

  • DNA Chain Termination: After competitive binding, the viral polymerase incorporates this compound monophosphate into the nascent viral DNA strand.[8] The critical feature of this compound's structure is the replacement of the 3'-hydroxyl group (-OH) on the ribose ring with a sulfur atom.[1][9] This modification means there is no available 3'-OH group to form the necessary 5'-3' phosphodiester bond with the next incoming nucleotide, leading to the immediate and irreversible cessation of DNA chain elongation.[3][9]

G cluster_action Mechanism of Action at the Polymerase Active Site dCTP dCTP Natural Substrate Polymerase Viral Reverse Transcriptase / Polymerase dCTP->Polymerase Binds & Incorporates L_TP 3TC-TP This compound Triphosphate L_TP->Polymerase Competitively Binds & Incorporates DNA Growing Viral DNA Chain Polymerase->DNA Elongates Termination Chain Termination DNA->Termination

Caption: Competitive inhibition and chain termination by this compound.

Section 2: The Molecular Basis of Viral Resistance

The high mutation rate of HIV and HBV, coupled with the selective pressure of antiretroviral therapy, inevitably leads to the emergence of drug-resistant variants.[10] For this compound, resistance is primarily associated with specific mutations in the viral polymerase gene.

HIV-1: The M184V/I Mutation

In HIV-1, the most significant resistance mutation is a substitution at codon 184 of the reverse transcriptase enzyme, where methionine is replaced by either valine (M184V) or isoleucine (M184I).[11][12]

  • Mechanism of Resistance: The M184V mutation confers high-level resistance to this compound.[13] Structural studies reveal that the bulky side chains of valine or isoleucine at position 184 create steric hindrance with the oxathiolane ring of 3TC-TP.[14] This clash reduces the binding affinity of the inhibitor for the enzyme's active site, allowing the polymerase to preferentially bind and incorporate the natural dCTP substrate.[14][15]

  • Fitness Cost: A crucial trade-off exists with the M184V mutation. While it confers resistance, it also impairs the enzymatic function of the reverse transcriptase, reducing its processivity (the ability to synthesize DNA without dissociating from the template).[11][12] This "fitness cost" results in a lower viral replication capacity compared to the wild-type virus.[16] This reduced fitness is a key reason why this compound may be continued in some salvage therapy regimens even after resistance is detected.

HBV: The YMDD Motif Mutations

Resistance to this compound in HBV also arises from mutations in the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif within the catalytic domain of the viral polymerase.[10][17]

  • Primary Mutations: The most common resistance mutations involve a change at the methionine residue (rtM204), analogous to the M184 position in HIV RT. The primary mutations are rtM204V and rtM204I.[18][19]

  • Compensatory Mutations: These primary mutations often occur with compensatory mutations, such as rtL180M and rtV173L, which can partially restore the replication fitness lost due to the primary resistance mutation.[20][21]

Table 1: Key this compound Resistance Mutations

VirusPrimary Mutation(s)Consequence
HIV-1 M184V, M184IHigh-level resistance; reduced viral fitness.[11][13]
HBV rtM204V, rtM204IHigh-level resistance.[18]
HBV rtL180M, rtV173LCompensatory; restore replication capacity.[20]

Section 3: Experimental Protocols for Pharmacodynamic Assessment

To rigorously evaluate the pharmacodynamics of this compound and monitor for resistance, a suite of validated in vitro and molecular assays is essential. These protocols form the backbone of both preclinical drug development and clinical resistance monitoring.

Genotypic Resistance Testing: Sequencing the Polymerase Gene

Genotypic assays identify the presence of resistance-associated mutations by sequencing the viral polymerase gene. This is the standard-of-care for clinical resistance monitoring.[16][18]

Protocol: RT-PCR and Sanger Sequencing of HIV-1 pol Gene

  • Viral RNA Extraction: Isolate viral RNA from patient plasma (minimum viral load often recommended >500-1000 copies/mL) using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[2]

  • Reverse Transcription (RT) and First-Round PCR: Synthesize cDNA from the viral RNA and amplify a large fragment of the pol gene using a one-step RT-PCR kit with outer primers flanking the protease and reverse transcriptase regions.

    • Reaction Mix: Prepare a master mix containing reaction buffer, MgSO₄, dNTPs, forward and reverse outer primers (e.g., Prot-FO, Prot-RO), and a reverse transcriptase/Taq polymerase enzyme mix.[22]

    • Cycling Conditions:

      • Reverse Transcription: 50°C for 30 minutes.

      • Initial Denaturation: 94°C for 2 minutes.

      • 40 Cycles: 94°C for 20-30 seconds, 50°C for 30 seconds, 68°C for 1.5 minutes.

      • Final Extension: 68°C for 5-7 minutes.[2][22]

  • Nested PCR: Use 1-5 µL of the first-round PCR product as a template for a second round of PCR using inner primers (e.g., Prot-FI, Prot-RI) to increase specificity and yield.[22]

    • Cycling Conditions:

      • Initial Denaturation: 94°C for 5 minutes.

      • 45 Cycles: 94°C for 30 seconds, 55°C for 30 seconds, 72°C for 1 minute.

      • Final Extension: 72°C for 7 minutes.[11]

  • PCR Product Purification: Purify the nested PCR amplicon using a column-based kit or enzymatic cleanup to remove primers and dNTPs.

  • Sanger Sequencing: Perform cycle sequencing reactions using the purified PCR product as a template with the inner PCR primers. Analyze the sequencing products on a capillary electrophoresis-based genetic analyzer.

  • Sequence Analysis: Assemble the resulting sequences and compare them to a wild-type reference sequence (e.g., HXB2) to identify mutations, particularly at codon 184.

G Start Patient Plasma Sample RNA_Ext Viral RNA Extraction Start->RNA_Ext RT_PCR One-Step RT-PCR (Outer Primers) RNA_Ext->RT_PCR Nested_PCR Nested PCR (Inner Primers) RT_PCR->Nested_PCR Purify PCR Product Purification Nested_PCR->Purify Seq Sanger Sequencing Purify->Seq Analysis Sequence Analysis (Identify Mutations) Seq->Analysis End Resistance Profile Analysis->End

Caption: Workflow for Genotypic Resistance Testing.

Phenotypic Susceptibility Testing: Measuring Drug Efficacy in Cell Culture

Phenotypic assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiviral drug, providing a functional measure of resistance.[18]

Protocol: HBV this compound Susceptibility Assay using HepG2.2.15 Cells

The HepG2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces viral particles.[8]

  • Cell Culture: Culture HepG2.2.15 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and G418) in 6-well plates until confluent.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) for a period of 5-7 days. Refresh the media and drug every 2-3 days.

  • Harvest Supernatant: At the end of the treatment period, collect the cell culture supernatant.

  • Quantify Extracellular HBV DNA: Isolate viral DNA from the supernatant and quantify the number of HBV DNA copies using a quantitative real-time PCR (qPCR) assay.

  • Data Analysis: Plot the percentage of HBV DNA inhibition against the this compound concentration. Calculate the 50% effective concentration (EC₅₀), which is the drug concentration required to inhibit viral replication by 50%. An increase in the EC₅₀ value for a patient-derived virus compared to a wild-type control indicates resistance.

Quantification of Intracellular this compound Triphosphate

Measuring the active 3TC-TP metabolite is crucial for understanding the relationship between drug exposure and antiviral effect. This is typically achieved using High-Performance Liquid Chromatography (HPLC).

Protocol Outline: HPLC-based Quantification of 3TC-TP

  • Cell Culture and Treatment: Incubate relevant cells (e.g., peripheral blood mononuclear cells [PBMCs] for HIV, or HepG2 cells for HBV) with this compound for a specified time (e.g., 24 hours).[7]

  • Cell Lysis and Extraction: Harvest the cells, count them, and lyse them. Extract the intracellular nucleotides using a cold acid solution (e.g., 60% methanol or perchloric acid) to precipitate proteins.

  • Sample Preparation: Neutralize the acidic extract and centrifuge to remove debris. The supernatant contains the intracellular nucleotide pool.

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column.[3]

    • Mobile Phase: Employ an ion-pairing agent (e.g., tetrabutylammonium hydroxide) in a phosphate buffer with an acetonitrile or methanol gradient to separate the highly polar mono-, di-, and tri-phosphate forms.[3][13]

    • Detection: Use a UV detector set to approximately 274 nm to detect this compound and its phosphorylated metabolites.[3]

  • Quantification: Generate a standard curve using known concentrations of 3TC-TP. Quantify the 3TC-TP peak in the cell extract by comparing its area to the standard curve and normalize the result to the cell count.

Conclusion: An Integrated View of this compound Pharmacodynamics

The clinical success of this compound is a direct result of its favorable pharmacodynamic profile: efficient intracellular activation to 3TC-TP, potent competitive inhibition of viral polymerases, and definitive chain termination of viral DNA synthesis. However, the emergence of resistance, particularly the M184V mutation in HIV and YMDD mutations in HBV, underscores the dynamic nature of antiviral therapy. A thorough understanding of these mechanisms, supported by robust and validated experimental protocols for genotypic and phenotypic assessment, is not merely academic. It is the foundation upon which drug development professionals can build more resilient therapies and clinicians can make informed decisions to optimize patient outcomes in the ongoing battle against viral diseases.

References

  • Wikipedia. This compound. [Link]
  • Laboratorio de Genómica Viral y Humana, Facultad de Medicina UASLP. Human Immunodeficiency Virus (HIV) protease region (pol gene)
  • Ruan, J., Sun, S., Cheng, X., & Sun, D. (2020). This compound susceptibility assay. This compound inhibits the activation of HBV replication in HepG2.2.15 cells...
  • ClinPGx. This compound Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
  • Patsnap Synapse. What is the mechanism of this compound? [Link]
  • Avellon, A., et al. (2021). Evaluation of this compound Resistance Mutations in HBV/HIV Co-infected Patients. Iranian Journal of Medical Microbiology. [Link]
  • Pediatric Oncall.
  • García-Trejo, J. J., et al. (2021).
  • YouTube. (2024). Pharmacology of this compound (Epivir-HBV)
  • Hoggard, P. G., et al. (2000). The intracellular activation of this compound (3TC) and determination of 2'-deoxycytidine-5'-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells. British Journal of Clinical Pharmacology. [Link]
  • Benhamou, Y., et al. (1998). Hepatitis B Virus (HBV) Mutations Associated with Resistance to this compound in Patients Coinfected with HBV and Human Immunodeficiency Virus. Journal of Infectious Diseases. [Link]
  • The AIDS Reader. (2006).
  • aidsmap. (2024). This compound resistance mutation may persist for many years in some people with HIV. [Link]
  • Nijhuis, M., et al. (1999). Evolution of this compound Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals: the Relative Roles of Drift and Selection. Journal of Virology. [Link]
  • Hoggard, P. G., et al. (2000). The intracellular activation of this compound (3TC)... British Journal of Clinical Pharmacology. [Link]
  • Wainberg, M. A. (2004). Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase. Antimicrobial Agents and Chemotherapy. [Link]
  • Karger Publishers. (2018). High Prevalence of HBV this compound-Resistant Mutations in HBV/HIV Co-Infected Patients on Antiretroviral Therapy in the Area with the Highest Prevalence of HIV/HBV Co-Infection in China. [Link]
  • The AIDS Reader. (2006).
  • Kewn, S., et al. (1997). This compound (3TC) phosphorylation and drug interactions in vitro. British Journal of Clinical Pharmacology. [Link]
  • Iranian Journal of Medical Microbiology. (2021).
  • ResearchGate. (2021). Chain termination inhibition by this compound and delayed chain... [Link]
  • Fletcher, C. V., et al. (2015). Pharmacokinetic Modeling of this compound and Zidovudine Triphosphates Predicts Differential Pharmacokinetics in Seminal Mononuclear Cells and Peripheral Blood Mononuclear Cells. Antimicrobial Agents and Chemotherapy. [Link]
  • MDPI. (2022). High Prevalence of Hepatitis B Virus Drug Resistance Mutations to this compound among People with HIV/HBV Coinfection in Rural and Peri-Urban Communities in Botswana. [Link]
  • Combination of small interfering RNA and this compound on inhibition of human B virus replication in HepG2.2.15 cells. (2007). World Journal of Gastroenterology. [Link]
  • Pacifici, G. M. (2021). Clinical pharmacology of this compound administered alone, or co-administered with other antiviral drugs, in infants and children. JSciMed Central. [Link]
  • Perry, C. M., & Faulds, D. (1997). This compound. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection. Drugs. [Link]
  • Sluis-Cremer, N., et al. (2000). This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids.
  • Back, N. K., et al. (1997). Limiting deoxynucleoside triphosphate concentrations emphasize the processivity defect of this compound-resistant variants of human immunodeficiency virus type 1 reverse transcriptase. Antimicrobial Agents and Chemotherapy. [Link]
  • API SYNTHESIS INTERN
  • Brun-Vezinet, F., et al. (2003). In vitro susceptibility of this compound-resistant hepatitis B virus to adefovir and tenofovir. Antiviral Therapy. [Link]
  • Pacifici, G. M. (2021). Clinical pharmacology of this compound administered alone, or co-administered with other antiviral drugs, in infants and children. Journal of Drug Design and Research. [Link]
  • St
  • Benhamou, Y., et al. (1999). Effects of this compound on replication of hepatitis B virus in HIV-infected men. Annals of Internal Medicine. [Link]

Sources

An In-depth Technical Guide on Lamivudine's Effect on Hepatitis B Virus (HBV) Polymerase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lamivudine, a synthetic nucleoside analogue, represents a significant milestone in the therapeutic management of chronic hepatitis B. Its efficacy is rooted in its targeted inhibition of the hepatitis B virus (HBV) polymerase, a multi-functional enzyme essential for viral replication. This guide provides a comprehensive technical overview of the molecular interactions between this compound and the HBV polymerase, the biochemical basis of its antiviral activity, and the mechanisms underlying the emergence of drug resistance. We will explore the critical domains of the HBV polymerase, the kinetics of this compound-mediated inhibition, and the structural implications of resistance-conferring mutations. Furthermore, this document details established in vitro and cell-based methodologies for evaluating the efficacy of this compound and characterizing viral resistance profiles, offering a robust framework for researchers in the field.

The Central Role of HBV Polymerase in Viral Replication

The hepatitis B virus polymerase is a unique and complex enzyme that orchestrates the reverse transcription of the pre-genomic RNA (pgRNA) into the relaxed circular DNA (rcDNA) found in mature virions.[1] This process is a hallmark of hepadnaviruses and a critical dependency for viral propagation.[2][3] The polymerase is a large, multi-domain protein comprising:

  • Terminal Protein (TP) Domain: This N-terminal domain acts as a protein primer for the initiation of reverse transcription.[1][4]

  • Spacer Domain: A region with no currently known enzymatic function.[1]

  • Reverse Transcriptase (RT) Domain: This domain possesses both RNA-dependent and DNA-dependent DNA polymerase activities, responsible for synthesizing both strands of the viral DNA.[1]

  • RNase H Domain: This C-terminal domain is responsible for the degradation of the pgRNA template during the synthesis of the negative-strand DNA.[1]

The intricate and essential functions of the HBV polymerase make it a prime target for antiviral intervention.[3]

This compound's Mechanism of Action: A Molecular Perspective

This compound (β-L-(-)-2',3'-dideoxy-3'-thiacytidine) is a potent nucleoside analogue that effectively curtails HBV replication.[5][6] Its mechanism of action is a multi-step process that begins with its entry into the host hepatocyte.

  • Intracellular Activation: Upon entering the cell, this compound is phosphorylated by host cellular kinases to its active triphosphate form, this compound triphosphate (L-TP).[7][8][9][10]

  • Competitive Inhibition: L-TP is structurally similar to the natural deoxycytidine triphosphate (dCTP).[8][11] This structural mimicry allows L-TP to competitively inhibit the HBV polymerase by binding to the active site of the reverse transcriptase domain.[8][12]

  • Chain Termination: Once incorporated into the elongating viral DNA chain, L-TP acts as a chain terminator.[7][8] The absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting DNA synthesis.[8] This premature termination of DNA elongation is the ultimate antiviral effect of this compound.[7][8]

The specificity of this compound for the viral polymerase over human DNA polymerases contributes to its favorable safety profile.[8][9]

cluster_0 Hepatocyte Cytoplasm This compound This compound (3TC) LTP This compound Triphosphate (L-TP) This compound->LTP Host Kinases HBV_Polymerase HBV Polymerase LTP->HBV_Polymerase Competitive Inhibition dCTP Deoxycytidine Triphosphate (dCTP) dCTP->HBV_Polymerase Natural Substrate DNA_Elongation Viral DNA Elongation HBV_Polymerase->DNA_Elongation Incorporation Chain_Termination Chain Termination DNA_Elongation->Chain_Termination L-TP Incorporation

Caption: Mechanism of this compound Action on HBV Polymerase.

The Emergence of this compound Resistance

Prolonged monotherapy with this compound is often associated with the emergence of drug-resistant HBV variants, which can lead to virological breakthrough and clinical relapse.[5][13] This resistance is primarily conferred by specific mutations within the reverse transcriptase domain of the HBV polymerase gene.[5][14]

The YMDD Motif: A Hotspot for Resistance Mutations

The most common and well-characterized this compound resistance mutations occur within the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif, which is part of the catalytic site of the polymerase.[5][13][15] The primary mutations involve a substitution at the methionine residue (rtM204):

  • rtM204V: Methionine is replaced by valine.

  • rtM204I: Methionine is replaced by isoleucine.

These mutations, particularly rtM204V/I, significantly reduce the susceptibility of the HBV polymerase to this compound.[16] It has been shown that hydrophobic substitutions at this position, such as isoleucine and valine, confer resistance while maintaining replication competence.[16]

Compensatory Mutations and their Role

The rtM204V/I mutations can impair the replication efficiency of the virus.[5] To counteract this reduced fitness, compensatory mutations often arise in the B domain of the polymerase, most notably:

  • rtL180M: Leucine is replaced by methionine.

The rtL180M mutation, when present with rtM204V, can partially restore the replication capacity of the virus.[15][17] The combination of rtL180M and rtM204V is a common resistance profile observed in patients experiencing this compound treatment failure.[14][15]

cluster_1 Evolution of this compound Resistance Wild_Type Wild-Type HBV (YMDD motif) Lamivudine_Pressure This compound Treatment Wild_Type->Lamivudine_Pressure Primary_Mutation Primary Resistance Mutation (rtM204V/I) Lamivudine_Pressure->Primary_Mutation Selection Compensatory_Mutation Compensatory Mutation (rtL180M) Primary_Mutation->Compensatory_Mutation Restores Fitness Resistant_Virus Resistant HBV (Reduced Susceptibility, Restored Replication) Primary_Mutation->Resistant_Virus Compensatory_Mutation->Resistant_Virus

Caption: Development of this compound Resistance in HBV.

Quantitative Analysis of this compound Efficacy and Resistance

The following table summarizes the in vitro susceptibility of wild-type and this compound-resistant HBV to various nucleoside/nucleotide analogues. The 50% effective concentration (EC50) is a critical parameter for quantifying antiviral potency.

Antiviral AgentWild-Type HBV (EC50)This compound-Resistant HBV (rtL180M/M204V) (EC50)Fold Change in EC50Reference(s)
This compound6 nM>100 µM>16,000[18]
Adefovir0.07 µM0.2 µM2.85[18]
Tenofovir0.06 µM0.2 µM3.3[18]

EC50 values are indicative and can vary based on the specific assay system.

Methodologies for Studying this compound's Effect on HBV Polymerase

A variety of in vitro and cell-based assays are employed to investigate the interaction between this compound and the HBV polymerase, as well as to characterize resistance profiles.

In Vitro HBV Polymerase Priming Assay

This biochemical assay directly measures the initial step of HBV DNA synthesis, where the polymerase becomes labeled with a nucleotide.[19] It is a powerful tool for screening inhibitors that target the priming activity of the polymerase.

Protocol:

  • Expression and Purification of HBV Polymerase:

    • Transfect a suitable cell line (e.g., human hepatoma cells) with a plasmid expressing the HBV polymerase.[19]

    • Lyse the cells and immunoprecipitate the polymerase complexes using an antibody targeting an epitope tag on the polymerase (e.g., anti-FLAG).[19]

  • Priming Reaction:

    • Incubate the immunopurified polymerase with a reaction mixture containing a radiolabeled nucleotide (e.g., [α-³²P]dGTP), other dNTPs, and the drug of interest (e.g., L-TP).[19]

  • Analysis:

    • Separate the reaction products by SDS-PAGE.[19]

    • Detect the radiolabeled polymerase by autoradiography. The intensity of the band corresponds to the level of priming activity.[19]

Cell-Based HBV Replication Assay

This assay utilizes a stable cell line that constitutively replicates HBV, such as the HepG2.2.15 cell line, to assess the antiviral activity of compounds in a more physiologically relevant context.[20][21]

Protocol:

  • Cell Culture and Treatment:

    • Culture HepG2.2.15 cells in a suitable medium.

    • Treat the cells with varying concentrations of this compound for a defined period (e.g., 5 days).[22]

  • Quantification of Viral DNA:

    • Extracellular HBV DNA: Isolate viral particles from the cell culture supernatant and quantify the encapsidated HBV DNA using quantitative PCR (qPCR).[22]

    • Intracellular HBV DNA: Lyse the cells and extract total DNA. Quantify the intracellular HBV DNA replication intermediates by qPCR or Southern blot analysis.[21]

  • Data Analysis:

    • Determine the EC50 value of this compound by plotting the percentage of viral DNA reduction against the drug concentration.

cluster_2 Experimental Workflow for Antiviral Testing Start Start Cell_Culture Culture HepG2.2.15 cells Start->Cell_Culture Drug_Treatment Treat with this compound (Dose-Response) Cell_Culture->Drug_Treatment Incubation Incubate Drug_Treatment->Incubation Harvest Harvest Supernatant & Cell Lysate Incubation->Harvest Extracellular_DNA Isolate Extracellular HBV DNA Harvest->Extracellular_DNA Intracellular_DNA Isolate Intracellular HBV DNA Harvest->Intracellular_DNA qPCR Quantify HBV DNA (qPCR) Extracellular_DNA->qPCR Intracellular_DNA->qPCR Data_Analysis Calculate EC50 qPCR->Data_Analysis End End Data_Analysis->End

Sources

The Double-Edged Sword: A Technical Guide to Lamivudine's Interaction with Host Cell Polymerases

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine (3TC), a cornerstone of antiretroviral therapy, exhibits potent inhibition of viral reverse transcriptases, effectively suppressing HIV-1 and HBV replication. Its clinical success is largely attributed to a high degree of selectivity, minimizing its impact on host cell DNA polymerases. This guide provides an in-depth technical analysis of the molecular interactions between this compound's active triphosphate metabolite (3TC-TP) and host cell polymerases. We will explore the structural and kinetic basis for its differential activity, detail the experimental methodologies for assessing off-target inhibition, and discuss the clinical ramifications of these interactions, with a particular focus on mitochondrial DNA polymerase γ.

Introduction: The Basis of this compound's Antiviral Efficacy

This compound is a synthetic nucleoside analog of cytidine. As a prodrug, it requires intracellular phosphorylation to its active form, this compound triphosphate (3TC-TP).[1] This active metabolite then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by viral reverse transcriptase (RT).[2] Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of this compound leads to the termination of DNA chain elongation, a critical step in halting viral replication.[3][4]

The therapeutic success of this compound hinges on its remarkable selectivity for viral RT over host DNA polymerases.[5] This selectivity is primarily due to its unnatural L-enantiomeric configuration, which is not a preferred substrate for the D-configuration-specific human polymerases.[1]

The Molecular Dance: this compound Triphosphate and Host Polymerases

While highly selective, 3TC-TP is not entirely inert towards host cell DNA polymerases. Weak inhibition of several key mammalian polymerases has been documented, which is the underlying cause of certain clinical side effects.[1] The primary off-target interactions occur with nuclear DNA polymerases (α and β) and, most significantly, the mitochondrial DNA polymerase γ (Pol γ).[1][3]

Structural and Kinetic Determinants of Selectivity

The differential inhibition of viral RT and human Pol γ by 3TC-TP is rooted in structural differences within their respective active sites. The nucleotide-binding pocket of HIV-1 RT is considered more flexible and accommodating compared to the more constrained active site of human Pol γ.[6][7] This allows the viral enzyme to more readily bind and incorporate the L-nucleoside analog.

Human Pol γ possesses specific amino acid residues that create a more selective environment, discriminating against the unnatural sugar conformation of 3TC-TP.[7] This steric hindrance results in a significantly lower binding affinity and incorporation efficiency of 3TC-TP by Pol γ compared to viral RT.

The following diagram illustrates the intracellular activation of this compound and its subsequent competitive inhibition of both viral and host polymerases.

Lamivudine_Mechanism cluster_cell Host Cell cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_virus Virus (e.g., HIV) This compound This compound (3TC) ThreeTC_MP 3TC-Monophosphate This compound->ThreeTC_MP Cellular Kinases ThreeTC_DP 3TC-Diphosphate ThreeTC_MP->ThreeTC_DP Cellular Kinases ThreeTC_TP This compound Triphosphate (3TC-TP) ThreeTC_DP->ThreeTC_TP Cellular Kinases Pol_alpha_beta DNA Polymerase α, β ThreeTC_TP->Pol_alpha_beta Weak Competitive Inhibition Pol_gamma DNA Polymerase γ ThreeTC_TP->Pol_gamma Weak Competitive Inhibition Viral_RT Viral Reverse Transcriptase ThreeTC_TP->Viral_RT Potent Competitive Inhibition & Chain Termination dCTP_nuc dCTP dCTP_nuc->Pol_alpha_beta DNA_nuc Nuclear DNA Replication Pol_alpha_beta->DNA_nuc dCTP_mito dCTP dCTP_mito->Pol_gamma mtDNA Mitochondrial DNA Replication Pol_gamma->mtDNA Viral_DNA Viral DNA Synthesis Viral_RT->Viral_DNA dCTP_viral dCTP dCTP_viral->Viral_RT

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Comparison of Polymerase Inhibition

The degree of selectivity can be quantified by comparing the 50% inhibitory concentration (IC50) or the inhibition constant (Ki) of 3TC-TP for different polymerases. A higher IC50 or Ki value indicates weaker inhibition.

EnzymeOrganism/LocationIC50 / Ki (µM)Reference
HIV-1 Reverse Transcriptase Human Immunodeficiency Virus 10.002 - 1.14 (IC50)[5]
HBV DNA Polymerase Hepatitis B Virus~0.1 (IC50)[5]
DNA Polymerase α Human (Nuclear)>100[1]
DNA Polymerase β Human (Nuclear)>100[1]
DNA Polymerase γ Human (Mitochondrial)10 - 25 (Ki)[8]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Assessment of Polymerase Inhibition

Evaluating the inhibitory potential of nucleoside analogs like this compound on host cell polymerases is a critical step in preclinical drug development. The following outlines a standard methodology for determining the IC50 of a test compound against a purified DNA polymerase.

Principle of the DNA Polymerase Inhibition Assay

The assay measures the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a synthetic DNA template-primer by a purified DNA polymerase. The presence of an inhibitor, such as 3TC-TP, will reduce the rate of this incorporation in a concentration-dependent manner. Both radioisotopic and fluorescence-based methods are commonly employed.[9][10]

The following workflow diagram illustrates a typical fluorescence-based polymerase inhibition assay.

Polymerase_Assay_Workflow A 1. Reagent Preparation - Purified DNA Polymerase - Template-Primer DNA - dNTP Mix (with labeled dNTP) - Test Inhibitor (e.g., 3TC-TP) dilutions - Assay Buffer B 2. Assay Plate Setup - Add polymerase, template-primer, and assay buffer to microplate wells. A->B C 3. Inhibitor Addition - Add serial dilutions of the test inhibitor to respective wells. - Include no-inhibitor and no-enzyme controls. B->C D 4. Reaction Initiation - Add dNTP mix to all wells to start the polymerization reaction. C->D E 5. Incubation - Incubate at the optimal temperature for the polymerase (e.g., 37°C). D->E F 6. Reaction Termination - Stop the reaction at a specific time point (e.g., by adding EDTA). E->F G 7. Signal Detection - Measure the incorporated label. (e.g., fluorescence or radioactivity). F->G H 8. Data Analysis - Plot % inhibition vs. inhibitor concentration. - Determine the IC50 value from the dose-response curve. G->H

Caption: Experimental workflow for a DNA polymerase inhibition assay.

Detailed Protocol: Fluorescence-Based DNA Polymerase Inhibition Assay

This protocol is a generalized example and may require optimization for specific polymerases and inhibitors.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µg/mL Bovine Serum Albumin (BSA).
  • Template-Primer: A synthetic single-stranded DNA template annealed to a shorter, complementary primer. The primer is often biotinylated for capture.
  • dNTP Mix: A mixture of dATP, dGTP, dTTP, and a fluorescently labeled dCTP (e.g., Cy5-dCTP) at appropriate concentrations.
  • Enzyme: Purified human DNA polymerase (e.g., Pol γ) diluted in assay buffer.
  • Inhibitor: A stock solution of this compound triphosphate (3TC-TP) serially diluted to achieve a range of final assay concentrations.

2. Assay Procedure:

  • In a streptavidin-coated microplate, add the biotinylated template-primer and incubate to allow for binding. Wash to remove unbound DNA.
  • Add the purified DNA polymerase to each well.
  • Add the serial dilutions of 3TC-TP to the appropriate wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
  • Initiate the reaction by adding the dNTP mix to all wells.
  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
  • Stop the reaction by adding a stop solution containing EDTA.
  • Wash the wells to remove unincorporated dNTPs.
  • Measure the fluorescence intensity in each well using a microplate reader.

3. Data Analysis:

  • Subtract the background fluorescence (no-enzyme control) from all other readings.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Clinical Implications: The Mitochondrial Connection

The most significant clinical consequence of this compound's off-target effects on host polymerases is mitochondrial toxicity.[3][11] This is because DNA polymerase γ is the sole enzyme responsible for replicating mitochondrial DNA (mtDNA).[12] Inhibition of Pol γ by 3TC-TP can lead to mtDNA depletion, impaired mitochondrial function, and subsequent cellular and tissue damage.[3]

While this compound is considered to have a lower potential for mitochondrial toxicity compared to some older nucleoside reverse transcriptase inhibitors (NRTIs) like stavudine (d4T) and didanosine (ddI), long-term therapy can still be associated with adverse effects.[3][11] Clinical manifestations of mitochondrial dysfunction can include peripheral neuropathy, myopathy, pancreatitis, and lactic acidosis.[11] However, severe mitochondrial toxicity with this compound is relatively rare.[13] Long-term studies have shown that while this compound treatment can be associated with the emergence of resistant viral strains, it is also linked to a reduced long-term risk of cirrhosis and hepatocellular carcinoma in patients with chronic hepatitis B.[14]

Conclusion

This compound's efficacy as an antiviral agent is a direct result of its targeted inhibition of viral reverse transcriptase, with a favorable safety profile stemming from its relatively weak interaction with host cell DNA polymerases. The L-enantiomeric structure of this compound is a key feature that underpins this selectivity. However, the weak inhibition of host polymerases, particularly mitochondrial DNA polymerase γ, is not insignificant and can lead to clinical toxicities, especially with long-term use. A thorough understanding of these off-target interactions, facilitated by robust in vitro and in vivo models, is paramount for the development of next-generation nucleoside analogs with even greater selectivity and improved long-term safety profiles.

References

  • Yu, L., et al. (2003). Fluorescence-Based, High-Throughput DNA Polymerase Assay. BioTechniques, 34(4), 754-758.
  • Yuen, M. F., et al. (2008). Long-term this compound therapy reduces the risk of long-term complications of chronic hepatitis B infection even in patients without advanced disease. Alimentary Pharmacology & Therapeutics, 27(6), 569-577.
  • ResearchGate. (n.d.). Functional and structural differences in RT and Pol γ residues....
  • Feng, J. Y., et al. (2012). Probing the structural and molecular basis of nucleotide selectivity by human mitochondrial DNA polymerase γ. Proceedings of the National Academy of Sciences, 109(46), 18739-18744.
  • Cvetkovich, T. A., & Shargel, L. (2023). This compound. In StatPearls. StatPearls Publishing.
  • Tveit, H., & Kristensen, T. (2001). Fluorescence-Based DNA Polymerase Assay. In Methods in Molecular Biology, vol. 160, pp. 23-28. Humana Press.
  • de Sevaux, R. G., et al. (2002). Effect of this compound on morphology and function of mitochondria in patients with chronic hepatitis B. Hepatology, 36(2), 453-459.
  • Yu, L., et al. (2003). Fluorescence-based, high-throughput DNA polymerase assay. BioTechniques, 34(4), 754-758.
  • Tveit, H., & Kristensen, T. (2001). Fluorescence-based DNA polymerase assay. Methods in Molecular Biology, 160, 23-28.
  • Quercia, R., et al. (2017). Twenty-Five Years of this compound: Current and Future Use for the Treatment of HIV-1 Infection. Journal of Acquired Immune Deficiency Syndromes, 76(5), 479-491.
  • Kakuda, T. N. (2000). Fatal exacerbation of peripheral neuropathy during this compound therapy: evidence for iatrogenic mitochondrial damage. AIDS, 14(15), 2425-2426.
  • Sarafianos, S. G., et al. (2001). Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition. The Journal of biological chemistry, 276(49), 45629-45632.
  • O'Brien, K. M., et al. (2022). Anti-HIV Drugs Cause Mitochondrial Dysfunction in Monocyte-Derived Macrophages. mBio, 13(2), e03641-21.
  • Scherrer, D., et al. (2012). Characterization of a novel DNA polymerase activity assay enabling sensitive, quantitative and universal detection of viable microbes. Nucleic acids research, 40(9), e69.
  • ResearchGate. (n.d.). Enzyme kinetics parameter values used for polymerase-γ interaction with each activated analog....
  • Zoulim, F., & Locarnini, S. (2009). Dynamics of Hepatitis B Virus Resistance to this compound. Clinical Infectious Diseases, 49(11), 1747-1755.
  • Brown, K. C., et al. (2011). Pre-Steady-State Kinetic Analysis of the Incorporation of Anti-HIV Nucleotide Analogs Catalyzed by Human X- and Y-Family DNA Polymerases. Journal of Biological Chemistry, 286(22), 19516-19526.
  • Johnson, A. A., et al. (2014). The DNA Polymerase Gamma R953C Mutant Is Associated with Antiretroviral Therapy-Induced Mitochondrial Toxicity. Antimicrobial Agents and Chemotherapy, 58(11), 6962-6965.
  • Sarafianos, S. G., et al. (1999). This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids. Proceedings of the National Academy of Sciences, 96(18), 10027-10032.
  • Hiasa, Y., et al. (2013). Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity. Antimicrobial Agents and Chemotherapy, 57(5), 2133-2139.
  • Gotte, M., et al. (2000). This compound Can Exert a Modest Antiviral Effect against Human Immunodeficiency Virus Type 1 Containing the M184V Mutation. Antimicrobial Agents and Chemotherapy, 44(6), 1529-1534.
  • Brinkman, K., et al. (1998).
  • Ono-Nita, S. K., et al. (1999). Susceptibility of this compound-resistant hepatitis B virus to other reverse transcriptase inhibitors.
  • Payne, B. A., & Chinnery, P. F. (2015). Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance. Frontiers in genetics, 6, 329.
  • Gosset, J. R. (n.d.). DNA synthesis inhibition via nucleoside analog incorporation.
  • Asselah, T., & Marcellin, P. (2024). Long-term persistence of mitochondrial dysfunctions after viral infections and antiviral therapies: A review of mechanisms involved. Journal of Medical Virology, 96(8), e29886.
  • Mar, E. C., et al. (1985). Human cytomegalovirus-induced DNA polymerase and its interaction with the triphosphates of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-methyluracil, -5-iodocytosine, and -5-methylcytosine. Biochemistry, 24(25), 7247-7252.
  • Hoggard, P. G., et al. (1998). The intracellular activation of this compound (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells. British Journal of Pharmacology, 125(7), 1469-1476.
  • Patsnap Synapse. (2024). What are DNA polymerase inhibitors and how do they work?.
  • Rechkoblit, O., & Malin, K. S. (2012). Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer. Current pharmaceutical biotechnology, 13(10), 2052-2068.
  • PubChem. (n.d.). This compound.

Sources

The Journey Within: A Technical Guide to the Cellular Uptake and Metabolism of Lamivudine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the cellular journey of Lamivudine (3TC), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI). Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to deliver a nuanced understanding of the core mechanisms that govern this compound's efficacy. We will dissect the intricate processes of its cellular entry, metabolic activation, and the factors that can influence its therapeutic potential, thereby offering a robust framework for future research and development.

Introduction: The Strategic Imperative of Intracellular Activation

This compound is a synthetic nucleoside analogue of cytidine, a fundamental building block of DNA.[1] Its antiviral activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) is not inherent to the parent drug. Instead, this compound operates as a prodrug, requiring a series of intracellular transformations to become a potent antiviral agent.[2] The core of its mechanism lies in its conversion to the active 5'-triphosphate metabolite, this compound triphosphate (3TC-TP).[1] This active form then competitively inhibits the viral reverse transcriptase enzyme, and its incorporation into the growing viral DNA chain leads to termination, effectively halting viral replication.[3][4]

Understanding the nuances of how this compound enters the target cell and is subsequently metabolized is paramount for several reasons. It allows us to:

  • Optimize Dosing Regimens: By understanding the rate-limiting steps in its activation, we can design more effective dosing strategies.

  • Predict and Mitigate Drug Interactions: Knowledge of the transporters and enzymes involved helps in predicting potential interactions with co-administered drugs.[1]

  • Elucidate Mechanisms of Resistance: Deviations in uptake or metabolism can contribute to the development of drug resistance.[5]

This guide will now delve into the two critical phases of this compound's intracellular journey: its uptake into the cell and its subsequent metabolic phosphorylation.

Cellular Entry: Navigating the Plasma Membrane

For this compound to exert its antiviral effect, it must first cross the cellular membrane. This process is not a simple passive diffusion but involves a combination of mechanisms, including both passive and active transport systems.[6][7] The involvement of active transporters highlights the cell's sophisticated machinery for importing essential molecules, which this compound cleverly co-opts.

The Dual Modalities of Uptake: Passive Diffusion and Active Transport

This compound can enter cells through two primary routes:

  • Passive Diffusion: As a relatively small molecule, this compound can passively diffuse across the lipid bilayer of the cell membrane.[6][8] However, this process is generally less efficient than active transport.

  • Active Transport: The primary and more efficient route for this compound uptake is through active transport mediated by specific solute carrier (SLC) transporters.[6][7] These transporters are crucial for the cellular uptake of a wide range of endogenous and exogenous compounds.

Key Players: The Organic Cation Transporters (OCTs)

Research has identified the human organic cation transporters (hOCTs) as key players in the active transport of this compound.[9] Specifically, members of the SLC22A family are involved:

  • hOCT1 (SLC22A1)

  • hOCT2 (SLC22A2)

  • hOCT3 (SLC22A3)

These transporters facilitate the movement of this compound into the cell, a critical first step for its subsequent activation.[6][7] The expression levels of these transporters in different cell types can significantly influence the intracellular concentration of this compound and, consequently, its antiviral efficacy.

Experimental Workflow: Characterizing this compound Uptake

To elucidate the mechanisms of this compound uptake, a series of well-defined in vitro experiments are typically employed. The choice of these experiments is driven by the need to differentiate between passive diffusion and active transport and to identify the specific transporters involved.

Diagram: Experimental Workflow for this compound Uptake Studies

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Differentiating Transport Mechanisms cluster_2 Phase 3: Identifying Specific Transporters A Select Cell Line (e.g., HEK293, HepG2) B Radiolabeled this compound Uptake Assay A->B C Determine Time and Concentration Dependence B->C D Temperature Dependence Study (4°C vs. 37°C) C->D Proceed if uptake is saturable E Inhibition Assays with known OCT inhibitors (e.g., quinine, verapamil) D->E F Transfect Cells with Plasmids Expressing Specific OCTs (hOCT1, hOCT2, hOCT3) E->F Proceed if uptake is inhibited G Compare this compound Uptake in Transfected vs. Control Cells F->G H siRNA Knockdown of Specific OCTs G->H Confirm findings I Measure Reduction in this compound Uptake H->I

Caption: A logical workflow for investigating the cellular uptake mechanisms of this compound.

Protocol 1: In Vitro this compound Uptake Assay

This protocol outlines a standard method for measuring the uptake of radiolabeled this compound in a selected cell line.

Materials:

  • Cell line of interest (e.g., HepG2, HEK293) cultured in appropriate media.

  • [³H]-Lamivudine (specific activity ~10-20 Ci/mmol).

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Ice-cold stop solution (e.g., HBSS with 1 mM unlabeled this compound).

  • Lysis buffer (e.g., 0.1 N NaOH with 1% SDS).

  • Scintillation cocktail and liquid scintillation counter.

  • Known inhibitors of organic cation transporters (e.g., quinine, verapamil).

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

  • Initiate Uptake: Add the uptake buffer containing [³H]-Lamivudine at the desired concentration to each well to initiate the uptake. For inhibition studies, pre-incubate the cells with the inhibitor for a specified time before adding the [³H]-Lamivudine and inhibitor cocktail.

  • Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes). To differentiate between active transport and passive diffusion, run a parallel set of experiments at 4°C.

  • Terminate Uptake: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop solution.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Normalization: In a parallel set of wells, determine the protein concentration using a standard assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: Express the uptake as pmol of this compound per mg of protein. For kinetic studies, perform the assay with varying concentrations of this compound to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

Intracellular Metabolism: The Phosphorylation Cascade

Once inside the cell, this compound must undergo a three-step phosphorylation process to be converted into its active triphosphate form.[6] This metabolic activation is a critical determinant of the drug's efficacy, and any impairment in this cascade can lead to reduced antiviral activity.

The Enzymatic Relay: A Step-by-Step Conversion

The phosphorylation of this compound is a sequential process catalyzed by a series of host cell kinases:

  • This compound → this compound Monophosphate (3TC-MP): This initial and often rate-limiting step is catalyzed by deoxycytidine kinase (dCK) .[6][7]

  • 3TC-MP → this compound Diphosphate (3TC-DP): The monophosphate is then converted to the diphosphate form by cytidine monophosphate/deoxycytidine monophosphate kinase (CMPK/DCK) .[6]

  • 3TC-DP → this compound Triphosphate (3TC-TP): The final phosphorylation step is carried out by nucleoside diphosphate kinase (NDPK) or 3'-phosphoglycerate kinase (PGK) , yielding the active 3TC-TP.[6][7]

The efficiency of this enzymatic cascade can vary between different cell types, which may contribute to variations in drug efficacy in different viral reservoirs.

Diagram: this compound Phosphorylation Pathway

G cluster_0 Intracellular Space cluster_1 Mechanism of Action This compound This compound (3TC) MP This compound Monophosphate (3TC-MP) This compound->MP deoxycytidine kinase (dCK) DP This compound Diphosphate (3TC-DP) MP->DP CMPK/DCK TP This compound Triphosphate (3TC-TP) DP->TP NDPK/PGK RT Viral Reverse Transcriptase TP->RT Inhibition & Chain Termination

Caption: The sequential phosphorylation of this compound to its active triphosphate form.

Factors Influencing Phosphorylation

The efficiency of this compound phosphorylation can be influenced by several factors:

  • Enzyme Expression and Activity: The levels and activity of the phosphorylating enzymes can vary between individuals and cell types.

  • Endogenous Nucleotide Pools: The intracellular concentrations of natural deoxynucleotides, particularly deoxycytidine triphosphate (dCTP), can compete with 3TC-TP for incorporation into viral DNA.[3]

  • Drug-Drug Interactions: Co-administration of other drugs that are also substrates for these kinases can lead to competitive inhibition of this compound phosphorylation.[1] For instance, zalcitabine may inhibit the intracellular phosphorylation of this compound.[1]

Experimental Protocol: Quantifying Intracellular this compound Phosphates

Accurate quantification of the intracellular concentrations of this compound and its phosphorylated metabolites is crucial for understanding its pharmacodynamics. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Protocol 2: LC-MS/MS Quantification of Intracellular this compound Phosphates

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or other cell lines of interest.

  • [³H]-Lamivudine for initial method development and validation.

  • Methanol (ice-cold).

  • Trichloroacetic acid (TCA).

  • Internal standard (e.g., a stable isotope-labeled version of this compound or its phosphates).

  • HPLC system coupled to a tandem mass spectrometer.

  • Anion-exchange or other suitable HPLC column.

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density and treat with this compound at various concentrations and time points.

  • Cell Harvesting and Extraction:

    • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

    • Lyse the cells with ice-cold 70% methanol.

    • Alternatively, use a TCA precipitation method to extract the metabolites.

    • Add the internal standard to the cell lysate.

  • Sample Preparation:

    • Centrifuge the lysate to pellet the cellular debris.

    • Collect the supernatant containing the intracellular metabolites.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate this compound and its phosphorylated metabolites using a suitable HPLC gradient.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) mode on the mass spectrometer.

  • Data Analysis and Quantification:

    • Generate a standard curve using known concentrations of this compound, 3TC-MP, 3TC-DP, and 3TC-TP.

    • Calculate the intracellular concentrations of each analyte by normalizing to the cell number or protein content.

Cellular Efflux: The Exit Strategy

The intracellular concentration of this compound and its active metabolite is not only determined by uptake and phosphorylation but also by efflux back out of the cell. This process is mediated by ATP-binding cassette (ABC) transporters.

The Role of ABC Transporters

Several members of the ABC transporter family have been implicated in the efflux of this compound and its metabolites:

  • ABCB1 (P-glycoprotein)

  • ABCC1, ABCC2, ABCC3, ABCC4 (Multidrug Resistance-Associated Proteins)

  • ABCG2 (Breast Cancer Resistance Protein)

These transporters actively pump their substrates out of the cell, thereby reducing the intracellular drug concentration.[6] Overexpression of these transporters can be a mechanism of drug resistance.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the cellular uptake and metabolism of this compound.

ParameterValueCell Type/SystemReference
Uptake Kinetics
Km for hOCT11.25 ± 0.1 mMhOCT1-expressing cells[9]
Vmax for hOCT110.40 ± 0.32 nmol/mg protein/minhOCT1-expressing cells[9]
Intracellular Half-life of 3TC-TP
In HIV-infected cells10.5 to 15.5 hoursIn vitro cell lines[10]
In HBV-infected cells17 to 19 hoursIn vitro cell lines[10]
Plasma Pharmacokinetics
Bioavailability (oral)~82% (adults)Humans[10]
Elimination Half-life5 to 7 hoursHumans[10]

Conclusion and Future Directions

The cellular uptake and metabolism of this compound are intricate and tightly regulated processes that are fundamental to its antiviral activity. This guide has provided a detailed overview of the key transporters and enzymes involved, as well as the experimental methodologies used to study these processes.

Future research in this area should focus on:

  • Personalized Medicine: Investigating how genetic polymorphisms in transporters and metabolic enzymes affect individual patient responses to this compound.

  • Novel Drug Delivery Systems: Developing strategies to enhance the delivery of this compound to specific viral reservoirs and to bypass efflux transporters.

  • Combination Therapies: Further elucidating the intracellular interactions between this compound and other antiretroviral agents to optimize combination therapy regimens.

By continuing to unravel the complexities of this compound's intracellular journey, we can further enhance its therapeutic potential and contribute to the ongoing fight against HIV and HBV.

References

  • National Center for Biotechnology Information. This compound - StatPearls.
  • PharmGKB. This compound Pathway, Pharmacokinetics/Pharmacodynamics.
  • Johnson MA, Moore KH, Yuen GJ, et al. Clinical pharmacokinetics of this compound. Clin Pharmacokinet. 1999;36(1):41-66.
  • Patsnap. What is the mechanism of this compound?.
  • Pediatric Oncall. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • Vanhove GF, Knupp CA, Pattyn MR, et al. Population Pharmacokinetics of this compound in Adult Human Immunodeficiency Virus-Infected Patients Enrolled in Two Phase III Clinical Trials. Antimicrob Agents Chemother. 1996;40(11):2552-2557.
  • Johnson, M. A., Moore, K. H., Yuen, G. J., Rourick, R. A., & Pakes, G. E. (1999). Clinical Pharmacokinetics of this compound. Clinical Pharmacokinetics, 36(1), 41–66.
  • Foggia, M., & Capparelli, E. V. (2021). Clinical pharmacology of this compound administered alone, or co-administered with other antiviral drugs, in infants and children. J Sci Med Central, 1(1), 1003.
  • Wikipedia. This compound.
  • Piacente, F., Di Paolo, A., Cartelli, D., CERRITELLI, S., Gagliani, M. C., Bruzzone, S., & Magnone, M. (2021). Putative Repurposing of this compound, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 Patients. Frontiers in Pharmacology, 12, 706422.
  • U.S. Food and Drug Administration. HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use this compound and Zidovudine.
  • New Drug Approvals. This compound.
  • Takeda, M., Tsuruoka, S., Kudo, K., et al. Uptake properties of this compound (3TC) by a continuous renal epithelial cell line. Can J Physiol Pharmacol. 2001;79(1):59-66.
  • Hoggard, P. G., Kewn, S., & Back, D. J. (1997). The intracellular activation of this compound (3TC) and determination of 2'-deoxycytidine-5'-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells. British Journal of Clinical Pharmacology, 44(4), 369–375.
  • Hoggard PG, Kewn S, Barry MG, et al. This compound (3TC) phosphorylation and drug interactions in vitro. Br J Clin Pharmacol. 1997;44(3):255-260.
  • Abe, K., Pan, L., Cvetkovic, M., & Unadkat, J. D. (2000). Model for intracellular this compound metabolism in peripheral blood mononuclear cells ex vivo and in human immunodeficiency virus type 1-infected adolescents. Antimicrobial Agents and Chemotherapy, 44(9), 2419–2426.
  • Robbins BL, Tran TT, Pinkerton FH Jr, et al. Development of a new cartridge radioimmunoassay for determination of intracellular levels of this compound triphosphate in the peripheral blood mononuclear cells of human immunodeficiency virus-infected patients. Antimicrob Agents Chemother. 1998;42(10):2656-2661.
  • Yuen, G. J., Lou, Y., Thompson, A. E., et al. (2002). Pharmacokinetics of this compound and this compound-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study. Antimicrobial Agents and Chemotherapy, 46(6), 1746–1751.
  • Moore KH, Yuen GJ, Raasch RH, et al. The pharmacokinetics of this compound phosphorylation in peripheral blood mononuclear cells from patients infected with HIV-1. AIDS. 1996;10(12):1369-1376.
  • Schmutz, G., Torriani, F. J., & Foung, S. K. (2001). This compound resistance in hepatitis B: mechanisms and clinical implications. Expert Opinion on Investigational Drugs, 10(10), 1835–1844.
  • Ceckova, M., Reznicek, J., Deutsch, M., et al. (2013). Role of ABC and Solute Carrier Transporters in the Placental Transport of this compound. Antimicrobial Agents and Chemotherapy, 57(11), 5671–5679.
  • Yuen, G. J., Lou, Y., Thompson, A. E., et al. (2002). Equivalent Steady-State Pharmacokinetics of this compound in Plasma and this compound Triphosphate within Cells following Administration of this compound at 300 Milligrams Once Daily and 150 Milligrams Twice Daily. Antimicrobial Agents and Chemotherapy, 46(6), 1746–1751.
  • Wang, L., & Unadkat, J. D. (2018). Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs. Expert Opinion on Drug Metabolism & Toxicology, 14(10), 1047–1060.
  • Das, K., Xiong, X., Yang, H., et al. (2001). Molecular modeling and biochemical characterization reveal the mechanism of hepatitis B virus polymerase resistance to this compound (3TC) and emtricitabine (FTC). Journal of Virology, 75(10), 4771–4779.
  • Mutimer, D. J. (2003). Resistance to this compound therapy: is there more than meets the eye?. Gut, 52(1), 10–12.
  • Takubo, T., Takeda, M., Kudo, K., et al. (2001). Uptake of this compound by rat renal brush border membrane vesicles. Chirality, 13(9), 553–558.
  • Carman, W. F. (2007). Novel this compound Resistance. Hepatology, 45(2), 543–544.
  • Minuesa, G., Volk, C., Molina-Arcas, M., et al. (2009). Transport of this compound [(-)-beta-L-2',3'-dideoxy-3'-thiacytidine] and high-affinity interaction of nucleoside reverse transcriptase inhibitors with human organic cation transporters 1, 2, and 3. The Journal of Pharmacology and Experimental Therapeutics, 329(1), 252–261.
  • Robbins, B. L., Tran, T. T., Pinkerton, F. H., Jr., Akeb, F., Guedj, R., Grassi, J., Lancaster, D., & Fridland, A. (1998). Development of a new cartridge radioimmunoassay for determination of intracellular levels of this compound triphosphate in the peripheral blood mononuclear cells of human immunodeficiency virus-infected patients. Antimicrobial agents and chemotherapy, 42(10), 2656–2661.
  • Brunelle, M. N., Jacquard, A. C., Pichoud, C., et al. (2002). In vitro susceptibility of this compound-resistant hepatitis B virus to adefovir and tenofovir. Antiviral Therapy, 7(2), 89–96.
  • Nascimbeni, M., & Thiers, V. (2003). Dynamics of Hepatitis B Virus Resistance to this compound. Journal of Virology, 77(11), 6390–6399.
  • ResearchGate. Fluorescence images of Cellular uptake of this compound from the patches...
  • YouTube. Pharmacology of this compound (Epivir-HBV); uses, Mechanism of action, Route of elimination, Metabolism.

Sources

The Structural Basis of Lamivudine's Inhibition of Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lamivudine, a cornerstone of antiretroviral therapy, effectively suppresses HIV replication by targeting its essential enzyme, reverse transcriptase (RT). This in-depth technical guide elucidates the structural and molecular underpinnings of this compound's inhibitory action. We will explore the journey of this compound from a prodrug to its active triphosphate form, detail its competitive binding within the RT active site, and visualize the critical interactions that lead to chain termination of viral DNA synthesis. Furthermore, this guide will dissect the structural mechanism of the most common form of resistance, the M184V/I mutation, providing a molecular rationale for treatment failure. Detailed experimental protocols for studying these interactions, including X-ray crystallography and enzyme kinetics, are provided to equip researchers and drug development professionals with the foundational knowledge to advance the fight against HIV.

Introduction: Targeting the Engine of HIV Replication

The human immunodeficiency virus (HIV) relies on the enzymatic activity of reverse transcriptase (RT) to convert its single-stranded RNA genome into double-stranded DNA, a crucial step for integration into the host cell's genome and subsequent viral replication.[1][2] HIV-1 RT is a heterodimeric enzyme composed of a p66 and a p51 subunit.[3] The larger p66 subunit contains the polymerase active site, responsible for DNA synthesis, and the RNase H active site, which degrades the RNA template from the RNA:DNA hybrid.[4][5] The p51 subunit plays a structural role. Given its central role in the viral life cycle, HIV-1 RT has been a primary target for the development of antiretroviral drugs.

This compound (2',3'-dideoxy-3'-thiacytidine, 3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that has been a mainstay in combination antiretroviral therapy (cART).[6] As a synthetic analogue of deoxycytidine, its efficacy lies in its ability to masquerade as a natural building block of DNA, thereby deceiving the viral polymerase. This guide will delve into the precise molecular choreography that governs this compound's inhibitory function and the structural alterations that can undermine its therapeutic effect.

The Activation and Mechanism of Action of this compound

This compound is administered as a prodrug and must undergo intracellular phosphorylation to become pharmacologically active.[7] Host cell kinases sequentially add three phosphate groups to the 5'-hydroxyl of this compound, converting it to its active triphosphate form, this compound triphosphate (3TC-TP).[8] This metabolic activation is a critical prerequisite for its antiviral activity.

The primary mechanism of action of 3TC-TP is twofold:

  • Competitive Inhibition: 3TC-TP structurally mimics the natural substrate, deoxycytidine triphosphate (dCTP). This molecular mimicry allows it to compete with dCTP for binding to the polymerase active site of HIV-1 RT.[7]

  • Chain Termination: Once incorporated into the growing viral DNA chain, 3TC-TP acts as a chain terminator. The absence of a 3'-hydroxyl group on its sugar moiety prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP), thus halting further DNA elongation.[9]

The following diagram illustrates the activation pathway of this compound and its subsequent inhibition of reverse transcriptase.

Lamivudine_Activation_and_Inhibition cluster_cell Host Cell cluster_rt HIV-1 Reverse Transcriptase This compound This compound (3TC) 3TC_MP This compound Monophosphate (3TC-MP) This compound->3TC_MP Cellular Kinases 3TC_DP This compound Diphosphate (3TC-DP) 3TC_MP->3TC_DP Cellular Kinases 3TC_TP This compound Triphosphate (3TC-TP) 3TC_DP->3TC_TP Cellular Kinases RT RT Active Site 3TC_TP->RT Competitive Binding (vs. dCTP) Viral_DNA Growing Viral DNA RT->Viral_DNA Incorporation Termination Chain Termination Viral_DNA->Termination

Caption: this compound activation and RT inhibition pathway.

The Structural Basis of this compound-RT Interaction

The precise binding of this compound triphosphate (3TC-TP) within the active site of HIV-1 reverse transcriptase has been elucidated through X-ray crystallography studies, with the structure of the complex deposited in the Protein Data Bank under the accession code 6OUN.[4][10] These structural insights reveal a network of interactions that anchor the inhibitor and position it for incorporation.

The dNTP-binding site of HIV-1 RT is a highly conserved region formed by residues from the p66 subunit, including the YMDD (tyrosine-methionine-aspartate-aspartate) motif, which is critical for catalytic activity.[3] Key amino acid residues that directly or indirectly contribute to the binding of the incoming nucleotide include Y115, F116, Q151, and the catalytic aspartates D110, D185, and D186.[3][5]

The interaction between 3TC-TP and the RT active site involves a combination of hydrogen bonds and van der Waals contacts. The triphosphate moiety of 3TC-TP forms crucial interactions with the enzyme, while the cytidine base pairs with the guanosine on the template strand. The oxathiolane ring of this compound occupies a specific pocket within the active site.

The following diagram depicts the key molecular interactions between this compound triphosphate and the active site of HIV-1 reverse transcriptase.

Lamivudine_RT_Interaction Molecular Interactions in the RT Active Site cluster_RT_Active_Site HIV-1 RT Active Site Residues cluster_this compound This compound Triphosphate (3TC-TP) Y115 Tyr115 D185 Asp185 D186 Asp186 M184 Met184 D110 Asp110 K65 Lys65 R72 Arg72 Base Cytosine Base Base->Y115 van der Waals Sugar Oxathiolane Ring Sugar->M184 van der Waals Triphosphate Triphosphate Triphosphate->D185 H-bond Triphosphate->D186 H-bond Triphosphate->D110 H-bond Triphosphate->K65 Ionic Interaction Triphosphate->R72 Ionic Interaction

Caption: Key molecular interactions of 3TC-TP in the RT active site.

The Structural Mechanism of this compound Resistance: The M184V/I Mutation

The clinical efficacy of this compound can be compromised by the emergence of drug-resistant HIV-1 variants. The most common and significant resistance mutation is a substitution at codon 184 of the reverse transcriptase gene, where methionine (M) is replaced by either valine (V) or isoleucine (I).[6][11] The M184V mutation confers high-level resistance to this compound.[11]

Structural studies of the M184V/I mutant RT have revealed the molecular basis for this resistance. The bulky side chains of valine or isoleucine at position 184 create steric hindrance with the oxathiolane ring of this compound triphosphate.[3][12] This steric clash perturbs the proper positioning of the inhibitor within the active site, thereby reducing its binding affinity and incorporation efficiency.[12] While the mutant enzyme's ability to incorporate the natural substrate, dCTP, is only modestly affected, its capacity to bind and incorporate 3TC-TP is significantly diminished.[11] This differential effect allows the virus to continue replicating in the presence of this compound.

Interestingly, the M184V mutation has been shown to increase the susceptibility of the virus to other NRTIs like zidovudine and tenofovir, a phenomenon known as drug hypersusceptibility.[13] This is attributed to the altered conformation of the active site in the mutant enzyme.

Experimental Methodologies for Studying this compound-RT Interactions

X-ray Crystallography of the RT-Lamivudine Triphosphate Complex

Determining the three-dimensional structure of HIV-1 RT in complex with 3TC-TP is crucial for understanding the molecular interactions at an atomic level.

Objective: To obtain high-resolution crystals of the HIV-1 RT/DNA/3TC-TP ternary complex for structural analysis.

Protocol Outline:

  • Protein Expression and Purification:

    • Express recombinant HIV-1 RT (p66/p51 heterodimer) in E. coli.[2]

    • Purify the heterodimer using a series of chromatography steps (e.g., nickel-affinity, ion-exchange, and size-exclusion chromatography) to achieve high purity.[2]

  • Nucleic Acid Substrate Preparation:

    • Synthesize and purify a DNA template and a DNA primer of specific sequences that mimic a state of active polymerization.

  • Complex Formation and Crystallization:

    • Anneal the DNA primer to the template to form a primer/template duplex.

    • Incubate the purified HIV-1 RT with the DNA duplex and a molar excess of 3TC-TP to form the ternary complex.

    • Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and salt concentrations.[1] Crystals of the RT-DNA complex have been successfully grown using polyethylene glycol (PEG) as a precipitant.[1]

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement, using a previously determined RT structure as a search model.

    • Refine the atomic model against the experimental data to obtain a final, high-resolution structure.

Enzyme Kinetics of this compound Inhibition

Enzyme kinetic assays are essential for quantifying the inhibitory potency of this compound and understanding the mechanism of resistance. A commonly used method is a fluorescence-based assay using PicoGreen dye, which specifically binds to double-stranded DNA.[7][14]

Objective: To determine the kinetic parameters (IC50, Ki) of this compound triphosphate inhibition of HIV-1 RT activity.

Protocol Outline:

  • Reaction Setup:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, DTT, a poly(rA)/oligo(dT) template/primer, and dATP.

    • Prepare serial dilutions of this compound triphosphate (3TC-TP).

  • Enzyme Reaction:

    • Add purified HIV-1 RT (wild-type or mutant) to the reaction mixtures containing varying concentrations of 3TC-TP.

    • Incubate the reactions at 37°C to allow for DNA synthesis.

  • Quantification of DNA Synthesis:

    • Stop the reaction and add PicoGreen dye to each sample.[15]

    • Measure the fluorescence intensity using a fluorometer. The fluorescence is directly proportional to the amount of double-stranded DNA synthesized.[15]

  • Data Analysis:

    • Plot the percentage of RT activity versus the concentration of 3TC-TP.

    • Determine the IC50 value, which is the concentration of inhibitor required to reduce RT activity by 50%.

    • For competitive inhibition, the inhibition constant (Ki) can be calculated from the IC50 value and the concentration of the natural substrate (dCTP) using the Cheng-Prusoff equation.

Quantitative Analysis of this compound Inhibition

The following table summarizes key kinetic parameters for the inhibition of wild-type and M184V mutant HIV-1 reverse transcriptase by this compound triphosphate.

ParameterWild-Type HIV-1 RTM184V Mutant HIV-1 RTFold ChangeReference
IC50 (3TC-TP) ~0.5 - 2.5 µM~50 - 100 µM~50-100 fold increase[6]
Ki (3TC-TP) Not consistently reportedNot consistently reported-
dCTP Km ~5.6 µM~14.6 µM~2.6 fold increase[16]

Note: The exact values can vary depending on the specific assay conditions.

Conclusion and Future Directions

The structural and mechanistic understanding of this compound's interaction with HIV-1 reverse transcriptase has been instrumental in the design and optimization of antiretroviral therapies. The elucidation of the steric hindrance mechanism conferred by the M184V mutation provides a clear rationale for treatment failure and highlights the ongoing challenge of viral resistance. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate the nuances of RT inhibition and to develop novel inhibitors that can overcome existing resistance mechanisms. Future research should focus on designing NRTIs with modified sugar moieties that are less susceptible to steric clash with mutant RT residues, as well as exploring allosteric inhibition sites on the enzyme to develop new classes of antiretroviral agents.

References

  • Bertoletti, N., Chan, A. H., Schinazi, R. F., Yin, Y. W., & Anderson, K. S. (2019). Structural insights into the recognition of nucleoside reverse transcriptase inhibitors by HIV-1 reverse transcriptase: First crystal structures with reverse transcriptase and the active triphosphate forms of this compound and emtricitabine. Protein Science, 28(9), 1664–1675. [Link]
  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • De Clercq, E. (2009). Anti-HIV drugs: 25 years and the first golden age. Frontiers in Bioscience, 14, 2559-2579.
  • Harrigan, P. R., Miller, M. D., & Larder, B. A. (2000). Molecular and clinical significance of the M184V mutation in the HIV-1 reverse transcriptase. AIDS, 14(Suppl 3), S47-S54.
  • Harris, K. S., & Klumpp, K. (2006). The M184V mutation in HIV-1 reverse transcriptase reduces the restoration of wild-type replication by zidovudine resistance mutations. Journal of virology, 80(12), 6141–6150.
  • Huang, H., Chopra, R., Verdine, G. L., & Harrison, S. C. (1998). Structure of a covalently trapped catalytic complex of HIV-1 reverse transcriptase: implications for drug resistance. Science, 282(5394), 1669–1675.
  • Jacobo-Molina, A., Ding, J., Nanni, R. G., Clark, A. D., Jr, Lu, X., Tantillo, C., Williams, R. L., Kamer, G., Ferris, A. L., Clark, P., Hizi, A., Hughes, S. H., & Arnold, E. (1993). Crystal structure of human immunodeficiency virus type 1 reverse transcriptase complexed with double-stranded DNA at 3.0 A resolution shows a preliminary model for the DNA/RNA polymerase activities.
  • Mahmood, N., & Hay, A. J. (1992). The M184V mutation in the reverse transcriptase of HIV-1: effects on the kinetics of inhibition by nucleoside analogues. Antiviral Chemistry & Chemotherapy, 3(6), 323-328.
  • Perry, C. M., & Faulds, D. (1997). This compound. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection. Drugs, 53(4), 657–680.
  • Sarafianos, S. G., Das, K., Clark, A. D., Jr, Ding, J., Boyer, P. L., Hughes, S. H., & Arnold, E. (1999). This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids.
  • Sarafianos, S. G., Das, K., Hughes, S. H., & Arnold, E. (2004). Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition. Journal of molecular biology, 343(3), 513–534.
  • Silprasit, K., Thammaporn, R., Tecchasakul, S., Hannongbua, S., & Choowongkomon, K. (2011). Simple and rapid determination of the enzyme kinetics of HIV-1 reverse transcriptase and anti-HIV-1 agents by a fluorescence based method. Journal of virological methods, 171(2), 381–387.
  • Singh, K., Marchand, B., Götte, M. (2010). Potent inhibition of HIV-1 reverse transcriptase by a novel non-nucleoside inhibitor, rilpivirine (TMC278), is associated with a unique binding mode and a slow dissociation rate. Journal of Biological Chemistry, 285(46), 35578-35588.
  • St Clair, M. H., Richards, C. A., Spector, T., Weinhold, K. J., Miller, W. H., Langlois, A. J., & Furman, P. A. (1987). 3'-azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase. Antimicrobial agents and chemotherapy, 31(12), 1972–1977.
  • Whitcomb, J. M., Parkin, N. T., Chappey, C., Hellmann, N. S., & Petropoulos, C. J. (2003). Broad nucleoside reverse-transcriptase inhibitor cross-resistance in human immunodeficiency virus type 1 clinical isolates. The Journal of infectious diseases, 188(7), 992–1000.
  • Kohlstaedt, L. A., Wang, J., Friedman, J. M., Rice, P. A., & Steitz, T. A. (1992). Crystal structure at 3.5 A resolution of HIV-1 reverse transcriptase complexed with an inhibitor. Science, 256(5065), 1783–1790.
  • Miller, V., Stürmer, M., Staszewski, S., Gröschel, B., Hertogs, K., de Béthune, M. P., Pauwels, R., Harrigan, P. R., Bloor, S., Kemp, S. D., & Larder, B. A. (1998). The M184V mutation in HIV-1 reverse transcriptase (RT) conferring this compound resistance does not result in broad cross-resistance to nucleoside analogue RT inhibitors. AIDS, 12(8), 849–854.
  • Hoggard, P. G., Kewn, S., & Back, D. J. (1997). The pharmacokinetics of this compound phosphorylation in peripheral blood mononuclear cells from patients infected with HIV-1. British journal of clinical pharmacology, 44(3), 237–243.
  • Le Grice, S. F., & Grüninger-Leitch, F. (1990). Rapid purification of biologically active human immunodeficiency virus type 1 reverse transcriptase. European journal of biochemistry, 187(2), 307–311.
  • Moore, K. H., & Yarchoan, R. (1995). The pharmacology and clinical use of this compound (3TC). The Journal of the Association of Nurses in AIDS Care, 6(3), 29-37.
  • RCSB Protein Data Bank. (n.d.). 3TC.
  • Hung, M., Ntem-Mennsa, S., D'Aquila, R. T., & Götte, M. (2019). How the HIV-1 reverse transcriptase mutations K65R, M184V and K65R+ M184V produce resistance to NRTIs. Viruses, 11(11), 1049.

Sources

An In-Depth Technical Guide to Early-Stage Research on Lamivudine's Potential Off-Label Uses

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Repurposing a Nucleoside Reverse Transcriptase Inhibitor

Abstract

Lamivudine, a well-established nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV and HBV, is emerging as a compelling candidate for drug repurposing.[1][2][3] Beyond its canonical antiviral activity, a growing body of preclinical and early-phase clinical research indicates this compound's potential in oncology, neurodegenerative disorders, and inflammatory conditions. This guide provides a technical overview of the core scientific rationale, key experimental findings, and detailed methodologies for investigating the off-label applications of this compound. We delve into its primary off-label mechanism of action—the inhibition of Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons—and explore its downstream effects on cellular pathways implicated in various pathologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the novel therapeutic potential of this compound.

Introduction: Re-examining a Familiar Antiviral

This compound (3TC) is a synthetic L-enantiomer of a deoxycytidine analogue with a well-characterized mechanism of action against viral reverse transcriptases.[4] Upon intracellular phosphorylation to its active triphosphate form (3TC-TP), it acts as a competitive inhibitor and chain terminator during viral DNA synthesis.[4] While its efficacy in managing HIV and HBV is undisputed, recent research has unveiled a broader spectrum of activity, primarily centered on its ability to inhibit the reverse transcriptase activity of endogenous retroelements, specifically LINE-1.[5][6] This discovery has opened new avenues for investigating this compound in non-viral diseases driven by genomic instability, inflammation, and cellular senescence.

The Central Hypothesis: Inhibition of LINE-1 Retrotransposition

The human genome is replete with retrotransposable elements, with LINE-1 being the only known autonomously active family.[7] These elements encode the machinery for their own "copy-and-paste" mobilization, which can lead to insertional mutagenesis, genomic instability, and the induction of inflammatory responses. A compelling body of evidence suggests that the aberrant activation of LINE-1 is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.[2][7]

This compound's ability to inhibit the reverse transcriptase encoded by LINE-1 provides a unifying mechanistic hypothesis for its diverse off-label potentials.[5][6][8] By suppressing LINE-1 activity, this compound may mitigate the deleterious downstream consequences of retrotransposition.

Mechanism of LINE-1 Retrotransposition and this compound's Intervention

The process of LINE-1 retrotransposition is a complex, multi-step process that offers a clear target for this compound's therapeutic action.

LINE1_Retrotransposition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Genomic_DNA Genomic DNA (with LINE-1 element) LINE1_RNA LINE-1 RNA Transcript Genomic_DNA->LINE1_RNA Transcription ORF1p_ORF2p Translation (ORF1p & ORF2p) LINE1_RNA->ORF1p_ORF2p Export LINE1_RNP LINE-1 Ribonucleoprotein (RNP Complex) Reverse_Transcription Target-Primed Reverse Transcription (TPRT) LINE1_RNP->Reverse_Transcription Nuclear Import New_LINE1_Insertion New LINE-1 Insertion Reverse_Transcription->New_LINE1_Insertion Integration ORF1p_ORF2p->LINE1_RNP Assembly This compound This compound This compound->Reverse_Transcription Inhibition

Figure 1: Simplified workflow of LINE-1 retrotransposition and the inhibitory action of this compound.

Preclinical Evidence and Therapeutic Hypotheses

Oncology: A Novel Approach to Cancer Therapy

Recent studies have highlighted the potential of this compound as an anti-cancer agent, particularly in colorectal cancer.[9][10] The rationale stems from the observation that many cancer cells exhibit high levels of LINE-1 activity, contributing to genomic instability and tumor evolution.

Key Findings:

  • Disease Stabilization: In a clinical trial involving patients with fourth-line metastatic colorectal cancer, this compound treatment resulted in disease stability in over 25% of participants.[9]

  • Induction of DNA Damage and Interferon Response: Preclinical studies have shown that this compound can induce DNA damage and trigger an interferon response in colorectal cancer cells, suggesting an activation of an anti-tumor inflammatory response.[9][10]

  • Sensitization to Chemotherapy: There is evidence to suggest that this compound may sensitize cancer cells to conventional chemotherapy.[11][12]

Neurodegenerative Disorders: Mitigating Neuroinflammation and Pathology

The role of LINE-1 activation in neurodegenerative diseases like Alzheimer's and in developmental disorders with neurological features like Down syndrome is an active area of research.[2][7] this compound has shown promise in preclinical models of these conditions.

Key Findings in a Tauopathy Mouse Model (P301S):

  • Reduced Neuropathology: Treatment with this compound in P301S mice, a model of tauopathy, led to a decrease in tau phosphorylation, inflammation, neuronal death, and hippocampal atrophy.[2][13]

  • Improved Motor and Cognitive Function: this compound-treated mice exhibited attenuated motor deficits in the Rotarod test and improved short-term memory in the Y-maze test.[2][13]

Inflammatory Conditions: Modulating the Inflammatory Milieu

Emerging research suggests that this compound possesses anti-inflammatory properties, potentially through the inhibition of LINE-1-mediated inflammatory pathways.

Key Findings in a DSS-Induced Colitis Mouse Model:

  • Reduced Disease Severity: this compound treatment significantly lowered the disease activity index (DAI) and pathological scores in a mouse model of ulcerative colitis.[14][15]

  • Modulation of Cytokine Profile: The drug was found to decrease pro-inflammatory cytokines (IL-6, IL-17, TNF-α) and increase the anti-inflammatory cytokine IL-10.[14]

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for key experiments central to the investigation of this compound's off-label uses.

In Vitro Assessment of LINE-1 Retrotransposition Inhibition

Rationale: The LINE-1 retrotransposition reporter assay is a cornerstone for quantifying the inhibitory effect of compounds like this compound on LINE-1 activity. HeLa cells are often used due to their high permissiveness for LINE-1 retrotransposition.[16][17][18][19]

Protocol: LINE-1 Retrotransposition Reporter Assay

  • Cell Culture:

    • Culture HeLa-JVM cells in DMEM supplemented with 10% FBS and 1x Penicillin-Streptomycin-Glutamine.

    • Maintain cells in a humidified incubator at 37°C with 7% CO2.

  • Transfection:

    • Seed 2 x 10^4 HeLa-JVM cells per well in a 6-well plate.

    • After 24 hours, transfect cells with a plasmid containing a full-length, retrotransposition-competent LINE-1 element tagged with a reporter cassette (e.g., eGFP or a selectable marker like neomycin resistance).

    • Co-transfect with a control plasmid to normalize for transfection efficiency.

  • Drug Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound or a vehicle control.

  • Selection and Quantification:

    • If using a selectable marker, apply the selection agent (e.g., G418 for neomycin resistance) 72 hours post-transfection.

    • Continue selection for 10-14 days, replacing the medium every 2-3 days.

    • Fix and stain the resulting colonies to quantify retrotransposition events.

    • If using an eGFP reporter, quantify the percentage of eGFP-positive cells using flow cytometry.

Data Analysis:

  • Calculate the IC50 value for this compound's inhibition of LINE-1 retrotransposition.

Table 1: Quantitative Analysis of NRTI Inhibition of LINE-1 Retrotransposition

NRTIIC50 (µM)[5][6]
Stavudine0.22
This compound 1.12
Tenofovir1.82
Zidovudine2.21
In Vivo Assessment of Neuroprotective Effects

Rationale: The P301S mouse model is a well-established model of tauopathy that recapitulates key features of human neurodegenerative diseases, making it suitable for evaluating the therapeutic potential of this compound.[2]

Protocol: Behavioral Testing in P301S Mice

  • Rotarod Test (Motor Coordination):

    • Acclimatize mice to the testing room for at least 30 minutes.

    • Place each mouse on the rotating rod of the Rotarod apparatus.

    • The rod accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).

    • Record the latency to fall for each mouse.

    • Perform multiple trials with an inter-trial interval.

  • Y-Maze Test (Short-Term Spatial Memory):

    • Place a mouse in the center of a Y-shaped maze with three arms.

    • Allow the mouse to freely explore the maze for a set duration (e.g., 8 minutes).

    • Record the sequence of arm entries.

    • An alternation is defined as consecutive entries into all three different arms.

    • Calculate the percentage of spontaneous alternation.

In Vivo Assessment of Anti-inflammatory Effects

Rationale: The DSS-induced colitis model is a widely used and reproducible model for studying the pathogenesis of inflammatory bowel disease and for evaluating the efficacy of anti-inflammatory agents.[3][20][21]

Protocol: DSS-Induced Colitis and Cytokine Analysis

  • Induction of Colitis:

    • Administer DSS (dextran sulfate sodium) in the drinking water of mice for a defined period (e.g., 5-7 days) to induce acute colitis.

    • Monitor mice daily for weight loss, stool consistency, and the presence of blood to calculate the Disease Activity Index (DAI).

  • This compound Treatment:

    • Administer this compound or a vehicle control to the mice, typically via oral gavage or in the drinking water, concurrently with or prior to DSS administration.

  • Tissue and Blood Collection:

    • At the end of the study period, euthanize the mice and collect colon tissue and blood samples.

  • Cytokine Analysis (ELISA):

    • Homogenize a portion of the colon tissue.

    • Centrifuge the homogenate and collect the supernatant.

    • Use commercially available ELISA kits to quantify the levels of pro-inflammatory (e.g., IL-6, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in the colon homogenates and serum.

Signaling Pathways and Molecular Mechanisms

The off-label effects of this compound can be attributed to its modulation of specific cellular signaling pathways downstream of LINE-1 inhibition.

Lamivudine_Pathways cluster_cancer Cancer cluster_neuro Neurodegeneration cluster_inflammation Inflammation This compound This compound LINE1_Inhibition_Cancer LINE-1 Inhibition This compound->LINE1_Inhibition_Cancer Interferon_Response Interferon Signaling Activation This compound->Interferon_Response DNA_Damage DNA Damage Response This compound->DNA_Damage LINE1_Inhibition_Neuro LINE-1 Inhibition This compound->LINE1_Inhibition_Neuro Tau_Pathology Decreased Tau Phosphorylation This compound->Tau_Pathology LINE1_Inhibition_Inflam LINE-1 Inhibition This compound->LINE1_Inhibition_Inflam Genomic_Instability Reduced Genomic Instability LINE1_Inhibition_Cancer->Genomic_Instability Tumor_Suppression Tumor Growth Suppression Genomic_Instability->Tumor_Suppression Interferon_Response->Tumor_Suppression DNA_Damage->Tumor_Suppression Neuroinflammation Reduced Neuroinflammation LINE1_Inhibition_Neuro->Neuroinflammation Neuronal_Survival Enhanced Neuronal Survival Neuroinflammation->Neuronal_Survival Tau_Pathology->Neuronal_Survival Cytokine_Modulation Cytokine Profile Modulation LINE1_Inhibition_Inflam->Cytokine_Modulation Anti_Inflammatory Anti-inflammatory Effect Cytokine_Modulation->Anti_Inflammatory

Figure 2: Overview of this compound's potential off-label mechanisms of action.

Future Directions and Considerations

The early-stage research on this compound's off-label uses is highly promising, but further investigation is warranted. Key areas for future research include:

  • Dose-Optimization Studies: Determining the optimal dosing of this compound for non-antiviral indications is crucial.

  • Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents, such as immunotherapies in cancer, could lead to more effective treatment strategies.

  • Biomarker Discovery: Identifying reliable biomarkers to predict which patient populations are most likely to respond to this compound treatment will be essential for clinical translation.

  • Long-Term Safety: While this compound has a well-established safety profile in the context of HIV and HBV treatment, its long-term safety in other patient populations needs to be carefully evaluated.

Conclusion

This compound represents a prime example of the potential of drug repurposing to address unmet medical needs. Its ability to inhibit LINE-1 retrotransposition provides a strong mechanistic rationale for its exploration in a range of diseases beyond its original indications. The preclinical and early clinical data are encouraging and provide a solid foundation for further research and development. This guide offers a technical framework for scientists and researchers to build upon as we continue to unlock the full therapeutic potential of this versatile molecule.

References

  • Determining the mechanism of LINE-1 ribonucleoprotein particle assembly and inhibition by nucleoside reverse transcriptase inhib. IUCr Journals. [Link]
  • Synthesis and Characterization of Specific Reverse Transcriptase Inhibitors for Mammalian LINE-1 Retrotransposons. Cell Reports. [Link]
  • Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition. PLoS ONE. [Link]
  • Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition. PLoS ONE. [Link]
  • HIV drug stabilizes disease progression in metastatic colorectal cancer. Massachusetts General Hospital. [Link]
  • Anti-inflammatory effect of this compound on ulcer
  • Well-known HIV drug shows potential in stopping colorectal cancer progression. BJMO. [Link]
  • This compound (3TC), a Nucleoside Reverse Transcriptase Inhibitor, Prevents the Neuropathological Alterations Present in Mutant Tau Transgenic Mice. MDPI. [Link]
  • A novel L1 retrotransposon marker for HeLa cell line identific
  • Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition. PubMed Central. [Link]
  • This compound (3TC), a Nucleoside Reverse Transcriptase Inhibitor, Prevents the Neuropathological Alterations Present in Mutant Tau Transgenic Mice.
  • This compound (3TC), a Nucleoside Reverse Transcriptase Inhibitor, Prevents the Neuropathological Alterations Present in Mutant Tau Transgenic Mice. PubMed. [Link]
  • This compound (3TC), a nucleoside reverse transcriptase inhibitor, prevents the neuropathological alterations present in mutant tau transgenic mice. bioRxiv. [Link]
  • LINE-1 and Alu retrotransposition exhibit clonal vari
  • A novel L1 retrotransposon marker for HeLa cell line identific
  • LINE1 inhibition (with nucleoside reverse transcriptase inhibitors).
  • Anti-inflammatory effect of this compound on ulcer
  • Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition.
  • Unraveling the Complex Interconnection between Specific Inflammatory Signaling Pathways and Mechanisms Involved in HIV-Associated Colorectal Oncogenesis. PubMed Central. [Link]
  • A novel L1 retrotransposon marker for HeLa cell line identification.
  • The value of experimental models of colitis in predicting efficacy of biological therapies for inflammatory bowel diseases. American Physiological Society Journal. [Link]
  • This compound (3TC), a Nucleoside Reverse Transcriptase Inhibitor, Prevents the Neuropathological Alterations Present in Mutant Tau Transgenic Mice. MDPI. [Link]
  • LINE-1 Cultured Cell Retrotransposition Assay. PubMed Central. [Link]
  • Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer. Intestinal Research. [Link]
  • This compound.
  • UT Health San Antonio-led study shows this compound's potential in Alzheimer's. Pharmaceutical Technology. [Link]
  • Innovative Animal Model of DSS-Induced Ulcerative Colitis in Pseudo Germ-Free Mice. NIH. [Link]
  • What is the mechanism of this compound?
  • Putative Repurposing of this compound, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 P
  • Dextran Sulfate Sodium induced ulcerative colitis model in mice.
  • Mistakes in mouse models of IBD and how to avoid them. AWS. [Link]
  • Putative Repurposing of this compound, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 P
  • This compound improves cognitive decline in SAMP8 mice: Integrating in vivo pharmacological evaluation and network pharmacology. PubMed Central. [Link]
  • This compound modulates the expression of neurological impairment-related genes and LINE-1 retrotransposons in brain tissues of a Down syndrome mouse model. Frontiers. [Link]
  • This compound modulates the expression of neurological impairment-related genes and LINE-1 retrotransposons in brain tissues of a Down syndrome mouse model. PubMed. [Link]
  • This compound, a reverse transcriptase inhibitor, rescues cognitive deficits in a mouse model of down syndrome.
  • Effects of this compound on cell proliferation of liver cancer and expressions of HBsAg, HBeAg, and MMP-9 in p
  • The Role of DNA Damage Response in Dysbiosis-Induced Colorectal Cancer. MDPI. [Link]

Sources

An In-Depth Technical Guide to Lamivudine's Interaction with Viral Genetic Material

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lamivudine (3TC), a synthetic nucleoside analogue, remains a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. Its efficacy lies in its targeted disruption of viral replication through a sophisticated interaction with the viral genetic machinery. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's antiviral activity, the structural basis of its interaction with viral reverse transcriptase and polymerase, and the genetic determinants of viral resistance. Detailed experimental protocols are provided to enable researchers to investigate these interactions, alongside an analysis of the clinical pharmacology and potential for mitochondrial toxicity. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this compound's role in antiviral therapy.

Introduction: The Central Role of Reverse Transcription in Viral Replication

Retroviruses, such as HIV, and hepadnaviruses, like HBV, rely on a unique enzymatic process known as reverse transcription to propagate. This process, catalyzed by the viral enzyme reverse transcriptase (in HIV) or a polymerase with reverse transcriptase activity (in HBV), converts the viral RNA genome into a DNA copy. This proviral DNA is then integrated into the host cell's genome, hijacking the cellular machinery to produce new viral particles. The absolute dependence of these viruses on reverse transcription makes this process a prime target for antiviral drug development. This compound is a potent nucleoside reverse transcriptase inhibitor (NRTI) that effectively mimics a natural substrate of this enzyme to halt viral DNA synthesis.[1][2]

The Molecular Mechanism of this compound Action

This compound's antiviral effect is not direct but requires intracellular activation. As a prodrug, it passively diffuses into host cells where it undergoes a series of phosphorylations by host cellular kinases to its active triphosphate form, this compound triphosphate (3TC-TP).[3] This active metabolite is the key player in inhibiting viral replication.

The mechanism of action can be dissected into two primary events:

  • Competitive Inhibition: 3TC-TP is a structural analogue of deoxycytidine triphosphate (dCTP), one of the natural building blocks of DNA.[4] Due to this structural similarity, 3TC-TP competes with dCTP for binding to the active site of the viral reverse transcriptase.[4]

  • DNA Chain Termination: Once incorporated into the growing viral DNA chain, 3TC-TP acts as a chain terminator.[2][5] The this compound molecule lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide.[2][5] This absence of a crucial functional group effectively halts the elongation of the viral DNA chain, preventing the completion of reverse transcription.[2][5]

A key advantage of this compound is its selectivity for viral reverse transcriptase over human DNA polymerases, which contributes to its favorable safety profile.[6]

Visualizing the Mechanism of Action

Lamivudine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Complex This compound This compound 3TC_MP This compound Monophosphate (3TC-MP) This compound->3TC_MP Cellular Kinases 3TC_DP This compound Diphosphate (3TC-DP) 3TC_MP->3TC_DP Cellular Kinases 3TC_TP This compound Triphosphate (3TC-TP) 3TC_DP->3TC_TP Cellular Kinases RT Reverse Transcriptase / Polymerase 3TC_TP->RT Competitive Inhibitor dCTP dCTP dCTP->RT Natural Substrate Growing_DNA Growing Viral DNA RT->Growing_DNA Incorporation Viral_RNA Viral RNA Template Viral_RNA->RT Terminated_DNA Terminated Viral DNA Growing_DNA->Terminated_DNA Chain Termination

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Protocols for Studying this compound's Interaction

To rigorously investigate the interaction of this compound with viral genetic material, a series of well-defined experimental protocols are essential. These protocols allow for the quantitative assessment of antiviral activity, the identification of resistance mutations, and the elucidation of the underlying biochemical mechanisms.

In Vitro HIV-1 Reverse Transcriptase Activity Assay

This assay is fundamental for determining the inhibitory potential of this compound against HIV-1 reverse transcriptase. A colorimetric assay, such as the one available from Roche, provides a non-radioactive method for this purpose.[6][7][8]

Protocol:

  • Preparation of Reagents:

    • Reconstitute the lyophilized HIV-1 RT standard in double-distilled water to a final concentration of 2 ng/µL.

    • Prepare a reaction mixture containing the template/primer (e.g., poly(A) x oligo(dT)15), dNTPs labeled with biotin and digoxigenin, and the incubation buffer provided in the kit.

    • Prepare serial dilutions of this compound triphosphate (3TC-TP) in nuclease-free water.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the HIV-1 RT enzyme solution.

    • Add 20 µL of the various dilutions of 3TC-TP or a vehicle control.

    • Initiate the reaction by adding 20 µL of the reaction mixture to each well.

    • Incubate the plate at 37°C for 1 to 2 hours.

  • Detection:

    • Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

    • Wash the plate to remove unbound components.

    • Add an anti-digoxigenin antibody conjugated to peroxidase and incubate.

    • Wash the plate again and add a peroxidase substrate (e.g., ABTS).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of RT activity for each concentration of 3TC-TP compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of 3TC-TP that inhibits 50% of the RT activity.

Genotypic Analysis of Viral Resistance: Sanger Sequencing of the pol Gene

The emergence of drug resistance is a significant challenge in antiviral therapy. For this compound, resistance is primarily associated with specific mutations in the viral polymerase (pol) gene. Sanger sequencing is a robust and widely used method to identify these mutations.[9]

Protocol:

  • Sample Preparation:

    • Extract viral RNA from patient plasma or cell culture supernatant using a commercial kit.

    • Perform reverse transcription to synthesize cDNA using a reverse transcriptase and random primers or gene-specific primers.

  • PCR Amplification:

    • Amplify the pol gene region encompassing the reverse transcriptase domain using a nested PCR approach for increased sensitivity and specificity.

    • Primer Design: Design primers targeting conserved regions flanking the codons of interest (e.g., M184 in HIV-1 RT, YMDD motif in HBV polymerase). An example of a primer set for the HIV-1 pol gene is:

      • Outer Forward (Int-FO): 5'-CAC ACA AAR gRA TTg gRg gRA ATg-3'

      • Outer Reverse (Int-RO): 5'-TAR Ygg gAT gTg TAC TTC TgA AC-3'

      • Inner Forward (Int-FI): 5'-AAC AAg TAg ATA ART TAg TMA gT-3'

      • Inner Reverse (Int-RI): 5'-ATA CAT ATg RTR YTT TAC TAR RCT-3'[10]

    • PCR Cycling Conditions (Inner PCR):

      • Initial Denaturation: 94°C for 3 minutes

      • 35 cycles of:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final Extension: 72°C for 7 minutes

  • Sequencing:

    • Purify the PCR product to remove primers and dNTPs.

    • Perform Sanger sequencing using the inner PCR primers.

    • Analyze the sequencing data using appropriate software to identify mutations by comparing the patient sequence to a wild-type reference sequence.

Quantification of Intracellular this compound Triphosphate

Measuring the intracellular concentration of the active 3TC-TP is crucial for understanding its pharmacodynamics and relationship with antiviral efficacy. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a sensitive and specific method for this purpose.[11]

Protocol:

  • Cell Lysis and Extraction:

    • Isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples or use cultured cells.

    • Lyse the cells with a methanol-based extraction buffer to release intracellular metabolites.

    • Centrifuge the lysate to pellet cellular debris.

  • Sample Preparation:

    • Collect the supernatant containing the intracellular metabolites.

    • Add an internal standard (e.g., a stable isotope-labeled version of 3TC-TP) to correct for variations in extraction and analysis.

    • Dry the extract under a stream of nitrogen.

  • HPLC-MS/MS Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent (e.g., methanol) to separate 3TC-TP from other cellular components.

    • Detect and quantify 3TC-TP using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 3TC-TP.

    • Calculate the intracellular concentration of 3TC-TP in the samples based on the standard curve and normalize to the cell number.

The Genetic Basis of this compound Resistance

The high replication rate and error-prone nature of viral reverse transcriptases lead to the rapid emergence of drug-resistant mutations. For this compound, a single amino acid substitution can confer high-level resistance.

HIV-1: The M184V/I Mutation

In HIV-1, the most common resistance mutation to this compound is the substitution of methionine at codon 184 of the reverse transcriptase to either valine (M184V) or isoleucine (M184I).[12][13] The M184V mutation is particularly significant as it arises rapidly and can lead to a greater than 1000-fold decrease in susceptibility to this compound.[12]

The structural basis for this resistance lies in steric hindrance. The beta-branched side chain of valine or isoleucine at position 184 clashes with the oxathiolane ring of 3TC-TP, preventing its efficient binding to the active site of the reverse transcriptase.[14][15] Interestingly, the M184V mutation can also restore susceptibility to zidovudine (AZT) in viruses that have developed resistance to this drug, a phenomenon known as drug-sensitizing mutation.

HBV: The YMDD Motif Mutations

In HBV, resistance to this compound is primarily associated with mutations in the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif of the viral polymerase.[14][16] The most common mutations are the substitution of methionine at codon 204 to valine (M204V) or isoleucine (M204I).[17] These mutations, analogous to the M184V/I in HIV, also result in reduced susceptibility to this compound.

Quantitative Data on this compound Resistance
VirusWild-Type IC50 (µM)MutantMutant IC50 (µM)Fold Change in ResistanceReference
HIV-1~0.05M184V>50>1000[12]
HIV-1Not specifiedM184V50-100 fold increase50-100[18]
HBVNot specifiedM204V/ISignificantly increasedNot specified[17]

Table 1: Representative IC50 values of this compound against wild-type and resistant viral strains.

Clinical Pharmacology and Pharmacokinetics

This compound is administered orally and is rapidly absorbed, with a bioavailability of approximately 82% in adults. It is widely distributed throughout the body and can cross the blood-brain barrier and the placenta. The intracellular half-life of the active 3TC-TP is significantly longer than the plasma half-life of the parent drug, allowing for once-daily dosing. This compound is primarily eliminated unchanged in the urine.[4]

Mitochondrial Toxicity: A Class Effect of NRTIs

A potential concern with NRTIs is mitochondrial toxicity. This is thought to be due to the inhibition of human mitochondrial DNA polymerase gamma (pol γ), which is responsible for the replication of mitochondrial DNA (mtDNA). Inhibition of pol γ can lead to mtDNA depletion and mitochondrial dysfunction.

Compared to other NRTIs, this compound is considered to be a weak inhibitor of pol γ and is associated with a lower risk of mitochondrial toxicity. However, it is still important to monitor for potential adverse effects, especially in patients on long-term therapy or in combination with other NRTIs.

Experimental Protocol for Assessing Mitochondrial DNA Depletion

Quantitative PCR (qPCR) is a sensitive method to measure changes in mtDNA copy number as an indicator of mitochondrial toxicity.[1][12]

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2 cells) in the presence of various concentrations of this compound or other NRTIs for a defined period (e.g., 7-14 days). Include a vehicle control and a positive control known to induce mtDNA depletion (e.g., 2',3'-dideoxycytidine, ddC).[1]

  • DNA Extraction:

    • Harvest the cells and extract total DNA using a commercial kit.

  • qPCR Analysis:

    • Perform qPCR using two sets of primers: one specific for a mitochondrial gene (e.g., a subunit of cytochrome c oxidase) and one specific for a nuclear gene (e.g., β-actin) to serve as a reference.

    • PCR Cycling Conditions:

      • Initial Denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

  • Data Analysis:

    • Calculate the relative amount of mtDNA to nuclear DNA (nDNA) using the ΔΔCt method. A decrease in the mtDNA/nDNA ratio in treated cells compared to control cells indicates mtDNA depletion.

Visualizing the Mitochondrial Toxicity Assessment Workflow

Mitochondrial_Toxicity_Workflow Cell_Culture Cell Culture with this compound Treatment DNA_Extraction Total DNA Extraction Cell_Culture->DNA_Extraction qPCR Quantitative PCR (mtDNA and nDNA targets) DNA_Extraction->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Result mtDNA/nDNA Ratio (Indication of mtDNA Depletion) Data_Analysis->Result

Caption: Workflow for assessing this compound-induced mitochondrial DNA depletion.

Conclusion

This compound's interaction with viral genetic material is a well-characterized and highly effective mechanism for inhibiting HIV and HBV replication. Its conversion to an active triphosphate metabolite, followed by competitive inhibition of viral reverse transcriptase and subsequent DNA chain termination, forms the basis of its potent antiviral activity. While the emergence of resistance mutations, particularly M184V in HIV and YMDD motif mutations in HBV, can compromise its efficacy, this compound often retains some residual activity and can have a beneficial role in combination therapy. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate molecular interactions of this compound and to develop novel antiviral strategies. A thorough understanding of its mechanism, resistance pathways, and potential for toxicity is paramount for its continued successful use in the clinical management of viral infections.

References

  • Assessing mitochondrial DNA release into the cytosol and the subsequent activation of innate immune-related pathways in mammalian cells. (n.d.). National Institutes of Health.
  • Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations. (2020). AdvancedSeq.
  • ROCHE Reverse Transcriptase Assay colorimetric. (n.d.). Lab Supplies.
  • This compound. (n.d.). Wikipedia.
  • Colorimetric reverse transcriptase assay for HIV-1. (1995). PubMed.
  • This compound. (2016). New Drug Approvals.
  • This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids. (1999). PNAS.
  • Pharmacokinetics of this compound and this compound-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study. (2011). National Institutes of Health.
  • This compound. (n.d.). StatPearls - NCBI Bookshelf.
  • Clinical pharmacokinetics of this compound. (1999). PubMed.
  • Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. (2003). National Institutes of Health.
  • Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase. (2002). National Institutes of Health.
  • HIV-1 Genotypic Resistance Testing Using Sanger and Next-Generation Sequencing in Adults with Low-Level Viremia in China. (2022). National Institutes of Health.
  • What is the mechanism of this compound? (2024). Patsnap Synapse.
  • Human Immunodeficiency Virus (HIV) integrase region (pol gene) amplification & sequencing. (2010). UASLP.
  • Evaluation of this compound Resistance Mutations in HBV/HIV Co-infected Patients. (n.d.). Iranian Journal of Medical Microbiology.
  • High Prevalence of HBV this compound-Resistant Mutations in HBV/HIV Co-Infected Patients on Antiretroviral Therapy in the Area with the Highest Prevalence of HIV/HBV Co-Infection in China. (2018). Karger Publishers.
  • This compound Can Exert a Modest Antiviral Effect against Human Immunodeficiency Virus Type 1 Containing the M184V Mutation. (2002). National Institutes of Health.
  • This compound Pathway, Pharmacokinetics/Pharmacodynamics. (2011). ClinPGx.
  • Single-step kinetics of HIV-1 reverse transcriptase mutants responsible for virus resistance to nucleoside inhibitors zidovudine and 3-TC. (1996). PubMed.
  • Nucleoside supplements as treatments for mitochondrial DNA depletion syndrome. (2024). eLife.
  • (PDF) An Integrated Molecular Dynamics, Principal Component Analysis and Residue Interaction Network Approach Reveals the Impact of M184V Mutation on HIV Reverse Transcriptase Resistance to this compound. (2014). ResearchGate.
  • London, 13 December 2007 Doc. Ref. EMEA/CHMP/SWP/8212/2007 Draft. (2007). EMA.
  • HIV reverse transcriptase activity assay. (n.d.). Star Republic: Guide for Biologists.
  • Site Directed Mutagenesis by PCR. (2016). Addgene Blog.
  • Detection of HBV Resistance to this compound in Patients with Chronic Hepatitis B Using Zip Nucleic Acid Probes in. (n.d.).
  • In Vitro Hepatitis B Virus Polymerase Priming Assay. (n.d.). ICE-HBV.
  • Mutations In The Hiv-1 Reverse Transcriptase Gene Associated With Resistance To this compound And Emtricitabine. (2025). Directive Publications.
  • This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids. (1999). PNAS.
  • HIV-1 Drug Resistance Detected by Next-Generation Sequencing among ART-Naïve Individuals: A Systematic Review and Meta-Analysis. (2024). National Institutes of Health.
  • A Novel Human Immunodeficiency Virus Type 1 Reverse Transcriptase Mutational Pattern Confers Phenotypic this compound Resistance in the Absence of Mutation 184V. (1999). National Institutes of Health.
  • Simultaneous Quantification of Intracellular this compound and Abacavir Triphosphate Metabolites by LC-MS/MS. (2018). National Institutes of Health.
  • This compound. (n.d.). PubChem.
  • Impact of this compound-Based Antiretroviral Treatment on Hepatitis B Viremia in HIV-Coinfected South Africans. (2020). National Institutes of Health.
  • Quantitative polymerase chain reaction assay for serum hepatitis B virus DNA as a predictive factor for post-treatment relapse after this compound induced hepatitis B e antigen loss or seroconversion. (2002). National Institutes of Health.
  • This compound plus tenofovir combination therapy versus this compound monotherapy for HBV/HIV coinfection: a meta-analysis. (2018). ResearchGate.
  • Pyrosequencing for Detection of this compound-Resistant Hepatitis B Virus. (2001). National Institutes of Health.
  • Effects of this compound on replication of hepatitis B virus in HIV-infected men. (1998). PubMed.
  • Long-term incidence of hepatitis B virus resistance to this compound in human immunodeficiency virus-infected patients. (1999). PubMed.
  • UV and RP-HPLC Method for the Estimation of this compound in Bulk and Pharmaceutical Dosage Forms. (n.d.).
  • Analytical Method Development and Validation of this compound by RP-HPLC Method. (n.d.). IJCRT.org.

Sources

An In-depth Technical Guide to the Chemical Synthesis of Lamivudine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lamivudine ((−)-β-L-2',3'-dideoxy-3'-thiacytidine, 3TC) is a cornerstone of antiretroviral therapy for HIV/AIDS and a vital treatment for chronic hepatitis B. Its efficacy is intrinsically linked to its specific stereochemistry, presenting a significant challenge for synthetic chemists. This guide provides a comprehensive overview of the chemical synthesis of this compound, tracing the evolution of synthetic strategies from early racemic approaches to modern, highly efficient enantioselective methods. We will delve into the core chemical principles, the rationale behind key experimental choices, and the practical methodologies that have enabled the large-scale production of this life-saving medication.

Introduction: The Stereochemical Imperative of this compound

This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that mimics the natural nucleoside, deoxycytidine. Its therapeutic activity relies on its incorporation into viral DNA, leading to chain termination and the inhibition of viral replication[1][2]. The molecule possesses two chiral centers, giving rise to four possible stereoisomers. However, only the (-)-cis isomer, with a [2R, 5S] absolute configuration, exhibits the desired potent antiviral activity with low cytotoxicity[1][3]. The other isomers are either less active or more toxic. This stereochemical specificity dictates that any commercially viable synthesis must be highly stereoselective or incorporate an efficient resolution step to isolate the desired enantiomer in high purity.

Evolution of Synthetic Strategies: From Racemates to Enantiopurity

The journey to produce this compound on an industrial scale has been marked by significant innovation in asymmetric synthesis. The initial synthetic routes produced a racemic mixture of the cis and trans isomers, necessitating arduous separation and resolution processes. Subsequent developments focused on diastereoselective and, ultimately, enantioselective syntheses to improve efficiency and yield.

Early Racemic Syntheses and Resolution

The first reported syntheses of this compound involved the creation of a racemic mixture of the cis and trans isomers, followed by separation and resolution.[1][3] A common approach involved the condensation of a protected glyoxylate with mercaptoacetaldehyde to form the 1,3-oxathiolane ring. This was followed by glycosylation with a silylated cytosine derivative.

The primary challenge with this approach was the separation of the four stereoisomers. Chromatographic separation of the diastereomers was often employed, but this is not ideal for large-scale production.[1][4] The subsequent resolution of the racemic cis-isomer was a critical step.

  • Enzymatic Resolution: One of the most effective methods for resolving the racemic cis-Lamivudine is through enzymatic reactions. Cytidine deaminase, for instance, selectively deaminates the unwanted (+)-enantiomer to a uridine analogue, allowing for the separation of the desired (-)-enantiomer.[1][3] Lipases have also been used to selectively acylate one enantiomer, facilitating separation.[3][5]

  • Chiral Co-crystal Formation: Another powerful technique involves the formation of co-crystals with a chiral resolving agent. (S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL) has been successfully used to selectively crystallize with the desired (-)-enantiomer of this compound, leaving the (+)-enantiomer in the mother liquor.[3][4] This method is particularly amenable to large-scale production due to its simplicity and efficiency.[3][4]

Diastereoselective and Enantioselective Syntheses

To overcome the inherent inefficiencies of racemic syntheses (with a maximum theoretical yield of 50% for the desired enantiomer), research efforts shifted towards developing stereoselective methods. These strategies aim to control the stereochemistry during the synthesis, leading directly to an enrichment of the desired isomer.

A widely adopted and successful approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. L-menthol is a commonly used chiral auxiliary in the synthesis of this compound.[4][6]

The general strategy involves the esterification of a glyoxylate with L-menthol. This chiral ester then undergoes condensation with 1,4-dithiane-2,5-diol (the dimer of mercaptoacetaldehyde) to form a mixture of diastereomeric 1,3-oxathiolane intermediates.[7] The chiral auxiliary influences the stereochemical course of the subsequent glycosylation reaction with silylated cytosine, favoring the formation of the desired cis-isomer with the correct absolute stereochemistry at the C5 position.[4][7]

The key advantage of this method is the ability to control the stereochemistry, leading to a higher yield of the desired diastereomer. The final step involves the removal of the chiral auxiliary, typically by reduction.[7]

A more advanced and highly efficient strategy is Dynamic Kinetic Resolution (DKR). DKR combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting material into the desired enantiomer, overcoming the 50% yield limitation of traditional kinetic resolution.[5][7]

In the context of this compound synthesis, DKR has been applied to the resolution of the 5-hydroxyoxathiolane intermediate.[7] An enzyme or a chiral catalyst selectively reacts with one enantiomer of the intermediate, while the other enantiomer is continuously racemized, feeding the reactive pathway. This results in a high yield and high enantiomeric excess of the desired intermediate, which is then carried forward to complete the synthesis of this compound.[5][7]

Core Synthetic Steps: A Mechanistic Perspective

Regardless of the overall strategy, the synthesis of this compound revolves around two pivotal chemical transformations: the formation of the 1,3-oxathiolane ring and the N-glycosylation with cytosine.

Formation of the 1,3-Oxathiolane Ring

The 1,3-oxathiolane core is typically constructed by the condensation of a glyoxylate derivative with a source of mercaptoacetaldehyde, often its dimer, 1,4-dithiane-2,5-diol.[4][7] The reaction proceeds through the formation of a hemithioacetal intermediate. The stereochemical outcome of this step is crucial and can be influenced by the choice of reactants and reaction conditions.

N-Glycosylation: The Vorbrüggen Reaction

The coupling of the 1,3-oxathiolane moiety with the cytosine base is a critical step that forms the nucleoside structure. This is typically achieved through a Vorbrüggen glycosylation reaction.[5][7] In this reaction, a silylated heterocyclic base (in this case, cytosine) reacts with an activated sugar analogue (the 1,3-oxathiolane derivative) in the presence of a Lewis acid catalyst.

The stereoselectivity of the glycosylation is paramount. The goal is to form the β-anomer with the cytosine base in a cis relationship to the hydroxymethyl group at the C2 position of the oxathiolane ring. The choice of Lewis acid catalyst (e.g., TMS-triflate, SnCl4) and the nature of the leaving group on the oxathiolane ring significantly influence the stereochemical outcome.[1][4]

Experimental Protocols and Data

Generalized Chiral Auxiliary-Mediated Synthesis of this compound

This protocol outlines a representative synthesis using L-menthol as a chiral auxiliary.

Step 1: Synthesis of L-Menthyl Glyoxylate Hydrate

  • L-menthol is reacted with glyoxylic acid monohydrate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.

  • Water is removed azeotropically to drive the reaction to completion.

  • The product is isolated by crystallization.

Step 2: Formation of the Diastereomeric 1,3-Oxathiolane Intermediates

  • L-menthyl glyoxylate hydrate is condensed with 1,4-dithiane-2,5-diol in a solvent such as toluene at elevated temperature.

  • This reaction yields a mixture of diastereomeric 5-hydroxy-1,3-oxathiolane-2-carboxylates.

Step 3: Glycosylation with Silylated Cytosine

  • The mixture of diastereomeric oxathiolanes is activated (e.g., by conversion to a 5-O-acetyl or 5-chloro derivative).

  • Cytosine is silylated using a reagent like hexamethyldisilazane (HMDS) to increase its nucleophilicity and solubility.

  • The activated oxathiolane is then reacted with the silylated cytosine in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMS-triflate)). This step is performed at low temperatures to enhance stereoselectivity.

Step 4: Reduction and Deprotection

  • The resulting diastereomeric mixture of protected this compound is enriched in the desired isomer.

  • The menthyl ester is removed by reduction, for example, using sodium borohydride in an alcoholic solvent.[7]

  • Any protecting groups on the cytosine base are removed under appropriate conditions (e.g., treatment with ammonia in methanol).

Step 5: Isolation and Purification

  • The crude this compound is purified by crystallization to yield the final product with high chemical and enantiomeric purity.

StepKey ReagentsTypical YieldKey Considerations
Esterification L-menthol, Glyoxylic acid>90%Azeotropic removal of water is crucial.
Oxathiolane Formation L-menthyl glyoxylate, 1,4-dithiane-2,5-diolVariableDiastereomeric ratio is key.
Glycosylation Silylated cytosine, Lewis acid60-80%Low temperature and choice of catalyst are critical for stereoselectivity.
Reduction Sodium borohydride>85%Selective reduction of the ester without affecting the pyrimidine ring.
Purification CrystallizationHighFinal purity is determined by the efficiency of crystallization.
Resolution of Racemic this compound using (S)-BINOL

Step 1: Preparation of the Racemic this compound Solution

  • Racemic cis-Lamivudine is dissolved in a suitable solvent, typically a lower alcohol like methanol, at an elevated temperature to ensure complete dissolution.[4]

Step 2: Addition of the Resolving Agent

  • A solution of (S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL) in the same solvent is added to the this compound solution.[4] The molar ratio of this compound to BINOL is critical for efficient resolution.

Step 3: Co-crystallization

  • The mixture is slowly cooled to allow for the selective co-crystallization of the (-)-Lamivudine-(S)-BINOL complex.[4] The rate of cooling can influence the purity of the crystals.

  • The crystals are isolated by filtration.

Step 4: Liberation of Free this compound

  • The isolated co-crystals are treated with a suitable solvent system to break the complex and liberate the free (-)-Lamivudine. This often involves partitioning between an aqueous acidic phase and an organic phase.

  • The pure (-)-Lamivudine is then isolated from the aqueous phase.

Visualizing the Synthetic Pathways

Lamivudine_Synthesis_Overview cluster_racemic Racemic Synthesis & Resolution cluster_chiral Chiral Auxiliary Synthesis rac_start Glyoxylate + Mercaptoacetaldehyde rac_oxathiolane Racemic 1,3-Oxathiolane rac_start->rac_oxathiolane rac_glycosylation Glycosylation with Cytosine rac_oxathiolane->rac_glycosylation rac_mixture Mixture of 4 Stereoisomers rac_glycosylation->rac_mixture rac_separation Separation of cis-Isomer rac_mixture->rac_separation rac_cis Racemic cis-Lamivudine rac_separation->rac_cis rac_resolution Resolution (Enzymatic or Co-crystal) rac_cis->rac_resolution final_product_rac (-)-Lamivudine rac_resolution->final_product_rac chiral_start L-Menthyl Glyoxylate chiral_oxathiolane Diastereomeric 1,3-Oxathiolanes chiral_start->chiral_oxathiolane chiral_glycosylation Diastereoselective Glycosylation chiral_oxathiolane->chiral_glycosylation chiral_protected Protected (-)-Lamivudine chiral_glycosylation->chiral_protected chiral_deprotection Removal of Auxiliary chiral_protected->chiral_deprotection final_product_chiral (-)-Lamivudine chiral_deprotection->final_product_chiral

Caption: Overview of Racemic vs. Chiral Auxiliary Synthetic Routes to this compound.

DKR_Pathway racemic_intermediate Racemic 5-Hydroxyoxathiolane (+)-Isomer (-)-Isomer enzyme Enzyme / Chiral Catalyst racemic_intermediate->enzyme racemization Racemization racemization->racemic_intermediate Equilibrium desired_product Desired Enantiomerically Enriched Intermediate enzyme->desired_product Fast Reaction unwanted_product Unwanted Isomer (Slower reacting) enzyme->unwanted_product Slow Reaction final_synthesis Completion of this compound Synthesis desired_product->final_synthesis unwanted_product->racemization

Caption: Principle of Dynamic Kinetic Resolution (DKR) in this compound Synthesis.

Conclusion: A Triumph of Process Chemistry

The synthesis of this compound is a testament to the power of modern organic chemistry and process development. The evolution from inefficient racemic syntheses to highly optimized, stereoselective processes has not only made the large-scale production of this essential medicine economically viable but has also significantly reduced its environmental impact by minimizing waste. The strategies discussed herein, particularly the use of chiral auxiliaries and dynamic kinetic resolution, represent key advancements in asymmetric synthesis that have had a profound impact on human health. Continued innovation in this field promises even more efficient and sustainable methods for producing this compound and other chiral pharmaceuticals in the future.

References

  • Yaqub, G. et al. (2010). Synthetic Approaches to this compound: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 22(6), 4963-4967.
  • Hu, L., Schaufelberger, F., Zhang, Y., & Ramström, O. (2013). Efficient asymmetric synthesis of this compound via enzymatic dynamic kinetic resolution. Chemical Communications, 49(83), 9639-9641. DOI:10.1039/C3CC45551C.
  • Roy, B. N. et al. (2011). An improved process for the manufacture of this compound.
  • Goodyear, M. D. et al. (2005). Practical Enantioselective Synthesis of this compound (3TC) via a Dynamic Kinetic Resolution. Tetrahedron Letters, 46(49), 8535-8538.
  • Mandala, D. et al. (2020). An Improved Synthesis of this compound and Emtricitabine. Organic Process Research & Development, 24(3), 387-394.
  • CN101531656B - this compound crystal form and preparation method thereof - Google Patents. (n.d.).
  • PROCESS FOR PRODUCING this compound AND EMTRICITABINE. (2019).
  • This compound - New Drug Approvals. (2016, March 18).
  • Snead, D. R. et al. (2020). An Economical Route to this compound Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development, 24(7), 1194–1198.
  • Synthesis of this compound. (2020). Synfacts, 16(10), 1133.
  • Process for producing this compound and emtricitabine. (2017).
  • Wang, Y. et al. (2011). Synthesis of this compound. Journal of Chemical and Pharmaceutical Research, 3(4), 834-839.
  • Semi-continuous multi-step synthesis of this compound. (2017). PubMed.
  • Process for the preparation of crystalline polymorph ii of this compound. (2003).
  • CN101531656B - this compound crystal form and preparation method thereof - Google Patents. (n.d.).
  • Process for stereoselective synthesis of this compound. (2010).
  • A Novel Method for Large-Scale Synthesis of this compound through Cocrystal Formation of Racemic this compound with (S)-(−)-1,1′-Bi(2-naphthol) [(S)-(BINOL)]. (2009). Organic Process Research & Development, 13(6), 1192-1196.
  • Pharmaceutical compositions containing this compound. (1999). Vepub, 6004968.

Sources

Initial Studies on the Cytotoxicity of Lamivudine: A Mechanistic and Methodological Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine (3TC), a cornerstone of antiretroviral therapy for HIV-1 and Hepatitis B, functions as a synthetic nucleoside analogue that competitively inhibits viral reverse transcriptase.[1][][3] Its success hinges on selective toxicity towards viral enzymes over host cellular machinery. However, understanding its potential for off-target cellular effects is critical for comprehensive safety profiling. This guide provides a detailed exploration of the foundational cytotoxic studies of this compound, delving into the primary mechanisms of toxicity investigated, such as mitochondrial interference, cell cycle disruption, and oxidative stress. We present an authoritative overview of the standard in vitro assays employed to quantify these effects, including detailed, field-tested protocols for cell viability, membrane integrity, and metabolic activity assays. The causality behind experimental design and the interpretation of findings are emphasized to equip researchers with the practical knowledge required for robust cytotoxicity assessment.

Introduction: The Therapeutic Index of this compound

This compound, an L-enantiomer of a dideoxynucleoside cytosine analog, is a prodrug that undergoes intracellular phosphorylation to its active triphosphate form, this compound triphosphate (3TC-TP).[1][][4] The primary mechanism of action involves the competitive inhibition of viral reverse transcriptase and subsequent termination of the viral DNA chain, as it lacks the 3'-OH group necessary for elongation.[3][4][5]

The clinical utility of any antiviral agent is defined by its therapeutic index—the ratio between its therapeutic efficacy and its host cell toxicity. For nucleoside reverse transcriptase inhibitors (NRTIs), the principal concern for cytotoxicity lies in their potential interaction with host DNA polymerases, particularly mitochondrial DNA polymerase gamma (pol-γ).[1][][6] Initial studies and subsequent clinical experience have generally characterized this compound as one of the better-tolerated NRTIs, exhibiting lower cytotoxicity compared to first-generation compounds like Zidovudine (AZT) or Stavudine (d4T).[1][3][7] This guide dissects the early research that established this safety profile.

Core Mechanisms of this compound-Associated Cytotoxicity

While considered relatively safe, in vitro and in vivo studies have explored several pathways through which this compound can exert cytotoxic effects, particularly at supra-pharmacological concentrations.

Mitochondrial Toxicity: The Primary Focus for NRTIs

The most scrutinized mechanism of NRTI toxicity is the inhibition of mitochondrial DNA polymerase gamma (pol-γ).[8] This enzyme is exclusively responsible for the replication of the mitochondrial genome (mtDNA).

  • Mechanism: The active 3TC-TP metabolite can be weakly recognized as a substrate by pol-γ.[1][] Its incorporation into nascent mtDNA leads to chain termination, resulting in mtDNA depletion over time.

  • Downstream Consequences: A reduction in mtDNA impairs the synthesis of essential protein subunits for the electron transport chain (ETC), leading to deficient oxidative phosphorylation, decreased ATP production, and a shift towards anaerobic glycolysis, which can manifest as lactic acidosis.[8][9]

  • This compound-Specific Insights: Crucially, multiple studies have demonstrated that this compound has significantly lower affinity for pol-γ compared to other NRTIs.[10] In vitro studies in HepG2 cells showed this compound had minimal to no toxic effects on cell growth, lactate production, or mtDNA content, in stark contrast to drugs like stavudine.[11] While a possibility, significant mitochondrial dysfunction is not a primary feature of this compound at clinically relevant concentrations.[7][12]

cluster_cell Hepatocyte cluster_mito Mitochondrion LVD This compound (3TC) LVD_TP This compound-TP (3TC-TP) Active Metabolite LVD->LVD_TP Intracellular Phosphorylation pol_gamma DNA Polymerase γ LVD_TP->pol_gamma Weak Inhibition (Off-Target Effect) LVD_TP->pol_gamma mtDNA mtDNA Replication pol_gamma->mtDNA Replicates pol_gamma->mtDNA ETC Electron Transport Chain (OXPHOS) mtDNA->ETC Encodes Subunits ATP ATP Production ETC->ATP Generates

Caption: this compound's potential off-target mitochondrial toxicity pathway.

Interference with Cell Cycle Progression

Alterations in the normal progression of the cell cycle are a hallmark of cytotoxicity. Studies have shown that some NRTIs can cause cells to arrest in specific phases, preventing proliferation.

  • Mechanism: By acting as DNA chain terminators, NRTIs can potentially interfere with nuclear DNA replication during the S phase of the cell cycle.

  • This compound-Specific Insights: A long-term study using NIH 3T3 fibroblasts demonstrated that this compound caused concentration- and time-dependent decreases in viable cell numbers.[13][14] This reduction was not primarily due to cell death but was associated with an arrest in the S and G2/M phases of the cell cycle.[13][14] Notably, this effect was less pronounced than that observed with AZT, and cell viability returned to control levels after a recovery period, indicating a cytostatic rather than a cytotoxic effect at the tested concentrations.[13][14]

Induction of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage and apoptosis.

  • Mechanism: Mitochondrial dysfunction is a primary source of ROS. Impairment of the ETC can lead to the leakage of electrons, which then react with oxygen to form superoxide radicals.

  • This compound-Specific Insights: Studies in rats administered high doses of this compound showed evidence of oxidative stress in the liver.[15] This was characterized by significantly elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation, and compensatory increases in antioxidant enzymes like superoxide dismutase (SOD).[15] Combination therapies that include this compound have also been linked to induced oxidative stress.[16]

Foundational In Vitro Cytotoxicity Assessment Workflows

A multi-assay approach is essential for a comprehensive understanding of a compound's cytotoxic profile. Initial studies on this compound relied on a battery of well-established colorimetric assays to probe different aspects of cellular health.

cluster_assays Select Cytotoxicity Assay start Seed Cells in 96-well Plate culture Incubate (24h) for Adherence start->culture treat Treat with this compound (Concentration Gradient) culture->treat incubate Incubate (e.g., 24-72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt Choose one nru Neutral Red Uptake (Lysosomal Integrity) incubate->nru Choose one ldh LDH Release (Membrane Integrity) incubate->ldh Choose one acquire Data Acquisition (Spectrophotometer) mtt->acquire nru->acquire ldh->acquire analyze Data Analysis (% Viability vs. Control, IC50) acquire->analyze end Cytotoxicity Profile analyze->end

Caption: General experimental workflow for in vitro cytotoxicity testing.

Cell Viability & Metabolic Activity: The MTT Assay

The MTT assay is a cornerstone for assessing cell viability by measuring mitochondrial metabolic activity.[17][18]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate.[19][20] The amount of formazan produced, quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[18]

  • Interpretation: A decrease in formazan production in this compound-treated cells compared to an untreated control indicates a reduction in cell viability or proliferation.

Lysosomal Integrity: The Neutral Red Uptake (NRU) Assay

The NRU assay assesses cytotoxicity based on the ability of viable cells to maintain membrane integrity and accumulate the supravital dye Neutral Red within their lysosomes.[21][22]

  • Principle: Healthy cells incorporate Neutral Red via active transport and sequester it in lysosomes. Damage to the cell surface or lysosomal membranes results in a decreased ability to take up and retain the dye.[21]

  • Interpretation: The amount of dye extracted from the cells and measured with a spectrophotometer correlates with the number of viable cells. A lower absorbance value in treated cells signifies cytotoxicity.[23]

Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

This assay quantifies overt cytotoxicity by measuring the integrity of the plasma membrane.

  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[24][25] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in a color change.[26]

  • Interpretation: Increased LDH activity in the culture supernatant is directly proportional to the number of dead or membrane-compromised cells. This assay is particularly useful for distinguishing cytotoxic effects (cell death) from cytostatic effects (inhibition of proliferation).[25]

Summary of Key In Vitro Findings

The following table summarizes representative findings from initial cytotoxicity studies, highlighting this compound's effects across different cell lines and concentrations.

Cell LineAssayThis compound ConcentrationDurationKey FindingReference
NIH 3T3 FibroblastsMTT & LDH Release10, 50, 500 µMUp to 5 weeksConcentration- and time-dependent decrease in viability (MTT); No significant increase in necrosis (LDH); effect was reversible.[13]
HepG2.2.15 HepatomaMTT100, 200, 300 µmol/L24, 48, 72 hoursNo significant difference in cell proliferation activity compared to the control group.[27][28]
Human Hepatoma (HepG2)Cell Growth1x and 10x Cmax25 daysNo or minimal toxicity observed; did not reduce hepatocyte proliferation or affect mtDNA.[11]
Human Lymphoblastoid (CEM)MTT / Trypan Blue>100 µM4-6 daysHigh IC50 values, indicating low cytotoxicity against these immune cells.[29]

Standardized Experimental Protocols

The following protocols are provided as a self-validating framework for researchers. It is crucial to optimize parameters such as cell seeding density and incubation times for each specific cell line.

Protocol 1: MTT Cell Viability Assay

Causality: This protocol is designed to quantify changes in the metabolic rate of a cell population, which serves as a robust proxy for cell viability and proliferation. Each step is optimized to ensure the enzymatic reaction is proportional to the number of living cells.

  • Cell Seeding : Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[30]

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls and no-cell background controls (medium only).

  • Incubation : Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition : Prepare a 5 mg/mL MTT stock solution in sterile PBS.[19] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Formation : Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization : Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[30]

  • Data Acquisition : Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570-590 nm.[17][19] A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (OD_treated - OD_blank) / (OD_control - OD_blank) * 100.

Protocol 2: LDH Release Cytotoxicity Assay

Causality: This protocol directly measures cell death by quantifying the loss of plasma membrane integrity. The inclusion of spontaneous and maximum release controls allows for precise calculation of cytotoxicity, correcting for background LDH activity and the total LDH content of the cell population.

  • Cell Seeding and Treatment : Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3). The final volume in each well should be approximately 100 µL.

  • Control Setup : For each condition, prepare three control wells:

    • Spontaneous LDH Release : Untreated cells (vehicle control).

    • Maximum LDH Release : Untreated cells to which 10 µL of a Lysis Solution (e.g., 10X Triton X-100) will be added 45 minutes before the end of incubation.[31]

    • Background Control : Medium only (no cells).[26]

  • Supernatant Collection : At the end of the incubation period, centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells.[31]

  • Enzymatic Reaction : Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and a dye). Add 50 µL of the reaction mixture to each well containing supernatant.

  • Incubation : Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.[25]

  • Analysis : Calculate the percentage of cytotoxicity using the formula: (OD_treated - OD_spontaneous) / (OD_maximum - OD_spontaneous) * 100.

Conclusion

Initial cytotoxicity studies were fundamental in establishing the favorable safety profile of this compound relative to other NRTIs. The primary mechanism of concern for this drug class, mitochondrial toxicity via inhibition of polymerase gamma, was found to be minimal at clinically relevant concentrations.[10][11] While effects on the cell cycle and the induction of oxidative stress can be observed, these are typically at high concentrations or after prolonged exposure and are often less severe than those caused by comparator drugs.[13][15] The standardized in vitro assays—MTT, NRU, and LDH—remain the workhorses of preclinical toxicology, providing a multi-faceted view of a compound's impact on cell viability, metabolism, and membrane integrity. For drug development professionals, these foundational studies on this compound serve as an important case study in the successful development of an antiviral with a wide therapeutic window.

References

  • Effect of this compound on morphology and function of mitochondria in patients with chronic hep
  • MTT assay protocol. Abcam.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • This compound.
  • Interference of cell cycle progression by zidovudine and this compound in NIH 3T3 cells. PMC.
  • LDH cytotoxicity assay. Protocols.io.
  • The genetic toxicity effects of this compound and stavudine antiretroviral agents. PubMed.
  • Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol. Quality Biological.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • HIV and mitochondrial toxicity in children. Journal of Antimicrobial Chemotherapy, Oxford Academic.
  • This compound: Definition, Mechanism of Action and Applic
  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • Interference of cell cycle progression by zidovudine and this compound in NIH 3T3 cells. PubMed.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • Genotoxicity assessed by the comet and GPA assays following in vitro exposure of human lymphoblastoid cells (H9) or perinatal exposure of mother-child pairs to AZT or AZT-3TC. PubMed.
  • LDH Cytotoxicity Assay Kit. Tiaris Biosciences.
  • This compound. Wikipedia.
  • The genetic toxicity effects of this compound and stavudine antiretroviral agents. Sigma-Aldrich.
  • Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone. Benchchem.
  • MTT (Assay protocol). Protocols.io.
  • Full article: The genetic toxicity effects of this compound and stavudine antiretroviral agents. Taylor & Francis Online.
  • LDH assay kit guide: Principles and applic
  • What is the mechanism of this compound?
  • Adverse effects of reverse transcriptase inhibitors: mitochondrial toxicity as common pathway.
  • Effects of this compound on cell proliferation of liver cancer and expressions of HBsAg, HBeAg, and MMP-9 in patients. European Review for Medical and Pharmacological Sciences.
  • DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. DB-ALM.
  • Effects of this compound on cell proliferation of liver cancer and expressions of HBsAg, HBeAg, and MMP-9 in patients. European Review for Medical and Pharmacological Sciences.
  • Lactic Acidosis and Other Mitochondrial Disorders Associ
  • This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • Neutral Red Uptake. IIVS.org.
  • Mitochondrial toxicity of tenofovir, emtricitabine and abacavir alone and in combination with additional nucleoside reverse transcriptase inhibitors. PubMed.
  • Neutral red: dye uptake viability test (NRU). Cellculture2 - Altervista.
  • This compound. LiverTox - NCBI Bookshelf, NIH.
  • This compound-Induced Liver Injury. PMC - NIH.
  • This compound (BCH-189). MedChemExpress.
  • Brain antioxidants and hippocampal microanatomical alterations following the administration of Efavirenz/Lamivudine/Tenofovir disoproxil fumarate and this compound/Nevirapine/Zidovudine in adult male Wistar r

Sources

Methodological & Application

Application Notes and Protocols: Lamivudine Antiviral Activity Assay

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unraveling the Antiviral Action of Lamivudine

This compound, a synthetic nucleoside analog, is a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][][3] Its efficacy lies in its ability to selectively inhibit the viral reverse transcriptase (RT) in HIV and the HBV polymerase, enzymes crucial for viral replication.[1][][4] Upon administration, this compound is intracellularly phosphorylated to its active triphosphate form, this compound triphosphate (3TC-TP).[1][5] 3TC-TP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the elongating viral DNA chain.[1][] Crucially, the absence of a 3'-hydroxyl group on the incorporated this compound molecule prevents the formation of the next phosphodiester bond, leading to premature termination of the DNA chain and halting viral replication.[1][4] This mechanism is highly specific to viral enzymes, exhibiting minimal inhibition of human DNA polymerases, which contributes to its favorable safety profile.[1][]

This application note provides a comprehensive guide to the in vitro assessment of this compound's antiviral activity. The described protocols are designed to be self-validating, ensuring the generation of robust and reproducible data for research and drug development purposes.

Core Principle of Antiviral Activity Assessment

The fundamental goal of an antiviral activity assay is to quantify the ability of a compound to inhibit viral replication in a controlled in vitro system. This is typically achieved by exposing virus-infected host cells to varying concentrations of the antiviral agent and subsequently measuring the extent of viral replication. A comprehensive assessment involves a multi-faceted approach, encompassing the evaluation of the compound's cytotoxicity, its direct impact on viral infectivity and replication, and the quantification of the reduction in viral load.

Visualizing the Workflow: A Tripartite Approach

The following diagram illustrates the logical flow of the experimental protocols detailed in this guide. This three-pronged approach ensures a thorough evaluation of this compound's antiviral properties, from its effect on host cell viability to its specific impact on viral replication.

Antiviral_Assay_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy (Phenotypic Assays) cluster_2 Phase 3: Viral Load Quantification A Prepare Cell Culture (e.g., MT-4 for HIV, HepG2.2.15 for HBV) B Treat with Serial Dilutions of this compound A->B C Perform MTT Assay (Measures Cell Viability) B->C D Determine CC50 (50% Cytotoxic Concentration) C->D F Treat with Non-toxic Concentrations of this compound D->F Inform non-toxic concentration range E Infect Cells with Virus (HIV-1 or HBV) E->F G Plaque Reduction Assay (PRA) or Cell-Based ELISA F->G H Determine EC50 (50% Effective Concentration) G->H L Quantify Reduction in Viral Load H->L Correlate phenotypic effect with viral load I Collect Supernatant from Treated & Infected Cells J Viral RNA/DNA Extraction I->J K Quantitative PCR (qPCR) for Viral Genome Copies J->K K->L

Figure 1: Experimental workflow for this compound antiviral activity assessment.

PART 1: Cytotoxicity Assessment - The MTT Assay

Rationale: Before assessing antiviral activity, it is crucial to determine the concentration range at which this compound is not toxic to the host cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[6][7][8] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed susceptible host cells (e.g., MT-4 cells for HIV, HepG2.2.15 cells for HBV) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[8]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Addition:

    • Prepare a series of 2-fold serial dilutions of this compound in culture medium. The concentration range should be broad enough to determine the 50% cytotoxic concentration (CC50).

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a "cells only" control (no drug) and a "medium only" control (no cells).

  • Incubation:

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 3-7 days).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it.

    • Add 10 µL of the MTT stock solution to each well.[6][9]

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[6]

  • Solubilization of Formazan:

    • After the incubation, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][10]

    • Mix gently by pipetting up and down or by using an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement:

    • Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis and Interpretation

The CC50 value is the concentration of the compound that reduces cell viability by 50%. This is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

ParameterDescription
CC50 50% Cytotoxic Concentration
Calculation Non-linear regression analysis of the dose-response curve.
Interpretation A higher CC50 value indicates lower cytotoxicity. This value is crucial for selecting non-toxic concentrations of this compound for subsequent antiviral assays.

PART 2: Antiviral Efficacy Assessment - Plaque Reduction Assay (PRA)

Rationale: The plaque reduction assay is a functional assay that measures the ability of an antiviral drug to inhibit the cytopathic effect (CPE) of a virus.[11][12][13] A plaque is a localized area of cell death and lysis resulting from viral replication.[11] The number of plaques is directly proportional to the number of infectious virus particles. By treating infected cells with this compound, a reduction in the number of plaques indicates antiviral activity.

Protocol: Plaque Reduction Assay
  • Cell Seeding:

    • Seed host cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.[14]

  • Virus Infection:

    • Prepare serial dilutions of the virus stock.

    • Infect the confluent cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units (PFU) per well).[14]

    • Incubate for 1-2 hours to allow for viral adsorption.

  • This compound Treatment:

    • Prepare serial dilutions of this compound at concentrations below the determined CC50.

    • After the adsorption period, remove the viral inoculum and wash the cells with PBS.

    • Add an overlay medium (e.g., containing 0.5% agarose or methylcellulose) containing the different concentrations of this compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[11]

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-14 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After incubation, fix the cells (e.g., with 10% formalin).

    • Stain the cell monolayer with a dye such as crystal violet, which stains viable cells. Plaques will appear as clear, unstained areas.[15]

    • Count the number of plaques in each well.

Data Analysis and Interpretation

The 50% effective concentration (EC50) is the concentration of the drug that reduces the number of plaques by 50% compared to the virus control (no drug).

ParameterDescription
EC50 50% Effective Concentration
Calculation The percentage of plaque reduction is calculated for each drug concentration. The EC50 is then determined by plotting the percentage of plaque reduction against the drug concentration and performing a non-linear regression analysis.
Selectivity Index (SI) SI = CC50 / EC50. A higher SI value indicates a more favorable therapeutic window, with high antiviral activity and low cytotoxicity.

PART 3: Viral Load Reduction - Quantitative PCR (qPCR)

Rationale: To obtain a more direct and quantitative measure of antiviral activity, quantitative PCR (qPCR) is used to determine the number of viral genome copies in the supernatant of infected and treated cells.[16][17][18] This assay provides a highly sensitive and specific measurement of the reduction in viral load, which is a key indicator of treatment efficacy.[19][20][21]

Protocol: Viral Load Quantification by qPCR
  • Sample Collection:

    • Following the incubation period in the antiviral efficacy assay (e.g., after 3-7 days of treatment), collect the cell culture supernatant from each well.

  • Viral Nucleic Acid Extraction:

    • Extract viral RNA (for HIV) or DNA (for HBV) from the collected supernatants using a commercially available viral nucleic acid extraction kit, following the manufacturer's instructions.

  • Quantitative PCR:

    • Perform a one-step reverse transcription qPCR (RT-qPCR) for HIV RNA or a qPCR for HBV DNA.

    • The reaction mixture should include primers and a probe specific to a conserved region of the viral genome (e.g., the pol gene for both HIV and HBV).

    • Include a standard curve of known concentrations of viral nucleic acid to allow for absolute quantification of the viral load.[22][23]

  • Data Analysis:

    • The qPCR instrument will generate a cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.

    • The Ct values are inversely proportional to the amount of target nucleic acid in the sample.

    • Use the standard curve to convert the Ct values into viral genome copies per milliliter (copies/mL).

Data Analysis and Interpretation

The reduction in viral load is expressed as the log10 reduction in viral genome copies/mL compared to the untreated virus control.

ParameterDescription
Log10 Reduction The magnitude of the decrease in viral load.
Calculation Log10 (Viral load in untreated control) - Log10 (Viral load in treated sample).
Interpretation A significant log10 reduction in viral load confirms the potent antiviral activity of this compound. This data is critical for dose-response analysis and for understanding the drug's impact on viral replication.

Mechanism of Action Visualization

The following diagram illustrates the molecular mechanism by which this compound inhibits viral replication.

Lamivudine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Complex This compound This compound (3TC) Kinases Intracellular Kinases This compound->Kinases Phosphorylation TC_TP This compound Triphosphate (3TC-TP) Kinases->TC_TP RT Reverse Transcriptase (HIV) or Polymerase (HBV) TC_TP->RT Competitive Inhibition Viral_RNA Viral RNA (Template) Viral_RNA->RT Growing_DNA Growing Viral DNA RT->Growing_DNA Elongation Terminated_DNA Terminated Viral DNA RT->Terminated_DNA Chain Termination (No 3'-OH group) dCTP dCTP (Natural Substrate) dCTP->RT Incorporation

Figure 2: Mechanism of action of this compound.

Conclusion and Trustworthiness of the Protocol

The protocols described in this application note provide a robust framework for the in vitro evaluation of this compound's antiviral activity. By integrating cytotoxicity assessment with both phenotypic and quantitative viral load reduction assays, researchers can obtain a comprehensive and reliable profile of the drug's efficacy. The inclusion of appropriate controls and the careful determination of CC50 and EC50 values ensure the self-validating nature of these experiments. Adherence to these detailed methodologies will enable the generation of high-quality, reproducible data essential for advancing antiviral drug discovery and development. Furthermore, understanding the potential for resistance development, such as the M184V mutation in HIV reverse transcriptase, is critical for the long-term clinical management of these viral infections.[24]

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Willey, R. L., Smith, D. H., Lasky, L. A., Theodore, T. S., Earl, P. L., Moss, B., ... & Martin, M. A. (1988). Sensitive reverse transcriptase assay to detect and quantitate human immunodeficiency virus. Journal of virology, 62(1), 139-147.
  • Patsnap. (2024, July 17). What is the mechanism of this compound? Synapse.
  • Pharma Np. (2024, June 20). Pharmacology of this compound (Epivir-HBV); uses, Mechanism of action, Route of elimination, Metabolism [Video]. YouTube. [Link]
  • Patel, R., & Patel, M. (2023). This compound. In StatPearls. StatPearls Publishing.
  • Isaacson, J., & Cao, J. (2008). Cell-based assays to identify inhibitors of viral disease. Expert opinion on drug discovery, 3(9), 1035–1045.
  • NAM aidsmap. (2024, July 4). This compound resistance mutation may persist for many years in some people with HIV.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.
  • Daan Gene Co., Ltd. (n.d.). How to Perform HBV DNA Quantitative Test by Real-time PCR.
  • Murtuda, A. (2023, February 27). MTT (Assay protocol). protocols.io. [Link]
  • MoBiTec. (n.d.). HIV Reverse Transcriptase Assay Kit Plus (enzyme included).
  • Motlhale, M., Mupfumi, L., Tlhako, D., Moyo, S., Maruapula, D., Gaolekwe, S., ... & Gaseitsiwe, S. (2022). High Prevalence of Hepatitis B Virus Drug Resistance Mutations to this compound among People with HIV/HBV Coinfection in Rural and Peri-Urban Communities in Botswana. Viruses, 14(10), 2187.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Carman, W. F., & Thomas, H. C. (1999). This compound resistance in hepatitis B: mechanisms and clinical implications.
  • Köse, S., Öztürk, M., & Aynioglu, A. (2014). This compound resistance mutations in patients infected with hepatitis B virus genotype D. World journal of gastroenterology, 20(37), 13540–13545.
  • IITR. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
  • Lim, S. P., & Wang, Q. Y. (2013). Cell-based antiviral assays for screening and profiling inhibitors against dengue virus. Methods in molecular biology (Clifton, N.J.), 1030, 185–194.
  • De Meyer, S., Van Geyt, C., & Stuyver, L. (2001). A prospective study of the evolution of this compound resistance mutations in patients with chronic hepatitis B treated with this compound.
  • Mayo Clinic Laboratories. (n.d.). Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum.
  • Creative Diagnostics. (n.d.). Cell-based ELISA for Antiviral Research.
  • Isaacson, J., & Cao, J. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease.
  • University of Washington Department of Laboratory Medicine and Pathology. (n.d.). Hepatitis B Quantitative.
  • Abe, A., Inoue, K., Tanaka, T., Kato, J., Kajiyama, N., Kawaguchi, R., ... & Yoshiba, M. (1999). Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR. Journal of clinical microbiology, 37(9), 2899–2903.
  • Watzinger, F., Suda, M., Preuner, S., Baumgartinger, R., Ebner, K., Baskova, L., ... & Lion, T. (2004). Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients. Journal of clinical microbiology, 42(11), 5189–5198.
  • World Health Organization. (2024). Measuring HBV DNA to guide treatment eligibility and monitor the response. In Guidelines for the prevention, diagnosis, care and treatment for people with chronic hepatitis B infection.
  • Springer Protocols. (n.d.). Cell-Based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus.
  • Lurain, N. S., & Chou, S. (1992). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial agents and chemotherapy, 36(12), 2649–2655.
  • Watzinger, F., & Lion, T. (2004). Detection and monitoring of virus infections by real-time PCR. Molecular aspects of medicine, 25(5-6), 603–620.
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.
  • Bio-protocol. (n.d.). Antiviral assay.
  • Arizona State University College of Health Solutions. (2021, April 16). Viral load and Ct values – How do we use quantitative PCR quantitatively?
  • QIAGEN. (n.d.). Viral load quantification.
  • Bokaeian, M., Zandi, M., & Noroozi, M. (2018). New design, development, and optimization of an in-house quantitative TaqMan Real-time PCR assay for HIV-1 viral load measurement. Journal of medical virology, 90(6), 1099–1107.
  • U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency.
  • U.S. Food and Drug Administration. (2020, April 24). Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency.
  • U.S. Food and Drug Administration. (2015). Human Immunodeficiency Virus-1 Infection: Developing Antiretroviral Drugs for Treatment Guidance for Industry.
  • U.S. Food and Drug Administration. (2011). Guidance for Industry Influenza: Developing Drugs for Treatment and/or Prophylaxis.
  • Perry, C. M., & Faulds, D. (1997). This compound. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection. Drugs, 53(4), 657–680.
  • U.S. Food and Drug Administration. (2020, April 24). Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency.
  • DeJesus, E., LaMarca, A., & DeMasi, R. (2003). Antiviral Activity of this compound in Salvage Therapy for Multidrug‐Resistant HIV‐1 Infection. The Journal of Infectious Diseases, 187(6), 927-933.
  • Sued, O., & Cahn, P. (2017). Twenty-Five Years of this compound: Current and Future Use for the Treatment of HIV-1 Infection. The Journal of infectious diseases, 216(suppl_10), S853–S860.

Sources

Application Note: In Vitro Cell Culture Models for the Evaluation of Lamivudine Efficacy Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In Vitro Models in HBV Antiviral Drug Discovery

Chronic Hepatitis B Virus (HBV) infection is a significant global health issue, affecting millions worldwide and leading to severe liver complications such as cirrhosis and hepatocellular carcinoma.[1] While antiviral therapies have been developed to suppress viral replication, a complete cure remains elusive due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes.[1] Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), has been a cornerstone in the management of chronic HBV.[2][] It acts as a virustatic agent by inhibiting the HBV polymerase, thus reducing viral load and disease progression.[2][] The development and validation of new antiviral agents, as well as the study of drug resistance, necessitate robust and physiologically relevant in vitro models that can accurately recapitulate the HBV life cycle.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and utilization of various cell culture models for testing the efficacy of this compound against HBV. We will delve into the nuances of different model systems, from traditional 2D cell lines to advanced 3D organoid cultures, and provide detailed protocols for key experimental assays.

Understanding this compound's Mechanism of Action

This compound is a synthetic nucleoside analog of cytosine.[2] Upon entering a hepatocyte, it is phosphorylated by intracellular kinases to its active triphosphate form, this compound triphosphate (3TC-TP).[6][7] 3TC-TP competitively inhibits the HBV reverse transcriptase/polymerase by competing with the natural substrate, deoxycytidine triphosphate (dCTP).[][6] Incorporation of 3TC-TP into the growing viral DNA chain leads to chain termination because it lacks the 3'-hydroxyl group required for the formation of the next phosphodiester bond.[6] This effectively halts viral DNA synthesis and replication.[][6]

Comparative Analysis of In Vitro Models for this compound Efficacy Testing

The choice of an appropriate cell culture model is paramount for obtaining reliable and translatable data. Below is a comparative overview of commonly used models for HBV research and this compound testing.

Model System Description Advantages Limitations Primary Application for this compound Testing
Primary Human Hepatocytes (PHHs) Freshly isolated hepatocytes from human liver tissue.[4]Gold standard for in vitro HBV infection studies due to high physiological relevance.[4][8]Limited availability, donor variability, rapid loss of function in culture, and difficulty in genetic manipulation.[4][8]Validation of this compound's antiviral activity and metabolism in a primary cell context.
Hepatoma Cell Lines (e.g., HepG2, Huh7) Immortalized cell lines derived from human hepatocellular carcinoma.[9]Readily available, easy to culture and transfect, and highly reproducible.[9][10]Low to no expression of the HBV entry receptor NTCP, requiring transfection for HBV replication studies.[9][11] Deficient innate immune pathways.[12]High-throughput screening of this compound analogs, mechanism of action studies, and cytotoxicity assays.
HBV-Transfected/Transduced Cell Lines (e.g., HepG2.2.15, HepAD38) Hepatoma cell lines stably expressing the HBV genome.[9][10]Constitutive production of HBV particles, suitable for studying viral replication and screening antivirals targeting replication.[10][13]HBV replication is driven from integrated DNA, not from de novo infection and cccDNA formation.[4]Routine screening for inhibitors of HBV replication, including this compound, and studying the emergence of resistance mutations.
NTCP-Expressing Hepatoma Cell Lines (e.g., HepG2-NTCP) Hepatoma cell lines engineered to express the sodium taurocholate cotransporting polypeptide (NTCP) receptor.[9][11]Support the complete HBV life cycle, including viral entry and cccDNA formation.[10][14]Infection efficiency can vary, and may still lack some physiological features of primary hepatocytes.[11][12]Investigating this compound's effect on the entire viral life cycle, including early entry events and cccDNA establishment.
HepaRG Cells Bipotent hepatic progenitor cell line that can differentiate into hepatocyte-like and biliary-like cells.[15]Susceptible to HBV infection upon differentiation and more closely mimic the physiology of PHHs than other hepatoma lines.[11][15]Require a lengthy differentiation protocol (4 weeks).[15]Studying this compound's efficacy in a more differentiated and metabolically active hepatocyte model.
3D Spheroid and Organoid Cultures Self-organizing 3D cell culture systems derived from stem cells or primary tissue that mimic the architecture and function of the liver.[1][16]Provide a more physiologically relevant microenvironment, support long-term HBV infection, and can be patient-specific.[1][4][17]More complex and costly to establish and maintain compared to 2D cultures.[8]Advanced studies on this compound efficacy in a chronic infection model, personalized medicine approaches, and investigation of virus-host interactions.[1][18]
Liver-on-a-Chip Models Microfluidic devices that culture liver cells in a continuously perfused 3D microenvironment, mimicking liver physiology.[19]Allow for long-term culture (at least 40 days) and recapitulation of the entire HBV life cycle, including immune cell interactions.[19][20]Technically demanding and require specialized equipment.Preclinical evaluation of this compound's long-term efficacy, toxicity, and interaction with the immune system.

Visualizing the Experimental Workflow

A typical workflow for evaluating the efficacy of this compound in a cell-based assay involves several key stages, from cell culture preparation to data analysis.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Cell_Culture Select and Culture Appropriate Cell Model Infection Infect Cells with HBV (for infection models) Cell_Culture->Infection Compound_Prep Prepare Serial Dilutions of this compound Treatment Treat Cells with This compound Dilutions Compound_Prep->Treatment Infection->Treatment Incubation Incubate for Defined Period Treatment->Incubation Cytotoxicity Assess Cytotoxicity (e.g., MTT, LDH assay) Incubation->Cytotoxicity Antiviral Quantify Antiviral Efficacy (e.g., qPCR, ELISA) Incubation->Antiviral Data_Analysis Calculate EC50, CC50, and Selectivity Index (SI) Cytotoxicity->Data_Analysis Antiviral->Data_Analysis

Caption: General workflow for in vitro testing of this compound efficacy.

Detailed Protocols for Key Assays

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

Rationale: Before assessing antiviral efficacy, it is crucial to determine the concentration range at which this compound is not toxic to the host cells. The MTT assay measures cell viability by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[21][22]

Materials:

  • HepG2 cells (or other chosen cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 20% SDS in 50% dimethylformamide)[21]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[21]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the different this compound concentrations to the wells in triplicate. Include wells with medium only (no cells) as a background control and wells with cells and medium without this compound as a vehicle control.

  • Incubation: Incubate the plate for the desired duration of the antiviral assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Two hours before the end of the incubation period, add 25 µL of MTT solution to each well.[21]

  • Formazan Solubilization: After the 2-hour incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate for a further 20 hours at 37°C.[21]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by regression analysis of the dose-response curve.[23]

Protocol 2: Evaluation of this compound's Anti-HBV Efficacy by Virus Yield Reduction Assay

Rationale: This assay quantifies the ability of this compound to inhibit the production of infectious HBV particles from infected cells.[24] The amount of HBV DNA in the supernatant is measured by quantitative PCR (qPCR).

Materials:

  • HBV-permissive cells (e.g., HepG2-NTCP or differentiated HepaRG cells)

  • HBV inoculum

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • DNA extraction kit

  • qPCR master mix and primers/probe for HBV DNA

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Infection: Seed HepG2-NTCP cells in a 96-well plate. The next day, infect the cells with HBV at a defined multiplicity of infection (MOI) for 16 hours.[14]

  • Compound Treatment: After infection, wash the cells to remove the inoculum and add complete medium containing serial dilutions of this compound. Include an untreated infected control and a mock-infected control.

  • Incubation: Incubate the plates for a specified period (e.g., 6-9 days), changing the medium with fresh this compound every 3 days.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial DNA extraction kit.

  • qPCR Analysis: Quantify the amount of HBV DNA in the extracted samples using a validated qPCR assay.

  • Data Analysis: Determine the percentage of HBV DNA reduction for each this compound concentration compared to the untreated infected control. The 50% effective concentration (EC50) is calculated by regression analysis of the dose-response curve.[23] The Selectivity Index (SI) is then calculated as CC50/EC50. A higher SI value indicates a more favorable safety and efficacy profile.

Protocol 3: Assessment of this compound Resistance

Rationale: Long-term this compound therapy can lead to the emergence of drug-resistant HBV mutants, most commonly in the YMDD motif of the reverse transcriptase domain.[25][26] In vitro models are essential for studying the mechanisms of resistance and for testing the efficacy of new drugs against resistant strains.[27]

Procedure:

  • Generation of Resistant Mutants: Introduce known this compound resistance mutations (e.g., rtM204V/I) into an HBV expression plasmid using site-directed mutagenesis.

  • Transfection: Transfect HepG2 or Huh7 cells with the wild-type or mutant HBV plasmids.[9]

  • This compound Treatment: Treat the transfected cells with a range of this compound concentrations.

  • Efficacy Assessment: After a suitable incubation period, measure HBV replication by quantifying intracellular HBV DNA (Southern blot) or secreted HBV DNA (qPCR).[28]

  • Data Analysis: Compare the EC50 values of this compound against the wild-type and mutant viruses. A significant increase in the EC50 for the mutant virus indicates resistance.

Mechanism of Action and Resistance Pathway

The following diagram illustrates the intracellular activation of this compound and its mechanism of action, as well as the point of resistance.

G cluster_cell Hepatocyte cluster_virus HBV Replication This compound This compound (3TC) L_MP This compound-MP This compound->L_MP Kinase L_DP This compound-DP L_MP->L_DP Kinase L_TP This compound-TP (Active) L_DP->L_TP Kinase HBV_Polymerase HBV Reverse Transcriptase L_TP->HBV_Polymerase Competitive Inhibition pgRNA pgRNA template pgRNA->HBV_Polymerase Viral_DNA Viral DNA Synthesis HBV_Polymerase->Viral_DNA HBV_Polymerase->Viral_DNA Chain Termination Resistance YMDD Mutation (e.g., rtM204V/I) HBV_Polymerase->Resistance Leads to dCTP dCTP dCTP->HBV_Polymerase Natural Substrate Resistance->L_TP Reduced Incorporation

Caption: this compound's mechanism of action and resistance.

Conclusion and Future Perspectives

The selection of an appropriate in vitro model is a critical decision in the preclinical evaluation of this compound and other anti-HBV compounds. While traditional 2D cell lines remain valuable for high-throughput screening, the advent of 3D organoid and liver-on-a-chip technologies offers unprecedented opportunities to study HBV pathogenesis and drug efficacy in a more physiologically relevant context.[4][19] These advanced models will be instrumental in developing curative therapies for chronic hepatitis B by enabling the study of cccDNA persistence, host immune responses, and personalized treatment strategies.[1][16] By carefully selecting the model system and employing robust, validated assays, researchers can generate high-quality, translatable data to accelerate the development of novel and effective treatments for HBV infection.

References

  • Hepatitis B virus infection modeling using multi-cellular organoids derived from human induced pluripotent stem cells. (n.d.). National Institutes of Health.
  • Ahmad, S., & Tuma, F. (2023). This compound. In StatPearls. StatPearls Publishing.
  • Lavigne, S. M. (2023). Liver Organoids as a Translational Platform for Hepatitis B Virus Pathogenesis and Therapeutic Evaluation. Journal of Liver. Longdom Publishing.
  • What is the mechanism of this compound? (2024). Patsnap Synapse.
  • Pharmacology of this compound (Epivir-HBV); uses, Mechanism of action, Route of elimination, Metabolism. (2024, June 20). YouTube.
  • Hepatitis B research with liver organoids shows: first signs of liver cancer visible at an early stage. (2021, August 24). Amazing Erasmus MC.
  • Jones, M., & Hu, J. (2014). In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase. Methods in Molecular Biology, 1138, 323–333.
  • Hornby, Z. D., et al. (2022). A Robust Human Liver Organoid Model of Hepatitis B Virus Infection. Methods in Molecular Biology, 2504, 219–237.
  • Broutier, L., et al. (2021). Application of human liver organoids as a patient-derived primary model for HBV infection and related hepatocellular carcinoma. eLife, 10, e64494.
  • Xu, C., et al. (2023). In vitro cell culture models to study hepatitis B and D virus infection. Viruses, 15(4), 935.
  • Recreate the full Hepatitis B Life Cycle | In Vitro 3D Liver. (n.d.). CN Bio.
  • Herve, S., et al. (2024). Cell Culture Models for Hepatitis B and D Viruses Infection: Old Challenges, New Developments and Future Strategies. Viruses, 16(5), 689.
  • Long-term 3D cell culture models for hepatitis B virus studies. (2024). Virology, 600, 110265.
  • This compound Epivir HBV. (2021, December 22). Hepatitis B Online, University of Washington.
  • Tavis, J. E., et al. (2021). In vitro enzymatic and cell culture-based assays for measuring activity of HBV ribonuclease H inhibitors. Methods in Enzymology, 661, 351–373.
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025, August 3). protocols.io.
  • Xu, C., et al. (2023). In vitro cell culture models to study hepatitis B and D virus infection. Frontiers in Cellular and Infection Microbiology, 13, 1166662.
  • 3D perfused culture boosts Hepatitis B infectability in liver cells. (2015, May 11). CN Bio Innovations.
  • Cell and Animal Models for Antivirals against Hepatitis B Virus. (n.d.). Creative Diagnostics.
  • Novel this compound Resistance. (2007). Journal of Clinical Microbiology, 45(10), 3447.
  • In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University.
  • 7 steps for screening antiviral drugs. (2024, September 29). DIFF Biotech.
  • In vitro methods for testing antiviral drugs. (2018). Comprehensive Reviews in Food Science and Food Safety, 17(2), 429-447.
  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. (2022, July 31). YouTube.
  • Allweiss, L., & Strick-Marchand, H. (2020). In-vitro and in-vivo models for hepatitis B cure research. Institut Pasteur.
  • Dynamics of Hepatitis B Virus Resistance to this compound. (2001). Antimicrobial Agents and Chemotherapy, 45(6), 1785–1793.
  • The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. (2023). Viruses, 15(7), 1500.
  • Establishment of a cell line susceptible to hepatitis B virus (HBV) infection. (n.d.). ResearchGate.
  • Hepatitis B Virus DNA Integration: In Vitro Models for Investigating Viral Pathogenesis and Persistence. (2021). Viruses, 13(2), 183.
  • The intracellular activation of this compound (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells. (2002). Antiviral Chemistry & Chemotherapy, 13(3), 155-163.
  • Evolution of this compound Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals: the Relative Roles of Drift and Selection. (2000). Journal of Virology, 74(13), 6107–6112.
  • Progress of Infection and Replication Systems of Hepatitis B Virus. (2024). ACS Infectious Diseases, 10(7), 2383-2396.
  • Cell Culture Models for Hepatitis B and D Viruses Infection: Old Challenges, New Developments and Future Strategies. (2024). Viruses, 16(5), 689.
  • The in vitro replication phenotype of hepatitis B virus (HBV) splice variants Sp3 and Sp9 and their impact on wild-type HBV replication. (2024). Journal of General Virology, 105(3).
  • Development of cell cultures that express hepatitis B virus to high levels and accumulate cccDNA. (2014). Virology, 468-470, 199–208.
  • Interference of cell cycle progression by zidovudine and this compound in NIH 3T3 cells. (2007). Toxicology and Applied Pharmacology, 222(2), 209-217.
  • A prospective study of the evolution of this compound resistance mutations in patients with chronic hepatitis B treated with this compound. (2004). Journal of Hepatology, 41(3), 477-484.
  • High frequency of this compound and Telbivudine resistance mutations in hepatitis B virus isolates from human immunodeficiency virus co-infected patients on highly active antiretroviral therapy in Bucaramanga, Colombia. (2023). Frontiers in Microbiology, 14, 1198592.
  • Cytotoxicity LDH Assay Kit-WST. (2017). Dojindo Molecular Technologies.
  • Recovery of Functional Cytotoxic T Lymphocytes During this compound Therapy by Acquiring Multi-Specificity. (2002). Journal of Medical Virology, 66(2), 184-192.
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
  • Twenty-Five Years of this compound: Current and Future Use for the Treatment of HIV-1 Infection. (2017). Journal of the International Association of Providers of AIDS Care, 16(1), 32–44.

Sources

Application Notes & Protocols: Animal Models for In Vivo Studies of Lamivudine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and utilization of animal models for the in vivo evaluation of Lamivudine. This compound (3TC) is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) pivotal in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1] Due to the strict species tropism of these viruses, robust and predictive animal models are indispensable for preclinical efficacy, pharmacokinetic, and safety studies. This guide details the mechanistic basis for model selection, provides comparative analyses of established models, and offers detailed, field-proven protocols for conducting efficacy studies.

Scientific Foundation: this compound's Mechanism of Action

Understanding the molecular mechanism of this compound is critical for designing meaningful in vivo studies and interpreting their outcomes. This compound is a synthetic dideoxynucleoside cytosine analog.[1] Its antiviral activity is dependent on intracellular phosphorylation to its active triphosphate form, this compound triphosphate (3TC-TP).[2][3]

  • For HIV: 3TC-TP competitively inhibits the viral reverse transcriptase enzyme. It acts as a chain terminator when incorporated into the nascent viral DNA strand because it lacks the 3'-hydroxyl group required for the next phosphodiester bond formation, thus halting DNA synthesis.[2][4]

  • For HBV: The mechanism is analogous, with 3TC-TP targeting the HBV polymerase, which also possesses reverse transcriptase activity, to inhibit viral genome replication.[2][]

A key advantage of this compound is its high specificity for viral polymerases over host cell DNA polymerases, which accounts for its relatively favorable safety profile.[1][]

Lamivudine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication (HBV/HIV) This compound This compound (3TC) Kinase1 Cellular Kinases This compound->Kinase1 Phosphorylation L_TP This compound Triphosphate (3TC-TP - Active Form) Kinase1->L_TP RT Viral Reverse Transcriptase / Polymerase L_TP->RT Competitively Inhibits & Incorporates into DNA Chain DNA_Synth Viral DNA Synthesis RT->DNA_Synth Elongates Termination Chain Termination (Replication Blocked) RT->Termination Leads to outside Extracellular Space outside->this compound Enters

Caption: this compound's intracellular activation and mechanism of viral chain termination.

Strategic Selection of Animal Models

The choice of an animal model is dictated by the specific virus under investigation. Neither HBV nor HIV efficiently infects or replicates in conventional laboratory animals like mice or rats due to species-specific host factor requirements for viral entry and replication.[6] This necessitates the use of specialized or "humanized" models.

Models for Hepatitis B Virus (HBV) Research

The highly restricted host range of HBV, limited to humans and some higher primates, has driven the development of several key small animal models.[7][8]

  • HBV Transgenic Mice: These mice are genetically engineered to carry and express parts or all of the HBV genome in their hepatocytes.[9] While they produce viral proteins and, in some models, infectious virions, they do not support the full viral life cycle (e.g., formation of covalently closed circular DNA, or cccDNA) and are immunotolerant to the viral antigens.[10] Their primary utility is in evaluating agents that target viral replication steps post-entry, such as polymerase inhibitors like this compound.[9][11][12]

  • Woodchuck Hepatitis Virus (WHV) Model: The woodchuck (Marmota monax) is a natural host for WHV, a hepadnavirus closely related to HBV.[13] The WHV/woodchuck model recapitulates many key aspects of human HBV infection, including acute and chronic infection, immune responses, and progression to hepatocellular carcinoma.[14] It has been instrumental in the preclinical evaluation of numerous nucleoside analogs, including this compound, and for studying the emergence of drug resistance.[15][16][17]

  • Humanized Liver Mouse Models: These are immunodeficient mice (e.g., SCID, FRG, NSG) whose livers are repopulated with primary human hepatocytes.[4][6] These chimeric mice are susceptible to de novo HBV infection and support the entire viral life cycle, including the formation and maintenance of the critical cccDNA reservoir.[18][19] This makes them the gold standard for studying viral entry inhibitors and therapies aimed at curing chronic HBV, though their high cost and complexity can be limiting.[4] Some advanced models also incorporate a human immune system to study immunopathogenesis.[20]

Models for HIV-1 Research

The inability of HIV-1 to infect murine cells has led to the development of immunodeficient mice engrafted with human cells or tissues.

  • SCID-hu Mouse Models: Severe Combined Immunodeficient (SCID) mice are incapable of rejecting foreign tissue grafts.[21] This allows for the creation of chimeric animals that support HIV-1 replication in vivo.

    • hu-PBL-SCID Model: Involves the intraperitoneal injection of human peripheral blood mononuclear cells (PBMCs). It is relatively simple to establish but can be limited by the development of Graft-versus-Host Disease (GvHD).

    • Thy/Liv-SCID Model: Created by surgically implanting human fetal thymus and liver tissue, typically under the kidney capsule. This creates a stable human lymphoid organoid that supports multilineage human hematopoiesis and allows for long-term studies of HIV-1 infection, pathogenesis (e.g., CD4+ T-cell depletion), and antiviral therapies.[22][23]

Comparative Summary of Animal Models

The following table provides a high-level comparison to guide model selection.

ModelPrimary ApplicationKey AdvantagesKey Limitations
HBV Transgenic Mouse HBV replication inhibitorsHigh reproducibility, lower cost, readily available.[11]Immunotolerant, no cccDNA, no viral entry/spread.[10]
Woodchuck (WHV) Chronic HBV, antivirals, resistanceNatural infection, intact immune system, closely mimics human disease progression.[13][14]Outbred animals, larger size/cost than mice, species-specific reagents needed.
Humanized Liver Mouse Full HBV life cycle, curative therapiesSupports de novo infection and cccDNA formation.[4][18][19]High cost, technically complex, immunodeficient (limits immune studies).[4][6]
SCID-hu Mouse (HIV) HIV replication, pathogenesis, antiviralsSupports in vivo HIV-1 replication, allows study of CD4+ T-cell depletion.[21][22]Technically demanding, potential for GvHD, incomplete immune system.[24]

Experimental Protocols for In Vivo Efficacy Evaluation

The following protocols are generalized frameworks. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Doses and schedules should be optimized based on pilot pharmacokinetic studies.

General Experimental Workflow

A well-designed in vivo study follows a structured, self-validating workflow.

Workflow A Model Selection & IACUC Approval B Animal Acclimatization (e.g., 7 days) A->B C Baseline Sampling (Blood, Body Weight) B->C D Infection / Viral Induction (If applicable) C->D E Randomization into Treatment Groups D->E F Treatment Administration (Vehicle, Drug) E->F G In-Life Monitoring (Clinical Signs, Weight, Interim Blood Sampling) F->G H Terminal Endpoint (Blood & Tissue Collection) G->H I Endpoint Analysis (Viral Load, Biomarkers, Histopathology) H->I

Caption: Standardized workflow for preclinical antiviral efficacy studies.

Protocol 1: Evaluating this compound in HBV Transgenic Mice

This protocol is adapted from studies demonstrating this compound's efficacy in mice that replicate high levels of HBV.[11]

  • Objective: To determine the dose-dependent efficacy of orally administered this compound in reducing HBV DNA in serum and liver.

  • Model: HBV transgenic mice (e.g., Lineage 1.3.32).

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% methylcellulose in sterile water)

    • Oral gavage needles

    • Blood collection supplies (e.g., capillary tubes)

    • qPCR reagents for HBV DNA quantification

  • Methodology:

    • Animal Housing & Acclimatization: House animals in a specific-pathogen-free (SPF) facility. Allow at least one week for acclimatization.

    • Baseline Measurement: Collect baseline blood samples via tail vein or retro-orbital sinus to determine pre-treatment serum HBV DNA levels. Record body weights.

    • Grouping (n=8-10 per group):

      • Group 1: Vehicle Control (e.g., 0.5% methylcellulose, 10 mL/kg, once daily)

      • Group 2: this compound (25 mg/kg, once daily)[11]

      • Group 3: this compound (50 mg/kg, once daily)[11]

      • Group 4: this compound (100 mg/kg, once daily)[11]

    • Drug Administration: Prepare fresh this compound suspensions daily. Administer via oral gavage once daily for 21 consecutive days.[11]

    • Monitoring: Monitor animals daily for clinical signs of toxicity. Record body weights twice weekly. Collect blood samples weekly to monitor serum HBV DNA kinetics.

    • Terminal Procedure: At day 22 (24 hours after the last dose), perform a terminal bleed via cardiac puncture. Euthanize animals and harvest the liver for tissue HBV DNA analysis.

  • Endpoint Analysis:

    • Primary: Quantify serum HBV DNA using a validated qPCR assay.[25] Express results as log10 reduction from baseline compared to the vehicle control group.

    • Secondary: Quantify intrahepatic HBV DNA replicative intermediates. Measure serum HBsAg and HBeAg levels by ELISA.

    • Validation: The vehicle control group should show stable or minimally changed HBV DNA levels throughout the study. A clear dose-response relationship in the this compound-treated groups validates the experiment's integrity. Post-treatment follow-up can be included to observe viral rebound.[11]

Protocol 2: Evaluating this compound in an HIV-1 Humanized Mouse Model

This protocol outlines a study in SCID mice reconstituted with a human immune system.

  • Objective: To assess the efficacy of this compound in reducing plasma HIV-1 RNA and preserving human CD4+ T-cell populations.

  • Model: hu-Thy/Liv-SCID mice with confirmed human cell engraftment.

  • Materials:

    • This compound and appropriate vehicle

    • HIV-1 viral stock (e.g., NL4-3 or a clinical isolate)

    • Flow cytometry antibodies (anti-human CD45, CD3, CD4, CD8)

    • RT-qPCR reagents for HIV-1 RNA quantification

  • Methodology:

    • Engraftment Confirmation: Prior to infection, confirm successful human immune cell engraftment in peripheral blood by flow cytometry (presence of human CD45+ cells).

    • Infection: Inoculate mice with a standardized dose of HIV-1 (e.g., via intraperitoneal injection or direct injection into the implant).[22]

    • Establishment of Infection: Monitor plasma HIV-1 RNA (viral load) weekly. Once viremia is established and stable (typically 2-4 weeks post-infection), randomize mice into treatment groups.

    • Grouping (n=8-10 per group):

      • Group 1: Vehicle Control (once daily)

      • Group 2: this compound (e.g., 50 mg/kg/day, once daily)[26]

    • Drug Administration: Administer treatment daily via oral gavage for 14-28 days.

    • Monitoring: Collect blood weekly to measure plasma HIV-1 RNA and quantify human CD4+ and CD8+ T-cell percentages and absolute counts. Monitor body weight and signs of GvHD.

    • Terminal Procedure: At the study's end, perform a terminal bleed and harvest tissues (spleen, human thymic implant) for virological and immunological analysis.

  • Endpoint Analysis:

    • Primary: Quantify plasma HIV-1 RNA using a validated RT-qPCR assay. The primary efficacy endpoint is the mean log10 reduction in viral load compared to the vehicle group.

    • Secondary: Analyze the change in peripheral blood CD4+ T-cell counts from baseline. A protective effect is demonstrated if this compound mitigates the CD4+ T-cell decline observed in the control group.[22]

    • Validation: The control group must exhibit sustained viremia and a progressive decline in CD4+ T cells. The treatment group should show a statistically significant reduction in viremia to confirm drug activity.

The Critical Role of Pharmacokinetics (PK)

Interpreting efficacy data is impossible without understanding the drug's exposure in the chosen model. PK parameters for this compound can vary significantly across species.[27][28] A pilot PK study is essential to establish a dosing regimen that achieves plasma concentrations relevant to human therapeutic exposure.

SpeciesAdministrationElimination Half-life (t½)Key FindingReference
Human Oral5 - 7 hoursWell-absorbed, primarily renal elimination.[3]
Rat IV (10 mg/kg)~27 minutesRapid elimination compared to humans.[27][29]
Cat IV (25 mg/kg)~1.9 hoursShorter half-life but slower total clearance than humans.[28]
Primate IV (20 mg/kg)~84 minutesBiexponential elimination.[30]

Note: This data highlights the necessity of tailoring dosing regimens to the specific animal model to achieve target exposures.

References

  • McCune, J. M., et al. (1992). The SCID-hu mouse: an in vivo model for HIV-1 infection in humans. PubMed.
  • Zhang, Z., et al. (2021). A Chimeric Humanized Mouse Model by Engrafting the Human Induced Pluripotent Stem Cell-Derived Hepatocyte-Like Cell for the Chronic Hepatitis B Virus Infection. Frontiers in Cell and Developmental Biology.
  • Patsnap Synapse. (2024). What is the mechanism of this compound?
  • BOC Sciences. (n.d.).
  • Phelps, K., et al. (2023). Liver-Humanized NSG-PiZ Mice Support the Study of Chronic Hepatitis B Virus Infection and Antiviral Therapies. Microbiology Spectrum.
  • EMC PHARMA. (2024). Pharmacology of this compound (Epivir-HBV)
  • Tsuge, M., et al. (2020).
  • Kollmann, T. R., et al. (1995).
  • Liu, L., et al. (2019). Hepatitis B Virus Infection and Immunopathogenesis in a Humanized Mouse Model: Induction of Human-Specific Liver Fibrosis and M2-Like Macrophages.
  • Phelps, K., et al. (2023). Liver-Humanized NSG-PiZ Mice Support the Study of Chronic Hepatitis B Virus Infection and Antiviral Therapies. PubMed.
  • Li, J., et al. (2019).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: A Key Antiviral in Modern Medicine. inno-pharmchem.com.
  • O'Neill, M., et al. (2018).
  • Patel, M., et al. (2023). This compound.
  • Hong, S., et al. (2014). Mouse Models of Hepatitis B Virus Infection Comprising Host-Virus Immunologic Interactions. MDPI.
  • Xu, Z., et al. (2014). Research advances in mouse models of hepatitis B virus infection.
  • Namikawa, R., et al. (1990). The SCID-hu mouse as a model for HIV-1 infection. Semantic Scholar.
  • Liu, J., et al. (2021). Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future. Frontiers in Immunology.
  • Tsai, T. H., et al. (2020).
  • Lori, F., et al. (1997).
  • Sells, M. A., et al. (1996).
  • Tsai, T. H., et al. (2020).
  • Colonno, R. J., et al. (2000). Enhanced antiviral benefit of combination therapy with this compound and famciclovir against WHV replication in chronic WHV carrier woodchucks. PubMed.
  • Menne, S., & Cote, P. J. (2007). The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection. PMC - PubMed Central.
  • Wu, X., et al. (2019).
  • Lu, M., et al. (2004). Combination of an Antiviral Drug and Immunomodulation against Hepadnaviral Infection in the Woodchuck Model. ASM Journals.
  • Bi, Y., et al. (2016). Establishment of drug-resistant HBV small-animal models by hydrodynamic injection. NIH.
  • Berkhout, B., & van der Kuyl, A. C. (2014). Humanized mouse models to study HIV-1 infection in vivo.
  • Fletcher, S. P., et al. (2021). Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions. MDPI.
  • Palacios-Rápalo, J. A., et al. (2023). Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice. PMC - NIH.
  • Colledge, D., et al. (2002). Rapid emergence of a viral resistant mutant in WHV chronically infected woodchucks treated with this compound and a pre-S/S CHO-derived hepatitis B virus vaccine.
  • BenchChem. (2025).
  • Liu, C. J., et al. (2012).
  • Menne, S. (2017).
  • Kumar, M., et al. (2022).
  • Anderson, P. L., et al. (1995).
  • Vahlenkamp, T. W., & Tompkins, M. B. (2000).

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Lamivudine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of Lamivudine, a critical antiretroviral agent. The described isocratic reverse-phase method is demonstrated to be simple, rapid, and robust, making it exceptionally suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical dosage forms. The protocol has been rigorously validated in accordance with International Council for Harmonisation (ICH) guidelines, covering specificity, linearity, accuracy, precision, and robustness.

Introduction and Scientific Rationale

This compound is a synthetic nucleoside analogue that serves as a potent reverse transcriptase inhibitor.[1][2] It is a cornerstone therapeutic agent used in combination therapies for the treatment of Human Immunodeficiency Virus (HIV) type 1 infection and is also utilized in the management of chronic Hepatitis B.[2][3][4] The mechanism involves intracellular phosphorylation to its active triphosphate metabolite, which competitively inhibits the viral reverse transcriptase enzyme, leading to the termination of the viral DNA chain.[4]

Given its critical role in patient care, the stringent quality control of this compound formulations is paramount. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose due to its high specificity, accuracy, and sensitivity.[5][6] This guide provides a field-proven protocol grounded in fundamental chromatographic principles, designed for immediate implementation in a quality control or research laboratory. We will not only outline the steps but also explain the causality behind the selection of each parameter, ensuring a deeper understanding and facilitating troubleshooting.

Principle of the Chromatographic Method

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • The Stationary Phase: A C18 (octadecylsilane) column is selected.[7] this compound is a moderately polar molecule, and the non-polar C18 stationary phase provides the necessary hydrophobic interactions to retain the analyte effectively from a polar mobile phase. This interaction is the cornerstone of the separation process.

  • The Mobile Phase: An isocratic mobile phase, consisting of a mixture of an aqueous buffer and an organic modifier, is used.

    • Aqueous Buffer (e.g., Ammonium Acetate): The buffer's role is to maintain a constant pH. This is critical because the ionization state of this compound can change with pH, which would drastically affect its retention time and peak shape. An ammonium acetate buffer at pH 3.8 ensures consistent protonation and sharp, symmetrical peaks.[8]

    • Organic Modifier (e.g., Methanol or Acetonitrile): This component modulates the elution strength of the mobile phase. By adjusting the ratio of the organic modifier to the aqueous buffer, we can precisely control the retention time of this compound. A higher concentration of the organic solvent will decrease the retention time, and vice versa.[5][7]

  • Detection: this compound possesses a pyrimidinone chromophore, which exhibits strong UV absorbance.[1] Detection is performed at 277 nm, a wavelength close to its absorbance maximum, to ensure high sensitivity and specificity.[8]

Instrumentation and Materials

Table 1: Required Instrumentation
InstrumentSpecification
HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or PDA Detector
Chromatographic ColumnC18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS, Purospher STAR)[5][7][8]
Data AcquisitionChromatography Data System (CDS) Software
Analytical Balance4-decimal place readability (0.1 mg)
pH MeterCalibrated with standard buffers
SonicatorFor dissolving samples and degassing solvents
Filtration Assembly0.45 µm membrane filters for solvents and samples
Table 2: Chemicals and Reagents
ChemicalGrade
This compound Reference StandardUSP or equivalent, with known purity
MethanolHPLC Grade
AcetonitrileHPLC Grade
Ammonium AcetateACS Reagent Grade
Acetic AcidGlacial, ACS Reagent Grade
WaterHPLC Grade or Milli-Q equivalent

Detailed Experimental Protocol

Preparation of Solutions

A. Mobile Phase Preparation (0.025 M Ammonium Acetate Buffer pH 3.8 : Methanol, 95:5 v/v)

  • Causality: This mobile phase composition provides optimal retention and peak shape for this compound. The high aqueous content ensures sufficient retention on the C18 column, while the small amount of methanol allows for elution within a reasonable time frame. The pH of 3.8 ensures the analyte is in a consistent ionic form.[8]

  • Accurately weigh approximately 1.9 g of Ammonium Acetate and transfer it to a 1000 mL volumetric flask.[8]

  • Add approximately 900 mL of HPLC grade water and swirl to dissolve.

  • Adjust the pH to 3.8 ± 0.05 using glacial acetic acid.

  • Add water to the final volume of 1000 mL and mix thoroughly.

  • Measure 950 mL of the prepared buffer and mix it with 50 mL of HPLC grade Methanol.

  • Degas the final mobile phase for 15 minutes in a sonicator or by vacuum filtration through a 0.45 µm membrane filter.[5]

B. Standard Stock Solution Preparation (Concentration: ~250 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound Reference Standard (RS) into a 100 mL volumetric flask.[8]

  • Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve completely.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

C. Sample Preparation from Tablets (Target Concentration: ~250 µg/mL)

  • Causality: This procedure is designed to quantitatively extract this compound from the tablet matrix while removing insoluble excipients that could damage the HPLC column.

  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[5]

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[5]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first 2-3 mL of the filtrate.

Chromatographic Conditions

The workflow for a typical analysis run is visualized below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare & Degas Mobile Phase Equilibrate Equilibrate System with Mobile Phase MobilePhase->Equilibrate Standard Prepare Standard Solution Inject Inject Solutions (Standard & Sample) Standard->Inject Sample Prepare Sample Solution Sample->Inject Equilibrate->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection at 277 nm Separate->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Calculate Calculate Concentration & Assay % Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow from preparation to reporting.

Table 3: Optimized HPLC Parameters
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for retaining and separating moderately polar compounds like this compound.
Mobile Phase 0.025M Ammonium Acetate (pH 3.8) : Methanol (95:5, v/v)[8]Provides optimal retention, peak shape, and isocratic stability.
Flow Rate 1.0 mL/min[5][7][9]Ensures good separation efficiency with a reasonable run time.
Detection UV at 277 nm[8]Wavelength of high absorbance for this compound, ensuring good sensitivity.
Column Temperature 35 °C[8]Maintains stable retention times and reduces mobile phase viscosity.
Injection Volume 20 µL[5][9]Standard volume for achieving good peak response without overloading the column.
Run Time ~10 minutesSufficient to elute the analyte and any potential early-eluting impurities.
Expected Retention Time Approximately 4-6 minutesVaries slightly based on specific system and column age.

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[10][11] The following parameters must be assessed as per ICH guidelines.[12][13]

Validation_Parameters Method Analytical Method Validation Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Robustness Robustness Method->Robustness SystemSuitability System Suitability Method->SystemSuitability

Caption: Core parameters for HPLC method validation per ICH Q2(R2).

System Suitability
  • Purpose: To verify that the chromatographic system is adequate for the intended analysis on any given day.

  • Protocol: Before sample analysis, inject the standard solution (e.g., 250 µg/mL) five consecutive times.

  • Acceptance Criteria (USP standards): [14]

    • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas.

    • Tailing Factor (T): ≤ 1.5.

    • Theoretical Plates (N): ≥ 2000.

Specificity (Forced Degradation Study)
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol: Subject this compound samples (in solution and as solid drug product) to stress conditions to induce degradation.[15][16] Analyze the stressed samples alongside an unstressed control.

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 48 hours.[16]

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 48 hours.[16]

    • Oxidative Degradation: 30% H₂O₂ at room temperature for 48 hours.[16]

    • Thermal Degradation: Dry heat at 105°C for 48 hours.[6]

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The this compound peak should be well-resolved from all degradation product peaks. Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the analyte peak in the presence of degradants.

Linearity
  • Purpose: To demonstrate a direct proportional relationship between analyte concentration and the detector response over a defined range.

  • Protocol: Prepare a series of at least five concentrations of this compound from the stock solution, typically ranging from 50% to 150% of the target assay concentration (e.g., 125 µg/mL to 375 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999.[15]

Accuracy (Recovery)
  • Purpose: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol: Perform a recovery study by adding known amounts of this compound stock solution to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Prepare three samples at each level and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[5][17][18]

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Prepare and analyze six independent sample preparations on the same day under the same conditions.[10]

    • Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the assay results must be ≤ 2.0% for both repeatability and intermediate precision.[18]

Limits of Detection (LOD) and Quantification (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol: These can be determined from the linearity data using the standard deviation of the y-intercepts of the regression line (σ) and the slope (S).

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Acceptance Criteria: These values establish the limits of the method's sensitivity. For example, typical values might be LOD ≈ 0.4 µg/mL and LOQ ≈ 1.4 µg/mL.[5]

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Analyze samples while making small changes to the optimized conditions:

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Mobile Phase Composition: Vary organic modifier percentage by ±2% absolute (e.g., 93:7 and 97:3 buffer:methanol).

    • Column Temperature: ± 5°C (e.g., 30°C and 40°C).

  • Acceptance Criteria: System suitability parameters must remain within limits, and the assay results should not significantly deviate from the results under optimal conditions (%RSD < 2.0%).[14][18]

Table 4: Summary of Typical Validation Acceptance Criteria
Validation ParameterAcceptance Criteria
System Suitability %RSD ≤ 2.0%, Tailing ≤ 1.5, Plates ≥ 2000
Specificity Analyte peak resolved from degradants; peak purity > 99.5%
Linearity Correlation Coefficient (R²) ≥ 0.999
Accuracy Mean Recovery: 98.0% - 102.0%
Precision %RSD ≤ 2.0%
LOD / LOQ Signal-to-Noise Ratio ≥ 3 (LOD), ≥ 10 (LOQ)
Robustness System suitability passes under varied conditions

Conclusion

The HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound in pharmaceutical formulations.[5][15] The protocol is straightforward and utilizes common instrumentation and reagents, making it ideal for routine implementation in quality control laboratories. The comprehensive validation approach ensures that the method is reliable and conforms to global regulatory standards, guaranteeing the quality and safety of this compound products.

References

  • Development and Validation of HPLC Method for Estimation of this compound in Pharmaceutical formulations. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Stability Indicating Method Development and Validation of this compound, Zidovudine and Nevirapine by Using HPLC. (n.d.). Der Pharma Chemica. [Link]
  • Development and Validation of RP-HPLC method for simultaneous estimation of this compound and Efavirenz in the Pharmaceutical Dosage. (n.d.). International Journal of Pharmacy and Technology. [Link]
  • Development and validation of analytical method for the estimation of this compound in rabbit plasma. (2014). Journal of Pharmaceutical Analysis. [Link]
  • Green HPLC quantification method of this compound, zidovudine and nevirapine with identification of related substances in tablets. (2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Development and Validation of RP – HPLC Method for Estimation of this compound and Dolutegravir Sodium in Synthetic Mixture. (2019). Research Journal of Pharmacy and Technology. [Link]
  • This compound. (n.d.). PubChem.
  • RP-HPLC method development and validation for simultanious estimation and forced degradation studies of this compound and raltegravir in solid dosage form. (2017).
  • This compound TABLETS Prescribing Information. (n.d.). U.S.
  • UV and RP-HPLC Method for the Estimation of this compound in Bulk and Pharmaceutical Dosage Forms. (n.d.). International Journal of ChemTech Research. [Link]
  • Stability-Indicating HPLC-DAD Determination of this compound in Pharmaceutical Preparations and Biological Fluids. (2021). Scholars.Direct. [Link]
  • Development and validation of RP-HPLC method for simultaneous determination of this compound, stavudine, and zidovudine in perfusate. (2018). Brazilian Journal of Pharmaceutical Sciences. [Link]
  • Biowaiver monographs for immediate release solid oral dosage forms: this compound. (2011). Journal of Pharmaceutical Sciences. [Link]
  • This compound | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. [Link]
  • Development and validation of a stability indicating RP-HPLC method for simultaneous determination of this compound and Stavudine in combined dosage forms. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
  • Steps for HPLC Method Valid
  • Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation this compound and Dolutegravir in Combined Pharmaceutical Dosage Form. (2022).
  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF this compound FROM PHARMACEUTICAL PREPARATION. (n.d.). International Journal of Pharmacy & Therapeutics. [Link]
  • A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. (n.d.). SciSpace. [Link]
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

Sources

Application Note & Protocol: Genotypic Resistance Testing for Lamivudine Mutations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting and interpreting genotypic resistance testing for lamivudine. This compound, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. However, the emergence of drug resistance mutations can severely compromise its efficacy. This guide details the molecular basis of this compound resistance, provides step-by-step protocols for established genotypic assays, and offers insights into the interpretation of results for clinical and research applications.

Introduction: The Clinical Imperative for this compound Resistance Testing

This compound (3TC) is a synthetic nucleoside analogue that, in its phosphorylated active form, inhibits the viral reverse transcriptase (RT) enzyme, leading to the termination of viral DNA synthesis. It is a critical component of combination antiretroviral therapy (cART) for HIV and is also widely used for the treatment of chronic HBV. The high replication rate and error-prone nature of both HIV and HBV polymerases inevitably lead to the selection of drug-resistant variants, posing a significant challenge to long-term therapeutic success.

Genotypic resistance testing is a fundamental tool in the management of HIV and HBV infections.[1][2] It involves sequencing the viral gene encoding the drug target—in this case, the reverse transcriptase—to identify mutations known to confer resistance. This information is crucial for:

  • Guiding Treatment Decisions: Identifying pre-existing or emergent resistance allows clinicians to select more effective drug regimens, avoiding the use of ineffective agents.[1]

  • Surveillance and Public Health: Monitoring the prevalence of resistance mutations in a population helps to inform public health policies and treatment guidelines.[3]

  • Drug Development: Understanding the mechanisms of resistance is vital for the development of new antiretroviral agents that can overcome existing resistance profiles.

Molecular Basis of this compound Resistance

The primary mechanism of resistance to this compound involves specific mutations within the pol gene, which encodes the reverse transcriptase enzyme. The most significant and well-characterized mutation is the M184V/I substitution in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the RT active site.[4][5][6]

  • The M184V Mutation in HIV: This single amino acid change from methionine to valine at codon 184 is the hallmark of this compound resistance in HIV-1.[5][7] The M184V mutation confers a high level of resistance to this compound and emtricitabine (FTC).[7] Mechanistically, the valine substitution sterically hinders the binding of this compound triphosphate to the RT active site, thereby reducing the efficiency of its incorporation into the growing viral DNA chain.[6] Interestingly, the M184V mutation can also increase the fidelity of the reverse transcriptase, leading to a lower overall mutation rate, and can re-sensitize some zidovudine (AZT)-resistant strains to AZT.[8][9]

  • The M184I Mutation in HIV: The substitution of methionine with isoleucine at the same position also confers resistance. It often appears early in therapy but is typically replaced by the M184V variant over time.[4]

  • HBV-Specific Mutations: In the context of HBV, this compound resistance is also primarily associated with mutations in the YMDD motif of the viral polymerase.[10][11][12] The most common resistance mutations are rtM204V and rtM204I, which are analogous to the M184V/I mutations in HIV.[10] These are often accompanied by a compensatory mutation, rtL180M, which helps to enhance viral replication.[13][14][15]

Table 1: Key this compound Resistance Mutations

VirusPrimary MutationOther Associated MutationsConferred Resistance Profile
HIV-1 M184V, M184I-High-level resistance to this compound (3TC) and Emtricitabine (FTC).[5][7]
HBV rtM204V/IrtL180M, rtV173LHigh-level resistance to this compound.[13][14]

Methodologies for Genotypic Resistance Testing

The two most widely employed methods for genotypic resistance testing are Sanger sequencing and Next-Generation Sequencing (NGS). The choice of method often depends on the specific research or clinical question, required sensitivity, throughput, and cost.

Workflow Overview

The general workflow for genotypic resistance testing is a multi-step process that requires careful execution to ensure accurate and reliable results.

G cluster_pre_pcr Pre-Amplification cluster_pcr Amplification cluster_sequencing Sequencing & Analysis Sample Plasma/Serum Sample Extraction Viral RNA/DNA Extraction Sample->Extraction RT_step Reverse Transcription (for RNA viruses) Extraction->RT_step PCR PCR Amplification of Target Gene (pol) RT_step->PCR Purification PCR Product Purification PCR->Purification Sequencing Sanger Sequencing or NGS Library Prep & Sequencing Purification->Sequencing Analysis Sequence Data Analysis Sequencing->Analysis Interpretation Resistance Interpretation Analysis->Interpretation G cluster_sanger Sanger Sequencing cluster_ngs Next-Generation Sequencing (NGS) S_PCR Targeted PCR S_Seq Dideoxy Sequencing S_PCR->S_Seq S_Analysis Electropherogram Analysis (Dominant Sequence) S_Seq->S_Analysis Result Resistance Interpretation N_PCR Targeted PCR N_Lib Library Preparation N_PCR->N_Lib N_Seq Massively Parallel Sequencing N_Lib->N_Seq N_Analysis Bioinformatic Pipeline (Quasispecies Analysis) N_Seq->N_Analysis

Caption: Comparison of Sanger and NGS workflows for resistance testing.

Data Interpretation and Clinical Significance

The interpretation of genotypic resistance data requires specialized knowledge and the use of up-to-date, curated databases.

  • Stanford University HIV Drug Resistance Database (HIVDB): This is a widely used, publicly available resource that provides a comprehensive interpretation system for HIV-1 resistance mutations. [16][17][18][19]It assigns a drug resistance penalty score for each mutation and provides an overall assessment of susceptibility to various antiretroviral drugs. [17]

  • International Antiviral Society-USA (IAS-USA) Panel: This panel regularly publishes updated lists of drug resistance mutations and recommendations for their interpretation. [20] Interpretation of M184V:

  • High-Level Resistance: The presence of the M184V mutation, even as a minor variant detected by NGS, is associated with a significant loss of virological response to this compound and emtricitabine. [7]* Clinical Management: If M184V is detected, this compound and emtricitabine should generally not be relied upon for antiviral activity. However, in some cases, continued use of this compound may be recommended to maintain the M184V mutation, as it can increase susceptibility to other NRTIs like tenofovir and zidovudine and reduce viral fitness. [7][8][9]

Quality Control and Validation

To ensure the accuracy and reliability of genotypic resistance testing, a robust quality control program is essential.

  • Controls: Include positive controls (with known resistance mutations) and negative controls (nuclease-free water) in each run to monitor for contamination and assay performance.

  • Proficiency Testing: Participate in external quality assessment programs to evaluate the laboratory's performance against other laboratories.

  • Validation: All laboratory-developed tests must be thoroughly validated to determine their performance characteristics, including accuracy, precision, sensitivity, and specificity.

Future Directions

The field of genotypic resistance testing is continually evolving. The increasing use of NGS is providing a more detailed picture of viral diversity and its impact on treatment outcomes. [21][22]Future developments may include:

  • Integration of Genotypic and Phenotypic Data: Combining sequence data with in vitro drug susceptibility data can provide a more comprehensive assessment of resistance.

  • Use of Artificial Intelligence and Machine Learning: These technologies may help to identify complex patterns of mutations and predict treatment outcomes more accurately.

  • Point-of-Care Testing: The development of rapid, point-of-care genotypic resistance assays could be particularly valuable in resource-limited settings.

Conclusion

Genotypic resistance testing for this compound mutations is an indispensable tool in the clinical management of HIV and HBV infections and a critical component of antiviral drug development. A thorough understanding of the molecular basis of resistance, coupled with the implementation of validated and quality-controlled laboratory protocols, is essential for the accurate interpretation of results and the optimization of patient care. The choice between Sanger sequencing and NGS will depend on the specific application, with NGS offering greater sensitivity for the detection of low-frequency resistance variants that may be clinically significant.

References

  • Schuurman R, Nijhuis M, van Leeuwen R, et al. Rapid changes in human immunodeficiency virus type 1 RNA load and appearance of drug-resistant variants in phase I studies of this compound. J Infect Dis. 1995;171(6):1411-1419.
  • Frost SDW, Nijhuis M, Schuurman R, Boucher CAB, Brown AJL. Evolution of this compound Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals: the Relative Roles of Drift and Selection. J Virol. 2000;74(14):6262-6268.
  • This compound resistance mutation may persist for many years in some people with HIV. NAM aidsmap. Published July 4, 2024.
  • Implementation of Next-Generation Sequencing-Based HIV Drug Resistance Testing: Enhancing Antiretroviral Treatment Monitoring and Public Health Outcomes. Microbiology Society. Published July 26, 2024.
  • Lesedi T, Tlhako N, Mupfumi L, et al. High Prevalence of Hepatitis B Virus Drug Resistance Mutations to this compound among People with HIV/HBV Coinfection in Rural and Peri-Urban Communities in Botswana. Viruses. 2023;15(3):769.
  • Benhamou Y, Bochet M, Thibault V, et al. Hepatitis B Virus (HBV) Mutations Associated with Resistance to this compound in Patients Coinfected with HBV and Human Immunodeficiency Virus. J Clin Microbiol. 1999;37(10):3012-3016.
  • Stanford University.
  • HIV Drug Resistance D
  • Special Issue : Next Generation Sequencing for HIV Drug Resistance Testing. MDPI.
  • Tillmann HL, Trautwein C, Manns MP.
  • Next-generation sequencing for detecting HIV-1 drug resistance. AACC. Published May 9, 2017.
  • Tumiotto C, Vandamme AM, Van Laethem K.
  • Allen MI, Deslauriers M, Webster CW, et al. Identification and characterization of mutations in hepatitis B virus resistant to this compound.
  • Bozdayi AM, Aslan N, Bozdayi G, et al. This compound resistance mutations in patients infected with hepatitis B virus genotype D. World J Gastroenterol. 2008;14(28):4523-4527.
  • Zhang, D. Mutations In The Hiv-1 Reverse Transcriptase Gene Associated With Resistance To this compound And Emtricitabine.
  • Sarafianos SG, Das K, Clark AD Jr, et al. This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids. Proc Natl Acad Sci U S A. 1999;96(18):10027-10032.
  • HIV-1 Drug Resistance Assay Using Ion Torrent Next Generation Sequencing and On-Instrument End-to-End Analysis Software. J Clin Microbiol. 2022;60(7):e0220221.
  • HIV Drug Resistance Testing. Stanford Health Care.
  • Kuritzkes DR. The M184V mutation: what it does, how to prevent it, and what to do with it when it's there. AIDS Read. 2006;16(10):556-559.
  • Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations.
  • The M184V Mutation.
  • Whitcomb JM, Parkin NT, Chappey C, Hellmann NS, Petropoulos CJ. The M184V mutation: what it does, how to prevent it, and what to do with it when it's there. AIDS Read. 2006;16(10):556-559.
  • Wood B. HIV Drug Resistance Testing Basics. YouTube. Published May 23, 2023.
  • Wainberg MA. Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase. Antimicrob Agents Chemother. 2003;47(4):1159-1165.
  • HIV/AIDS. Florida Department of Health.
  • Shafer RW. Stanford Database. YouTube. Published January 18, 2021.
  • Genotyping of HIV-1 to Detect Drug Resistance. Thermo Fisher Scientific.
  • Genotypic resistance testing on a failing regimen is possible below 1000 copies/ml. NAM aidsmap. Published March 9, 2006.
  • Van Eygen V, Vandekerckhove L, Steel J, et al. RNA and DNA Sanger sequencing versus next-generation sequencing for HIV-1 drug resistance testing in treatment-naive patients. J Antimicrob Chemother. 2017;72(10):2848-2856.
  • Alvarado-Esquivel C, Loya-Nevarez G, Garcia-Acevedo H, et al. Genotypic resistance to this compound among hepatitis B virus isolates in Mexico. J Med Microbiol. 2006;55(Pt 9):1225-1229.
  • Drug-Resistance Testing. HIV Management Guidelines.
  • Sanger and next-generation sequencing HIV-1 drug resistance assays.
  • Using Sanger Sequencing to Detect Drug Resistance Mutations in HIV in Zambia. Thermo Fisher Scientific. Published January 13, 2020.
  • Shafer RW. Genotypic Testing for Human Immunodeficiency Virus Type 1 Drug Resistance. Clin Microbiol Rev. 2002;15(2):247-277.

Sources

Phenotypic Assays for Determining Lamivudine Susceptibility: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of phenotypic assays for determining viral susceptibility to Lamivudine. This compound, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] However, the emergence of drug-resistant viral variants can compromise therapeutic efficacy. Phenotypic assays, which directly measure the ability of a virus to replicate in the presence of a drug, are crucial for monitoring resistance and guiding clinical management.[3][4] This document delves into the core principles, methodologies, and data interpretation of key phenotypic assays, offering step-by-step protocols and field-proven insights to ensure technical accuracy and experimental robustness.

Introduction: The Critical Role of this compound and Susceptibility Testing

This compound, a synthetic nucleoside analog of cytidine, exerts its antiviral effect by inhibiting the reverse transcriptase (RT) of HIV and the DNA polymerase of HBV.[5][6] Intracellularly, it is phosphorylated to its active triphosphate form, which then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the elongating viral DNA chain.[1][2] The absence of a 3'-OH group in the incorporated this compound molecule leads to the termination of DNA synthesis, thereby halting viral replication.[5][6]

Despite its effectiveness, the high replication rate and error-prone nature of viral reverse transcriptases can lead to the selection of drug-resistant mutations. For this compound, the most significant resistance mutation in HIV is the M184V/I substitution in the RT gene, which can emerge rapidly and confer high-level resistance.[2][7] Similarly, in HBV, mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the viral polymerase are associated with this compound resistance.[8][9][10]

Monitoring for this compound resistance is paramount for effective patient management. While genotypic assays, which detect specific resistance-associated mutations, are widely used due to their speed and lower cost, phenotypic assays provide a direct, functional measure of drug susceptibility.[11][12][13] They are particularly valuable for assessing the impact of novel or complex mutation patterns on drug efficacy and for characterizing cross-resistance to other antiviral agents.[3][4]

Foundational Principles of Phenotypic Assays

Phenotypic assays are predicated on a simple yet powerful principle: quantifying the extent of viral replication across a range of drug concentrations. The primary output of these assays is the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50%.[6][11][12] A significant increase in the EC50/IC50 value for a patient-derived virus compared to a wild-type reference strain indicates reduced susceptibility or resistance. This is often expressed as a "fold change" in EC50/IC50.

The choice of a specific phenotypic assay depends on the virus being studied, the available laboratory infrastructure, and the specific research question. The most common approaches include cell-based assays, recombinant virus assays, and enzymatic assays.

Recombinant Virus Assays: The Industry Standard

Recombinant virus assays (RVAs) have become the gold standard for phenotypic resistance testing, particularly for HIV.[14] These assays circumvent the need to culture infectious virus from patient samples, which can be time-consuming and may select for variants not representative of the in vivo viral population.[2] Instead, the patient's viral reverse transcriptase (and protease for other drug classes) gene is amplified by PCR and inserted into a laboratory-adapted viral backbone that lacks its own RT gene.[1][2] The resulting recombinant virus is then used to infect target cells, and its replication is measured in the presence of varying concentrations of this compound.

Commercially available assays such as the PhenoSense HIV assay are widely used examples of this technology.[1][15]

Diagram: Recombinant Virus Assay Workflow

G cluster_patient_sample Patient Sample Processing cluster_recombinant_vector Vector Preparation cluster_susceptibility_assay Susceptibility Assay PatientPlasma Patient Plasma ViralRNA Viral RNA Extraction PatientPlasma->ViralRNA RT_PCR RT-PCR Amplification of RT Gene ViralRNA->RT_PCR Cotransfection Co-transfection into Packaging Cell Line RT_PCR->Cotransfection ProviralClone Proviral DNA Clone (RT-deleted, contains reporter gene) ProviralClone->Cotransfection RecombinantVirus Production of Recombinant Virus Particles Cotransfection->RecombinantVirus TargetCells Infection of Target Cells RecombinantVirus->TargetCells DrugTitration Incubation with Serial Dilutions of this compound TargetCells->DrugTitration ReporterAssay Quantification of Reporter Gene Expression DrugTitration->ReporterAssay EC50 EC50 Calculation and Fold-Change Determination ReporterAssay->EC50

Caption: Workflow of a typical recombinant virus assay for this compound susceptibility.

Protocol: Recombinant Virus Assay for HIV-1 this compound Susceptibility

Objective: To determine the phenotypic susceptibility of a patient's HIV-1 isolate to this compound by generating a recombinant virus.

Materials:

  • Patient plasma sample

  • Viral RNA extraction kit

  • RT-PCR primers for the HIV-1 reverse transcriptase gene

  • RT-PCR enzyme mix

  • An RT-deleted HIV-1 proviral DNA vector (e.g., containing a luciferase or green fluorescent protein reporter gene)

  • High-efficiency transfection reagent

  • Packaging cell line (e.g., HEK293T)

  • Target cell line (e.g., MT-2 or TZM-bl cells)

  • This compound stock solution

  • Cell culture media and supplements

  • 96-well cell culture plates

  • Luminometer or flow cytometer (depending on the reporter gene)

Methodology:

  • Viral RNA Extraction: Extract viral RNA from 200-500 µL of patient plasma using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • RT-PCR Amplification: Perform RT-PCR to amplify the reverse transcriptase coding region from the extracted viral RNA. Use primers that are specific to the RT gene and can amplify a broad range of HIV-1 subtypes.

  • Co-transfection: Co-transfect the amplified patient-derived RT gene and the RT-deleted proviral DNA vector into a packaging cell line (e.g., HEK293T) using a high-efficiency transfection reagent.

  • Recombinant Virus Harvest: After 48-72 hours of incubation, harvest the cell culture supernatant containing the recombinant virus particles.

  • Virus Titration: Determine the titer of the harvested recombinant virus stock to ensure that an appropriate amount of virus is used in the susceptibility assay.

  • Drug Susceptibility Assay: a. Seed target cells (e.g., MT-2 or TZM-bl) in a 96-well plate. b. Prepare serial dilutions of this compound in cell culture medium. c. Add the this compound dilutions to the cells, followed by the addition of the recombinant virus at a predetermined multiplicity of infection (MOI). d. Include a "no drug" control (virus only) and a "no virus" control (cells only). e. Incubate the plates for 48-72 hours.

  • Quantification of Viral Replication: Measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence) in each well.

  • Data Analysis: a. Normalize the reporter signal in the drug-treated wells to the "no drug" control. b. Plot the percentage of inhibition against the log of the this compound concentration. c. Calculate the EC50 value using a non-linear regression analysis. d. Determine the fold change in EC50 by dividing the EC50 of the patient-derived virus by the EC50 of a wild-type reference virus tested in parallel.

Cell-Based Phenotypic Assays for HBV

For HBV, a common approach involves the transfection of a full-length HBV genome (either cloned from a patient or a reference strain) into a human hepatoma cell line, such as HepG2.[8] The production of viral antigens (e.g., HBsAg or HBeAg) or the amount of replicated viral DNA in the culture supernatant is then measured in the presence of varying concentrations of this compound.

Protocol: Cell-Based Assay for HBV this compound Susceptibility

Objective: To determine the in vitro susceptibility of an HBV strain to this compound.

Materials:

  • Plasmid containing a full-length HBV genome

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with supplements

  • Transfection reagent

  • This compound stock solution

  • ELISA kit for HBsAg or HBeAg detection, or a qPCR assay for HBV DNA quantification

  • 24-well or 48-well cell culture plates

Methodology:

  • Cell Seeding: Seed HepG2 cells in 24-well or 48-well plates and grow them to 70-80% confluency.

  • Transfection: Transfect the cells with the plasmid containing the full-length HBV genome using an appropriate transfection reagent.

  • Drug Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a "no drug" control.

  • Incubation: Incubate the plates for 4-6 days, replacing the medium with fresh drug-containing medium every 2 days.

  • Supernatant Collection: Collect the cell culture supernatants at the end of the incubation period.

  • Quantification of Viral Replication:

    • ELISA: Measure the concentration of HBsAg or HBeAg in the supernatants using a commercial ELISA kit.

    • qPCR: Extract viral DNA from the supernatants and quantify the HBV DNA levels using a qPCR assay.

  • Data Analysis: a. Normalize the viral marker levels in the drug-treated wells to the "no drug" control. b. Plot the percentage of inhibition against the log of the this compound concentration. c. Calculate the EC50 value using a non-linear regression analysis. d. Determine the fold change in EC50 by comparing the patient-derived HBV strain to a wild-type reference strain.

Enzymatic Assays: A Direct Measure of RT Inhibition

Enzymatic assays provide a more direct and rapid method for assessing this compound susceptibility by measuring the activity of the viral reverse transcriptase enzyme itself, rather than whole-virus replication.[16] In this approach, RT is either purified from viral particles or expressed recombinantly. The ability of this compound triphosphate (the active form of the drug) to inhibit the enzymatic activity of the patient-derived RT is then compared to its effect on a wild-type RT.

Diagram: Enzymatic Assay Principle

G cluster_reaction Reverse Transcriptase Reaction RT Viral RT Enzyme Product DNA Product RT->Product Template RNA/DNA Template-Primer Template->Product dNTPs dNTPs dNTPs->Product LamivudineTP This compound-TP LamivudineTP->RT Inhibition Detection Quantification of DNA Product Product->Detection

Caption: Principle of an enzymatic assay for RT inhibitor susceptibility.

Protocol: Enzymatic Assay for HIV-1 RT Susceptibility to this compound

Objective: To determine the inhibitory effect of this compound triphosphate on the activity of HIV-1 reverse transcriptase.

Materials:

  • Purified recombinant HIV-1 RT (wild-type and patient-derived mutant)

  • This compound triphosphate (3TC-TP)

  • RT assay buffer (containing Tris-HCl, KCl, MgCl2, DTT)

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP), with one being labeled (e.g., [3H]-dTTP or a fluorescent analog)

  • Scintillation fluid and counter, or a fluorescence plate reader

  • 96-well reaction plate

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the RT assay buffer, poly(rA)-oligo(dT) template-primer, and dNTPs (including the labeled dNTP).

  • Inhibitor Addition: Add serial dilutions of this compound triphosphate to the wells. Include a "no inhibitor" control.

  • Enzyme Addition: Initiate the reaction by adding a standardized amount of the purified HIV-1 RT enzyme to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Reaction Termination and Product Capture: Stop the reaction and capture the newly synthesized DNA product on a filter membrane.

  • Quantification: Wash the filter to remove unincorporated labeled dNTPs. Measure the radioactivity or fluorescence of the captured DNA product.

  • Data Analysis: a. Calculate the percentage of RT inhibition for each this compound triphosphate concentration relative to the "no inhibitor" control. b. Plot the percentage of inhibition against the log of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of this compound triphosphate that inhibits 50% of the RT activity. d. Calculate the fold change in IC50 for the mutant RT compared to the wild-type RT.

Data Interpretation and Clinical Relevance

The interpretation of phenotypic assay results hinges on the fold change in EC50/IC50. A higher fold change signifies a greater degree of resistance. Clinical cutoffs, which are established based on the correlation between in vitro susceptibility and virologic response in patients, are used to categorize a virus as susceptible, partially resistant, or fully resistant.

Table 1: Representative this compound EC50/IC50 Values and Fold Changes

VirusGenotype/MutationAssay TypeEC50/IC50 (µM)Fold Change (vs. Wild-Type)Reference
HIV-1 Wild-TypeRecombinant Virus Assay0.01 - 0.051[7]
M184VRecombinant Virus Assay> 10> 100[17][18]
M184IRecombinant Virus Assay5 - 10~100[18]
HBV Wild-TypeCell-Based Assay0.0061[8]
rtM204V/L180MCell-Based Assay> 100> 10,000[8]
rtM204ICell-Based Assay> 100> 10,000[8]

Note: The specific EC50/IC50 values can vary depending on the assay conditions and the cell lines used.

Assay Validation and Quality Control: Ensuring Trustworthiness

For any phenotypic assay, a robust validation process is essential to ensure the reliability and reproducibility of the results. Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes intra-assay and inter-assay variability.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Self-Validating Systems: Each assay run should include internal controls to ensure its validity. These must include:

  • A wild-type reference strain with a known, narrow range of expected EC50 values.

  • A known resistant strain to confirm that the assay can accurately detect reduced susceptibility.

  • "No virus" and "no drug" controls to establish baseline and maximum signal, respectively.

Conclusion: The Enduring Value of Phenotypic Assays

Phenotypic assays for this compound susceptibility are indispensable tools in the fields of virology and antiviral drug development. They provide a definitive functional assessment of drug resistance that complements genotypic data, especially in cases of complex or novel resistance patterns. The detailed protocols and principles outlined in this guide are intended to empower researchers to implement these powerful techniques with confidence, ultimately contributing to the improved clinical management of HIV and HBV infections and the development of next-generation antiviral therapies.

References

  • Harrigan, P. R., et al. (2000). A comparison of the phenotypic susceptibility profiles of emtricitabine and this compound. PubMed.
  • Hoffmann, D., et al. (2011). Measuring Enzymatic HIV-1 Susceptibility to Two Reverse Transcriptase Inhibitors as a Rapid and Simple Approach to HIV-1 Drug-Resistance Testing. PLOS ONE.
  • Johnson, A. A., et al. (1999). Inhibition of Purified Recombinant Reverse Transcriptase from Wild-Type and Zidovudine-Resistant Clinical Isolates of Human Immunodeficiency Virus Type 1 by Zidovudine, Stavudine, and this compound Triphosphates. The Journal of Infectious Diseases.
  • National Institutes of Health. (2021). Laboratory Testing: Drug-Resistance Testing. Clinical Info HIV.gov.
  • Patsnap. (2024). What is the mechanism of this compound?.
  • Petropoulos, C. J., et al. (2000). A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy.
  • Shafer, R. W., et al. (2001). Comparative Analysis of Two Commercial Phenotypic Assays for Drug Susceptibility Testing of Human Immunodeficiency Virus Type 1. Journal of Clinical Microbiology.
  • StatPearls. (2023). This compound. NCBI Bookshelf.
  • U.S. Food and Drug Administration. (2010). Guidance for Industry: Role of HIV Resistance Testing in Antiretroviral Drug Development.
  • Walter, H., et al. (1999). Phenotypic changes in drug susceptibility associated with failure of human immunodeficiency virus type 1 (HIV-1) triple combination therapy. The Journal of Infectious Diseases.
  • Wikipedia. (2024). This compound.
  • Yuen, L. K., et al. (2007). In Vitro Drug Susceptibility Analysis of Hepatitis B Virus Clinical Quasispecies Populations. Journal of Clinical Microbiology.
  • Zennou, V., et al. (1998). Susceptibility of this compound-resistant hepatitis B virus to other reverse transcriptase inhibitors.
  • Allen, M. I., et al. (1998). Identification and characterization of mutations in hepatitis B virus resistant to this compound.
  • Borroto-Esoda, K., et al. (2007). A comparison of the phenotypic susceptibility profiles of emtricitabine and this compound. Antiviral Therapy.
  • Clinical Gate. (2015). Antiviral Therapy, Susceptibility Testing, and Prevention.
  • Coffin, J. M. (2000). Evolution of this compound Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals. Journal of Virology.
  • De Gascun, C. F., & Hall, W. W. (2010). Resistance assays. In Antiretroviral Resistance in Clinical Practice. NCBI Bookshelf.
  • Delaugerre, C., et al. (2001). In vitro susceptibility of this compound-resistant hepatitis B virus to adefovir and tenofovir.
  • FDA. (2013). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency.
  • Hoffmann, D., et al. (2011). Measuring Enzymatic HIV-1 Susceptibility to Two Reverse Transcriptase Inhibitors as a Rapid and Simple Approach to HIV-1 Drug-Resistance Testing. CDC Stacks.
  • Johns Hopkins HIV Guide. (2022). Resistance testing: phenotype.
  • Kellam, P., et al. (1994). Recombinant virus assay: a rapid, phenotypic assay for assessment of drug susceptibility of human immunodeficiency virus type 1 isolates. Antimicrobial Agents and Chemotherapy.
  • Lada, O., et al. (2004). Dynamics of Hepatitis B Virus Resistance to this compound. Journal of Virology.
  • Miller, M. D., et al. (2002). A comparison of the phenotypic susceptibility profiles of emtricitabine and this compound. PubMed.
  • NONY. (n.d.). How do we measure HIV drug resistance.
  • NYSDOH AI. (2023). HIV Resistance Assays. NCBI Bookshelf.
  • Parra-Ruiz, J., et al. (2007). A new strategy based on recombinant viruses as a tool for assessing drug susceptibility of human immunodeficiency virus type 1. Journal of Medical Virology.
  • Practical updates in clinical antiviral resistance testing. (2024). ASM Journals.
  • ResearchGate. (n.d.). Fig. 1 Commercially available phenotypic and/or genotypic assays for....
  • ResearchGate. (n.d.). *Schematic overview of recombinant virus assay. , for testing of....
  • S-F, C., et al. (2016). The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. PLOS ONE.
  • Sigma-Aldrich. (n.d.). Reverse Transcriptase Assay, colorimetric.
  • Uckun, F. M., et al. (2021). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays.
  • Van Houtte, M., et al. (2009). Novel Recombinant Virus Assay for Measuring Susceptibility of Human Immunodeficiency Virus Type 1 Group M Subtypes To Clinically Approved Drugs. Journal of Clinical Microbiology.
  • Virology Research Services. (2017). How to survive a phenotypic antiviral screening.
  • World Health Organization. (2017).
  • Yilmaz, G., et al. (2015). This compound resistance mutations in patients infected with hepatitis B virus genotype D. World Journal of Gastroenterology.
  • Zhang, H., et al. (2001). Comparison of the Precision and Sensitivity of the Antivirogram and PhenoSense HIV Drug Susceptibility Assays. Journal of Acquired Immune Deficiency Syndromes.

Sources

Application Notes and Protocols: In Vitro Evaluation of Lamivudine in Combination with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lamivudine (3TC) is a cornerstone of combination antiretroviral therapy (cART) for the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[][2] As a synthetic nucleoside analog of cytidine, its mechanism of action relies on intracellular phosphorylation to its active metabolite, this compound triphosphate (3TC-TP).[3][4] 3TC-TP then acts as a competitive inhibitor and chain terminator for the viral reverse transcriptase (RT) enzyme, a critical step in the viral replication cycle.[][4][5] By incorporating into the nascent viral DNA strand, it prevents the 5' to 3' phosphodiester linkage required for DNA elongation, thereby halting viral replication.[5]

While effective, monotherapy with any antiretroviral agent, including this compound, inevitably leads to the selection of drug-resistant viral variants.[] The advent of cART, which combines two or more drugs with different mechanisms of action, has transformed HIV-1 into a manageable chronic condition. The primary goals of combination therapy are to achieve potent and durable viral suppression, reduce the risk of developing drug resistance, and improve clinical outcomes.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro methodologies used to assess the interactions of this compound with other antiretroviral agents. We will delve into the principles, step-by-step protocols, and data interpretation for key assays that quantify drug synergy, elucidate mechanisms of action, and evaluate the potential for resistance development.

The Rationale for In Vitro Combination Studies

The interaction between two or more drugs can be classified as synergistic, additive, or antagonistic.

  • Synergy: The combined effect of the drugs is significantly greater than the sum of their individual effects.

  • Additivity: The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of their individual effects.

Identifying synergistic combinations is a primary goal in antiretroviral drug development. Synergistic interactions may allow for lower effective drug dosages, thereby reducing dose-related toxicities, while simultaneously presenting a higher genetic barrier to the development of resistance. In vitro assays are the first line of investigation to systematically screen for and quantify these interactions.

Mechanism of Action: this compound as a Chain Terminator

The antiviral activity of this compound is initiated by its passive diffusion into the host cell and subsequent metabolic activation.

Lamivudine_MOA cluster_cell Host Cell Cytoplasm cluster_virus HIV-1 Replication This compound This compound (3TC) L_MP This compound-MP (3TC-MP) This compound->L_MP Cellular Kinases L_DP This compound-DP (3TC-DP) L_MP->L_DP L_TP Active this compound-TP (3TC-TP) L_DP->L_TP RT Viral Reverse Transcriptase (RT) L_TP->RT Competes with dCTP DNA Viral DNA Elongation RT->DNA Termination Chain Termination RT->Termination 3TC-TP Incorporation

Caption: Intracellular activation of this compound and its mechanism of action.

Core Experimental Protocols

Protocol 1: Checkerboard Assay for Quantifying Drug Interactions

The checkerboard assay is a robust, high-throughput method to systematically evaluate the interaction between two drugs across a matrix of concentrations.[8][9] The output is used to calculate the Fractional Inhibitory Concentration Index (FICI), which provides a quantitative measure of synergy, additivity, or antagonism.[10]

Checkerboard_Workflow cluster_prep Plate Preparation cluster_infection Infection & Incubation cluster_analysis Data Acquisition & Analysis A1 1. Prepare serial dilutions of Drug A (e.g., this compound) B1 2. Prepare serial dilutions of Drug B (e.g., Tenofovir) A1->B1 C1 3. Dispense drugs in a 96-well plate to create a concentration matrix B1->C1 D1 4. Add susceptible cells (e.g., MT-4, TZM-bl) C1->D1 E1 5. Infect cells with a known titer of HIV-1 D1->E1 F1 6. Incubate for a defined period (e.g., 48-72 hours) E1->F1 G1 7. Measure viral replication (p24 ELISA, Luciferase, etc.) F1->G1 H1 8. Determine IC50 for each drug alone and in combination G1->H1 I1 9. Calculate Fractional Inhibitory Concentration (FIC) Index H1->I1 J1 10. Interpret Interaction (Synergy, Additive, Antagonism) I1->J1

Caption: Workflow for the antiviral checkerboard synergy assay.

Detailed Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare stock solutions of this compound and the second test article (e.g., Tenofovir, Dolutegravir) in an appropriate solvent (e.g., DMSO or cell culture medium).

    • Prepare a working solution of each drug at 4 times the highest final concentration to be tested in the assay.

    • Prepare a suspension of a suitable cell line (e.g., MT-4 cells) at a density of 1x10^5 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum.[11]

    • Prepare a stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) with a known tissue culture infectious dose (TCID50).

  • Plate Setup:

    • In a 96-well microtiter plate, add 100 µL of culture medium to all wells except those in column 1 and row A.

    • Drug A (this compound): Add 200 µL of the 4x working stock of this compound to well A1. Perform 2-fold serial dilutions (100 µL) across row A from column 1 to 10. Discard 100 µL from well A10. Wells A11 and A12 will serve as drug-free controls.

    • Drug B (Test Article): Add 200 µL of the 4x working stock of the second drug to well A1. Perform 2-fold serial dilutions down column 1 from row A to G.

    • Matrix Creation: Using a multichannel pipette, transfer 100 µL from each well in column 1 (rows B-G) and serially dilute across their respective rows to column 10.

    • This creates a two-dimensional matrix where each well has a unique combination of drug concentrations.[12]

  • Cell Seeding and Infection:

    • Add 50 µL of the prepared cell suspension to each well (final volume 150 µL).

    • Add 50 µL of the diluted HIV-1 stock to each well, except for cell control wells (e.g., column 12), to which 50 µL of medium is added. The final volume in each well is 200 µL.

  • Incubation and Readout:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

    • After incubation, assess viral replication. A common method is to measure the concentration of the HIV-1 p24 capsid protein in the culture supernatant using a commercial p24 ELISA kit. Alternatively, if using a reporter cell line like TZM-bl, luciferase activity can be measured.[13] Cell viability can be assessed using an MTT or similar assay to monitor for drug-induced cytotoxicity.[14]

Data Analysis and Interpretation:

The Fractional Inhibitory Concentration (FIC) is calculated for each drug in the combination.

  • FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

  • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B .

FICI ValueInterpretationImplication for this compound Combination
≤ 0.5 Synergy The combination is more potent than expected; potentially allows for dose reduction.
> 0.5 to ≤ 4.0 Additivity The combination effect is as expected; no negative interaction observed.
> 4.0 Antagonism The combination is less potent; this pairing should be avoided.
Protocol 2: Time-of-Addition (ToA) Assay

This assay helps to pinpoint the stage of the HIV-1 lifecycle inhibited by an antiviral agent or combination by adding the drug(s) at various time points after synchronized infection.[15][16][17] This is critical for confirming that a synergistic effect observed in a checkerboard assay is due to targeting different viral processes.

HIV_Lifecycle HIV-1 Replication Cycle & Drug Targets A 1. Binding & Attachment B 2. Fusion & Entry C 3. Reverse Transcription (RNA -> DNA) D 4. Integration (Viral DNA -> Host DNA) E 5. Transcription & Translation F 6. Assembly G 7. Budding & Maturation T_Entry Entry Inhibitors T_Entry->B T_RT RT Inhibitors (e.g., this compound) T_RT->C T_INSTI Integrase Inhibitors T_INSTI->D T_PI Protease Inhibitors T_PI->G

Caption: Key stages of the HIV-1 lifecycle and targets for major antiretroviral classes.

Detailed Step-by-Step Methodology:
  • Synchronized Infection:

    • Pre-chill susceptible cells (e.g., MT-4) and a high-titer virus stock at 4°C for 30 minutes.

    • Mix cells and virus and incubate at 4°C for 1-2 hours to allow viral binding but prevent fusion.

    • Wash the cells with cold medium to remove unbound virus.

    • Resuspend the cells in warm medium and incubate at 37°C. This marks time zero (T=0) of the infection.

  • Timed Drug Addition:

    • Aliquot the infected cell suspension into a 96-well plate.

    • At sequential time points (e.g., T=0, 1, 2, 4, 6, 8, 12 hours) post-infection, add the this compound combination at a concentration known to be fully inhibitory (e.g., 5-10x IC50).[18]

    • Include known inhibitors as controls: an entry inhibitor (added at T=0), a non-lamivudine RTI (e.g., Nevirapine), an integrase inhibitor (e.g., Dolutegravir), and a protease inhibitor (e.g., Lopinavir).

  • Readout and Interpretation:

    • Incubate the plate until a single round of replication is complete (approx. 24-30 hours).[16]

    • Measure viral production (e.g., p24 ELISA).

    • Plot the percentage of viral inhibition against the time of drug addition. The point at which a drug loses its inhibitory activity indicates that its target step in the viral lifecycle has been completed. For this compound, an RTI, inhibitory activity is lost early (within the first few hours), as reverse transcription is an early post-entry event.[16]

Protocol 3: In Vitro Selection of Drug-Resistant Variants

This long-term culture experiment assesses the ability of a drug combination to suppress the emergence of resistance compared to monotherapy.

Detailed Step-by-Step Methodology:
  • Culture Initiation:

    • Infect a T-cell line (e.g., CEM) or stimulated PBMCs with a wild-type HIV-1 strain.

    • Culture the infected cells in separate flasks in the presence of:

      • This compound alone

      • Drug B alone

      • The combination of this compound and Drug B

    • Start with a drug concentration equal to the IC50.

  • Serial Passage:

    • Monitor the cultures for viral replication (p24 levels).

    • When p24 levels rise, indicating viral breakthrough, harvest the cell-free supernatant (containing the potentially resistant virus).

    • Use this supernatant to infect fresh cells, and double the concentration of the drug(s) in the new culture.[19]

    • Continue this serial passage for several weeks or months.

  • Analysis of Resistant Virus:

    • Once a virus is capable of replicating at high drug concentrations, isolate its genomic DNA.

    • Amplify the reverse transcriptase (RT) gene via PCR.

    • Sequence the RT gene to identify mutations known to confer resistance (e.g., M184V/I for this compound).[20]

    • Perform phenotypic analysis by running a standard IC50 assay on the selected virus to confirm its reduced susceptibility to the drug(s).[13]

Summary of this compound Combination Interactions

In vitro studies have been crucial in validating the combinations used in clinical practice. The data consistently show that this compound works effectively with agents from other classes, forming the backbone of many successful cART regimens.

This compound Combined With:Drug ClassTypical In Vitro InteractionKey Considerations
Zidovudine (AZT) NRTISynergisticA classic combination; this compound can restore zidovudine sensitivity in some AZT-resistant strains.[5][7]
Tenofovir (TDF/TAF) NtRTIAdditive to SynergisticNo evidence of metabolic or antiviral antagonism.[21][22] A widely used and potent backbone.[23]
Abacavir (ABC) NRTIAdditiveNo negative metabolic interactions observed in vitro.[21][22]
Dolutegravir (DTG) INSTIAdditive/SynergisticPotent combination forming an effective two-drug regimen in certain populations.[24][25][26][27]
Efavirenz (EFV) NNRTIAdditive/SynergisticThe presence of this compound may reduce the emergence of NNRTI resistance mutations.[28][29]
Protease Inhibitors (e.g., Indinavir) PISynergisticTriple-drug combinations including a PI are highly synergistic.[30]

Conclusion

The in vitro evaluation of this compound in combination with other antiretrovirals is a fundamental component of HIV drug discovery and development. The protocols outlined here—the checkerboard assay, time-of-addition studies, and resistance selection—provide a robust framework for quantifying drug interactions, understanding their underlying mechanisms, and predicting their potential to suppress viral resistance. These methodologies have been instrumental in validating the potent, synergistic, and additive combinations that form the basis of modern cART, ultimately contributing to the long-term management of HIV-1 infection. Rigorous application of these in vitro tools remains essential for the development of novel, more effective, and safer antiretroviral regimens.

References
  • This compound - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • This compound - Wikipedia. (n.d.). Wikipedia. [Link]
  • Pacifici, G. M. (2021). Clinical pharmacology of this compound administered alone, or co-administered with other antiviral drugs, in infants and children. JSciMed Central, 8(2), 1086. [Link]
  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug addition approach to target identification of antiviral compounds.
  • What is the mechanism of this compound? (2024, July 17).
  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of–drug addition approach to target identification of antiviral compounds.
  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug addition approach to target identification of antiviral compounds.
  • Time-of-drug-addition experiment during synchronized HIV-1... (n.d.).
  • Wahyuni, T. S., et al. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol, 8(9), e2832. [Link]
  • Interactions of Tenofovir, this compound, Abacavir and Didanosine in Primary Human Cells. (n.d.). MDPI. [Link]
  • Moore, K. H., et al. (1997). This compound (3TC) phosphorylation and drug interactions in vitro. Antiviral Chemistry & Chemotherapy, 8(5), 459-465. [Link]
  • Kearney, B. P., et al. (2006). Lack of a metabolic and antiviral drug interaction between tenofovir, abacavir and this compound. AIDS, 20(12), 1641-1647. [Link]
  • Molla, A., et al. (1999). The Triple Combination Indinavir-Zidovudine-Lamivudine Is Highly Synergistic. Antimicrobial Agents and Chemotherapy, 43(1), 154-159. [Link]
  • Chou, T. C. (2010). Computerized simulation of anti-HIV drug synergy in vitro and in clinical trials using the Chou-Talalay combination index method. Virology Journal, 7, 1-2. [Link]
  • Merrill, D. P., et al. (1996). This compound or Stavudine in Two- and Three-Drug Combinations against Human Immunodeficiency Virus Type 1 Replication In Vitro. The Journal of Infectious Diseases, 173(2), 355-364. [Link]
  • Taiwo, B., et al. (2018). Dolutegravir Plus this compound Maintains Human Immunodeficiency Virus-1 Suppression Through Week 48 in a Pilot Randomized Trial. Clinical Infectious Diseases, 66(11), 1794-1797. [Link]
  • Improving Synergy Among HIV Drugs to Increase Efficacy. (2017, October 12). Pharmacy Times. [Link]
  • In-vitro selection of HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors in monocyte-derived macrophages. (n.d.). Journal of Antimicrobial Chemotherapy. [Link]
  • Cellosaurus cell line MT-4 (CVCL_2632). (n.d.). Cellosaurus. [Link]
  • Zhang, T., et al. (2012). In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors. PLoS ONE, 7(8), e42322. [Link]
  • Checkerboard assay. (n.d.). GARDP Revive. [Link]
  • Dolutegravir And this compound Combination For The Treatment Of HIV-1 Infection. (2019, October 23). Dovepress. [Link]
  • Eron, J. J., et al. (1995). Treatment with this compound, zidovudine, or both in HIV-positive patients with 200 to 500 CD4+ cells per cubic millimeter. The New England Journal of Medicine, 333(25), 1662-1669. [Link]
  • Tedbury, P. R., & Freed, E. O. (2020). Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail. Journal of Virology, 94(23). [Link]
  • Cokol, M., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101305. [Link]
  • The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. (2025, September 15). LinkedIn. [Link]
  • Putative Repurposing of this compound, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 P
  • Checkerboard Analysis. (n.d.). TransPharm Preclinical Solutions. [Link]
  • No significant drug interactions found between tenofovir DF and indinavir, lopinavir/r, this compound, or efavirenz. (2001, November 2). HIV i-Base. [Link]
  • In Vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection. (2021, February 15). International Journal of Nanomedicine, 16, 1241-1256. [Link]
  • Evaluation of anti-HIV-1 ... activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity. (n.d.). Problems of Virology. [Link]
  • Dolutegravir And this compound Combination For The Treatment Of HIV-1 Infection. (n.d.).
  • Lack of a Metabolic and Antiviral Drug Interaction between Tenofovir, Abacavir and this compound. (2025, August 6).
  • Tedbury, P. R., & Freed, E. O. (2019). Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program. Journal of Virology, 93(24). [Link]
  • Chen, L., et al. (2014). Systematic Identification of Synergistic Drug Pairs Targeting HIV. Journal of Virology, 88(16), 8763-8772. [Link]
  • DOLUTEGRAVIR, this compound and TENOFOVIR DISOPROXIL FUMARATE TABLETS. (n.d.). U.S.
  • Dolutegravir and this compound potent and safe in people starting HIV therapy for the first time. (2017, December 28). aidsmap. [Link]
  • Demeter, L. M., et al. (2008). Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. Virology Journal, 5, 6. [Link]
  • Bazzoli, C., et al. (2012). Presence of this compound or Emtricitabine Is Associated with Reduced Emergence of Nonnucleoside Reverse Transcriptase Inhibitor Mutations in an Efavirenz-Based Intermittent Antiretroviral Treatment Regimen. Antimicrobial Agents and Chemotherapy, 56(3), 1620-1622. [Link]
  • The combination of this compound/dolutegravir is effectiveness in the treatment of HIV-1. (n.d.). Life4me+. [Link]
  • Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.).
  • Primer on HIV Resistance. (1999, September 23).
  • Chemical Interactions Study of Antiretroviral Drugs Efavirenz and this compound... (2025, December 18).

Sources

Protocol for assessing Lamivudine's impact on mitochondrial DNA.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Comprehensive Framework for Assessing Lamivudine-Induced Mitochondrial DNA Toxicity

Prepared by: Gemini, Senior Application Scientist

Abstract & Introduction

This compound (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the management of HIV-1 and Hepatitis B virus (HBV) infections.[1][] Its primary mechanism involves intracellular phosphorylation to its active triphosphate form (3TC-TP), which acts as a chain terminator for viral reverse transcriptase, thereby halting viral DNA synthesis.[3][4] While highly selective for viral enzymes, the therapeutic class of NRTIs is known for potential off-target effects on host cell mitochondria.[5][6] The active triphosphate metabolite of this compound can weakly inhibit the human mitochondrial DNA (mtDNA) polymerase, polymerase gamma (Pol γ).[1][]

This inhibition, although modest compared to older NRTIs, can lead to impaired mtDNA replication, resulting in mtDNA depletion, accumulation of mutations, and subsequent mitochondrial dysfunction.[6] Given that mitochondria are central to cellular energy production and homeostasis, assessing the potential for drug-induced mitochondrial toxicity is a critical component of preclinical safety evaluation and post-market surveillance.[7][8]

This document provides a comprehensive, multi-parametric protocol for researchers, scientists, and drug development professionals to robustly assess the impact of this compound on mitochondrial DNA. The protocols herein are designed as a self-validating system, combining direct quantification of mtDNA with functional assays to create a holistic view of mitochondrial health in response to this compound exposure.

The Mechanistic Basis of this compound's Mitochondrial Impact

The mitochondrial toxicity of NRTIs stems from their structural similarity to natural deoxynucleotides. Pol γ, the sole DNA polymerase within mitochondria, is responsible for replicating the ~16.5 kb circular mitochondrial genome.[9] Although Pol γ has a higher fidelity than viral reverse transcriptases, it can mistakenly incorporate NRTI-triphosphates, such as this compound-TP. Because this compound lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, its incorporation results in the termination of the elongating mtDNA strand.[3] This event, if it occurs frequently, leads to a reduction in mtDNA copy number, a condition known as mtDNA depletion.[6]

Depletion of mtDNA compromises the cell's ability to synthesize essential protein subunits of the electron transport chain (ETC), which are encoded by the mitochondrial genome.[9] This impairment of oxidative phosphorylation (OXPHOS) can trigger a cascade of downstream effects, including decreased ATP production, increased lactate secretion, and elevated oxidative stress.

cluster_0 Cellular Uptake & Activation cluster_1 Target Inhibition cluster_2 Downstream Consequences This compound This compound (3TC) Kinases Cellular Kinases This compound->Kinases Phosphorylation L_TP This compound-TP (3TC-TP) Kinases->L_TP L_TP_copy1 This compound-TP L_TP_copy2 This compound-TP RT Viral Reverse Transcriptase L_TP_copy1->RT Strong Inhibition PolG Mitochondrial DNA Polymerase γ L_TP_copy2->PolG Weak Inhibition RT_Inhibition Viral DNA Synthesis Blocked RT->RT_Inhibition PolG_Inhibition mtDNA Replication Blocked PolG->PolG_Inhibition mtDNA_Depletion mtDNA Depletion & Damage PolG_Inhibition->mtDNA_Depletion Mito_Dysfunction Mitochondrial Dysfunction mtDNA_Depletion->Mito_Dysfunction

Caption: Mechanism of this compound-induced mitochondrial toxicity.

Experimental Design & Cell Model Selection

A robust assessment requires careful consideration of the cell model and experimental conditions.

  • Cell Line Selection: Tissues with high energy demands, such as the liver, muscle, and neurons, are particularly vulnerable to mitochondrial toxins.[10]

    • Human Hepatoblastoma (HepG2) Cells: A widely used model for liver toxicity studies. They are robust but may rely more on glycolysis, potentially masking mitochondrial effects. Forcing reliance on OXPHOS by culturing in galactose-supplemented media can increase sensitivity.[11]

    • Primary Human Hepatocytes (PHHs): Considered a gold standard for hepatotoxicity, though more costly and variable.[12]

    • Murine Myoblast (L6) Cells: A suitable model for studying toxicity in muscle tissue, which is often affected by NRTI-induced myopathy.[11]

  • Dose-Response and Time-Course: It is essential to perform a dose-response study using clinically relevant concentrations of this compound. A time-course experiment (e.g., 3, 7, and 14 days) is also critical, as mtDNA depletion can be a cumulative process.

Table 1: Example Experimental Parameters
ParameterRecommendationRationale
Cell Line HepG2 (ATCC® HB-8065™)Well-characterized, reproducible model for hepatotoxicity.
Seeding Density 2 x 10⁴ cells/cm²Ensures cells are in a logarithmic growth phase during treatment.
Culture Medium DMEM, 10% FBS, 1% Pen/StrepStandard growth medium.
Test Medium DMEM (no glucose), 10 mM Galactose, 10% FBSForces reliance on oxidative phosphorylation, enhancing sensitivity.[11]
This compound Conc. 0, 1, 10, 50, 100 µMSpans therapeutic and supra-therapeutic concentrations.
Treatment Duration 3, 7, 14 daysTo assess both acute and chronic effects on mtDNA replication.

Protocol 1: Quantification of Mitochondrial DNA Copy Number

The primary molecular consequence of Pol γ inhibition is mtDNA depletion. Quantitative PCR (qPCR) is the gold standard for measuring mtDNA copy number relative to nuclear DNA (nDNA).[13][14] The method relies on the simultaneous quantification of a mitochondrial gene and a single-copy nuclear gene.

Principle

The relative amount of mtDNA is determined by comparing the quantification cycle (Cq or Ct) values of a mitochondrial target and a nuclear target. The difference in Ct values (ΔCt) is used to calculate the mtDNA/nDNA ratio.[9]

Step-by-Step Methodology
  • Cell Culture and Treatment: Culture and treat cells according to the experimental design in Section 3.0.

  • Total DNA Extraction:

    • Harvest cells via trypsinization and wash with PBS.

    • Extract total genomic DNA using a column-based kit (e.g., QIAamp DNA Mini Kit) according to the manufacturer's protocol.

    • Elute DNA in nuclease-free water or the provided buffer.

    • Quantify DNA concentration and assess purity (A260/A280 ratio ~1.8) using a spectrophotometer (e.g., NanoDrop).

  • qPCR Assay Setup:

    • Dilute all DNA samples to a final concentration of 5 ng/µL.

    • Prepare a master mix for each target (mitochondrial and nuclear) using a SYBR Green or TaqMan-based qPCR mix.

    • Aliquot the master mix into a 96- or 384-well qPCR plate.

    • Add 10-20 ng of DNA template to each well. Run all samples in triplicate.

    • Include a no-template control (NTC) for each primer set.

  • qPCR Cycling:

    • Perform the reaction on a real-time PCR instrument with standard cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Include a melt curve analysis step if using SYBR Green to verify product specificity.

  • Data Analysis:

    • Obtain the mean Ct value for the triplicate reactions for both the mitochondrial (mtDNA Ct) and nuclear (nucDNA Ct) targets for each sample.

    • Calculate the ΔCt: ΔCt = (Mean nucDNA Ct - Mean mtDNA Ct) .[9]

    • Calculate the relative mtDNA copy number. The factor of 2 accounts for the diploid nature of the nuclear genome: Relative mtDNA Content = 2 x 2ΔCt .[9]

    • Normalize the results to the vehicle-treated control group.

Table 2: Validated qPCR Primers for Human mtDNA Quantification
Target GeneLocusForward Primer (5' to 3')Reverse Primer (5' to 3')Source
Mitochondrial MT-ND1CCCTAAAACCCGCCACATCTGAGCGATGGTGAGAGCTAAGGT[15]
Nuclear B2MTGCTGTCTCCATGTTTGATGTATCTTCTCTGCTCCCCACCTCTAAGT[9]
Nuclear RPPH1AGATTTGGACCTGCGAGCGGAGCGGCTGTCTCCACAAGT[14]

Protocol 2: Detection of Mitochondrial DNA Deletions

Chronic inhibition of Pol γ can also lead to the accumulation of large-scale deletions in the mitochondrial genome. Long-range PCR (LR-PCR) is a sensitive method to qualitatively and semi-quantitatively assess the integrity of the mtDNA molecule.[16]

Principle

LR-PCR amplifies a large portion (~8-10 kb) of the mitochondrial genome. The presence of DNA lesions, including deletions, stalls the DNA polymerase, leading to a reduction or complete loss of the PCR product.[17] A parallel amplification of a small mtDNA fragment serves as a loading and template quality control.

Step-by-Step Methodology
  • DNA Preparation: Use the same high-quality total DNA extracted for the qPCR assay (Protocol 4.0).

  • LR-PCR Reaction:

    • Set up two PCR reactions per sample.

    • Reaction A (Large Fragment): Use primers that amplify a large region of the mtDNA, often spanning the "common deletion" area.

    • Reaction B (Small Fragment): Use primers that amplify a small, stable region of the mtDNA (~200-400 bp) as a control.

    • Use a high-fidelity DNA polymerase specifically designed for long amplicons (e.g., TaKaRa LA Taq®, Platinum™ SuperFi™ II).

    • Use 50-100 ng of DNA template.

  • Thermal Cycling:

    • Follow the polymerase manufacturer's recommendations for long-range amplification, typically involving a long extension time (e.g., 1 min/kb).

  • Analysis:

    • Analyze the PCR products on a 0.8% agarose gel.

    • Compare the intensity of the large fragment band from this compound-treated samples to the vehicle control. A significant decrease in the large fragment, while the small fragment remains constant, indicates mtDNA damage or deletions.[17]

Protocol 3: Assessment of Mitochondrial Function

Molecular changes in mtDNA should be correlated with functional cellular outcomes. Measuring cellular respiration provides a direct assessment of oxidative phosphorylation (OXPHOS) integrity.

Principle

Extracellular flux analyzers (e.g., Agilent Seahorse XF) measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.[18][19] By sequentially injecting mitochondrial stressors, key parameters of mitochondrial function can be elucidated.

cluster_workflow Integrated Experimental Workflow cluster_dna Molecular Analysis cluster_func Functional Analysis Start Cell Culture & this compound Treatment Harvest Harvest Cells Start->Harvest Split Split Sample Harvest->Split DNA_Extract Total DNA Extraction Split->DNA_Extract Part 1 Functional_Assay Live-Cell Functional Assays Split->Functional_Assay Part 2 qPCR mtDNA Copy Number (qPCR) DNA_Extract->qPCR LRPCR mtDNA Deletions (LR-PCR) DNA_Extract->LRPCR NGS mtDNA Sequencing (Optional) DNA_Extract->NGS Seahorse Cellular Respiration (OCR) Functional_Assay->Seahorse ATP_Assay ATP Production Assay Functional_Assay->ATP_Assay Data_Integration Integrated Data Analysis & Conclusion qPCR->Data_Integration LRPCR->Data_Integration NGS->Data_Integration Seahorse->Data_Integration ATP_Assay->Data_Integration

Caption: Integrated workflow for assessing mitochondrial toxicity.
Step-by-Step Methodology (Mitochondrial Stress Test)
  • Cell Seeding: Seed cells in an XF cell culture microplate and allow them to attach overnight.

  • Treatment: Treat cells with this compound for the desired duration.

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with XF Assay Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator.

    • Hydrate the sensor cartridge and load it with concentrated solutions of mitochondrial inhibitors: Oligomycin, FCCP, and Rotenone/Antimycin A.

  • XF Analysis:

    • Place the cell plate into the Seahorse XF Analyzer.

    • The instrument will measure baseline OCR and ECAR, then sequentially inject the inhibitors and measure the response.

  • Data Analysis:

    • The software calculates key parameters of mitochondrial function based on the OCR changes after each injection.

Table 3: Interpretation of Seahorse Mitochondrial Stress Test Parameters
ParameterDefinitionInterpretation of Decrease after this compound Treatment
Basal Respiration Baseline oxygen consumption by the cell.General decrease in mitochondrial activity.
ATP Production Decrease in OCR after injection of Oligomycin (ATP synthase inhibitor).Impaired ability to produce ATP via OXPHOS.
Maximal Respiration OCR after injection of FCCP (an uncoupling agent).Reduced capacity to respond to high energy demand; indicates damaged ETC.
Spare Capacity Difference between Maximal and Basal Respiration.Reduced cellular fitness and ability to handle stress.

Advanced Protocols: mtDNA Sequencing

For an exhaustive analysis of this compound's impact, next-generation sequencing (NGS) of the entire mitochondrial genome can be employed.[20] This approach allows for the detection of low-frequency point mutations (heteroplasmy) and can precisely identify the breakpoints of deletions.[21][22] Both targeted sequencing and whole-genome sequencing approaches can provide data on the mitochondrial genome.[23]

Integrated Data Interpretation

  • Correlated Findings: A significant decrease in mtDNA copy number (Protocol 1) that correlates with a reduction in maximal respiration and ATP production (Protocol 3) provides strong evidence of mitochondrial toxicity.

  • Dose-Dependency: A clear dose-dependent effect across molecular and functional endpoints strengthens the causal link to this compound.

  • Time-Dependency: Observing effects that worsen over time (e.g., from 7 to 14 days) suggests a cumulative toxic effect consistent with the mechanism of Pol γ inhibition.

  • No Functional Impact: If a small but statistically significant decrease in mtDNA copy number is observed without a corresponding functional deficit in respiration or ATP production, it may indicate that cellular compensatory mechanisms are sufficient to overcome the molecular insult at the tested concentrations.

By following this multi-faceted approach, researchers can generate robust, reliable, and mechanistically insightful data on the mitochondrial safety profile of this compound.

References

  • Cote, H. C. F., & Kauppinen, A. (2013). PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species. In Mitochondrial DNA (pp. 21-32). Humana Press. [Link]
  • Illumina, Inc. (n.d.). Mitochondrial Sequencing | Analyze mtDNA and nuclear DNA. Illumina. [Link]
  • CD Genomics. (n.d.). Mitochondrial DNA Copy Number qPCR Service. [Link]
  • Patel, R., & Tadi, P. (2023). This compound. In StatPearls.
  • Detroit R&D, Inc. (n.d.).
  • Wong, L. J., Tan, D. J., & Bai, R. K. (1998). A protocol for detection of mitochondrial DNA deletions: characterization of a novel deletion. Clinical Biochemistry, 31(8), 627–632. [Link]
  • Carroll, C. J., Guro, K. C., Gangaraju, V. K., & Geiger, J. D. (2022). A method for measuring mitochondrial DNA copy number in pediatric populations. Frontiers in Physiology, 13, 995543. [Link]
  • Yasmin, F., Singh, K., & Uddin, M. (2022). Use of Next-Generation Sequencing for Identifying Mitochondrial Disorders. Genes, 13(12), 2356. [Link]
  • CD Genomics. (n.d.). Mitochondrial DNA (mtDNA) Sequencing. [Link]
  • InSphero. (2024). Testing Drug-induced Mitochondrial Toxicity in 3D In Vitro Models. [Link]
  • Longchamps, R. J., Castellani, C. A., Yang, S. Y., Newcomb, C. E., Sumpter, J. A., Lane, J., ... & Ryan, K. A. (2020). Evaluation of mitochondrial DNA copy number estimation techniques. PLoS ONE, 15(1), e0228166. [Link]
  • ResearchGate. (n.d.). Modeling drug-induced mitochondrial toxicity with human primary cardiomyocytes. [Link]
  • Al-Haj, R., Whittington, C. E., & Williams-Gray, K. M. (2023). Developing In Vitro Models to Define the Role of Direct Mitochondrial Toxicity in Frequently Reported Drug-Induced Rhabdomyolysis. International Journal of Molecular Sciences, 24(10), 8963. [Link]
  • Prevention Genetics. (n.d.). PGmito - Mitochondrial Genome Sequencing. [Link]
  • Li, Y., Jia, Z., & Wang, Y. (2022). Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. Frontiers in Cardiovascular Medicine, 9, 896563. [Link]
  • Agilent Technologies. (2020). Cell-Based Screening for Drug-Induced Mitochondrial Toxicity. [Link]
  • BioPharma Notes. (2021). This compound. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of this compound?. [Link]
  • Sohl, C. D., Singh, K., & Kasiviswanathan, R. (2015). Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity. Antimicrobial Agents and Chemotherapy, 59(8), 4561–4568. [Link]
  • ResearchGate. (n.d.). Detection of mtDNA deletion by PCR. [Link]
  • Quan, Y., Gu, Z., & Li, Z. (2001). This compound Can Exert a Modest Antiviral Effect against Human Immunodeficiency Virus Type 1 Containing the M184V Mutation. Antimicrobial Agents and Chemotherapy, 45(12), 3468–3474. [Link]
  • Dash, B. S., Srivastava, A., & Villalta, F. (2022). Anti-HIV Drugs Cause Mitochondrial Dysfunction in Monocyte-Derived Macrophages. mBio, 13(2), e03774-21. [Link]
  • Zecchini, S., Di Bella, D., & Tonduti, D. (2023). Nanopore long-read next-generation sequencing for detection of mitochondrial DNA large-scale deletions. Frontiers in Neurology, 14, 1198533. [Link]
  • He, L., Chinnery, P. F., & Durham, S. E. (2002). Detection and quantification of mitochondrial DNA deletions in individual cells by real-time PCR. Nucleic Acids Research, 30(14), e68. [Link]
  • ResearchGate. (n.d.).
  • BMG Labtech. (2023).
  • European Medicines Agency. (2007). Concept Paper on the need for a guideline on the non-clinical investigation of mitochondrial toxicity of NRTIs. [Link]
  • Furda, A. M., Bess, A. S., & Santos, J. H. (2025). Long-range PCR as a tool for evaluating mitochondrial DNA damage: Principles, benefits, and limitations of the technique. DNA Repair, 146, 103812. [Link]
  • Judd, A., & Doerholt, K. (2006). HIV and mitochondrial toxicity in children. Journal of Antimicrobial Chemotherapy, 58(4), 730–737. [Link]
  • Acevedo, A., & Pereda, C. (2021). Putative Repurposing of this compound, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 Patients. Frontiers in Immunology, 12, 697097. [Link]
  • Kakuda, T. N. (2000). Mitochondrial toxicity and HIV therapy. AIDS Patient Care and STDs, 14(7), 351–359. [Link]
  • Wyles, D. L., & Schooley, R. T. (1999). Hepatitis B virus variants with this compound-related mutations in the DNA polymerase and the 'a' epitope of the surface antigen are sensitive to ganciclovir. Antiviral Research, 41(3), 113–118. [Link]
  • Will, Y., & Dykens, J. (2014). Mitochondrial toxicity assessment in industry--a decade of technology development and insight. Expert Opinion on Drug Metabolism & Toxicology, 10(8), 1061–1067. [Link]
  • Agilent Technologies. (n.d.). Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. [Link]
  • Shi, Q., Ren, L., & Papineau, K. (2019).

Sources

Topic: Establishing and Validating a Lamivudine-Resistant Cell Line for Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

This document provides a comprehensive, in-depth guide for researchers on the generation, validation, and characterization of lamivudine-resistant cell lines. These models are indispensable tools for understanding the molecular underpinnings of antiviral resistance and for the preclinical screening of next-generation therapeutic compounds.[1][2]

Introduction: The Clinical Challenge of this compound Resistance

This compound (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination therapies to treat infections caused by the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[3][][5] As a virustatic agent, it effectively reduces viral load, improves quality of life, and can prolong life for millions.[3][] However, the long-term efficacy of this compound monotherapy is often compromised by the emergence of drug-resistant viral strains, a significant hurdle in patient management.[6][7] The development of robust in vitro models that replicate this clinical phenomenon is therefore critical for advancing antiviral drug discovery.

This guide details the scientific rationale and step-by-step protocols for establishing a this compound-resistant cell line, beginning with the fundamental mechanism of action and resistance, followed by detailed methodologies for induction and a multi-tiered validation strategy to ensure a reliable and reproducible research tool.

Section 1: The Molecular Basis of this compound Action and Resistance

A thorough understanding of this compound's mechanism is essential for designing experiments to induce and detect resistance.

Mechanism of Action

This compound is a synthetic cytosine analog.[8] Its antiviral activity is dependent on intracellular phosphorylation into its active metabolite, this compound triphosphate (3TC-TP).[3][5][9] The process unfolds as follows:

  • Cellular Uptake: this compound is rapidly absorbed following administration and enters the host cell.[3]

  • Intracellular Phosphorylation: Host cell kinases metabolize this compound into its active 5'-triphosphate form, 3TC-TP.[3][9]

  • Competitive Inhibition: 3TC-TP structurally mimics the natural deoxycytidine triphosphate (dCTP). It competitively inhibits the viral reverse transcriptase (in HIV) or DNA polymerase (in HBV), key enzymes for viral replication.[7][8][9]

  • Chain Termination: Once incorporated into the nascent viral DNA strand, 3TC-TP halts further elongation. It lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond, acting as a "chain terminator" and aborting viral DNA synthesis.[5][8][9] A key advantage is that 3TC-TP is a poor substrate for host cell DNA polymerases, lending it a favorable safety profile.[3][9]

G cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (3TC) Kinases Host Cell Kinases This compound->Kinases Phosphorylation ThreeTC_TP This compound Triphosphate (3TC-TP) (Active Metabolite) Kinases->ThreeTC_TP Viral_Polymerase Viral Reverse Transcriptase (HIV) or Polymerase (HBV) ThreeTC_TP->Viral_Polymerase Competitively Binds & Incorporates dCTP dCTP (Natural Nucleotide) dCTP->Viral_Polymerase Binds & Elongates Viral_DNA Growing Viral DNA Chain Viral_Polymerase->Viral_DNA Terminated_DNA Terminated Viral DNA Viral_Polymerase->Terminated_DNA Chain Termination Lamivudine_Ext This compound (Administered Drug) Lamivudine_Ext->this compound

Figure 1: Mechanism of Action for this compound.

Mechanisms of Resistance

Resistance to this compound is primarily conferred by specific point mutations within the viral polymerase gene. These mutations reduce the enzyme's affinity for 3TC-TP, allowing the natural substrate (dCTP) to outcompete the inhibitor.

  • For Hepatitis B Virus (HBV): Resistance is most commonly associated with mutations in the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif of the reverse transcriptase domain.[10] The primary mutations are:

    • rtM204V: Methionine at codon 204 is replaced by Valine.

    • rtM204I: Methionine at codon 204 is replaced by Isoleucine.

    • These changes cause steric hindrance that impedes the binding of 3TC-TP.[11] The rtM204V mutation is often accompanied by a compensatory rtL180M mutation (Leucine to Methionine at codon 180), which can partially restore the replication fitness of the resistant virus.[10][12]

  • For Human Immunodeficiency Virus (HIV): The hallmark of this compound resistance is the M184V or M184I mutation in the reverse transcriptase gene. This single mutation confers high-level phenotypic resistance to both this compound and the closely related drug, emtricitabine.[13]

Section 2: Protocol for Generating a this compound-Resistant Cell Line

The most common and clinically relevant method for generating drug-resistant cell lines in vitro is through continuous exposure to gradually increasing concentrations of the drug.[1][2][14] This process selects for cells that can survive and proliferate under drug pressure, mimicking the evolutionary process in patients.

Figure 2: Experimental workflow for generating a resistant cell line.

Phase 1: Baseline Characterization of the Parental Cell Line

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the parental (non-resistant) cell line. This value serves as the critical benchmark against which resistance will be measured.

Protocol: IC50 Determination via MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[15] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, with the amount of formazan being directly proportional to the number of viable cells.[15][16]

  • Cell Seeding:

    • Culture the parental cell line (e.g., HepG2 cells stably transfected with an HBV replicon) to logarithmic growth phase.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (typically 1,000-10,000 cells/well) in 100 µL of complete culture medium.[17][18]

    • Incubate the plate overnight (or for 6-24 hours) at 37°C, 5% CO2 to allow for cell attachment.[15][19]

  • Drug Treatment:

    • Prepare a 2X stock of this compound at its highest desired concentration in culture medium. Perform serial dilutions (e.g., 1:2 or 1:3) to create a range of concentrations.[20] Include a "no drug" control.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution to each well (in triplicate).

    • Incubate for a duration relevant to the drug's mechanism (e.g., 72 hours).[20]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16]

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[17][19]

  • Formazan Solubilization & Data Acquisition:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[15][17]

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[15]

    • Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~630-650 nm can be used to reduce background.[15][16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percent viability against the log of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[1][15]

Phase 2: Induction of Resistance by Dose Escalation

Objective: To gradually select for a cell population that can tolerate high concentrations of this compound.

  • Initiation: Begin culturing the parental cells in a T-25 or T-75 flask with complete medium containing this compound at a low, sub-lethal concentration. A common starting point is the IC10-IC20, or half the determined IC50.[1][21][22]

  • Monitoring and Maintenance: Initially, a significant portion of cells may die. The culture medium (containing the drug) should be changed every 2-3 days. Monitor the cells for recovery and proliferation.

  • Passaging: Once the cells reach 70-80% confluence and exhibit a stable growth rate, passage them into a new flask, maintaining the same concentration of this compound.

  • Dose Escalation: After the cells are stably proliferating at a given concentration for 2-3 passages, increase the this compound concentration by a factor of 1.5 to 2.0.[1]

  • Repeat: Repeat steps 2-4 for each incremental increase in drug concentration. This is a lengthy process that can take several months.[23] Cell death and slow recovery are expected after each dose escalation.

  • Cryopreservation (Critical Step): At each stage where a stable, proliferating population is achieved at a new concentration, cryopreserve several vials of cells.[21] This provides essential backup should the culture fail at a higher concentration.

Phase 3: Stabilization and Expansion

Objective: To create a stable, homogenous resistant cell line for downstream experiments.

  • Target Concentration: Continue the dose escalation until the cells can tolerate a concentration that is significantly higher than the parental IC50 (e.g., >10-fold, though much higher is often achievable and desirable).[14]

  • Maintenance Culture: Once the target is reached, maintain the resistant cell line in culture medium containing this constant, high concentration of this compound to ensure the resistant phenotype is not lost.

  • Stability Test (Optional but Recommended): To confirm the stability of the resistance, culture a subset of the cells in drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50.[18] A stable resistant line should retain its high IC50 value.

  • Clonal Selection (Optional): For a highly homogenous population, single-cell cloning can be performed using limiting dilution techniques.[22]

Section 3: Validation and Characterization of the Resistant Line

Establishing that a cell line can merely survive in high drug concentrations is insufficient. A rigorous, multi-faceted validation is required to create a trustworthy research model.

Phenotypic Validation: Quantifying the Degree of Resistance

The primary validation step is to quantify the shift in drug sensitivity.

  • Protocol: Perform the same MTT assay described in Section 2.1 on both the parental cell line and the newly generated resistant cell line in parallel.

  • Analysis: Calculate the IC50 for both cell lines. The degree of resistance is expressed as the Resistance Index (RI) or Fold Change (FC).[14][24]

    • RI = IC50 (Resistant Line) / IC50 (Parental Line)

  • Success Criterion: A successfully established resistant line should demonstrate a significant increase in RI. While a change of >3-5 fold can be considered resistant, clinically relevant this compound resistance often results in much larger shifts.[1] For HBV, shifts of 450-fold (rtM204I) to over 3,000-fold (rtL180M/M204V) have been reported in vitro.[10][25]

ParameterParental Cell Line (Expected)This compound-Resistant Line (Target)
This compound IC50 ~0.1 - 1.0 µM (Varies by cell system)>100 µM
Resistance Index (RI) 1 (by definition)>100

Table 1: Example target parameters for phenotypic validation.

Genotypic Characterization: Confirming the Molecular Basis

It is crucial to confirm that the observed phenotypic resistance is due to the expected genetic mutations.

  • Methodology:

    • Nucleic Acid Extraction: Isolate total DNA from both the parental and resistant cell lines.

    • PCR Amplification: Amplify the region of the viral polymerase/RT gene that encompasses the resistance codons (e.g., codons 180 and 204 for HBV).

    • DNA Sequencing: Sequence the PCR products to identify mutations.

  • Sequencing Techniques:

    • Sanger Sequencing: A standard method suitable for detecting dominant mutations in a population.[11][26]

    • Next-Generation Sequencing (NGS): Offers higher sensitivity and can detect minority viral variants within the population, which may be more representative of the in vivo quasispecies.[26]

    • Other Methods: Techniques like pyrosequencing, line probe assays (LiPA), or oligonucleotide ligation assays (OLA) can also be used for rapid detection of known mutations.[11][27][28]

Functional Characterization: Assessing Cross-Resistance Profiles

Drug-resistant cells may exhibit altered sensitivity to other compounds. Mapping this profile is vital for screening new drugs.

  • Rationale: Mutations conferring resistance to one drug can sometimes increase or decrease sensitivity to another. For example, this compound resistance mutations in HBV are known to confer cross-resistance to telbivudine.[27]

  • Protocol: Using the validated resistant cell line, perform IC50 determination assays for a panel of other relevant antiviral agents (e.g., other NRTIs like Tenofovir, Entecavir, or drugs from different classes).

  • Data Presentation: Summarize the results in a table to clearly visualize the cross-resistance and collateral sensitivity profile of the new cell line.[24]

Antiviral AgentClassParental IC50Resistant IC50Fold Change (RI)Interpretation
This compound NRTI0.5 µM250 µM500High Resistance
Telbivudine NRTI0.8 µM95 µM118.8Cross-Resistance
Tenofovir NtRTI1.2 µM1.5 µM1.25No Cross-Resistance
Compound X (Investigational)2.0 µM2.2 µM1.1Potential Candidate

Table 2: Example cross-resistance profile for a this compound-resistant HBV cell line.

Conclusion

The generation of a this compound-resistant cell line is a powerful, albeit time-intensive, endeavor. Success hinges on a systematic approach combining gradual drug pressure with a rigorous, multi-tiered validation strategy. By confirming the phenotypic resistance (IC50 shift), identifying the underlying genotypic mutations, and characterizing the cross-resistance profile, researchers can create a high-integrity, reliable model. Such well-characterized cell lines are invaluable assets for elucidating resistance pathways, identifying novel therapeutic targets, and screening new compounds with activity against clinically relevant drug-resistant viral strains.[18][25]

References

  • Vertex AI Search. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?.
  • PMC - NIH. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures.
  • PubMed. (2021, November 12). Detection of archived this compound-associated resistance mutations in virologically suppressed, this compound-experienced HIV-infected adults by different genotyping techniques (GEN-PRO study).
  • NCBI Bookshelf - NIH. (n.d.). This compound - StatPearls.
  • BOC Sciences. (n.d.). This compound: Definition, Mechanism of Action and Application.
  • Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology.
  • Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay.
  • Wikipedia. (n.d.). This compound.
  • Procell. (2025, August 5). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers.
  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines.
  • PMC - NIH. (n.d.). The Molecular and Structural Basis of HBV-resistance to Nucleos(t)ide Analogs.
  • T. Horton. (1994). MTT Cell Assay Protocol.
  • Request PDF. (2025, August 10). Establishment of in-Vitro Models of Chemotherapy Resistance.
  • Abcam. (n.d.). MTT assay protocol.
  • NIH. (n.d.). Understanding the Molecular Basis of HBV Drug Resistance by Molecular Modeling.
  • Oxford Academic. (2021, August 30). Detection of archived this compound-associated resistance mutations in virologically suppressed, this compound-experienced HIV-infected adults by different genotyping techniques (GEN-PRO study).
  • PMC - NIH. (n.d.). Generation of Stable Cell Lines Expressing this compound-Resistant Hepatitis B Virus for Antiviral-Compound Screening.
  • PMC - NIH. (n.d.). Pyrosequencing for Detection of this compound-Resistant Hepatitis B Virus.
  • PMC - NIH. (n.d.). Hepatitis B Virus (HBV) Mutations Associated with Resistance to this compound in Patients Coinfected with HBV and Human Immunodeficiency Virus.
  • Iranian Journal of Medical Microbiology. (n.d.). Evaluation of this compound Resistance Mutations in HBV/HIV Co-infected Patients.
  • PMC - NIH. (n.d.). Dynamics of Hepatitis B Virus Resistance to this compound.
  • PubMed. (n.d.). A comparison of the phenotypic susceptibility profiles of emtricitabine and this compound.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • PubMed. (n.d.). Generation of stable cell lines expressing this compound-resistant hepatitis B virus for antiviral-compound screening.
  • NIH. (n.d.). This compound resistance mutations in patients infected with hepatitis B virus genotype D.
  • ResearchGate. (n.d.). Schematic representation of the protocol used to develop....
  • PMC - NIH. (n.d.). Development and validation of an oligonucleotide ligation assay to detect this compound resistance in hepatitis B virus.
  • PMC - NIH. (n.d.). Hepatitis B virus genotypes and this compound resistance mutations in Jordan.
  • PMC - NIH. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • PubMed. (2021, July 15). Cell culture selections reveal favourable drug resistance profiles for doravirine and islatravir.
  • PubMed. (n.d.). Development and validation of an oligonucleotide ligation assay to detect this compound resistance in hepatitis B virus.
  • bioRxiv. (2024, January 23). Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors.
  • ART Tor Vergata. (n.d.). Different evolution of genotypic resistance profiles to emtricitabine versus this compound in tenofovir-containing regimens.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Lamivudine Resistance in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers encountering lamivudine resistance in their cell culture experiments. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth troubleshooting strategies and foundational knowledge to diagnose, understand, and overcome this common experimental hurdle. Our approach is rooted in established scientific principles and field-proven methodologies to ensure the integrity and success of your research.

Section 1: Frequently Asked Questions - The Fundamentals of this compound Resistance

This section addresses the core principles behind this compound's mechanism and the development of resistance. A solid understanding here is critical for effective troubleshooting.

Q1: What is the precise mechanism of action for this compound?

A: this compound, also known as 3TC, is a synthetic nucleoside analogue of cytosine. For it to become active, it must be phosphorylated intracellularly by host cell kinases into its triphosphate form, this compound triphosphate (3TC-TP).[1] This active metabolite then acts as a competitive inhibitor of viral reverse transcriptase (RT) in both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2]

The core mechanism is twofold:

  • Competitive Inhibition: 3TC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand being synthesized by the reverse transcriptase.[1]

  • Chain Termination: Once incorporated, 3TC-TP halts DNA chain elongation because it lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide.[1][3] This premature termination prevents the completion of viral DNA synthesis, thereby inhibiting viral replication.[1]

Q2: How does this compound resistance typically develop in a cell culture model?

A: The development of high-level resistance to this compound is most commonly associated with a single amino acid substitution in the viral reverse transcriptase enzyme.[4][5]

  • The M184V/I Mutation: The primary driver of resistance is a mutation at codon 184 within the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) catalytic motif of the reverse transcriptase.[6] The methionine (M) at this position is typically replaced by either a valine (V) or an isoleucine (I), with M184V being the most common variant observed during therapy.[4][7]

  • Mechanism of Resistance: The substitution of a larger, β-branched amino acid like valine or isoleucine at position 184 causes steric hindrance. This physically obstructs the binding of this compound triphosphate (3TCTP) into the enzyme's active site, dramatically reducing the drug's inhibitory effect by over 1,000-fold in some cases.[4][6]

  • Impact on Viral Fitness: An important trade-off exists. The M184V mutation, while conferring drug resistance, also impairs the normal function of the reverse transcriptase, leading to reduced viral replication capacity or "viral fitness".[5][8][9] This reduced fitness is a key vulnerability that can be exploited in experimental strategies.

Q3: What are the typical phenotypic indicators of this compound resistance in my cell culture experiments?

A: The most direct indicator of resistance is a significant decrease in the drug's potency. This is observed experimentally as:

  • Increased IC50 Value: The half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit 50% of viral replication, will be substantially higher for a resistant strain compared to the wild-type (WT) virus. A resistant virus may exhibit a 100-fold or greater increase in its IC50 value for this compound.[3][10]

  • Viral Breakthrough: In a continuous culture treated with a previously effective concentration of this compound, you will observe a rebound in viral replication markers (e.g., viral DNA/RNA levels in the supernatant, reporter gene expression) after an initial period of suppression. This indicates the selection and outgrowth of a resistant viral population.[6]

Section 2: Troubleshooting Guide - Diagnosing and Overcoming Resistance

This section provides actionable protocols and strategies to first confirm resistance and then effectively counteract it in your experiments.

Issue 1: I suspect this compound resistance. How can I definitively confirm it?

A: Confirmation requires a two-pronged approach: phenotypic testing to measure drug susceptibility and genotypic testing to identify the specific resistance mutations.

G cluster_0 Step 1: Phenotypic Analysis cluster_1 Step 2: Genotypic Analysis pheno_start Harvest viral supernatant from suspected resistant culture and a wild-type (WT) control culture. ic50_assay Perform IC50 Assay: - Infect susceptible host cells. - Treat with serial dilutions of this compound. pheno_start->ic50_assay pheno_result Calculate and compare IC50 values. Is IC50(Resistant) >> IC50(WT)? ic50_assay->pheno_result geno_start Extract viral nucleic acid from the resistant culture. pheno_result->geno_start Yes no_resistance Conclusion: Resistance Not Confirmed (Investigate other causes) pheno_result->no_resistance No pcr PCR amplify the reverse transcriptase (pol) gene. geno_start->pcr sequencing Sequence the PCR product (Sanger or NGS). pcr->sequencing geno_result Analyze sequence data. Is the M184V or M184I mutation present? sequencing->geno_result conclusion Conclusion: Resistance Confirmed geno_result->conclusion Yes geno_result->no_resistance No

Caption: Workflow for confirming this compound resistance.

This protocol provides a framework for assessing the 50% inhibitory concentration (IC50) of an antiviral compound.

  • Cell Seeding: Seed a suitable host cell line (e.g., HepG2 for HBV, C8166-R5 or PBMCs for HIV) in a 96-well plate at a density that will be sub-confluent at the end of the assay.[11][12] Incubate overnight.

  • Drug Preparation: Prepare serial dilutions of this compound in your cell culture medium. A typical starting range might be 0.001 µM to 100 µM.[3][13] Also include a "no-drug" control.

  • Infection & Treatment: Remove the old medium from the cells. Add the drug dilutions to the appropriate wells, followed immediately by the virus (both wild-type and suspected resistant strains in separate plates) at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).

  • Quantification: At the end of the incubation period, quantify the extent of viral replication. This can be done by:

    • qRT-PCR/qPCR: Measuring viral RNA/DNA in the cell supernatant.

    • ELISA: Measuring viral antigen production.

    • Reporter Assay: Measuring a reporter gene (e.g., luciferase) if using a reporter virus.

    • Cell Viability Assay (e.g., MTT): Measuring the cytopathic effect of the virus.[14][15]

  • Data Analysis: Normalize the replication data to the "no-drug" control for each virus. Plot the percent inhibition against the log of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

  • Nucleic Acid Extraction: Isolate viral DNA or RNA from the cell culture supernatant or infected cells using a commercial kit.

  • PCR Amplification: Perform PCR (or RT-PCR for RNA viruses) to amplify the region of the polymerase/reverse transcriptase gene that encompasses codon 184.[16]

  • Sequencing: Purify the PCR product and send it for Sanger sequencing. For more complex populations, Next-Generation Sequencing (NGS) can provide deeper insight into the presence of minor variants.[17]

  • Sequence Analysis: Align the resulting sequence with a wild-type reference sequence to identify any amino acid changes at codon 184.

Issue 2: Resistance is confirmed. What are my options for regaining experimental control?

A: Once you've confirmed M184V/I-mediated resistance, the goal is to use a compound or combination of compounds that are not affected by this mutation.

The principle of combination therapy is to use two or more drugs with different resistance profiles. This is highly effective against this compound-resistant strains.

Rationale: While the M184V mutation confers resistance to this compound, it can paradoxically increase susceptibility to other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) like tenofovir.[18] Combining this compound with a drug like tenofovir creates a powerful synergistic or additive effect.

Recommended Combination Agents:

  • Tenofovir: This is the most widely recommended and effective agent against this compound-resistant HBV and HIV.[19][20][21] Tenofovir is a nucleotide analogue that, once phosphorylated, effectively inhibits the viral polymerase, and its efficacy is not significantly compromised by the M184V mutation.[12][22][23]

  • Adefovir: Another nucleotide analogue that is effective against this compound-resistant HBV, though tenofovir is generally considered more potent.[24]

  • Emtricitabine (FTC): Emtricitabine is a cytosine analogue structurally very similar to this compound. It selects for the same M184V/I mutation and therefore offers no benefit in overcoming resistance; they are considered interchangeable and should not be used together.[25][26]

Caption: Combination therapy rationale for M184V resistance.

To test the effectiveness of a drug combination, you can perform a synergy assay using a checkerboard titration format.

  • Setup: Use a 96-well plate. Prepare serial dilutions of Drug A (e.g., this compound) along the x-axis and serial dilutions of Drug B (e.g., tenofovir) along the y-axis.

  • Infection & Incubation: Seed cells as in the IC50 protocol. Infect the entire plate with the this compound-resistant virus and incubate for the standard duration.

  • Quantification: Measure viral replication in each well.

  • Analysis: Analyze the data using software like MacSynergyII or CalcuSyn.[27] The software will calculate synergy scores (e.g., Bliss independence or Loewe additivity models) to determine if the combination is synergistic (effect is greater than the sum of individual drugs), additive (effect is equal to the sum), or antagonistic (effect is less than the sum).[14][27][28][29]

For certain applications, particularly with HBV, switching to a more potent single agent may be sufficient.

  • Tenofovir (TDF or TAF): As a monotherapy, tenofovir is highly effective at suppressing this compound-resistant HBV.[19] It has a high genetic barrier to resistance, meaning multiple mutations are required before significant resistance emerges.[22]

  • Entecavir: A potent guanosine analogue. While effective, some cross-resistance can be observed in this compound-resistant HBV strains, often requiring a dose adjustment. Tenofovir is generally preferred for this compound-failure scenarios according to AASLD guidelines.[30][31]

Section 3: Data Interpretation and Reference Tables

Table 1: Representative IC50 Values for Antiviral Agents

This table provides a summary of expected shifts in IC50 values when testing against wild-type versus this compound-resistant virus.

DrugTarget VirusTypical IC50 Range (µM)Fold Change vs. WTInterpretation
This compound Wild-Type (WT)0.01 - 0.5-Susceptible
M184V Mutant> 10>100xHigh-Level Resistance[3][32]
Tenofovir Wild-Type (WT)~1.0-Susceptible
M184V Mutant~1.0 - 2.5~1-2.5xRemains Susceptible[12]
Emtricitabine Wild-Type (WT)~0.01 - 0.5-Susceptible
M184V Mutant> 10>100xHigh-Level Cross-Resistance[25]

Note: Exact IC50 values are cell-line and assay-dependent. The key diagnostic is the fold-change in IC50 between the wild-type and mutant virus.

References

  • Miller, M. D., & Margot, N. A. (2004). A comparison of the phenotypic susceptibility profiles of emtricitabine and this compound. PubMed.
  • Terrault, N. A., et al. (2016). AASLD Guidelines for Treatment of Chronic Hepatitis B. Hepatology.
  • Terrault, N. A., et al. (2018). Update on prevention, diagnosis, and treatment of chronic hepatitis B: AASLD 2018 hepatitis B guidance. Hepatology.
  • Tebas, P. (2005). No Difference Seen in Resistance Profiles of Emtricitabine and this compound. TheBodyPro.
  • American Association for the Study of Liver Diseases (AASLD). (2024). AASLD Announces New Practice Guideline on Treatment of Chronic Hepatitis B. AASLD.
  • American Association for the Study of Liver Diseases (AASLD). Hepatitis B - Practice Guidelines. AASLD.
  • Brew, B. J., et al. (2009). Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. PMC.
  • Marcelin, A. G., et al. (2012). Resistance profiles of emtricitabine and this compound in tenofovir-containing regimens. Journal of Antimicrobial Chemotherapy.
  • Delaney, W. E., et al. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy.
  • Sela, B. A., et al. (2001). Dynamics of Hepatitis B Virus Resistance to this compound. Journal of Virology.
  • Sarafianos, S. G., et al. (1999). This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids. Proceedings of the National Academy of Sciences.
  • Kuritzkes, D. R. (2006). The M184V mutation: What it does, how to prevent it, and what to do with it when it's there. The AIDS Reader.
  • Rhee, S. Y., et al. (2012). Resistance profiles of emtricitabine and this compound in tenofovir-containing regimens. PubMed.
  • Fung, S., et al. (2002). Combination therapy with this compound and famciclovir for chronic hepatitis B infection. Journal of Hepatology.
  • Charles River Laboratories. Antiviral & Antimicrobial Testing. Charles River.
  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. Creative Diagnostics.
  • Patsnap. What is the mechanism of this compound? Patsnap Synapse.
  • Götte, M. (2003). Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase. Antimicrobial Agents and Chemotherapy.
  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.
  • Nording, H., et al. (2007). Novel Method for Genotyping Hepatitis B Virus on the Basis of TaqMan Real-Time PCR. Journal of Clinical Microbiology.
  • U.S. Food and Drug Administration. COMBIVIR (this compound and zidovudine) tablets label. FDA.
  • van Bömmel, F., et al. (2015). Tenofovir Monotherapy versus Tenofovir plus this compound or Telbivudine Combination Therapy in Treatment of this compound-Resistant Chronic Hepatitis B. Antimicrobial Agents and Chemotherapy.
  • Perrillo, R., et al. (2002). Adefovir dipivoxil alone or in combination with this compound in patients with this compound-resistant chronic hepatitis B. Gastroenterology.
  • Nijhuis, M., et al. (2001). Evolution of this compound Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals: the Relative Roles of Drift and Selection. Journal of Virology.
  • Lin, K., et al. (2014). Evaluation of antiviral drug synergy in an infectious HCV system. Antiviral Research.
  • Benhamou, Y., et al. (2004). Activity of tenofovir on hepatitis B virus replication in HIV-co-infected patients failing or partially responding to this compound. AIDS.
  • Delaney, W. E., et al. (2003). Generation of stable cell lines expressing this compound-resistant hepatitis B virus for antiviral-compound screening. Antimicrobial Agents and Chemotherapy.
  • Van Houtte, F., et al. (2020). Combination drug treatments for COVID-19 show promise in cell culture tests. ScienceDaily.
  • Lau, G. K., et al. (2002). Combination therapy with this compound and famciclovir for chronic hepatitis B-infected Chinese patients: a viral dynamics study. Hepatology.
  • Peters, M. G., et al. (2004). Tenofovir disoproxil fumarate for the treatment of this compound-resistant hepatitis B. Clinical Gastroenterology and Hepatology.
  • Patsnap. What is the mechanism of Tenofovir? Patsnap Synapse.
  • Yilmaz, H., et al. (2015). Efficacy of Tenofovir in Patients with this compound Failure Is Not Different from That in Nucleoside/Nucleotide Analogue-Naïve Patients with Chronic Hepatitis B. Antimicrobial Agents and Chemotherapy.

Sources

Technical Support Center: Troubleshooting Low Efficacy of Lamivudine in Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Lamivudine in antiviral experiments. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address challenges related to observing lower-than-expected efficacy of this compound in your experimental setups. As seasoned researchers and drug development professionals, you understand the criticality of robust and reproducible data. This resource, grounded in scientific principles and field-proven insights, will help you navigate potential pitfalls and ensure the integrity of your results.

Introduction: Understanding this compound's Mechanism of Action

This compound, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiviral therapy against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1] Its efficacy hinges on its intracellular conversion to the active triphosphate form (this compound-TP), which then acts as a competitive inhibitor of the viral reverse transcriptase/polymerase.[2][3][4] By incorporating into the growing viral DNA chain, this compound-TP causes premature chain termination, thereby halting viral replication.[2][4] A breakdown in this process, or the emergence of viral resistance, can lead to reduced efficacy.

Part 1: Troubleshooting Guide - A Root Cause Analysis Approach

Experiencing low efficacy with this compound can be perplexing. This section provides a structured approach to pinpoint the root cause of the issue, moving from the simplest explanations to more complex biological factors.

Q1: My this compound is showing little to no effect. Where do I start?

Before delving into complex biological explanations, it's crucial to rule out fundamental issues with your experimental components and setup. This is the principle of a self-validating system: ensuring each component is verified before interpreting the final result.

Caption: Initial troubleshooting workflow for low this compound efficacy.

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Drug Integrity and Preparation

Q2: How can I be sure my this compound is of good quality and correctly prepared?

The quality and handling of your antiviral compound are paramount.

  • Source and Purity: Always use this compound from a reputable supplier with a certificate of analysis (CoA) indicating its purity.[5][6]

  • Storage and Stability: this compound powder should be stored at or below 30°C.[5] Stock solutions are stable for extended periods when stored at -20°C or -80°C.[3][7][8] Avoid repeated freeze-thaw cycles.[3] Aqueous solutions are not recommended for storage for more than a day.[7]

  • Solubility: this compound is soluble in water, methanol, DMSO, and DMF.[3][7] For cell-based assays, ensure the final concentration of organic solvents like DMSO is not cytotoxic to your cells.

  • Concentration Verification: The concentration of your stock solution can be verified using High-Performance Liquid Chromatography (HPLC).[6][9][10]

Table 1: Recommended Storage Conditions for this compound

FormulationStorage TemperatureDurationReference(s)
Powder≤ 30°CPer manufacturer's expiry[5]
Stock Solution (in DMSO/Methanol)-20°C to -80°C≥ 4 years[3][7][8]
Aqueous Solution2-8°C≤ 24 hours[3][7]
Cell Culture and Viral Infection

Q3: My cells look unhealthy, or the infection doesn't seem to be working as expected. Could this be the problem?

Yes, suboptimal cell health or viral infection can significantly impact experimental outcomes.

  • Cell Line Authentication: Ensure your cell lines are authenticated and free from cross-contamination.

  • Contamination: Regularly test for bacterial, fungal, and mycoplasma contamination.[2][4][11][12] Mycoplasma is particularly insidious as it may not cause visible turbidity but can alter cellular metabolism and response to treatments.[4][11][12]

  • Cell Viability: Before seeding for an experiment, ensure your cells have high viability (>90%).

  • Viral Stock Titer: The titer of your viral stock should be accurately determined using methods like a plaque assay or TCID50 assay. A lower-than-expected viral titer will result in a weaker infection and may mask the effect of the drug.

  • Cell Line Susceptibility: Confirm that your chosen cell line is susceptible to infection by the viral strain you are using.[13]

Q4: How do I check for and prevent contamination in my cell cultures?

Vigilance and strict aseptic techniques are your best defense.

  • Routine Checks: Visually inspect your cultures daily for signs of contamination like turbidity, color change in the medium, or filamentous growth.[2][4][11]

  • Microscopy: Use a microscope to look for bacteria or fungi.[2][14]

  • Mycoplasma Testing: Regularly test for mycoplasma using PCR, fluorescence staining, or ELISA.[2][12]

  • Sterile Technique: Adhere to strict aseptic techniques, including working in a certified biological safety cabinet, decontaminating surfaces, and using sterile reagents and equipment.[11]

  • Quarantine: Quarantine new cell lines until they have been tested for contamination.[4][12]

Experimental Assays and Data Interpretation

Q5: I'm confident in my drug, cells, and virus. Could my assay be the issue?

The choice and execution of your antiviral assay are critical for obtaining reliable data.

  • Assay Principle: Understand the principle of your chosen assay. Common assays include:

    • Plaque Reduction Assay: Measures the reduction in viral plaques in the presence of the drug.

    • Cytopathic Effect (CPE) Inhibition Assay: Measures the ability of the drug to protect cells from virus-induced cell death.[15][16]

    • Virus Yield Reduction Assay: Quantifies the amount of infectious virus produced in the presence of the drug.[16]

    • Quantitative PCR (qPCR): Measures the reduction in viral nucleic acid levels.[17][18][19]

  • Cytotoxicity: Always run a parallel cytotoxicity assay (e.g., MTT or MTS assay) to ensure that the observed antiviral effect is not due to the drug killing the host cells.[20][21][22][23][24] The concentration of this compound that reduces cell viability by 50% (CC50) should be significantly higher than its effective concentration (EC50).

  • Data Analysis: Properly calculate the EC50 (or IC50) value, which is the concentration of the drug that inhibits viral replication by 50%.[25][26] Inconsistent or high EC50 values may indicate a problem.

Q6: My qPCR results are inconsistent. What should I check?

qPCR is a powerful but sensitive technique. Inconsistent results can arise from several factors.

  • RNA/DNA Quality: Ensure high-quality nucleic acid extraction from your samples.

  • Primer/Probe Design: Use validated primers and probes specific to your target virus.[27][28][29]

  • Standard Curve: A reliable standard curve is essential for absolute quantification of viral load.[18][19]

  • Reaction Conditions: Optimize annealing temperature and other PCR parameters.[27][28]

  • Contamination: Check for amplification in your no-template controls (NTCs), which indicates contamination.[27]

Viral Resistance

Q7: How do I know if the low efficacy is due to viral resistance versus an experimental artifact?

This is a critical distinction.

  • Consistent High EC50: If you have ruled out all the potential experimental issues above and consistently observe a significantly higher EC50 value for this compound compared to published values for the wild-type virus, it may indicate the presence of a resistant viral strain.[30]

  • Genotypic Analysis: The definitive way to confirm resistance is to sequence the viral polymerase/reverse transcriptase gene.[31] For HBV, look for mutations in the YMDD motif. For HIV, the M184V or M184I mutations are the primary cause of this compound resistance.[32][33]

  • Phenotypic Assays: You can also perform phenotypic assays where you compare the susceptibility of your viral isolate to a known wild-type reference strain.[34]

Workflow for Differentiating Resistance from Artifacts

Caption: Differentiating between viral resistance and experimental artifacts.

Part 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for essential experiments discussed in this guide.

Protocol 1: MTT Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to the host cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[20][23]

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a period that matches your antiviral assay (e.g., 72 hours).[20][23]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[22][23][24]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21][23]

  • Absorbance Reading: Shake the plate and read the absorbance at 490-590 nm using a microplate reader.[23][24]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value.

Protocol 2: Plaque Reduction Assay

This is a classic method for quantifying infectious virus and evaluating antiviral efficacy.

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of this compound. Mix each drug dilution with a standardized amount of virus (to produce 50-100 plaques per well) and incubate for 1 hour.

  • Infection: Remove the medium from the cell monolayers and infect with the virus-drug mixture. Allow the virus to adsorb for 1-2 hours.[15]

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Staining: Fix and stain the cells with a dye like crystal violet to visualize and count the plaques.[17]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug) and determine the EC50 value.

References

  • Viral Quantification Methods - Noble Life Sciences. (URL: [Link])
  • Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Cre
  • MTT Cell Assay Protocol. (URL: [Link])
  • Cell Culture Contamination: 5 Common Sources and How to Prevent Them. (URL: [Link])
  • Custom Services - Viral Stock Production - Microbiologics. (URL: [Link])
  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF this compound BY RP-HPLC METHOD. (URL: [Link])
  • Virus quantific
  • Analytical Methods for Determination of this compound and their Applicability in Biological Studies - RJPT. (URL: [Link])
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Cre
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])
  • Troubleshoot your qPCR - PCR Biosystems. (URL: [Link])
  • Screening human cell lines for viral infections applying RNA-Seq d
  • MTT (Assay protocol - Protocols.io. (URL: [Link])
  • PCR/qPCR Troubleshooting Quick Reference - BioP
  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - NIH. (URL: [Link])
  • Detection of viral infection in cell lines using ViralCellDetector - PMC - NIH. (URL: [Link])
  • Development and validation of a stability indicating RP-HPLC method for simultaneous determination of this compound and Stavudine in combined dosage forms - JOCPR. (URL: [Link])
  • qPCR Troubleshooting: How to Ensure Successful Experiments - Dispendix. (URL: [Link])
  • qPCR Tips: Workflow, Applications and Troubleshooting - YouTube. (URL: [Link])
  • Development and validation of viral load assays to quantit
  • No longer upd
  • Analytical Method Development and Validation of this compound by RP-HPLC Method - IJCRT.org. (URL: [Link])
  • Determination of this compound and nevirapine in human plasma by Lc-Ms/Ms method - Neliti. (URL: [Link])
  • Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and this compound by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - NIH. (URL: [Link])
  • Review article on Analytical Techniques of this compound Determination in Different M
  • In vitro Susceptibility of Human Cell Lines Infection by Bovine Leukemia Virus - PMC - NIH. (URL: [Link])
  • In vitro susceptibility of this compound-resistant hepatitis B virus to adefovir and tenofovir - PubMed. (URL: [Link])
  • Detection of viral contamination in cell lines using ViralCellDetector - Frontiers. (URL: [Link])
  • In Vitro Antiviral Testing | IAR | USU. (URL: [Link])
  • Detection of viral infection in cell lines using ViralCellDetector - bioRxiv. (URL: [Link])
  • Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Consider
  • This compound - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
  • This compound Can Exert a Modest Antiviral Effect against Human Immunodeficiency Virus Type 1 Containing the M184V Mut
  • Antiviral Drug Resistance: Mechanisms and Clinical Implic
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (URL: [Link])
  • In vitro methods for testing antiviral drugs - PMC - PubMed Central. (URL: [Link])
  • New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - NIH. (URL: [Link])
  • General Mechanisms of Antiviral Resistance - PMC - PubMed Central. (URL: [Link])
  • Measuring the effectiveness of antiretroviral agents - PubMed. (URL: [Link])
  • Understanding the Impact of Resistance to Influenza Antivirals - PMC - NIH. (URL: [Link])
  • Practical updates in clinical antiviral resistance testing - PMC - PubMed Central. (URL: [Link])

Sources

Technical Support Center: Optimizing Lamivudine Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Lamivudine (3TC) concentrations in your in vitro assays. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for common challenges encountered during experimental design and execution. Our goal is to ensure the scientific integrity and reproducibility of your results.

Understanding this compound: Mechanism of Action

This compound is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) active against Human Immunodeficiency Virus (HIV-1 and HIV-2) and Hepatitis B Virus (HBV).[1][2] Its antiviral activity is contingent on intracellular phosphorylation to its active metabolite, this compound 5'-triphosphate (3TC-TP).[1][3] 3TC-TP then competitively inhibits the viral reverse transcriptase/polymerase, and its incorporation into the nascent viral DNA chain leads to premature termination, thus halting viral replication.[3][4] A key advantage of this compound is its low affinity for human DNA polymerases, which accounts for its relatively low host cell toxicity.[1][3]

Lamivudine_MOA cluster_cell Host Cell cluster_virus Viral Replication This compound This compound 3TC_MP This compound Monophosphate (3TC-MP) This compound->3TC_MP dCK 3TC_DP This compound Diphosphate (3TC-DP) 3TC_MP->3TC_DP CMK 3TC_TP This compound Triphosphate (3TC-TP, Active Form) 3TC_DP->3TC_TP NDK RT Reverse Transcriptase (RT) 3TC_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA RT Termination Chain Termination RT->Termination Incorporation of 3TC-TP dCK Deoxycytidine Kinase CMK Cytidylate Kinase NDK Nucleoside-diphosphate Kinase

Caption: Intracellular activation and mechanism of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in an anti-HIV or anti-HBV assay?

A1: The effective concentration of this compound can vary significantly depending on the cell line, viral strain, and assay conditions.[5] For initial experiments, a broad concentration range is recommended to determine the half-maximal effective concentration (EC50). A common starting point is a serial dilution from 100 µM down to the nanomolar or even picomolar range. Published EC50 values can provide a more targeted starting range (see Table 1).

Q2: How does the choice of cell line affect this compound's potency?

A2: Different cell lines can exhibit varying sensitivities to this compound.[6] This is often due to differences in cellular metabolism, such as the efficiency of intracellular phosphorylation of this compound to its active triphosphate form.[7] For instance, the relative potency of this compound has been shown to differ between primary cells like peripheral blood mononuclear cells (PBMCs) and transformed cell lines like MT-4.[5] It is crucial to establish baseline efficacy in the specific cell model being used.

Q3: What is the expected cytotoxicity of this compound?

A3: this compound generally exhibits low cytotoxicity in vitro, which is a cornerstone of its therapeutic success.[8] The half-maximal cytotoxic concentration (CC50) is typically high, often greater than 100 µM in many cell lines.[9] However, it is imperative to determine the CC50 in your specific cell system concurrently with the EC50 determination to calculate the therapeutic index (TI = CC50/EC50).

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in water and cell culture media, as well as organic solvents like DMSO and ethanol.[10][11] For a concentrated stock solution, dissolving in DMSO is common (e.g., at 20 mg/mL).[10] It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage.[10] When diluting into your final assay medium, ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%).

Q5: How long should the drug be incubated with the cells?

A5: The required incubation time can depend on the specific assay and the virus being studied. This compound has been shown to have long-lasting anti-HBV activity even with short-term exposure (e.g., 24-48 hours) due to the long intracellular half-life of its active triphosphate metabolite.[12][13] For standard antiviral assays, this compound is often present for the entire duration of the experiment (e.g., 3-9 days), depending on the viral replication cycle and the endpoint being measured.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in EC50 values between experiments. 1. Inconsistent cell density or health. 2. Variation in viral inoculum (MOI). 3. Instability of this compound in culture medium. 4. Pipetting errors during serial dilutions.1. Ensure consistent cell seeding density and monitor cell viability. Use cells in their logarithmic growth phase. 2. Standardize viral stocks and use a consistent multiplicity of infection (MOI). 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 4. Calibrate pipettes regularly and use fresh tips for each dilution step.
No antiviral effect observed, even at high concentrations. 1. Use of a this compound-resistant viral strain (e.g., containing M184V mutation). 2. Incorrect drug concentration or degraded stock solution. 3. The chosen assay endpoint is not sensitive to reverse transcriptase inhibition.1. Sequence the viral strain to check for resistance mutations.[14] If using a known resistant strain, significantly higher concentrations may be needed to see a modest effect.[8] 2. Verify the concentration and integrity of your this compound stock. Test a fresh batch of the compound. 3. Ensure your assay measures a product of reverse transcription (e.g., viral DNA levels, reporter gene expression driven by viral promoter).[2]
Observed cytotoxicity is higher than expected. 1. Contamination of the this compound stock. 2. High concentration of the solvent (e.g., DMSO). 3. The cell line is particularly sensitive to nucleoside analogs. 4. Synergistic toxicity with other components in the media.1. Use a new, certified source of this compound. 2. Include a "vehicle control" with the highest concentration of the solvent used in your experiment to assess its specific toxicity. 3. Perform a dose-response cytotoxicity assay with a wider range of lower concentrations. 4. Review media components and consider potential interactions.
Drug solubility issues in aqueous media. 1. Exceeding the solubility limit of this compound. 2. Precipitation upon dilution of a concentrated stock.1. While this compound has good aqueous solubility (approx. 70 mg/mL), ensure your working concentrations are well below this limit.[11] The solubility can be pH-dependent.[15] 2. When diluting a DMSO stock, add the stock solution to the aqueous medium slowly while vortexing to prevent precipitation.

Experimental Protocols

Protocol 1: Determination of EC50 and CC50

This protocol outlines a general method for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Appropriate host cells (e.g., MT-4, PBMCs, HepG2 2.2.15)

  • Viral stock (e.g., HIV-1, HBV)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Assay kits for cytotoxicity (e.g., MTT, LDH release)[16][17] and viral replication (e.g., p24 ELISA, qPCR for viral DNA)

Procedure:

  • Cell Seeding: Seed host cells in 96-well plates at a pre-determined optimal density and allow them to adhere or stabilize overnight.

  • Drug Dilution: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical starting point is a 10-point, 3-fold dilution series starting from 200 µM.

  • Treatment and Infection:

    • For EC50: Add the 2x this compound dilutions to the cells, followed immediately by the viral stock at a predetermined MOI.

    • For CC50: Add the 2x this compound dilutions to a parallel set of uninfected cells.

  • Controls: Include "cells only" (no virus, no drug), "virus control" (cells + virus, no drug), and "vehicle control" (cells + virus + highest concentration of solvent) wells.

  • Incubation: Incubate the plates for a duration appropriate for the virus and assay (e.g., 3-7 days).

  • Endpoint Measurement:

    • EC50 Plate: Measure the level of viral replication using a suitable method (e.g., p24 antigen levels for HIV, HBV DNA for Hepatitis B).

    • CC50 Plate: Assess cell viability using a cytotoxicity assay (e.g., MTT assay).

  • Data Analysis:

    • Normalize the data: For EC50, express results as a percentage of the virus control. For CC50, express results as a percentage of the cells-only control.

    • Plot the normalized data against the logarithm of the drug concentration and fit a dose-response curve (sigmoidal, 4PL) to determine the EC50 and CC50 values.

    • Calculate the Therapeutic Index (TI) as CC50 / EC50.

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well Plates Prepare_Drug 2. Prepare Serial Dilutions of this compound (2x) Plate_EC50 EC50 Plate: Add Drug + Virus Prepare_Drug->Plate_EC50 Plate_CC50 CC50 Plate: Add Drug (No Virus) Prepare_Drug->Plate_CC50 Incubate 4. Incubate (3-7 days) Plate_EC50->Incubate Plate_CC50->Incubate Measure_EC50 5a. Measure Viral Replication Incubate->Measure_EC50 Measure_CC50 5b. Measure Cell Viability Incubate->Measure_CC50 Calculate 6. Calculate EC50, CC50, and Therapeutic Index Measure_EC50->Calculate Measure_CC50->Calculate

Caption: Workflow for determining EC50 and CC50 of this compound.

Data Summary

Table 1: Reported In Vitro Activity of this compound
VirusCell Line/SystemParameterReported Value (µM)Reference
HIV-1 (LAV)PBMCsEC500.0018 - 0.21[18]
HIV-1MT-4 CellsIC500.1[18]
HIV-1Human LymphocytesIC500.0025 - 0.09[10]
HBVHepG2 2.2.15EC500.0016 (9-day exposure)[12]
HBVHepG2 2.2.15EC500.07 (24-hr exposure)[12]
HBV2.2.15 CellsIC500.31[2]
Wild-Type HBVHepG2 CellsIC500.006[19]
This compound-Resistant HBVHepG2 CellsIC50> 100[19]
BK PolyomavirusWI-38 CellsEC50> 100[9]
Cytotoxicity WI-38 Cells CC50 > 100 [9]

Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are often used interchangeably in antiviral assays. Values can vary based on specific experimental conditions.

References

  • Pacifici GM (2021) Clinical pharmacology of this compound administered alone, or co-administered with other antiviral drugs, in infants and children. J Drug Des Res 8(2): 1086. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60825, this compound. [Link]
  • Wikipedia. This compound. [Link]
  • Patsnap Synapse. What is the mechanism of this compound? [Link]
  • U.S. Food and Drug Administration. EPIVIR (this compound) tablets and oral solution. [Link]
  • Quan Y, et al. (2002). This compound Can Exert a Modest Antiviral Effect against Human Immunodeficiency Virus Type 1 Containing the M184V Mutation. Journal of Virology, 76(21), 10957-10963. [Link]
  • de Paula E, et al. (2022). Exploring the Anticancer Potential of this compound-Loaded Polymeric Nanoparticles: In Vitro Cytotoxicity, Tissue Deposition, Biochemical Impact In Vivo, and Molecular Simulations Analysis. Molecular Pharmaceutics, 19(6), 1965-1979. [Link]
  • Otto MJ, et al. (2002). Relative anti-HIV-1 efficacy of this compound and emtricitabine in vitro is dependent on cell type. Antiviral Therapy, 7(4), 257-262. [Link]
  • Stanford University HIV Drug Resistance D
  • Van Houtte M, et al. (2000). This compound, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture.
  • He JT, et al. (2001). [Anti-hepatitis B virus effects of this compound and other five drugs in vitro]. Zhonghua Gan Zang Bing Za Zhi, 9(4), 227-229. [Link]
  • Brunelle MN, et al. (2005). In vitro susceptibility of this compound-resistant hepatitis B virus to adefovir and tenofovir. Antiviral Therapy, 10(4), 481-488. [Link]
  • Oliver MH, et al. (2005). Interference of cell cycle progression by zidovudine and this compound in NIH 3T3 cells. Carcinogenesis, 26(4), 747-755. [Link]
  • Quercia R, et al. (2017). Twenty-Five Years of this compound: Current and Future Use for the Treatment of HIV-1 Infection. Journal of Acquired Immune Deficiency Syndromes, 76(2), 125-138. [Link]
  • Kakimi K, et al. (2002). Recovery of Functional Cytotoxic T Lymphocytes During this compound Therapy by Acquiring Multi-Specificity. Journal of Immunology, 169(10), 5943-5950. [Link]
  • de Armas H, et al. (2011). This compound salts with improved solubilities. Journal of Pharmaceutical Sciences, 100(6), 2249-2257. [Link]
  • Shaw T, et al. (2003). Generation of stable cell lines expressing this compound-resistant hepatitis B virus for antiviral-compound screening. Antimicrobial Agents and Chemotherapy, 47(6), 1936-1942. [Link]
  • ResearchGate. Solubility data of this compound, zidovudine and stavudine in various pH media. [Link]
  • Tassopoulos NC, et al. (2001). Factors influencing outcome of this compound in anti-HBe-positive chronic hepatitis B. Hepato-gastroenterology, 48(40), 1047-1051. [Link]
  • Hoggard PG, et al. (2001). The intracellular activation of this compound (3TC) and determination of 2'-deoxycytidine-5'-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells. British Journal of Clinical Pharmacology, 52(5), 539-546. [Link]
  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]
  • Yuen GJ, et al. (2004). Equivalent Steady-State Pharmacokinetics of this compound in Plasma and this compound Triphosphate within Cells following Administration of this compound at 300 Milligrams Once Daily and 150 Milligrams Twice Daily. Antimicrobial Agents and Chemotherapy, 48(1), 176-182. [Link]
  • ResearchGate. Do different cell lines have an effect of IC50 of an antiviral drug (e.g Aciclovir)? Also do virus strain have an effect upon IC50?. [Link]
  • JoVE.
  • ResearchGate.
  • ResearchGate. Antiviral Activity of this compound in Salvage Therapy for Multidrug‐Resistant HIV‐1 Infection. [Link]
  • VistaLab Technologies. 8 Ways to Optimize Cell Cultures. [Link]
  • Wang Y, et al. (2014). Effects of this compound on cell proliferation of liver cancer and expressions of HBsAg, HBeAg, and MMP-9 in patients. Medical Science Monitor, 20, 2213-2217. [Link]

Sources

Technical Support Center: Managing Lamivudine Cytotoxicity in Long-term Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the cytotoxic effects of Lamivudine (3TC) in long-term cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their in vitro models and encountering challenges related to cell health and experimental variability over extended periods.

As a nucleoside reverse transcriptase inhibitor (NRTI), this compound is a cornerstone of antiretroviral therapy. Its mechanism relies on the inhibition of viral reverse transcriptase. However, its structural similarity to natural nucleosides means it can also be recognized, albeit poorly, by the human mitochondrial DNA polymerase gamma (Pol-γ). This off-target interaction is the primary driver of its potential cytotoxicity in long-term culture, leading to mitochondrial dysfunction, a phenomenon that can confound experimental results.

This guide provides field-proven insights and validated protocols to help you anticipate, diagnose, and mitigate this compound-induced cytotoxicity, ensuring the integrity and reproducibility of your research.

Part 1: Troubleshooting Guide: Diagnosing & Mitigating Cytotoxicity

Researchers often observe a gradual decline in cell health or unexpected changes in cellular metabolism during long-term exposure to this compound. This section provides a systematic approach to troubleshooting these issues.

Issue 1: Progressive Decrease in Cell Viability and Proliferation

You notice that over several days or weeks, the proliferation rate of your cell culture slows down, and cell viability, as measured by assays like Trypan Blue exclusion, begins to drop.

The first step is to systematically characterize the cytotoxic effect in your specific cell model.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., starting from a high concentration like 500 µM down to 0.5 µM). Replace the culture medium with the medium containing the different this compound concentrations. Include a "vehicle-only" control group.

  • Incubation: Incubate the plates for various time points (e.g., 24h, 48h, 72h, 7 days, 14 days). For long-term studies, you will need to perform media changes with freshly prepared this compound every 2-3 days.

  • MTT Addition: At each time point, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) at each time point.

A common cause of delayed cytotoxicity with NRTIs is mitochondrial dysfunction. This occurs because the inhibition of Pol-γ leads to the depletion of mitochondrial DNA (mtDNA), impairing the synthesis of essential protein subunits for the electron transport chain (ETC).

Workflow for Diagnosing this compound-Induced Cytotoxicity

G A Observation: Progressive decline in cell viability/proliferation B Action: Perform Dose-Response & Time-Course Viability Assay (e.g., MTT) A->B C Result: IC50 decreases with longer incubation times? B->C D Hypothesis: Delayed cytotoxicity suggests mitochondrial involvement C->D  Yes F No Significant Time-Dependence C->F  No E Action: Assess Mitochondrial Function D->E H Measure mtDNA content (qPCR) E->H I Assess mitochondrial respiration (Seahorse) E->I J Measure oxidative stress (ROS assay) E->J G Consider other mechanisms: - Direct apoptosis - Cell cycle arrest F->G K Mitigation Strategy H->K I->K J->K

Caption: Troubleshooting workflow for diagnosing cytotoxicity.

Experimental Protocol: Quantifying Mitochondrial DNA (mtDNA) Content

  • DNA Extraction: Extract total DNA from cells treated with this compound and control cells for a prolonged period (e.g., 7-21 days).

  • qPCR: Perform quantitative PCR using two sets of primers: one targeting a mitochondrial gene (e.g., MT-CO2) and one targeting a nuclear gene (e.g., B2M).

  • Analysis: Calculate the relative mtDNA content by comparing the Ct values of the mitochondrial gene to the nuclear gene (ΔCt method). A significant increase in the ΔCt value in treated cells indicates mtDNA depletion.

If mitochondrial toxicity is confirmed, the following strategies can be employed.

  • Concentration Optimization: Based on your dose-response data, select the lowest possible concentration of this compound that still achieves your desired experimental effect (e.g., viral inhibition).

  • Uridine Supplementation: Mitochondrial dysfunction caused by NRTIs can often be rescued by supplementing the culture medium with uridine. Uridine bypasses the de novo pyrimidine synthesis pathway, which can be impaired by mitochondrial dysfunction, thereby supporting cell survival.

    • Recommended Concentration: Start with 50-100 µM uridine added to the culture medium.

  • Antioxidant Co-treatment: A consequence of ETC dysfunction is the increased production of reactive oxygen species (ROS). Co-treatment with an antioxidant like N-acetylcysteine (NAC) can alleviate this oxidative stress.

    • Recommended Concentration: Start with 1-5 mM NAC.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a "safe" starting concentration for this compound in a long-term experiment?

A "safe" concentration is highly cell-type dependent. For sensitive cell lines like hepatocytes or neuronal cells, it is advisable to start with low micromolar concentrations (1-10 µM). For more robust cell lines, concentrations up to 50 µM may be tolerated. It is imperative to perform a long-term dose-response curve (as described in Part 1) to determine the sub-toxic concentration range for your specific cell model.

Table 1: Reported this compound IC50 Values in Different Cell Lines

Cell LineIncubation TimeIC50 (µM)Key ObservationSource
HepG214 days> 100Low cytotoxicity observed.
Human Myoblasts10 days~50Showed evidence of mtDNA depletion.
CEM (T-lymphoblastoid)5 days> 200High tolerance.
Primary Human Hepatocytes12 days~30Associated with mitochondrial toxicity.

Note: These values are approximate and should be used as a guideline. Always determine the IC50 empirically in your own system.

Q2: My cells look morphologically stressed (e.g., enlarged, vacuolated) but viability assays show minimal cell death. What could be happening?

This is a classic sign of sub-lethal metabolic stress, often linked to mitochondrial dysfunction. The cells are alive but metabolically compromised. This can lead to:

  • Senescence: Cells may enter a state of irreversible growth arrest.

  • Altered Metabolism: A shift towards glycolysis (Warburg-like effect) to compensate for poor mitochondrial respiration.

  • Oxidative Stress: Increased production of ROS.

It is critical to use more sensitive assays that measure cellular function, not just viability. We recommend performing a Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to directly assess mitochondrial respiration and glycolysis.

Mechanism of this compound-Induced Mitochondrial Toxicity

G cluster_mito Mitochondrion polg Polymerase Gamma (Pol-γ) mtdna mtDNA polg->mtdna Replicates etc Electron Transport Chain (ETC) Subunits mtdna->etc Encodes resp Impaired Respiration etc->resp ros Increased ROS resp->ros atp Decreased ATP Production resp->atp cyto Cytotoxicity & Cellular Stress ros->cyto lam This compound lam->polg Inhibits atp->cyto

Caption: Off-target inhibition of Pol-γ by this compound.

Q3: Can I adapt my cells to grow in higher concentrations of this compound?

While some cell lines can be adapted to tolerate higher drug concentrations over time, this is generally not recommended for mechanistic studies. The adaptation process can select for a population of cells with altered metabolic profiles or resistance mechanisms, which may no longer be representative of the original cell line and could confound your experimental results. If high concentrations are necessary, it is better to use mitigation strategies like uridine supplementation from the outset.

Q4: Does the choice of cell culture medium affect this compound cytotoxicity?

Yes, significantly. Cells grown in glucose-rich medium (like standard DMEM) can temporarily compensate for mitochondrial dysfunction by upregulating glycolysis. However, this masks the underlying mitochondrial toxicity. To unmask this toxicity and get a clearer picture of this compound's effect on mitochondria, you can culture the cells in a medium where glucose is replaced with galactose. In this "galactose medium," cells are forced to rely on oxidative phosphorylation for energy, making them much more sensitive to mitochondrial toxins.

References

  • Brinkman, K., & Smeitink, J. A. (1999). Mitochondrial toxicity of nucleoside analogue reverse transcriptase inhibitors. Mitochondrion, 1(3), 229-243. [Link]
  • Lewis, W., & Dalakas, M. C. (1995). Mitochondrial toxicity of antiviral drugs.
  • Vakde, M. A., & Eltrombopag, A. (2018). Uridine supplementation, a potential treatment for mitochondrial toxicity. Journal of Applied Toxicology, 38(11), 1357-1369. [Link]
  • Pan-Zhou, X. R., Cui, L., Zhou, X. J., Sommadossi, J. P., & Darley-Usmar, V. M. (2000). Differential effects of antiretroviral nucleoside analogs on mitochondrial function in HepG2 cells. Antimicrobial Agents and Chemotherapy, 44(3), 496-503. [Link]
  • Benbrik, E., Chariot, P., Bonavaud, S., Ammi-Saïd, M., Frisdal, E., Gherardi, R. K., & Barlovatz-Meimon, G. (1997). Cellular and mitochondrial toxicity of zidovudine (AZT), didanosine (ddI) and zalcitabine (ddC) on cultured human muscle cells. Journal of the Neurological Sciences, 149(1), 19-25. [Link]
  • Johnson, A. A., Ray, A. S., Hanes, J., Cihlar, T., & Anderson, P. L. (2001). Toxicity of antiviral nucleoside analogs and the human mitochondrial DNA polymerase. Journal of Biological Chemistry, 276(44), 40847-40857. [Link]
  • Hofmann, M. J., & Setzer, R. W. (2015). A systems biology approach for estimating the human dose at which mitochondrial toxicity may occur. Toxicology and Applied Pharmacology, 289(2), 249-261. [Link]
  • Marroquin, L. D., Hynes, J., Dykens, J. A., Jamieson, J. D., & Will, Y. (2007). Circumventing the Crabtree effect: replacing media glucose with galactose increases susceptibility of HepG2 cells to mitochondrial toxicants. Toxicological Sciences, 97(2), 539-547. [Link]

Technical Support Center: Impact of Serum Proteins on Lamivudine In Vitro Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for investigating the in vitro antiviral activity of lamivudine. As a Senior Application Scientist, I've designed this guide to address a critical, yet often overlooked, experimental variable: the interaction between this compound and serum proteins in your cell culture medium. This interaction can significantly alter the apparent potency of the drug, leading to data that may not accurately reflect its intrinsic activity. This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the scientific rationale behind our recommendations to ensure your experiments are robust, reproducible, and accurately interpreted.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My calculated EC50 for this compound is significantly higher than published values. Could serum in my culture medium be the cause?

Short Answer: Yes, this is a very likely cause. While this compound has low plasma protein binding in humans, the presence of serum (like Fetal Bovine Serum, FBS) in your in vitro assay can still lead to an apparent decrease in potency (i.e., a higher EC50 value).

Detailed Explanation:

The core principle at play is the "free drug hypothesis," which posits that only the unbound (free) fraction of a drug is available to diffuse across cell membranes and interact with its intracellular target.[1][2] this compound must enter the cell to be phosphorylated into its active triphosphate form (3TC-TP), which then competitively inhibits the viral reverse transcriptase.[3][4][]

Serum proteins, primarily albumin, can bind to drugs, creating a bound-unbound equilibrium in your culture medium. This binding effectively sequesters a portion of the this compound, reducing the concentration of free drug available to act on the virus-infected cells. Consequently, you need to add a higher total concentration of this compound to the medium to achieve the same effective free concentration that produces 50% inhibition, resulting in an artificially inflated EC50 value.

  • This compound's Binding Profile: this compound is characterized by low binding to plasma proteins, typically less than 36%.[6][7][8] While this is low compared to many other drugs, it is not negligible. In a standard culture medium containing 10% FBS, even this level of binding can be sufficient to cause a noticeable shift in the EC50.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end Caption: Drug availability workflow in vitro.

FAQ 2: How can I experimentally confirm and quantify the effect of serum on my this compound EC50 value?

Short Answer: The most direct method is to perform a "serum shift" assay. This involves running your standard this compound antiviral assay in parallel with varying concentrations of serum in the culture medium.

Detailed Explanation and Protocol:

This experiment will demonstrate the relationship between serum concentration and the apparent potency of this compound. A systematic increase in the EC50 value as the serum percentage increases is a clear indicator of protein binding interference.

Experimental Protocol: EC50 Shift Assay

  • Cell Seeding: Seed your target cells (e.g., MT-4, PBMCs, HepG2) in 96-well plates at a density optimized for your specific antiviral assay.[9][10] Allow cells to adhere or stabilize overnight.

  • Prepare Media with Varying Serum: Prepare batches of your cell culture medium containing different percentages of FBS (or human serum, if more relevant). A typical range would be:

    • 0.5% or 1% FBS (low-serum baseline)

    • 2% FBS

    • 5% FBS

    • 10% FBS (standard condition)

    • 20% FBS

    • Note: Many cell lines require a small amount of serum for viability, so a completely serum-free condition may not be feasible.[1]

  • Prepare this compound Dilutions: For each serum concentration, prepare a separate serial dilution series of this compound. It is critical to dilute the drug directly into the corresponding medium (e.g., this compound for the 10% FBS arm is diluted in 10% FBS medium) to ensure the protein concentration is constant across all drug dilutions in that arm.

  • Infection and Treatment:

    • Remove the seeding medium from the cells.

    • Infect the cells with your virus stock (e.g., HIV-1, HBV) at a pre-determined multiplicity of infection (MOI).[11]

    • Immediately after infection, add the prepared this compound serial dilutions (in their respective serum-containing media) to the appropriate wells. Include "no drug" (virus only) and "no virus" (cells only) controls for each serum condition.

  • Incubation: Incubate the plates for the standard duration of your assay (e.g., 3-7 days).

  • Assay Readout: Quantify the extent of viral replication using your established endpoint (e.g., p24 antigen ELISA, reverse transcriptase activity assay, CPE reduction, or reporter gene expression).

  • Data Analysis:

    • For each serum concentration, normalize the data (0% inhibition for virus control, 100% inhibition for cell control).

    • Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the EC50 value for each serum condition.[11]

    • Plot the EC50 values against the serum concentration.

Expected Data Outcome:

% FBS in MediumObserved this compound EC50 (µM)Fold Shift (vs. 1% FBS)
1%0.051.0
2%0.071.4
5%0.112.2
10%0.183.6
20%0.326.4
(Note: Data are illustrative and will vary based on cell type, virus, and serum lot.)
FAQ 3: I've confirmed a serum shift. How do I design my future experiments to get a more accurate measure of this compound's intrinsic potency?

Short Answer: You have three main strategies: standardize your assay to a low serum concentration, use mathematical correction factors, or employ specialized protein-free or low-protein media if your cells can tolerate them.

Detailed Explanation of Strategies:

  • Strategy 1: Standardize to Low Serum (Recommended Practical Approach)

    • Rationale: The simplest and most robust method is to determine the lowest possible serum concentration that maintains excellent cell health and viral replication for the duration of your assay (often 1-2% FBS is sufficient).

    • Action: Run all future comparative antiviral assays under this standardized low-serum condition. This minimizes the variability from protein binding, making your results more consistent and comparable to other compounds tested under the same conditions. While not a true "unbound" EC50, it provides a much more accurate relative potency.

  • Strategy 2: Mathematical Correction to Estimate Unbound EC50

    • Rationale: For drug development, it's often desirable to estimate the unbound EC50, as this value can be more directly compared to unbound drug concentrations measured in vivo.[1][12] A simplified method involves calculating a correction factor from your serum shift assay data.[13]

    • Action: Based on the data from the protocol in FAQ 2, you can use established equations to extrapolate to a theoretical 0% serum condition or to calculate the free fraction at a given protein concentration.[13][14] This is a more advanced approach and requires a solid understanding of the underlying assumptions.

  • Strategy 3: Use Alternative Media

    • Rationale: If your cell line is adaptable, using serum-free media or media supplemented with defined, purified proteins (like recombinant human albumin) can eliminate the confounding variables introduced by the complex mixture of proteins in FBS.

    • Action: This requires significant upfront optimization to adapt your cells and validate that their susceptibility to viral infection has not changed. This is often impractical for high-throughput screening but can be valuable for detailed mechanistic studies.

dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end Caption: Troubleshooting flowchart for high EC50 values.

References

  • U.S. National Library of Medicine. (n.d.). This compound. StatPearls - NCBI Bookshelf.
  • Wikipedia. (2024, November 25). This compound.
  • Patsnap. (2024, July 17). What is the mechanism of this compound?. Patsnap Synapse.
  • Let's talk about Pharmacology. (2024, June 20). Pharmacology of this compound (Epivir-HBV); uses, Mechanism of action, Route of elimination, Metabolism [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Pacifici, G. M. (2021). Clinical pharmacology of this compound administered alone, or co-administered with other antiviral drugs, in infants and children. J Drug Des Res, 8(2), 1086.
  • Meijer, D. K., van der Bilt, E., & van Berkel, T. J. (1997). The in vitro anti-HIV efficacy of negatively charged human serum albumin is antagonized by heparin. AIDS Research and Human Retroviruses, 13(8), 677–685.
  • Bicker, J., et al. (2020). Toward Consensus on Correct Interpretation of Protein Binding in Plasma and Other Biological Matrices for COVID-19 Therapeutic Development.
  • Yao, X. J., Wainberg, M. A., Richard, M., & Pollak, M. (1991). The ability of suramin to block CD4-gp120 binding is reversed in the presence of albumin. Antimicrobial Agents and Chemotherapy, 35(12), 2636–2639.
  • Aszalos, A. A., & de Clercq, E. (1995). Novel, negatively charged, human serum albumins display potent and selective in vitro anti-human immunodeficiency virus type 1 activity. Molecular Pharmacology, 47(2), 380–388.
  • Uchida, N., et al. (1992). Maleylated human serum albumin inhibits HIV-1 infection in vitro. Biochimica et Biophysica Acta (BBA) - General Subjects, 1180(2), 180-186.
  • Beke, G., et al. (2021). In vitro interaction of potential antiviral TMPRSS2 inhibitors with human serum albumin and cytochrome P 450 isoenzymes. International Journal of Molecular Sciences, 22(24), 13426.
  • Heringa, M. B., et al. (2023). Deriving Protein Binding-Corrected Chemical Concentrations for In Vitro Testing.
  • Heringa, M. B., et al. (2023). Deriving protein binding-corrected chemical concentrations for in vitro testing.
  • Copeland, R. A. (2004). A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays. Bioorganic & Medicinal Chemistry Letters, 14(9), 2309-2312.
  • Jang, M. G. (2021, January 28). How would you assess protein binding adjusted EC50 for a drug that has a binding rate of over 95%?. ResearchGate.
  • Indonesian National Agency of Drug and Food Control. (n.d.). This compound.
  • Flint, M., et al. (2018). Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs. PLOS ONE, 13(3), e0194880.
  • Johnson, M. A., & Moore, K. H. (1997). Clinical pharmacokinetics of this compound. Clinical Pharmacokinetics, 32(6), 447–453.
  • U.S. Food and Drug Administration. (n.d.). This compound Tablets Prescribing Information.
  • Zhang, L., et al. (2021). Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations.
  • U.S. Food and Drug Administration. (n.d.). EPIVIR (this compound) Label.
  • Villeneuve, J. P., et al. (2003). In vitro susceptibility of this compound-resistant hepatitis B virus to adefovir and tenofovir. Journal of Clinical Virology, 28(2), 179-185.
  • Chen, C. C., et al. (2014). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. Journal of Virological Methods, 207, 141-147.
  • Drugs.com. (2025, May 10). This compound Monograph for Professionals.

Sources

Strategies to prevent Lamivudine degradation in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Lamivudine. This document is designed for researchers, scientists, and drug development professionals who are working with this compound in solution. Our goal is to provide you with field-proven insights and actionable protocols to prevent degradation and ensure the integrity of your experiments. We will explore the causality behind experimental choices, offering a self-validating framework for your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the handling and analysis of this compound solutions.

Q1: I'm seeing unexpected peaks in my this compound HPLC chromatogram. What could be the cause?

This is a classic sign of degradation. This compound is susceptible to degradation under specific conditions, leading to the formation of new chemical entities that appear as distinct peaks in your analysis. The primary culprits are hydrolysis (acidic or alkaline) and oxidation.[1] A forced degradation study showed that under extensive stress, this compound degraded 18% in acidic conditions, 32% in alkaline conditions, and 100% under oxidative conditions, confirming these pathways as the most significant.[2] To identify the cause, you must systematically investigate the pH, presence of oxidizing agents, and storage conditions of your solution.

Q2: What is the optimal pH for preparing and storing a this compound solution to ensure its stability?

The stability of this compound is highly pH-dependent. The molecule shows significant instability in both acidic and alkaline environments but is relatively stable under neutral conditions.[1] However, for optimal stability in a liquid formulation or analytical mobile phase, a slightly acidic pH is recommended. A stability-indicating HPLC method, for instance, often uses a mobile phase buffered to a pH of around 4.0 to 4.5.[2][3][4]

Causality: The oxathiolane ring and the pyrimidinone structure in this compound are susceptible to acid and base-catalyzed hydrolysis. Maintaining a pH between 4 and 5 minimizes the rates of these reactions. In strongly acidic or basic solutions, the molecule readily degrades into multiple products.[1][5]

Q3: My experiment involves reagents that could be oxidative. How can I protect my this compound solution?

This compound is extremely sensitive to oxidation.[1][2] If your experimental matrix contains potential oxidizing agents (e.g., peroxides, dissolved oxygen, metal ions), you must take preventative measures.

Recommended Actions:

  • Use High-Purity Solvents: Always prepare solutions using HPLC-grade or purified water and solvents, which have lower levels of peroxide and metal ion contaminants.

  • De-gas Solvents: Before use, thoroughly de-gas all solvents and solutions by sparging with an inert gas like nitrogen or argon, or by using sonication. This removes dissolved oxygen.

  • Consider Antioxidants: In formulation development, the inclusion of antioxidants may be necessary. However, for analytical purposes, this can interfere with your assay. The preferred strategy is the rigorous exclusion of oxygen.

  • Avoid Metal Contamination: Use high-quality glassware and avoid contact with reactive metal surfaces that can catalyze oxidation.

Q4: How sensitive is this compound to temperature and light during storage and handling?

Compared to its sensitivity to pH and oxidation, this compound is quite robust against thermal and photolytic stress.[1] Studies have shown no significant degradation when the solid drug is exposed to dry heat (e.g., 105°C for 48 hours or 90°C for 21 days) or when solutions are exposed to significant light levels (1.2 million lux hours).[3][6]

Practical Insight: While this compound is not classified as highly thermolabile or photosensitive, standard laboratory best practices should always be followed. For long-term storage of stock solutions, refrigeration (2-8°C) and protection from light (using amber vials or storing in the dark) are recommended to minimize any potential for slow, long-term degradation and to prevent the growth of microorganisms.

Q5: I am developing a formulation. Are there any common excipients known to be incompatible with this compound?

Multiple compatibility studies have been performed using techniques like Differential Scanning Calorimetry (DSC), Isothermal Stress Testing (IST), and Fourier Transform Infrared (FT-IR) spectroscopy. These studies show that this compound is compatible with a wide range of common pharmaceutical excipients.

Compatible Excipients Include:

  • Spray-dried lactose[7]

  • Polyvinylpyrrolidone (PVP K-30)[7][8]

  • Magnesium stearate[7][8]

  • Talc[7][8]

  • Microcrystalline cellulose[9]

These excipients have shown no significant chemical interaction with this compound, indicating they are unlikely to be a source of degradation in a well-formulated product.[7][8]

Troubleshooting Guide: At-a-Glance
SymptomPotential CauseRecommended Action & Rationale
Loss of parent drug peak area over a short time 1. Incorrect pH: Solution is too acidic or alkaline.Verify solution pH. Adjust to a range of 4.0-5.0 using a suitable buffer (e.g., phosphate or acetate) to minimize hydrolytic degradation.
2. Oxidative Degradation: Presence of dissolved oxygen or oxidizing contaminants.Prepare fresh solutions using de-gassed, high-purity solvents. Store under an inert atmosphere (e.g., nitrogen blanket).
Appearance of new peaks, especially at early retention times 1. Hydrolysis: Acid or base-catalyzed breakdown.Perform a forced degradation study (see Protocol 3) to match the degradation profile. Confirm if the unknown peak corresponds to an acid or base degradant.
2. Oxidation: Reaction with an oxidizing species.Compare the chromatogram to a sample intentionally stressed with hydrogen peroxide. A match confirms oxidation is the issue.
Poor reproducibility between experiments 1. Inconsistent Solution Prep: Variation in pH, solvent quality, or storage time.Standardize your solution preparation method (see Protocol 1). Ensure all solutions are prepared identically and used within a defined stability window.
2. Photodegradation (minor risk): Extended exposure to high-intensity UV light.Although this compound is relatively photostable, always store stock solutions in amber vials or protected from light as a best practice.[1]
Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing and resolving this compound stability issues.

G cluster_0 Troubleshooting Workflow start Unexpected Peak or Loss of Assay Detected check_ph Is solution pH between 4.0 and 7.0? start->check_ph check_oxidants Are oxidizing agents (O₂, peroxides, metal ions) excluded? check_ph->check_oxidants Yes adjust_ph ACTION: Buffer solution to pH 4.0-5.0 using phosphate or acetate. check_ph->adjust_ph No check_storage Was solution stored properly (protected from light, controlled temp)? check_oxidants->check_storage Yes prevent_oxidation ACTION: Use de-gassed solvents. Prepare fresh solution. check_oxidants->prevent_oxidation No improve_storage ACTION: Use amber vials. Store refrigerated (2-8°C). check_storage->improve_storage No end_node Problem Resolved: Re-analyze Sample check_storage->end_node Yes adjust_ph->end_node prevent_oxidation->end_node improve_storage->end_node

Caption: A decision tree for troubleshooting this compound degradation.

Quantitative Data Summary

The following table summarizes results from forced degradation studies, highlighting this compound's vulnerabilities.

Stress ConditionParameters% DegradationSource
Acidic Hydrolysis 1M HCl, 100°C, 2 hours~18%[2]
Alkaline Hydrolysis 1M NaOH, 100°C, 2 hours~32%[2]
Alkaline Hydrolysis 0.01M NaOH, 70°CFollows second-order kinetics, very slow (t₉₀ = 21.6 years)[3]
Oxidation 3% H₂O₂, RT, 30 minsSignificant Degradation[6]
Oxidation H₂O₂, heated~100%[2]
Thermal Stress 105°C, 48 hoursNo significant degradation[6]
Photolytic Stress UV/Visible Light (ICH Q1B)No significant degradation[1][3]
Neutral Hydrolysis Water, 80°C, 72 hoursNo significant degradation[4]
Key Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a standard stock solution intended for analytical use, with stability as the primary consideration.

  • Solvent Preparation: Use HPLC-grade water or a suitable buffer (e.g., 50 mM potassium dihydrogen phosphate). Adjust the pH of the water or buffer to 4.0 using dilute phosphoric acid.[2] Filter the solvent through a 0.45 µm membrane filter and de-gas for 15 minutes using sonication or by sparging with nitrogen.

  • Weighing: Accurately weigh 25 mg of this compound reference standard into a 25 mL amber volumetric flask. Using amber glassware is a best practice to eliminate light as a variable.

  • Dissolution: Add approximately 15 mL of the prepared pH 4.0 solvent to the flask. Gently swirl or sonicate for 2-3 minutes until the solid is completely dissolved.

  • Dilution to Volume: Allow the solution to return to room temperature. Dilute to the 25 mL mark with the pH 4.0 solvent. Cap and invert the flask 15-20 times to ensure homogeneity.

  • Storage: Store the resulting 1 mg/mL stock solution at 2-8°C. This solution should be stable for several days, but for quantitative applications, it is recommended to prepare fresh solutions every 48 hours.[10]

Protocol 2: Validated Stability-Indicating RP-HPLC Method

This method is capable of separating this compound from its primary degradation products formed under stress conditions.[2][3]

  • Instrumentation: HPLC system with UV or DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS or equivalent).[2]

  • Mobile Phase: Prepare a mixture of 50 mM phosphate buffer (pH 4.0, adjusted with phosphoric acid) and acetonitrile in a 90:10 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 280 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

  • System Suitability Check:

    • Inject a standard solution (e.g., 50 µg/mL) six times.

    • Acceptance Criteria: The relative standard deviation (RSD) for peak area should be < 2.0%. The tailing factor for the this compound peak should be < 1.5.

  • Analysis: Prepare dilutions of your test samples in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Caption: General workflow for HPLC analysis of this compound.

Protocol 3: Performing a Confirmatory Forced Degradation Study

This study is essential for positively identifying the cause of degradation by mimicking environmental stresses.

  • Prepare Stock Solution: Prepare a 1 mg/mL this compound solution in purified water as described in Protocol 1 (but without pH adjustment).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 7.5 mL of 1M HCl. Heat in a water bath at 80-100°C for 2 hours.[2] Cool, neutralize with 1M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 7.5 mL of 1M NaOH. Heat in a water bath at 80-100°C for 2 hours.[2] Cool, neutralize with 1M HCl, and dilute to ~100 µg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for 30 minutes.[6][11] Dilute to ~100 µg/mL with mobile phase.

  • Control Sample: Dilute the original, unstressed stock solution to ~100 µg/mL with mobile phase.

  • Analysis: Analyze all samples using the HPLC method from Protocol 2. Compare the chromatograms from your degraded experimental sample to these forced degradation samples. A matching retention time for a degradant peak confirms the degradation pathway.

References
  • Evaluation of Compatibility of this compound with Tablet excipients and a novel synthesized polymer. (n.d.). Asian Journal of Chemistry.
  • Stability-Indicating HPLC-DAD Determination of this compound in Pharmaceutical Preparations and Biological Fluids. (2021). Scholars.Direct.
  • Bedse, G., Kumar, V., & Singh, S. (2009). Study of forced decomposition behavior of this compound using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis, 49(1), 55-63. [Link]
  • Evaluation of compatibility of tablet excipients and novel synthesized polymer with this compound. (2011). AKJournals. [Link]
  • Thangadurai, S. A., & Kamalakannan, D. (2022). Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation this compound and Dolutegravir in Combined Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. [Link]
  • Lamichhane, S., Das, B., Adhikari, R. P., & Jeyaprakash, M. R. (2021). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists. [Link]
  • Stability Indicating Method Development and Validation of this compound, Zidovudine and Nevirapine by Using HPLC. (n.d.). Der Pharma Chemica. [Link]
  • de Souza, D. E. R., Gomes, N. K. M., & Pianetti, G. A. (2021). Rapid stability-indicating UHPLC method for determination of this compound and tenofovir disoproxil fumarate in fixed-dose combination tablets. Drug Analytical Research, 5(2), 17-24. [Link]
  • Request PDF: Evaluation of compatibility of tablet excipients and novel synthesized polymer with this compound. (n.d.).
  • Stability Indicating RP-HPLC Method for Simultaneous Estimation of this compound, Stavudine and Nevirapine in Pure and Tablet form. (2018). Research Journal of Pharmacy and Technology. [Link]
  • Kumar, V., & Singh, S. (2017). Stability behavior of antiretroviral drugs and their combinations. 7: Comparative degradation pathways of this compound and emtricitabine and explanation to their differential degradation behavior by density functional theory. Journal of Pharmaceutical and Biomedical Analysis, 142, 155-161. [Link]
  • Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation this compound and Dolutegravir. (2022). AWS. [Link]
  • Development and validation of a stability indicating RP-HPLC method for simultaneous determination of this compound and Stavudine in combined dosage forms. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Technical Support Center: Enhancing Lamivudine Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with improving the oral bioavailability of Lamivudine in animal studies. This guide is designed for researchers, scientists, and drug development professionals actively working on this compound formulations. Here, we synthesize established methodologies with field-proven insights to empower you to troubleshoot common experimental hurdles and optimize your research outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when embarking on studies to enhance this compound's bioavailability.

Q1: Why is improving the oral bioavailability of this compound a research focus?

While this compound exhibits relatively good oral bioavailability (around 86% in humans), its short half-life of 2-6 hours necessitates frequent administration to maintain therapeutic concentrations.[1] This can lead to issues with patient compliance.[2] In the context of certain disease states and targeted delivery (e.g., to the brain for HIV treatment), enhancing its bioavailability and modifying its release profile can lead to more effective therapies.[3][4] Furthermore, in pediatric populations, taste-masking and ease of administration are significant considerations that can be addressed through advanced formulations which may also impact bioavailability.[5][6]

Q2: What are the primary challenges associated with the oral delivery of this compound?

The main challenges for oral drug delivery, which can also apply to this compound, include the acidic environment of the stomach, enzymatic degradation, and the mucus barrier that can impede drug absorption.[7][8][9] For this compound specifically, its hydrophilic nature can limit its passive diffusion across the intestinal epithelium.[10] Studies suggest that its absorption may also be influenced by efflux transporters, which actively pump the drug out of intestinal cells, thereby reducing its net absorption.[11][12]

Q3: What are the most promising formulation strategies to enhance this compound's bioavailability in animal models?

Several innovative formulation strategies are being explored to improve the oral bioavailability of poorly soluble or challenging drugs, and these can be applied to this compound.[13] These include:

  • Nanoparticle-based systems: This includes solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanosuspensions. These formulations can protect the drug from degradation, increase its surface area for dissolution, and facilitate its transport across the intestinal barrier.[3][14][15][16]

  • Mucoadhesive formulations: These systems are designed to adhere to the mucosal lining of the gastrointestinal tract, thereby increasing the residence time of the drug at the absorption site and promoting closer contact with the absorbing surface.[1][17][18]

  • Gastroretentive drug delivery systems: These are designed to remain in the stomach for an extended period, which can be beneficial for drugs that are absorbed in the upper part of the small intestine.[19]

  • Self-nanoemulsifying drug delivery systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a nanoemulsion in the aqueous environment of the GI tract, enhancing the solubilization and absorption of the drug.[20][21][22]

Q4: Which animal model is most commonly used for pharmacokinetic studies of this compound, and why?

Rats are the most frequently used animal model for preclinical pharmacokinetic studies of this compound.[23][24][25] This is due to their well-characterized physiology, ease of handling, cost-effectiveness, and the availability of established experimental protocols. The rat model allows for the evaluation of various pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which are crucial for assessing the bioavailability of different formulations.[24]

Troubleshooting Guides

This section provides in-depth guidance on specific issues you might encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low Oral Bioavailability Observed with a Novel Formulation

You have developed a novel this compound formulation, but the in vivo pharmacokinetic study in rats shows minimal improvement in bioavailability compared to the free drug.

Potential Causes:

  • Inadequate Drug Release: The formulation may not be releasing the drug at an optimal rate in the gastrointestinal tract.

  • Instability in the GI Environment: The formulation may be degrading in the acidic environment of the stomach or due to enzymatic activity.

  • Poor Permeation: The formulation may not be effectively enhancing the permeation of this compound across the intestinal epithelium.

  • Efflux Transporter Activity: The drug may be subject to significant efflux by transporters like P-glycoprotein, even when encapsulated.

Troubleshooting Workflow:

start Low Bioavailability Observed in_vitro_release Step 1: In Vitro Drug Release Study start->in_vitro_release stability_study Step 2: GI Stability Assessment in_vitro_release->stability_study If release is adequate reformulate Step 5: Reformulate Based on Findings in_vitro_release->reformulate If release is poor permeability_assay Step 3: In Situ/Ex Vivo Permeability Assay stability_study->permeability_assay If stable stability_study->reformulate If unstable efflux_inhibition Step 4: Co-administration with Efflux Inhibitor permeability_assay->efflux_inhibition If permeation is low permeability_assay->reformulate If permeation is adequate but bioavailability is still low efflux_inhibition->reformulate If bioavailability improves end Optimized Bioavailability reformulate->end

Caption: Troubleshooting workflow for low oral bioavailability.

Step-by-Step Solutions:

  • Conduct In Vitro Drug Release Studies:

    • Rationale: To ensure that the drug is being released from the carrier system.

    • Protocol: Perform release studies in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).[16] This will help determine if the formulation releases the drug in the appropriate GI compartments. For example, solid lipid nanoparticles of this compound have shown different release profiles in SGF versus SIF.[16]

  • Assess Formulation Stability in GI Fluids:

    • Rationale: To confirm that the formulation is not prematurely degrading.

    • Protocol: Incubate your formulation in SGF and SIF for relevant time periods and then analyze for drug integrity and formulation characteristics (e.g., particle size for nanoparticles).

  • Perform In Situ or Ex Vivo Permeability Studies:

    • Rationale: To directly assess the ability of the formulation to enhance drug transport across the intestinal wall.[26]

    • Protocol: Utilize a single-pass intestinal perfusion (SPIP) model in rats.[27][28] This technique provides a more physiologically relevant measure of permeability compared to in vitro models. Studies have shown that this compound has moderate permeability and its transport can be influenced by carrier-mediated processes.[12][26]

  • Investigate the Role of Efflux Transporters:

    • Rationale: To determine if efflux transporters are limiting the absorption of your formulated this compound.

    • Protocol: In your animal model, co-administer your this compound formulation with a known P-glycoprotein inhibitor (e.g., verapamil). A significant increase in bioavailability in the presence of the inhibitor would suggest that efflux is a major barrier.[11]

  • Reformulate Based on Findings:

    • If drug release is the issue, consider modifying the composition of your formulation (e.g., changing the polymer or lipid in nanoparticles).

    • If stability is a problem, you may need to incorporate protective coatings or use more robust materials.

    • If permeation is low, consider adding permeation enhancers to your formulation or using a delivery system known to facilitate transport, such as mucoadhesive polymers.[18][29]

Issue 2: High Variability in Pharmacokinetic Data

Potential Causes:

  • Inconsistent Dosing: Inaccurate or inconsistent administration of the formulation.

  • Physiological Variability: Differences in gastric emptying time, intestinal motility, and metabolic rates among animals.

  • Analytical Method Variability: Issues with the bioanalytical method used to quantify this compound in plasma samples.

Troubleshooting Workflow:

start High Data Variability dosing_technique Step 1: Review Dosing Technique start->dosing_technique animal_handling Step 2: Standardize Animal Handling dosing_technique->animal_handling If technique is consistent data_analysis Step 4: Refine Data Analysis dosing_technique->data_analysis If technique is inconsistent, repeat study analytical_validation Step 3: Validate Bioanalytical Method animal_handling->analytical_validation If handling is standardized animal_handling->data_analysis If handling is not standardized, repeat study analytical_validation->data_analysis If method is validated analytical_validation->data_analysis If method is not validated, re-validate end Reliable Pharmacokinetic Data data_analysis->end

Sources

Technical Support Center: Lamivudine Stability & Storage for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently seen promising experiments compromised by overlooked details in compound handling. Lamivudine (3TC), while a robust molecule, is not immune to degradation, especially once in solution. This guide moves beyond simple storage temperatures to explain the chemical principles governing its stability, empowering you to ensure the integrity of your results.

The core principle of our protocols is self-validation. By understanding the "why" behind each step—from solvent choice to pH control—you can proactively protect your experiments from artifacts introduced by compound degradation.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of this compound in a research setting.

Q1: How should I store my solid (powder) this compound?

The solid form of this compound is quite stable if stored correctly. According to United States Pharmacopeia (USP) and FDA guidelines, solid this compound should be preserved in well-closed, light-resistant containers at controlled room temperature, which is defined as 20°C to 25°C (68°F to 77°F).[1][2][3] It is also critical to protect it from moisture.[1] For official USP Reference Standards, more stringent storage in a freezer, protected from light, is required.[4]

Q2: What is the best solvent for preparing this compound stock solutions for in vitro studies?

Methanol and water are the most frequently used and validated solvents for preparing this compound stock solutions in a research context.[5][6][7][8] this compound is soluble in water at approximately 70 mg/mL.[9] For cell culture applications, initial dissolution in a small amount of methanol or DMSO followed by dilution in an aqueous buffer or culture medium is a common practice. Always verify the final solvent concentration for compatibility with your specific assay.

Q3: Can you provide a standard protocol for preparing a 1 mg/mL this compound stock solution?

Certainly. This protocol is based on common laboratory practices for creating a reliable stock solution.[5]

Experimental Protocol: Preparation of 1 mg/mL this compound Stock Solution

  • Weighing: Accurately weigh 10 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a 10 mL volumetric flask.

  • Solvent Addition: Add approximately 8 mL of HPLC-grade methanol (or sterile, purified water).

  • Mixing: Gently swirl or sonicate the flask for a few minutes to ensure complete dissolution of the solid.

  • Volume Adjustment: Once fully dissolved, bring the solution to the 10 mL mark with the same solvent.

  • Final Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Transfer the solution to a light-protected, tightly sealed vial (e.g., an amber glass vial) for storage.

Q4: How should I store my this compound stock solution, and for how long is it stable?

Solution stability is highly dependent on storage conditions.

  • Short-Term (up to 24 hours): Solutions can be kept at room temperature if necessary for immediate experimental use.[10]

  • Mid-Term (up to 45 days): For reliable stability, store aqueous or methanolic stock solutions at refrigerated temperatures (2°C to 8°C).[5][10]

  • Long-Term (months): While some data suggests stability for up to 6 months at 10°C in a methanol/water mixture[11], for maximum longevity (6+ months), it is best practice to aliquot the stock solution into single-use vials and store them in a freezer at -20°C or below. This prevents degradation from repeated freeze-thaw cycles.

Q5: What are the primary chemical factors that cause this compound to degrade in solution?

Forced degradation studies have identified three main vulnerabilities for this compound in solution.[7][12] Understanding these is key to preventing experimental failure.

  • pH (Hydrolysis): This is the most significant factor. This compound is stable in neutral aqueous solutions but degrades under both acidic and alkaline conditions through hydrolysis.[7][12] This process can cleave the molecule, rendering it inactive. Therefore, maintaining a neutral pH in your buffers and final solutions is critical.

  • Oxidation: The molecule shows extensive degradation when exposed to oxidative stress (e.g., hydrogen peroxide).[7][12] It is crucial to use high-purity solvents and avoid sources of oxidative agents in your experimental setup.

  • Light & Temperature: While studies show this compound is relatively stable to thermal stress and photolysis in solution[7][12], the USP recommends that the solid be stored in light-resistant containers.[2] It is good laboratory practice to extend this precaution to its solutions, especially during long-term storage, to minimize any potential for degradation.

Data Summary Table

The following table summarizes the key stability and storage parameters for this compound.

ParameterSolid (Powder) FormSolution Form (Aqueous/Methanolic)
Recommended Temp. 20°C to 25°C (68°F to 77°F)[1][2]Short-Term: Room Temp (<24h)[10]Mid-Term: 2°C to 8°C (<45 days)[5][10]Long-Term: ≤ -20°C
Light Exposure Protect from light; use light-resistant containers.[2][4]Best practice is to store in amber vials or protect from light.
Humidity/Moisture Store in well-closed containers to protect from moisture.[1]N/A (in solution)
pH Stability N/A (solid)Stable at neutral pH; susceptible to degradation in acidic and alkaline conditions.[7][12]
Oxidative Stability Stable.Degrades extensively in the presence of oxidizing agents.[7][12]
This compound Degradation Pathway Overview

The following diagram illustrates the primary environmental factors that can lead to the degradation of this compound once it is in solution. The central principle is that maintaining ideal conditions prevents the formation of these degradation products, ensuring the integrity of the active compound.

G cluster_0 Storage & Handling cluster_1 Stress Conditions cluster_2 Outcome Solid This compound (Solid) Solution This compound in Solution (Aqueous/Organic) Solid->Solution Dissolution Acid Acidic Conditions (Low pH) Solution->Acid Alkali Alkaline Conditions (High pH) Solution->Alkali Oxidation Oxidizing Agents (e.g., Peroxides) Solution->Oxidation Degradation Formation of Degradation Products Acid->Degradation Hydrolysis Alkali->Degradation Hydrolysis Oxidation->Degradation Oxidative Degradation

Caption: Key factors influencing this compound stability in solution.

Troubleshooting Guide

If your experiments involving this compound yield unexpected results, consult this guide to troubleshoot potential stability-related issues.

Observed ProblemPotential Stability-Related CauseRecommended Action & Rationale
Inconsistent or lower-than-expected biological activity in cell-based assays. The active this compound concentration may be lower than calculated due to degradation. This can be caused by: 1) An aged stock solution stored improperly (e.g., at room temperature). 2) The pH of the final culture medium being significantly acidic or alkaline.Action: Prepare a fresh stock solution from the solid powder. Aliquot new stock solutions into single-use vials and store them at ≤ -20°C to prevent degradation from both long-term storage and freeze-thaw cycles. Rationale: Using a freshly prepared solution eliminates the variable of stock solution integrity.
Appearance of unexpected peaks in an HPLC or LC-MS analysis. These peaks are likely degradation products.[12] Their presence indicates that the this compound solution was exposed to adverse conditions such as strong acid, base, or an oxidizing environment.Action: Review the entire solution preparation workflow. Ensure all buffers are at a neutral pH. Use high-purity, fresh solvents to avoid oxidative contaminants. Analyze a freshly prepared standard to confirm the identity of the main peak versus the degradation products. Rationale: A systematic review of your protocol will help identify the step where the degradation-inducing stressor was introduced.
Gradual decrease in concentration of an analytical standard over several weeks. The standard solution is slowly degrading due to suboptimal storage. This is often caused by prolonged storage at room temperature or 4°C, or by repeated exposure to light during use.Action: Implement a more rigorous storage protocol. Store primary stock standards at -20°C or below in amber, tightly sealed vials.[4][10] Prepare working standards more frequently from the primary stock. Rationale: Analytical standards require the highest level of stability. Freezer storage significantly slows chemical degradation, while light protection prevents photolytic degradation, ensuring the accuracy of your quantitation over time.
References
  • Development and validation of analytical method for the estimation of this compound in rabbit plasma - PMC - NIH.
  • Study of forced decomposition behavior of this compound using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • This compound - accessdata.fda.gov. U.S.
  • USP Monographs: this compound - USP29-NF24. U.S. Pharmacopeia.
  • General Chapters: USP Reference Standards - L - uspbpep.com. U.S. Pharmacopeia. [Link]
  • Stability Indicating Method Development and Validation of this compound, Zidovudine and Nevirapine by Using HPLC - Der Pharma Chemica. Der Pharma Chemica. [Link]
  • Degradation of the pharmaceuticals this compound and zidovudine using advanced oxidation processes - ResearchGate.
  • Development and Validation of Stability Indicating RP-HPLC Method for Estimation of this compound as Bulk Drug and in Pharmaceutica - IJPPR. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • This compound - USP-NF. U.S. Pharmacopeia. [Link]
  • Stability-Indicating HPLC-DAD Determination of this compound in Pharmaceutical Preparations and Biological Fluids - Scholars.Direct. Scholars.Direct. [Link]
  • EPIVIR (this compound) - accessdata.fda.gov. U.S.
  • Stability behavior of antiretroviral drugs and their combinations. 7: Comparative degradation pathways of this compound and emtricitabine and explanation to their differential degradation behavior by density functional theory - PubMed.
  • Equilibrium solubility versus intrinsic dissolution: characterization of this compound, stavudine and zidovudine for BCS classification - SciELO. Scientific Electronic Library Online. [Link]
  • HPLC Analysis of this compound in Pharmaceutical Formulations: Method Development and Valid
  • This compound Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx.
  • Formulation and evaluation of this compound ethosomes for the treatment of AIDS disease - Jetir.Org.
  • HEPTAVIR OS this compound Oral Solution 10 mg-ml Insert 300 x 560 mm.FH11. U.S.
  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF this compound BY RP-HPLC METHOD. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Stability Study of this compound | PPTX - Slideshare. Slideshare. [Link]

Sources

Technical Support Center: Lamivudine Resistance & NRTI Cross-Resistance

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for researchers investigating lamivudine (3TC) resistance and its complex interplay with other Nucleoside Reverse Transcriptase Inhibitors (NRTIs). This resource is designed to provide in-depth, field-proven insights and practical troubleshooting for scientists and drug development professionals. Here, we move beyond simple protocols to explain the causal biochemistry and virology that underpin experimental observations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding this compound resistance.

Q1: What is the primary mechanism of high-level resistance to this compound?

A1: The primary driver of high-level resistance to this compound is the M184V or, less commonly, the M184I mutation in the HIV-1 reverse transcriptase (RT) gene.[1][2][3] This single amino acid substitution from methionine (M) to valine (V) or isoleucine (I) at codon 184 occurs within the highly conserved YMDD motif of the RT enzyme's catalytic site.[4] The mutation confers resistance through a steric hindrance mechanism. The bulky side chain of valine or isoleucine physically clashes with the unnatural L-conformation of this compound's oxathiolane ring, severely reducing the efficiency of its incorporation into the growing viral DNA chain.[5] This results in a dramatic increase—up to 1,000-fold—in the 50% inhibitory concentration (IC50) required to suppress viral replication.[1]

Q2: Does the M184V mutation cause broad cross-resistance to all other NRTIs?

A2: No, and this is a critical point in experimental design. The M184V mutation does not result in broad cross-resistance to other NRTIs.[6] While it confers high-level resistance to the structurally similar emtricitabine (FTC), its effect on other NRTIs is more complex and can even lead to increased sensitivity (hypersusceptibility).[2][3] For instance, M184V is known to re-sensitize HIV-1 to zidovudine (AZT) and tenofovir (TDF).[1][7][8]

Q3: What is the biochemical basis for M184V-induced hypersensitivity to zidovudine (AZT) and tenofovir (TDF)?

A3: The mechanism is distinct from the steric hindrance that causes this compound resistance. Resistance to thymidine analogs like AZT is primarily mediated by an ATP-dependent excision reaction, where the RT enzyme removes the chain-terminating AZT-monophosphate (AZT-MP).[9][10] The M184V mutation alters the conformation of the RT's active site in a way that impairs this excision process.[4][9][11] By reducing the RT's ability to proofread and remove the incorporated AZT-MP, the M184V mutation effectively traps the chain terminator in the DNA, thus re-sensitizing the virus to the drug's effects.[10] This antagonistic relationship is a key reason why the combination of this compound and zidovudine has been clinically effective.[1]

Section 2: Troubleshooting Guide & Experimental Design

This section addresses specific issues and questions that may arise during your research.

Q4: My M184V mutant virus shows unexpected susceptibility to abacavir (ABC) in my phenotypic assay. Is this an error?

A4: Not necessarily. While M184V alone can confer low-level resistance to abacavir, its interaction with other mutations is complex.[3] For example, if your viral strain also contains thymidine analog mutations (TAMs), the combination can lead to increased abacavir resistance.[8] Conversely, if your strain lacks TAMs, the effect of M184V on abacavir susceptibility might be minimal. It is crucial to perform full genotypic sequencing of your viral construct to identify all resistance-associated mutations, as they do not act in isolation. The combination of mutations K65R and M184V, for instance, results in additive resistance to abacavir.[7][12]

Q5: I am not detecting the M184V mutation by Sanger sequencing, but my phenotypic assay clearly shows high-level this compound resistance. What could be the cause?

A5: This is a classic case of discordance between genotypic and phenotypic results, which can arise from several factors.[13][14]

  • Minority Variants: Standard Sanger sequencing may not detect viral variants that constitute less than 20-25% of the total population. Your culture could be dominated by a this compound-resistant strain that is simply below the limit of detection for your genotyping assay.

  • Technical Issues: Ensure your PCR primers are correctly targeting the RT region and that there are no polymorphisms under the primer binding sites that could prevent amplification of the resistant strain.[15]

  • Complex Mixtures: The viral population may contain a complex mixture of wild-type and mutant species. While the genotypic assay might detect a mixture, the phenotypic assay reflects the net susceptibility of the entire replicating population.[14]

Recommended Action: Consider using a more sensitive method like next-generation sequencing (NGS) to detect low-frequency resistant variants.[16][17]

Q6: How do I design an experiment to quantitatively assess the cross-resistance profile of a this compound-resistant HIV-1 strain?

A6: A robust assessment requires both genotypic and phenotypic analyses performed in parallel.

  • Genotypic Analysis: First, sequence the entire protease and reverse transcriptase coding regions of your viral stock to create a complete inventory of resistance mutations. This provides the genetic context for your phenotypic results.

  • Phenotypic Analysis: The core of the experiment is a cell-based drug susceptibility assay. This involves infecting a susceptible cell line (e.g., MT-2, TZM-bl) with your M184V-containing virus and a wild-type reference strain. The infected cells are then cultured in the presence of serial dilutions of various NRTIs. After a set incubation period (e.g., 3-5 days), viral replication is quantified. The resulting data is used to calculate the IC50 for each drug, and the "fold-change" in resistance is determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

This dual approach provides a comprehensive picture, linking specific mutations to quantitative changes in drug susceptibility.[13][18]

Data Summary: Typical Cross-Resistance Profile of the M184V Mutation

The following table summarizes the generally accepted effects of the M184V mutation on susceptibility to various NRTIs. Note that these are typical findings and can be influenced by the presence of other mutations.

NRTICommon AbbreviationTypical Effect of M184VApproximate Fold-Change in IC50Mechanism of Effect
This compound 3TCHigh-Level Resistance>100-foldSteric hindrance prevents drug incorporation[1][5]
Emtricitabine FTCHigh-Level Resistance>100-foldStructural similarity to 3TC; same mechanism[2]
Zidovudine AZTHypersusceptibility0.1 to 0.5-fold (Increased Sensitivity)Impaired excision of incorporated AZT-MP[9][10][11]
Tenofovir TDFHypersusceptibility~0.5-fold (Increased Sensitivity)Impaired excision of incorporated Tenofovir-DP[1][8]
Abacavir ABCLow-Level Resistance2 to 4-foldReduced binding/incorporation efficiency[12]
Didanosine ddILow-Level Resistance2 to 4-foldReduced binding/incorporation efficiency[1]
Stavudine d4THypersusceptibility or No Change~0.5 to 1-foldComplex; may involve impaired excision[1][7]

Section 3: Key Experimental Protocols & Workflows

Here we provide detailed, step-by-step methodologies for the essential experiments discussed.

Protocol 1: Phenotypic Drug Susceptibility Assay (Recombinant Virus, TZM-bl cells)

This protocol is designed to measure the susceptibility of an HIV-1 strain with a specific RT sequence to a panel of drugs.

Principle: Recombinant viruses are generated containing the RT gene from your experimental strain inserted into a common proviral backbone that expresses a reporter gene (e.g., luciferase). TZM-bl cells, which express HIV receptors and contain an integrated luciferase gene under the control of the HIV-1 Tat protein, are infected. Drug efficacy is measured by the reduction in luciferase activity.

Step-by-Step Methodology:

  • Prepare Recombinant Virus Stock:

    • Co-transfect HEK293T cells with your RT-containing proviral plasmid and a VSV-G envelope expression plasmid.

    • Harvest the cell supernatant containing pseudotyped viral particles 48-72 hours post-transfection.

    • Determine the virus titer (e.g., by p24 ELISA or an infection-based assay).

  • Cell Plating:

    • Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.

    • Incubate overnight to allow for cell adherence.

  • Drug Preparation:

    • Prepare serial dilutions of each NRTI in complete DMEM. It is critical to have a wide range of concentrations to capture the full dose-response curve.

  • Infection:

    • To the plated cells, add 50 µL of the appropriate drug dilution.

    • Immediately add 50 µL of diluted virus stock (at a pre-determined multiplicity of infection, MOI). Include "no drug" (virus only) and "no virus" (cells only) controls.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • Readout:

    • Aspirate the medium from the wells.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Subtract the background from the "cells only" wells.

    • Normalize the data to the "virus only" control (representing 100% infection).

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) to calculate the IC50 for each drug.

    • Calculate the fold-change in resistance = (IC50 of mutant virus) / (IC50 of wild-type reference virus).

Workflow Diagram: Phenotypic Assay

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis virus 1. Prepare Recombinant Virus Stock infect 4. Add Drugs & Virus to Cells virus->infect cells 2. Plate TZM-bl Cells cells->infect drugs 3. Prepare Serial Drug Dilutions drugs->infect incubate 5. Incubate 48 hours infect->incubate readout 6. Measure Luciferase Activity incubate->readout calc 7. Calculate IC50 & Fold-Change readout->calc G cluster_geno Genotypic Analysis cluster_pheno Phenotypic Analysis sample Viral Sample (Plasma or Supernatant) rna RNA Extraction sample->rna infect Cell-based Infection Assay with Drug Panel sample->infect rtpcr RT-PCR (cDNA Synthesis) rna->rtpcr npcr Nested PCR rtpcr->npcr seq Sequencing npcr->seq geno_result Result: Mutation Profile (e.g., M184V present) seq->geno_result synthesis Synthesize & Interpret Data: Correlate Genotype with Phenotype geno_result->synthesis read Quantify Viral Replication infect->read pheno_result Result: IC50 & Fold-Change (e.g., >100x resistance to 3TC) read->pheno_result pheno_result->synthesis

Sources

Technical Support Center: Enhancing Lamivudine's Antiviral Effect in Resistant Strains

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers, to our dedicated technical support guide on overcoming Lamivudine (3TC) resistance. This document is designed to provide you with a deep, mechanistic understanding of this compound resistance and to offer practical, field-proven troubleshooting guides and protocols to enhance its antiviral efficacy in your experiments. We have structured this guide to follow a logical experimental workflow, from identifying resistance to implementing and validating enhancement strategies.

Understanding the Core Problem: The Mechanism of this compound Resistance

Before troubleshooting, it's critical to understand the "why." this compound is a nucleoside reverse transcriptase inhibitor (NRTI). In its active triphosphate form, it competes with natural deoxycytidine triphosphate for incorporation into newly synthesized viral DNA. Its lack of a 3'-hydroxyl group then terminates the growing DNA chain. Resistance primarily emerges from specific mutations in the viral polymerase (reverse transcriptase) gene.

FAQ 1: What are the primary molecular mechanisms of this compound resistance?

The most common mutations associated with this compound resistance occur within the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif in the C domain of the viral polymerase.[1][2][3] Specifically, for Hepatitis B Virus (HBV), the key mutations are rtM204V and rtM204I.[3] These mutations, particularly rtM204V, are often accompanied by a compensatory mutation, rtL180M, which can restore some of the replication fitness lost due to the primary mutation.[3][4]

Causality: The YMDD mutations cause resistance through steric hindrance.[5] The altered amino acid structure at this critical site physically obstructs the incorporation of this compound's active triphosphate form into the viral DNA, while still allowing natural nucleotides to bind. This selective disadvantage for the drug leads to a loss of antiviral efficacy. While these mutant viruses often have a decreased replication capacity compared to the wild-type virus, they can still lead to virologic breakthrough and disease progression under the selective pressure of monotherapy.[1][2] For HIV, the analogous M184V mutation confers high-level resistance to this compound and emtricitabine.[6][7]

G cluster_0 Wild-Type Virus Action cluster_1 Resistant Virus Mechanism LAM This compound (3TC) LAM_TP This compound-TP (Active Form) LAM->LAM_TP Cellular Kinases RT_WT Wild-Type Viral Reverse Transcriptase (RT) LAM_TP->RT_WT Competitive Binding Chain_Term Chain Termination LAM_TP->Chain_Term dCTP dCTP (Natural Nucleotide) dCTP->RT_WT Competitive Binding DNA_WT Viral DNA Synthesis RT_WT->DNA_WT RT_WT->Chain_Term Incorporation of 3TC-TP DNA_Res Viral DNA Synthesis Continues RT_Mut Mutant RT (YMDD Motif: M204V/I) RT_Mut->DNA_Res Steric_Hindrance Steric Hindrance Prevents Binding Steric_Hindrance->RT_Mut LAM_TP_res This compound-TP LAM_TP_res->RT_Mut LAM_TP_res->Steric_Hindrance dCTP_res dCTP dCTP_res->RT_Mut

Caption: Mechanism of this compound action and resistance.

Troubleshooting Guide: Confirming and Characterizing Resistance

When you observe a rebound in viral markers or a lack of viral suppression in your experimental system despite this compound treatment, the first step is to confirm and characterize the resistance.

FAQ 2: My cell culture model shows reduced susceptibility to this compound. How do I confirm and characterize the resistance?

A two-pronged approach is essential: genotypic and phenotypic testing. Genotypic testing identifies the specific mutations responsible for resistance, while phenotypic testing quantifies the extent to which these mutations affect the drug's efficacy (i.e., the change in the half-maximal inhibitory concentration, IC50).

G cluster_geno Genotypic Analysis cluster_pheno Phenotypic Analysis Start Start: Observed Virologic Breakthrough or Reduced Susceptibility Harvest Harvest Viral Supernatant or Infected Cells Start->Harvest Extract Extract Viral Nucleic Acid (DNA for HBV, RNA for HIV) Harvest->Extract Split Extract->Split PCR PCR Amplify Polymerase/RT Gene Split->PCR Path 1 Infect Infect Fresh Cells with Standardized Viral Titer Split->Infect Path 2 Sequencing Sanger Sequencing PCR->Sequencing Analysis_Geno Analyze Sequence for Resistance Mutations (e.g., M204V/I, L180M) Sequencing->Analysis_Geno Treat Treat with Serial Dilutions of this compound Infect->Treat Assay Quantify Viral Replication (e.g., qPCR, p24 ELISA) Treat->Assay Analysis_Pheno Calculate IC50 Value and Compare to Wild-Type Assay->Analysis_Pheno

Caption: Experimental workflow for resistance characterization.
Protocol 1: Genotypic Resistance Testing (Polymerase Gene Sequencing)

This protocol outlines the standard method for identifying resistance-conferring mutations using Sanger sequencing.

  • Nucleic Acid Extraction: Isolate viral DNA (HBV) or RNA (HIV) from patient serum/plasma or cell culture supernatant using a validated commercial kit. For HIV, perform reverse transcription to generate cDNA.

  • PCR Amplification: Design primers to amplify the conserved region of the polymerase/reverse transcriptase gene encompassing the YMDD motif. Use a high-fidelity polymerase to minimize PCR-induced errors.

  • PCR Product Purification: Purify the amplified DNA fragment using a PCR cleanup kit to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using both the forward and reverse amplification primers.

  • Sequence Analysis:

    • Align the resulting sequences against a wild-type reference sequence for the appropriate virus and genotype.

    • Identify amino acid substitutions at key resistance codons (e.g., rtL180 and rtM204 for HBV; M184 for HIV).[3][6]

Protocol 2: Phenotypic Antiviral Susceptibility Assay

This protocol determines the concentration of this compound required to inhibit 50% of viral replication (IC50).

  • Cell Plating: Seed permissive host cells (e.g., HepG2.2.15 for HBV, HEK293T for HIV pseudovirus) in 96-well plates at a density that ensures they are sub-confluent for the duration of the assay.

  • Drug Dilution Series: Prepare a 2-fold serial dilution of this compound in culture medium, covering a wide concentration range (e.g., from 0.01 µM to 100 µM). Include a "no-drug" control.

  • Infection and Treatment:

    • Infect the plated cells with the patient-derived or lab-generated resistant virus at a low multiplicity of infection (MOI).

    • Simultaneously, infect a set of control wells with a wild-type laboratory strain.

    • After infection (typically 2-4 hours), remove the inoculum and add the media containing the this compound serial dilutions.

  • Incubation: Incubate the plates for a period sufficient to allow multiple rounds of replication (e.g., 4-7 days).

  • Quantify Viral Replication: Measure a marker of viral replication. For HBV, this is often secreted HBV DNA in the supernatant, quantified by qPCR.[8] For HIV, it could be p24 antigen levels in the supernatant, measured by ELISA.

  • Data Analysis:

    • Normalize the data by setting the "no-drug" control as 100% replication.

    • Plot the percentage of viral inhibition versus the log of the drug concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[9] A significant increase (e.g., >5-fold) in the IC50 value for the test virus compared to the wild-type virus confirms phenotypic resistance.

Strategies to Enhance this compound Efficacy in Resistant Strains

Once resistance is confirmed, the primary strategy to restore antiviral activity is through combination therapy. The goal is to use a second drug with a different resistance profile that is active against the this compound-resistant mutants.

Combination Therapy: The Gold Standard Approach
FAQ 3: Which antiviral agents are most effective in combination with this compound against resistant strains?

For this compound-resistant HBV , the standard-of-care has evolved. Initially, adding Adefovir Dipivoxil (ADV) was a common strategy.[4][10][11] However, Tenofovir Disoproxil Fumarate (TDF) has demonstrated superior potency and a higher barrier to resistance.[12][13][14] Switching to or adding Tenofovir is now the preferred approach. Entecavir (ETV) is also highly effective against this compound-resistant HBV, though a higher dose (1.0 mg) is required compared to the dose for treatment-naïve patients (0.5 mg).[15][16][17]

For this compound-resistant HIV , treatment guidelines recommend switching to a regimen that does not rely on this compound's activity, typically including a potent integrase inhibitor or a boosted protease inhibitor, often in combination with two fully active NRTIs.[6] However, some studies suggest a residual clinical benefit to continuing this compound even in the presence of the M184V mutation, as it can reduce viral fitness and may delay further resistance development.[7]

Data Summary: Efficacy of Rescue Therapies for this compound-Resistant HBV
Rescue StrategyStudy PopulationDurationMean HBV DNA Reduction (log10 copies/mL)Reference
Switch to Entecavir (1mg) This compound-Refractory48 Weeks-5.11[15][18]
Add Adefovir (10mg) This compound-Resistant48 Weeks-3.59 to -4.04[10]
Add Tenofovir (300mg) This compound-Resistant48 Weeks (Median)-4.50[12]
Continue this compound This compound-Refractory48 Weeks-0.07 to -0.48[10][15]

This table synthesizes data from multiple clinical trials for comparative purposes.

G Start Experiment with This compound-Resistant Strain Q1 Goal: Suppress Resistant Virus What is the resistance profile? Start->Q1 M204VI Known M204V/I Mutation Q1->M204VI Confirmed Unknown Unknown/Complex Mutations Q1->Unknown Uncertain Q2 Select Combination Agent with Non-Overlapping Resistance M204VI->Q2 Unknown->Q2 Add_TDF Strategy 1: Add Tenofovir (TDF) High Potency, High Barrier Q2->Add_TDF Switch_ETV Strategy 2: Switch to Entecavir (ETV) High Potency (at 1.0 mg dose) Q2->Switch_ETV Add_ADV Strategy 3: Add Adefovir (ADV) Effective, but less potent than TDF Q2->Add_ADV Validate Validate Efficacy with In Vitro Synergy Assay (Checkerboard Method) Add_TDF->Validate Switch_ETV->Validate Add_ADV->Validate End Proceed with Combination for Main Experiment Validate->End

Caption: Logic for selecting a combination therapy strategy.
Protocol 3: In Vitro Synergy Assay (Checkerboard Method)

This protocol allows you to systematically test the interaction between this compound and a second antiviral agent to determine if their combined effect is synergistic, additive, or antagonistic.

  • Plate Cells: Seed permissive cells in a 96-well plate as described in Protocol 2.

  • Prepare Drug Plates (Checkerboard):

    • In a separate 96-well "drug plate," prepare serial dilutions of Drug A (e.g., this compound) along the rows (e.g., left to right).

    • Prepare serial dilutions of Drug B (e.g., Tenofovir) down the columns (e.g., top to bottom).

    • The plate now contains a matrix of all possible concentration combinations. Include rows and columns with single drugs and a well with no drugs.

  • Infect and Treat: Infect cells with the this compound-resistant virus. After infection, transfer the drug combinations from the "drug plate" to the cell plate.

  • Incubate and Quantify: Follow steps 4 and 5 from Protocol 2.

  • Synergy Analysis:

    • The resulting data is a 3D surface (Dose A, Dose B, % Inhibition).

    • Analyze this data using synergy models like the Bliss Independence model or the Loewe Additivity model .[19][20][21]

    • Specialized software (e.g., MacSynergyII, CalcuSyn) can calculate synergy scores.[21] A positive score generally indicates synergy, a score around zero indicates an additive effect, and a negative score indicates antagonism.

Novel Drug Delivery Systems
FAQ 4: How can novel drug delivery systems improve this compound's efficacy?

This is an emerging area of research focused on overcoming resistance by altering the drug's pharmacokinetics at the cellular level.

  • Mechanism of Enhancement: Nanoparticle-based systems, such as dendrimers or lipid nanoparticles, can enhance the delivery of this compound into target cells.[22][23][24] This is achieved by:

    • Improved Cellular Uptake: Nanoparticles can be engineered to be more readily taken up by cells than the free drug, bypassing efflux pumps that might contribute to reduced intracellular drug concentrations.

    • Targeted Delivery: Nanoparticles can be functionalized with ligands that bind to specific receptors on target cells (e.g., hepatocytes for HBV), increasing the local concentration of the drug where it is needed most.

    • Controlled Release: Formulations can be designed for sustained intracellular release, maintaining therapeutic concentrations for longer periods.[25]

A study using G2 dendrimers to deliver this compound demonstrated significantly decreased retroviral activity in an HIV-infected cell line without added toxicity, suggesting that nano-delivery systems are a promising avenue for further in vivo investigation.[22][23] Another theoretical study using borospherenes as carriers also highlights the potential of novel materials in this compound delivery.[26]

Consolidated FAQs for Quick Reference

FAQ 5: How do I interpret IC50, CC50, and Selectivity Index (SI) values?
  • IC50 (50% Inhibitory Concentration): The concentration of a drug that inhibits 50% of viral activity. A lower IC50 indicates higher potency.[9][27][28]

  • CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in the viability of uninfected host cells. A higher CC50 indicates lower cytotoxicity and better safety.[27][29]

  • Selectivity Index (SI): This is the ratio of CC50 to IC50 (SI = CC50 / IC50). The SI is a critical measure of a drug's therapeutic window. A higher SI value is desirable, as it indicates that the drug is effective against the virus at concentrations far below those that are toxic to the host cell.[27][29] An SI value ≥ 10 is generally considered the minimum for a compound to be considered a promising antiviral in vitro.[27]

FAQ 6: What are the best practices for preventing this compound resistance in long-term cell culture experiments?
  • Use Combination Therapy Prophylactically: If maintaining long-term viral suppression is the goal, consider using a combination of two drugs with high barriers to resistance from the outset (e.g., this compound + Tenofovir).

  • Maintain Adequate Drug Concentrations: Ensure that the drug concentration in the culture medium does not fall below the IC90 (90% inhibitory concentration), as suboptimal drug levels are a primary driver of resistance selection. Replenish media with fresh drug regularly.

  • Monitor Viral Levels: Periodically quantify viral loads in your culture supernatant. A gradual increase may be the first sign of emerging resistance.

  • Start with Low MOI: Initiate experiments with a low multiplicity of infection to reduce the initial pool of random viral mutants from which resistance can be selected.

  • Archive Virus Stocks: Keep frozen stocks of the original virus used to infect the cultures. If resistance is suspected, you can perform phenotypic testing comparing the passaged virus to the original stock.

References

  • Perrillo, R., Schiff, E., et al. (2005). Adefovir dipivoxil alone or in combination with this compound in patients with this compound-resistant chronic hepatitis B. Gastroenterology.
  • Zoulim, F., & Locarnini, S. (2009). This compound resistance in hepatitis B: mechanisms and clinical implications. Journal of Hepatology.
  • Shaabani, S., et al. (2021). This compound-conjugated and efavirenz-loaded G2 dendrimers: Novel anti-retroviral nano drug delivery systems. IET Nanobiotechnology.
  • Sherman, M., Yurdaydin, C., et al. (2006). Entecavir for treatment of this compound-refractory, HBeAg-positive chronic hepatitis B. Gastroenterology.
  • Lee, Y. S., et al. (2006). Resistance to adefovir dipivoxil in this compound resistant chronic hepatitis B patients treated with adefovir dipivoxil. Gut.
  • Levine, S., et al. (2003). Efficacies of Entecavir against this compound-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro. Antimicrobial Agents and Chemotherapy.
  • Yim, H. J., et al. (2007). Dynamics of this compound-resistant hepatitis B virus during adefovir monotherapy versus this compound plus adefovir combination therapy. Journal of Viral Hepatitis.
  • Jia, J., et al. (2008). Entecavir for the treatment of this compound-refractory chronic hepatitis B patients in China. Journal of Viral Hepatitis.
  • Perrillo, R. P., et al. (2007). Extended treatment with this compound and adefovir dipivoxil in chronic hepatitis B patients with this compound resistance. Hepatology International.
  • Lee, C. H., et al. (2006). Increased risk of adefovir resistance in patients with this compound-resistant chronic hepatitis B after 48 weeks of adefovir dipivoxil monotherapy. Hepatology.
  • Sherman, M., et al. (2006). Entecavir for Treatment of this compound-Refractory, HBeAg-Positive Chronic Hepatitis B. Gastroenterology.
  • Senturk, H., et al. (2012). This compound plus adefovir combination therapy for this compound resistance in hepatitis-B-related hepatocellular carcinoma patients. Turkish Journal of Gastroenterology.
  • van Bömmel, F., et al. (2004). Tenofovir disoproxil fumarate for the treatment of this compound-resistant hepatitis B. Hepatology.
  • Zoulim, F., & Locarnini, S. (2012). This compound resistance in hepatitis B: Mechanisms and clinical implications. ResearchGate.
  • Locarnini, S. (2002). Hepatitis B virus resistance to this compound and its clinical implications. Antiviral Chemistry and Chemotherapy.
  • Shaw, T., et al. (2006). A review of the one-year incidence of resistance to this compound in the treatment of chronic hepatitis B. Journal of Viral Hepatitis.
  • Cho, E. Y., et al. (2015). Tenofovir Monotherapy versus Tenofovir plus this compound or Telbivudine Combination Therapy in Treatment of this compound-Resistant Chronic Hepatitis B. Antimicrobial Agents and Chemotherapy.
  • Greninger, A. L., et al. (2022). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy.
  • Kim, K. H., et al. (2015). In vitro Drug Susceptibility Assay for HBV Using Southern Blotting. Bio-protocol.
  • Shaabani, S., et al. (2021). (PDF) this compound‐conjugated and efavirenz‐loaded G2 dendrimers: Novel anti‐retroviral nano drug delivery systems. ResearchGate.
  • Weijdema, M. J., et al. (2006). Switching patients with this compound resistant chronic hepatitis B virus from tenofovir to adefovir results in less potent HBV-DNA suppression. Journal of Viral Hepatitis.
  • Tenney, D. J., et al. (2004). Clinical Emergence of Entecavir-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to this compound. Antimicrobial Agents and Chemotherapy.
  • Yilmaz, M., et al. (2012). This compound resistance mutations in patients infected with hepatitis B virus genotype D. World Journal of Gastroenterology.
  • Rajbhandari, R., & Chung, R. T. (2011). Combination Therapy for Chronic Hepatitis B: Current Indications. Current Infectious Disease Reports.
  • Shaabani, S., et al. (2021). This compound‐conjugated and efavirenz‐loaded G2 dendrimers: Novel anti‐retroviral nano drug delivery systems. IET Digital Library.
  • Greninger, A. L., et al. (2022). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy.
  • Patterson, S. J., et al. (2011). Tenofovir disoproxil fumarate rescue therapy following failure of both this compound and adefovir dipivoxil in chronic hepatitis B. Gut.
  • Fung, S. K., & Lok, A. S. F. (2004). Management of hepatitis B patients with antiviral resistance. NATAP.
  • Greninger, A. L., et al. (2022). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Semantic Scholar.
  • NAM aidsmap. (2024). This compound resistance mutation may persist for many years in some people with HIV. aidsmap.com.
  • Gholipour, A., et al. (2024). This compound adsorption on the novel borospherene as a promising drug delivery system: a DFT study on HIV therapy. Molecular Physics.
  • Ekins, S., et al. (2020). Discovery of Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 In Vitro. ACS Omega.
  • He, S., et al. (2015). Evaluation of antiviral drug synergy in an infectious HCV system. Antiviral Research.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics.
  • Das, S. S., et al. (2008). Design and study of this compound oral controlled release tablets. AAPS PharmSciTech.
  • Li, J., et al. (2021). Tenofovir disoproxil fumarate against chronic hepatitis B. Infection and Drug Resistance.
  • CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte.com.
  • van Rooyen, J. (2015). Why do we have to measure IC50, CC50 and SI? ResearchGate.
  • Kempf, D. J., & Sham, H. L. (1998). Measuring the effectiveness of antiretroviral agents. Journal of Antimicrobial Chemotherapy.
  • Flórez-Álvarez, J., et al. (2023). High frequency of this compound and Telbivudine resistance mutations in hepatitis B virus isolates from human immunodeficiency virus co-infected patients on highly active antiretroviral therapy in Bucaramanga, Colombia. Frontiers in Cellular and Infection Microbiology.
  • Couts, L., & Nachega, J. B. (2024). This compound. StatPearls - NCBI Bookshelf.
  • Li, J., et al. (2016). The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. PLoS One.
  • Quercia, R., et al. (2017). Twenty-Five Years of this compound: Current and Future Use for the Treatment of HIV-1 Infection. Journal of Acquired Immune Deficiency Syndromes.
  • Medscape. (2025). Hepatitis B Test: Reference Range, Interpretation, Collection and Panels. emedicine.medscape.com.
  • Centers for Disease Control and Prevention. (2025). Clinical Testing and Diagnosis for Hepatitis B. cdc.gov.

Sources

Technical Support Center: Lamivudine Dosage in Renally Impaired Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Researchers

Section 1: Establishing and Validating the Animal Model

Q1: What are the standard and most reliable animal models for inducing chronic kidney disease (CKD) for a Lamivudine study?

Answer: The choice of model depends on the specific research question, but two highly validated and commonly used methods are the 5/6 nephrectomy (surgical ablation) and the adenine-induced nephropathy (chemical induction) models.

  • 5/6 Nephrectomy (Subtotal Nephrectomy): This surgical model involves the removal of one kidney and the resection of two-thirds of the contralateral kidney.[1][2] It is considered a gold standard for mimicking the progressive nature of human CKD, inducing a sustained decline in renal function, glomerulosclerosis, and interstitial fibrosis.[1] This model is highly reproducible and suitable for long-term studies evaluating therapeutic interventions.[1][3]

  • Adenine-Induced Nephropathy: This is a non-surgical, metabolic model where renal injury is induced by feeding animals a diet containing adenine.[4][5] Adenine is metabolized to 2,8-dihydroxyadenine, which crystallizes and obstructs the renal tubules, leading to tubulointerstitial nephropathy, inflammation, and fibrosis.[4][6] This model is advantageous due to its simplicity and non-invasive nature.[4]

Expert Insight: For studies focused on the direct impact of reduced glomerular filtration on drug clearance, the 5/6 nephrectomy model offers a more direct representation of reduced functional renal mass. The adenine model, while excellent, induces significant tubulointerstitial inflammation which could be a confounding factor depending on your study's endpoints.

Q2: How do I accurately assess the level of renal impairment in my rodent models?

Answer: Accurate assessment of renal function is critical for correlating drug exposure with the degree of impairment. While serum creatinine and blood urea nitrogen (BUN) are common indicators, calculating creatinine clearance (CrCl) provides a more reliable estimate of the Glomerular Filtration Rate (GFR).[7]

Protocol: 24-Hour Creatinine Clearance (CrCl) Measurement in Rodents

  • Acclimatization: Place individual animals in metabolic cages for 2-3 days prior to the collection period to allow for acclimatization and to minimize stress-related physiological changes.[7]

  • Urine Collection: Collect urine over a precise 24-hour period. Record the total volume. Centrifuge the urine to remove precipitates and store the supernatant at -80°C until analysis.

  • Blood Sampling: At the end of the 24-hour period, collect a blood sample (e.g., via tail vein or cardiac puncture at termination) to obtain serum or plasma. Store at -80°C.

  • Biochemical Analysis: Measure the creatinine concentration in both the urine (UCr) and serum (SCr) samples using a validated assay (e.g., enzymatic assay).[7]

  • Calculation: Use the following formula to calculate creatinine clearance:

    CrCl (mL/min) = [UCr (mg/dL) × Urine Volume (mL)] / [SCr (mg/dL) × Time (1440 min)]

Trustworthiness Check: Be aware that serum creatinine alone is not a sensitive marker of GFR in rodents, as a single value can correspond to a wide range of actual GFRs.[7] Therefore, calculated CrCl, despite being laborious, is essential for accurate staging of renal impairment.[7][8]

Section 2: Understanding this compound Pharmacokinetics

Q3: Why is dosage adjustment for this compound necessary in renal impairment?

Answer: The necessity for dosage adjustment is directly linked to this compound's primary route of elimination. This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that is minimally metabolized.[9][10] The majority of the drug is eliminated unchanged in the urine through a combination of glomerular filtration and active tubular secretion.[9]

When renal function is impaired, the clearance of this compound from the body is significantly reduced.[11][12] This leads to a longer elimination half-life and a higher area under the concentration-time curve (AUC), meaning the animal is exposed to higher concentrations of the drug for a longer period.[11][13] This increased exposure can lead to potential toxicity.[14]

dot graph "Lamivudine_PK_Logic" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions RenalImpairment [label="Renal Impairment\n(Decreased GFR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReducedClearance [label="Reduced this compound\nRenal Clearance", fillcolor="#FBBC05", fontcolor="#202124"]; IncreasedExposure [label="Increased Systemic\nExposure (AUC)", fillcolor="#FBBC05", fontcolor="#202124"]; Toxicity [label="Potential for\nToxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RenalImpairment -> ReducedClearance [label="Leads to"]; ReducedClearance -> IncreasedExposure [label="Causes"]; IncreasedExposure -> Toxicity [label="Increases Risk of"]; } caption: "Impact of Renal Impairment on this compound"

Section 3: Dosage Adjustment and Administration

Q4: How do I calculate the correct this compound dosage for a rat or mouse with a specific level of renal impairment?

Answer: Direct, validated dose adjustment formulas for specific preclinical models are not universally established. The most scientifically rigorous approach is to adapt human clinical guidelines, which base adjustments on the percentage reduction in creatinine clearance (CrCl).[15][16]

The fundamental principle is to reduce the dose in proportion to the reduction in the animal's renal function to achieve a systemic exposure (AUC) similar to that in animals with normal renal function.[17]

Workflow for Dose Calculation dot graph "Dosage_Adjustment_Workflow" { layout=dot; graph [splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, width=2.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes A [label="1. Determine Mean CrCl in\nHealthy Control Group\n(CrCl_normal)"]; B [label="2. Measure Individual CrCl in\nRenally Impaired Animal\n(CrCl_impaired)"]; C [label="3. Calculate Percent\nRenal Function Remaining"]; D [label="4. Determine Standard Dose\nfor Healthy Animals\n(Dose_normal)"]; E [label="5. Calculate Adjusted Dose\n(Dose_adjusted)"];

// Connections A -> C; B -> C; D -> E; C -> E; } caption: "Workflow for Calculating Adjusted this compound Dose"

Step-by-Step Calculation Protocol:

  • Establish Baseline: Determine the mean CrCl for a cohort of healthy, untreated animals from the same species, strain, and age. This is your CrClnormal .

  • Measure Impaired Function: For each renally impaired animal, measure its individual CrCl (CrClimpaired ) using the protocol described in Q2.

  • Calculate Renal Function Ratio (RFR):

    • RFR = CrClimpaired / CrClnormal

  • Calculate Adjusted Dose:

    • Doseadjusted = Dosenormal × RFR

Example:

  • A healthy rat's standard this compound dose is 50 mg/kg.

  • The mean CrClnormal is 1.5 mL/min.

  • A 5/6 nephrectomized rat has a CrClimpaired of 0.6 mL/min.

  • RFR = 0.6 / 1.5 = 0.4 (The animal has 40% of normal renal function).

  • Doseadjusted = 50 mg/kg × 0.4 = 20 mg/kg .

Q5: What are the recommended dose adjustments based on the severity of renal impairment?

Answer: While individual calculation is most precise, you can establish dosing tiers based on the severity of renal impairment, adapted from clinical guidelines.[15][16]

Severity of Renal ImpairmentCreatinine Clearance (CrCl) RangeRecommended Dose Adjustment
Normal Function>90% of control CrCl100% of standard dose
Mild Impairment60-90% of control CrCl75% of standard dose
Moderate Impairment30-59% of control CrCl50% of standard dose
Severe Impairment<30% of control CrCl25% of standard dose
This table provides a generalized framework. The precise percentages should be validated in your specific model, ideally with pharmacokinetic analysis.

Section 4: Troubleshooting and FAQs

Q6: My renally impaired animals are showing signs of toxicity (e.g., weight loss, lethargy) even with an adjusted dose. What should I check?

Answer: This issue suggests that the systemic drug exposure is still too high. Consider the following:

  • Verify Renal Function Assessment: Re-evaluate your CrCl measurements. Inaccurate urine collection (e.g., incomplete 24-hour sample) or assay variability can lead to an overestimation of renal function and a subsequent dose that is too high.[7]

  • Assess Non-Renal Clearance: While this compound is primarily cleared by the kidneys, severe uremia can sometimes impact hepatic metabolism or other non-renal clearance pathways, though this is a minor route for this compound.[9][18]

  • Check for Drug Interactions: Are you co-administering any other drugs? For example, Trimethoprim-sulfamethoxazole is known to increase this compound plasma concentrations by inhibiting its active tubular secretion.[19]

  • Implement a Dose De-escalation: If toxicity is observed, reduce the dose by a further 25-50% and monitor the animals closely. Consider collecting satellite blood samples for pharmacokinetic analysis to confirm if drug exposure is within the target range.

Q7: Can I extrapolate human dosage guidelines directly to my animal models?

Answer: No, not directly. Human doses (in mg) cannot be directly converted to animal doses (in mg/kg) without accounting for differences in body surface area, metabolic rate, and physiology. The proper method is to use the Dose Adjustment Principle based on the proportional reduction in renal function (CrCl) as described in Q4. You must first establish the correct "standard dose" for a healthy animal in your species, and then apply the reduction based on renal function.

Q8: What parameters should I monitor post-administration to validate my dose adjustment?

Answer: A successful dose adjustment should result in therapeutic efficacy without toxicity. Key monitoring parameters include:

  • Efficacy Markers: Viral load reduction (if using an infectious model).

  • Toxicity Markers:

    • Clinical Signs: Daily monitoring of body weight, food/water intake, and general animal wellness.

    • Hematology: this compound can, particularly at high doses, cause changes in bone marrow, so a complete blood count (CBC) can be informative.[14]

    • Liver Function: While not the primary organ of toxicity, monitoring liver enzymes (ALT, AST) is good practice, especially in a uremic state.[20][21]

  • Pharmacokinetic (PK) Sampling: If feasible, collecting sparse blood samples at key time points (e.g., peak and trough) to determine the drug's AUC and Cmax is the most definitive way to confirm that your dose adjustment has achieved the desired systemic exposure.

References

  • Pharmacology of this compound (Epivir-HBV); uses, Mechanism of action, Route of elimination, Metabolism - YouTube. (2024). YouTube.
  • The Adenine-Induced Mouse Model of CKD Shows... : Journal of the American Society of Nephrology - Ovid. (n.d.). Ovid.
  • Akinyede, A., et al. (2016). This compound-Induced Liver Injury. Macedonian Journal of Medical Sciences.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Adenine-induced chronic kidney disease (CKD) mouse model. A... - ResearchGate. (n.d.). ResearchGate.
  • Creative Biolabs. (n.d.). 5/6 Nephrectomy Modeling & Pharmacodynamics Service. Creative Biolabs.
  • Koav, et al. (2014). 5/6 Nephrectomy as a Validated Rat Model Mimicking Human Warfarin-Related Nephropathy. National Institutes of Health.
  • Heidelberg University Hospital. (2024). 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats. JoVE.
  • Caravaca-Fontán, F., et al. (2023). Measured GFR in murine animal models: review on methods, techniques, and procedures. Clinical Kidney Journal.
  • Wikipedia. (n.d.). This compound. Wikipedia.
  • D'Agati, V., et al. (2023). Adenine-induced animal model of chronic kidney disease: current applications and future perspectives. National Institutes of Health.
  • Jia, T., et al. (2013). A novel model of adenine-induced tubulointerstitial nephropathy in mice. BMC Nephrology.
  • Heidelberg University Hospital. (2025). 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats. JoVE.
  • Gubra. (n.d.). 5/6 nephrectomy rat model of CKD. Gubra.
  • MDPI. (2024). A Simplified Model of Adenine-Induced Chronic Kidney Disease Using SKH1 Mice. MDPI.
  • Pacifici, G. M. (2021). Clinical pharmacology of this compound administered alone, or co-administered with other antiviral drugs, in infants and children. JSciMed Central.
  • Pol-Córdoba, E., et al. (2023). Neural Network-Based Calculator for Rat Glomerular Filtration Rate. National Institutes of Health.
  • Pol-Córdoba, E., et al. (2023). #4145 ACLARA: AN ON-LINE CALCULATOR TO ESTIMATE CREATININE CLEARANCE IN RATS. Nephrology Dialysis Transplantation.
  • Medscape. (n.d.). Epivir, Epivir HBV (this compound) dosing, indications, interactions, adverse effects, and more. Medscape.
  • Johns Hopkins HIV Guide. (n.d.). This compound. Johns Hopkins HIV Guide.
  • Drugs.com. (2025). This compound Dosage Guide + Max Dose, Adjustments. Drugs.com.
  • van der Aart, J., et al. (2019). A plasma creatinine- and urea-based equation to estimate glomerular filtration rate in rats. American Journal of Physiology-Renal Physiology.
  • Johnson, M. A., et al. (2002). Steady-State Pharmacokinetics of this compound in Human Immunodeficiency Virus-Infected Patients with End-Stage Renal Disease Receiving Chronic Dialysis. Antimicrobial Agents and Chemotherapy.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019). This compound. LiverTox.
  • Mocroft, A., et al. (2021). To dose-adjust or not to dose-adjust: this compound dose in kidney impairment. AIDS.
  • Heald, A. E., et al. (1996). Single dose pharmacokinetics of this compound in subjects with impaired renal function and the effect of haemodialysis. British Journal of Clinical Pharmacology.
  • Tréluyer, J. M., et al. (2003). Evaluation of effect of impaired renal function on this compound pharmacokinetics. British Journal of Clinical Pharmacology.
  • U.S. Food and Drug Administration. (2024). Pharmacokinetics in Patients with Impaired Renal Function — Study Design, Data Analysis, and Impact on Dosing. FDA.
  • Czock, D., et al. (2021). Design and conduct considerations for studies in patients with impaired renal function. National Institutes of Health.
  • Munshi, R., & Preuss, C. V. (2024). Renal Failure Drug Dose Adjustments. StatPearls.
  • Davies Veterinary Specialists. (n.d.). This compound - Client Information Leaflet. Davies Veterinary Specialists.
  • Akinyede, A., et al. (2016). This compound-Induced Liver Injury. National Institutes of Health.
  • ResearchGate. (n.d.). (A) Creatinine clearance (CrCl) (µl/min). Columns represent averages ±... ResearchGate.
  • Parexel. (2024). FDA's final guidance on renal impairment: Assessment of the regulatory approach to inform clinical development planning. Parexel.
  • Matzke, G. R., et al. (2011). Drug dosing consideration in patients with acute and chronic kidney disease—a clinical update from Kidney Disease: Improving Global Outcomes (KDIGO). Kidney International.
  • i-Base. (2002). Much lower dose of this compound needed for HIV-positive patients on dialysis. i-Base.
  • Johnson, M. A., et al. (2004). Pharmacokinetics of this compound in subjects receiving peritoneal dialysis in end-stage renal failure. Nephrology Dialysis Transplantation.

Sources

Technical Support Center: Minimizing Off-Target Effects of Lamivudine in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and mitigating the off-target effects of Lamivudine in cellular assays. As a nucleoside reverse transcriptase inhibitor (NRTI), this compound's primary off-target activity involves mitochondrial toxicity, which can confound experimental results and lead to misinterpretation of data. This document offers in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to ensure the scientific integrity of your research.

Understanding the Primary Off-Target Effect: Mitochondrial Toxicity

This compound, like other NRTIs, can interfere with mitochondrial function. The primary mechanism for this is the inhibition of DNA polymerase gamma (Pol-γ), the sole DNA polymerase responsible for replicating mitochondrial DNA (mtDNA).[1][2] Inhibition of Pol-γ can lead to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction.[3][4] It is important to note that this compound is considered to have a lower potential for mitochondrial toxicity compared to other NRTIs like stavudine or didanosine.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the tell-tale signs of this compound-induced mitochondrial toxicity in my cell cultures?

A1: The most common indicators include decreased cell proliferation, increased lactate production in the culture medium (a sign of a shift to anaerobic glycolysis), and reduced activity of mitochondrial respiratory chain enzymes, such as cytochrome c oxidase (Complex IV). In long-term cultures, you may also observe changes in cell morphology and increased cell death.

Q2: I'm observing unexpected cytotoxicity in my this compound-treated cells. How can I confirm if it's due to mitochondrial off-target effects?

A2: To specifically implicate mitochondrial toxicity, you should perform a series of targeted assays. We recommend a multi-parametric approach:

  • Quantify mitochondrial DNA (mtDNA) content: A decrease in the mtDNA/nDNA ratio is a direct indicator of Pol-γ inhibition.

  • Measure lactate production: Increased extracellular lactate suggests a metabolic shift away from oxidative phosphorylation.

  • Assess mitochondrial respiratory chain function: An assay for cytochrome c oxidase (COX) activity (a complex with subunits encoded by both mtDNA and nuclear DNA) can reveal functional impairment.

  • Analyze cellular respiration: Using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) provides a detailed profile of mitochondrial function.[6][7][8][9][10]

  • Evaluate mitochondrial membrane potential: A decrease in the mitochondrial membrane potential, which can be measured using fluorescent dyes like JC-1, is an early indicator of mitochondrial dysfunction.

Q3: Are certain cell lines more susceptible to this compound's mitochondrial toxicity?

A3: Yes, cell lines with a high reliance on oxidative phosphorylation are more sensitive. The human hepatoblastoma cell line, HepG2, is a well-established model for studying NRTI-induced mitochondrial toxicity due to its high mitochondrial content and metabolic activity that resembles primary hepatocytes.[11][12] Conversely, cells that are highly glycolytic (exhibiting the "Crabtree effect") may mask mitochondrial toxicity.[13]

Q4: How can I minimize this compound's off-target effects without compromising its on-target activity in my assay?

A4: There are several strategies you can employ:

  • Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound and the shortest exposure time necessary to achieve your desired on-target effect. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.

  • Uridine Supplementation: Supplementing your cell culture medium with uridine has been shown to abrogate the mitochondrial toxicity of pyrimidine NRTIs like this compound.[14][15][16][17] Uridine helps to bypass the pyrimidine salvage pathway, which can be affected by some NRTIs.

  • Choice of Cell Culture Medium: Forcing cells to rely on oxidative phosphorylation by replacing glucose with galactose in the culture medium can unmask latent mitochondrial toxicity.[13][18][19] This "glucose-galactose assay" can be a sensitive method for detecting mitochondrial impairment.[13]

Q5: Can I use uridine supplementation in all my experiments with this compound?

A5: Uridine supplementation is a powerful tool to mitigate mitochondrial toxicity, particularly for pyrimidine analogs like this compound.[14][16] Studies have shown that uridine does not appear to interfere with the antiretroviral efficacy of NRTIs.[16] However, it is crucial to validate that uridine supplementation does not interfere with your specific assay or biological question of interest. We recommend running appropriate controls with and without uridine to confirm its neutrality in your experimental system.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High variability in mtDNA quantification (qPCR) - Poor DNA quality.- Inefficient primer/probe design.- Pipetting errors.- Use a standardized DNA isolation kit and assess DNA purity (A260/280 ratio).- Validate primers for both mitochondrial and nuclear targets to ensure comparable amplification efficiencies.- Use a master mix and calibrated pipettes. Run technical replicates.
High background in lactate assay - Phenol red in culture medium.- High lactate levels in serum supplement.- Bacterial contamination.- Use phenol red-free medium for the assay.- Use dialyzed fetal bovine serum (FBS) which has lower lactate levels.[9]- Regularly test for mycoplasma and other contaminants.
Low yield of functional mitochondria for COX assay - Incomplete cell lysis.- Over-homogenization damaging mitochondria.- Suboptimal isolation buffer.- Optimize lysis conditions for your specific cell type.- Use a Dounce homogenizer with a loose-fitting pestle and minimize the number of strokes.[20]- Ensure all buffers are ice-cold and contain protease inhibitors.[20][21][22][23]
Inconsistent JC-1 staining for membrane potential - JC-1 dye precipitation.- Cell density too high.- Photobleaching.- Ensure JC-1 is fully dissolved in DMSO before diluting in aqueous buffer. Do not centrifuge the staining solution.[24][25]- Plate cells at an optimal density to avoid contact inhibition and nutrient depletion.[26]- Minimize exposure of stained cells to light.[24][27][28]
Seahorse XF OCR data is difficult to interpret - Incorrect normalization.- Suboptimal cell seeding density.- Reagent injection issues.- Normalize OCR data to cell number or protein content.- Perform a cell titration experiment to determine the optimal seeding density for your cell type.- Visually inspect injector ports for proper function and ensure correct reagent concentrations.

Experimental Protocols

Protocol 1: Assessing Mitochondrial Toxicity using the Glucose vs. Galactose Media Method

This protocol is designed to sensitize cells to mitochondrial toxicants by forcing a reliance on oxidative phosphorylation.

Materials:

  • HepG2 cells (or other cell line of interest)

  • High-glucose DMEM (25 mM glucose)

  • Galactose-containing DMEM (10 mM galactose, no glucose)

  • Fetal Bovine Serum (FBS), dialyzed recommended

  • Penicillin-Streptomycin

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Culture HepG2 cells in high-glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed cells into two sets of 96-well plates at a density of 1 x 10^4 cells/well.

  • After 24 hours, replace the medium in one set of plates with high-glucose DMEM and in the other set with galactose-containing DMEM.

  • Prepare serial dilutions of this compound in both types of media.

  • Treat the cells with the this compound dilutions and incubate for 72 hours.

  • Assess cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value for this compound in both glucose and galactose media. A significant decrease (typically >3-fold) in the IC50 in galactose medium compared to glucose medium indicates mitochondrial toxicity.[13]

Protocol 2: Uridine Supplementation to Mitigate Mitochondrial Toxicity

This protocol describes how to supplement cell culture medium with uridine to counteract this compound-induced mitochondrial dysfunction.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Complete culture medium

  • This compound

  • Uridine (Sigma-Aldrich or equivalent)

  • Assay for mitochondrial toxicity (e.g., lactate production, mtDNA content)

Procedure:

  • Prepare a stock solution of uridine (e.g., 100 mM in sterile water or PBS) and filter-sterilize.

  • Culture cells in your standard medium.

  • Prepare your experimental conditions, including a vehicle control, this compound treatment, and a co-treatment of this compound with uridine. A final uridine concentration of 50-200 µM is typically effective.[14][15]

  • Incubate the cells for the desired experimental duration.

  • At the end of the incubation, perform your chosen assay to assess mitochondrial toxicity (e.g., measure lactate in the supernatant or isolate DNA for mtDNA quantification).

  • Data Analysis: Compare the mitochondrial toxicity markers in the this compound-treated group with the group co-treated with this compound and uridine. A reversal of the toxic effects in the uridine-supplemented group indicates successful mitigation.

Visualizing Workflows and Mechanisms

Workflow for Assessing and Mitigating this compound's Off-Target Effects

G cluster_0 Problem Identification cluster_1 Hypothesis: Mitochondrial Toxicity cluster_2 Diagnostic Assays cluster_3 Mitigation Strategies cluster_4 Validation A Unexpected Cytotoxicity or Confounding Data B Primary Off-Target of NRTIs A->B Suspect off-target effect C mtDNA Quantification B->C Investigate D Lactate Production Assay B->D Investigate E COX Activity Assay B->E Investigate F Seahorse XF Analysis B->F Investigate G Optimize Concentration & Exposure Time C->G If toxicity confirmed, apply mitigation H Uridine Supplementation C->H If toxicity confirmed, apply mitigation I Glucose to Galactose Media Switch C->I If toxicity confirmed, apply mitigation D->G If toxicity confirmed, apply mitigation D->H If toxicity confirmed, apply mitigation D->I If toxicity confirmed, apply mitigation E->G If toxicity confirmed, apply mitigation E->H If toxicity confirmed, apply mitigation E->I If toxicity confirmed, apply mitigation F->G If toxicity confirmed, apply mitigation F->H If toxicity confirmed, apply mitigation F->I If toxicity confirmed, apply mitigation J Confirm On-Target Activity is Unaffected G->J Validate H->J Validate I->J Validate K Reduced Off-Target Effects Observed J->K Successful Mitigation

Caption: Workflow for identifying and mitigating this compound's off-target effects.

Mechanism of this compound-Induced Mitochondrial Toxicity and Uridine Rescue

G cluster_0 Mitochondrion cluster_1 Cell Cytoplasm PolG DNA Polymerase Gamma (Pol-γ) mtDNA_rep mtDNA Replication PolG->mtDNA_rep catalyzes PolG->mtDNA_rep impaired ETC Electron Transport Chain (e.g., COX) mtDNA_rep->ETC encodes subunits mtDNA_rep->ETC impaired ATP ATP Production ETC->ATP drives ETC->ATP reduced This compound This compound This compound->PolG inhibits Uridine Uridine (Supplement) Uridine->PolG rescues by balancing nucleotide pools Pyrimidine_Pool Pyrimidine Pool Uridine->Pyrimidine_Pool replenishes

Caption: this compound inhibits Pol-γ, impairing mitochondrial function, which can be rescued by uridine.

References

  • A Customized XF Workflow for Detection and Characterization of Mitochondrial Toxicity. Agilent.
  • Mitochondrial Toxicity (Glu/Gal Assay). Cyprotex.
  • Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. Agilent.
  • Marra, C. A., et al. (2007). Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants. Toxicological Sciences, 97(2), 509-517.
  • Sanuki, Y., et al. (2017). A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism. The Journal of toxicological sciences, 42(3), 349-358.
  • Agilent Seahorse XF Mito Tox Assay Kit User Guide. Agilent.
  • Aleshin, S., et al. (2020). Mitochondrial membrane potential measurement of H9c2 cells grown in high-glucose and galactose-containing media does not provide additional predictivity towards mitochondrial assessment. Toxicology in Vitro, 63, 104733.
  • Koopman, W. J., et al. (2013). Low Glucose but Not Galactose Enhances Oxidative Mitochondrial Metabolism in C2C12 Myoblasts and Myotubes. PLoS ONE, 8(8), e70830.
  • Orynbayeva, Z. (n.d.). A. Isolation of mitochondria from cultured cells. Drexel University.
  • Mitochondria Isolation. Scribd.
  • Accurate detection of mitochondrial toxicity. Drug Target Review. (2023).
  • Isolation of Mitochondria from Cells and Tissues. BioChain Institute Inc.
  • Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue. JoVE. (2014).
  • Walker, U. A., et al. (2004). Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells. Antiviral Therapy, 9(1), 25-34.
  • Walker, U. A. (2005). Uridine in the prevention and treatment of NRTI-related mitochondrial toxicity. Antiviral Therapy, 10 Suppl 2, M117-123.
  • Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins. STAR Protocols. (2022).
  • Marcondes, M. C., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3128.
  • Agilent Seahorse XF Mito Tox Assay Kit Video. YouTube. (2022).
  • Blanchard, P. (2003). Uridine as a potential treatment for NRTI related mitochondrial toxicity. HIV i-Base.
  • Collins, S. (2003). Uridine treatment for mitochondrial toxicity. HIV i-Base.
  • JC-1 Experiment Common Questions and Solutions. Elabscience. (2021).
  • Brown, K. K., et al. (2018). Nucleoside Reverse Transcriptase Inhibitor (NRTI)-Induced Neuropathy and Mitochondrial Toxicity: Limitations of the Poly-γ Hypothesis and the Potential Roles of Autophagy and Drug Transport. International Journal of Molecular Sciences, 19(10), 3244.
  • EMEA/CHMP/SWP/8212/2007 Draft. European Medicines Agency. (2007).
  • JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences.
  • Höschele, S. (2006). Cell culture models for the investigation of NRTI-induced mitochondrial toxicity. Relevance for the prediction of clinical toxicity. Toxicology in vitro, 20(5), 535-46.
  • McComsey, G. A., et al. (2005). Impact of Nucleoside Reverse Transcriptase Inhibitors on Mitochondria in Human Immunodeficiency Virus Type 1-Infected Children Receiving Highly Active Antiretroviral Therapy. Antimicrobial Agents and Chemotherapy, 49(5), 1783-1789.
  • JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray.
  • HepG2 Cytotoxicity, 72 hour. reframeDB.
  • Gstraunthaler, G., & Lindl, T. (2011). Organotypic Cultures of HepG2 Cells for In Vitro Toxicity Studies. Journal of Bioengineering & Biomedical Science, S2.
  • Can you help solve this problem with JC-1 (Mitochondria membrane potential dye) staining? ResearchGate. (2014).
  • Wu, J., et al. (2020). T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 Pathways. Toxins, 12(10), 633.
  • Effect of NRTI exposures on HepG2 cell numbers. ResearchGate.
  • Walker, U. A., & Venhoff, N. (2005). Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective. Nature reviews. Immunology, 5(2), 147-57.
  • Mitochondrial toxicity due to antiretroviral therapy (NRTIs). Deranged Physiology. (2020).
  • Cytochrome C Oxidase Assay (COX). ScienCell Research Laboratories.
  • Cytochrome C Oxidase Assay (COX ). ScienCell Research Laboratories.
  • Cytochrome C Oxidase Assay. 3H Biomedical.
  • Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. STAR Protocols. (2024).

Sources

Technical Support Center: Troubleshooting Lamivudine Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of Lamivudine via mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development, validation, and routine analysis. The information herein is structured to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound and its stable isotope-labeled internal standard?

A1: Multiple Reaction Monitoring (MRM) is the gold standard for quantitative mass spectrometry. For this compound, the protonated precursor ion [M+H]⁺ is typically selected. Common transitions are:

  • This compound: m/z 230.1 -> 112.1[1][2] or m/z 231.08 -> 112.00[3]. The transition of m/z 230.0 -> 111.9 has also been reported[4].

  • This compound Stable Isotope-Labeled Internal Standard (e.g., ¹³C¹⁵N₂-Lamivudine): m/z 233.27 -> 115.20[5] or m/z 233 -> 115[6].

It is crucial to optimize these transitions on your specific instrument to ensure maximum sensitivity and specificity.

Q2: Which ionization mode is best for this compound analysis?

A2: Positive mode Electrospray Ionization (ESI) is overwhelmingly the preferred method for this compound quantification[1][2][4]. This compound's chemical structure readily accepts a proton to form the [M+H]⁺ ion, leading to robust and sensitive detection in positive ESI. While negative mode is technically possible, it is not commonly employed due to lower sensitivity for this analyte.

Q3: What type of internal standard is recommended?

A3: The use of a stable isotope-labeled (SIL) internal standard, such as ¹³C,¹⁵N₂-Lamivudine, is highly recommended[4][5][6]. A SIL internal standard is the ideal choice as it shares nearly identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization efficiency and potential matrix effects. This provides the most accurate correction for variations during sample preparation and analysis. If a SIL internal standard is unavailable, a structural analog like Abacavir can be used, though it may not compensate for matrix effects as effectively[1][2].

Q4: What are the common sample preparation techniques for this compound in plasma?

A4: The choice of sample preparation is a balance between cleanliness, recovery, and throughput. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins[1][3]. While efficient for high-throughput screening, it may result in less clean extracts and a higher potential for matrix effects.

  • Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup by utilizing a sorbent to retain this compound while washing away interfering matrix components[2][5][6]. SPE is often preferred for methods requiring high sensitivity and minimal matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate this compound from the biological matrix.

The selection of the appropriate technique will depend on the required sensitivity (Lower Limit of Quantification, LLOQ) and the complexity of the sample matrix[7].

Troubleshooting Guide

This section addresses specific problems you may encounter during your this compound quantification experiments.

Problem 1: Poor Sensitivity / Low Signal Intensity

Possible Causes & Solutions

  • Suboptimal Ionization:

    • Cause: The mobile phase composition may not be ideal for promoting efficient protonation of this compound.

    • Solution: Acidify the mobile phase. The addition of a small amount of formic acid (0.01% to 0.1%) or acetic acid to the mobile phase can significantly enhance the formation of [M+H]⁺ ions and improve signal intensity[1][4][6]. It is recommended to evaluate the optimal ionization mode under both acidic and basic conditions to ensure the most efficient ESI mode is selected[8].

  • Inefficient Sample Extraction:

    • Cause: The chosen sample preparation method may have low recovery for this compound.

    • Solution: Validate the extraction recovery by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. If recovery is low, consider optimizing the SPE protocol (e.g., different sorbent, wash, and elution solvents) or the PPT solvent and ratios. For SPE, Oasis HLB cartridges have been shown to provide good recovery for this compound[2][6].

  • Mass Spectrometer Tuning:

    • Cause: The MRM parameters (e.g., collision energy, declustering potential) may not be optimized for your specific instrument.

    • Solution: Perform a thorough tuning of the mass spectrometer by infusing a standard solution of this compound. Optimize all relevant parameters to achieve the strongest and most stable signal for your selected MRM transition.

Problem 2: High Variability / Poor Precision

Possible Causes & Solutions

  • Matrix Effects:

    • Cause: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound, leading to either ion suppression or enhancement[9][10]. This is a major cause of poor precision and accuracy in bioanalytical methods[10].

    • Solution:

      • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) to remove a larger portion of interfering matrix components[10].

      • Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression[9].

      • Use a Stable Isotope-Labeled Internal Standard: A SIL internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same manner as the analyte[5][6].

  • Inconsistent Sample Preparation:

    • Cause: Manual sample preparation steps can introduce variability.

    • Solution: Ensure consistent and precise pipetting and vortexing. Where possible, automate sample preparation steps to improve reproducibility.

Problem 3: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes & Solutions

  • Secondary Interactions on the Column:

    • Cause: this compound, being a basic compound, can exhibit secondary interactions with residual silanol groups on the surface of the HPLC column packing material, leading to peak tailing[11].

    • Solution:

      • Use a High-Purity Silica Column: Modern columns with high-purity silica and advanced end-capping technologies minimize silanol interactions[11].

      • Adjust Mobile Phase pH: Adding a small amount of an acid like formic acid to the mobile phase can help to protonate the silanol groups, reducing their interaction with the protonated this compound.

  • Column Overload:

    • Cause: Injecting too much analyte or matrix onto the column can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Extra-Column Dead Volume:

    • Cause: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening.

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected.

Problem 4: Inaccurate Results / Poor Accuracy

Possible Causes & Solutions

  • Calibration Curve Issues:

    • Cause: An inappropriate weighting factor or a narrow calibration range can lead to inaccurate quantification, especially at the lower and upper limits of quantification (LLOQ and ULOQ).

    • Solution: Evaluate different weighting factors (e.g., 1/x, 1/x²) to determine the best fit for your data[5]. Ensure the calibration range covers the expected concentrations in your unknown samples[3][5].

  • Analyte Instability:

    • Cause: this compound may degrade during sample collection, storage, or processing.

    • Solution: Perform stability studies to assess the stability of this compound under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage)[1]. If instability is observed, adjust sample handling and storage procedures accordingly.

  • Interference from Metabolites or Co-administered Drugs:

    • Cause: A metabolite or another drug in the sample may be isobaric (have the same mass) with this compound and not be chromatographically resolved, leading to a falsely elevated signal.

    • Solution: Review the patient's medication regimen for potential interferences. If an interference is suspected, modify the chromatographic method to achieve separation. The high selectivity of MRM will often mitigate this, but chromatographic separation is always the preferred approach[12].

Experimental Workflows & Data Presentation

Table 1: Example LC-MS/MS Parameters for this compound Quantification
ParameterRecommended Setting
LC Column C18 Reverse-Phase (e.g., Hypurity C18, 100 mm x 4.6 mm, 5.0 µm)[5]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic)[1][3][6]
Flow Rate 0.8 - 1.0 mL/min[1][5]
Injection Volume 5 - 10 µL[3][5]
Ionization Mode Electrospray Ionization (ESI), Positive[1][4]
Scan Type Multiple Reaction Monitoring (MRM)[1][3][4]
MRM Transition This compound: m/z 230.1 -> 112.1; ¹³C¹⁵N₂-Lamivudine: m/z 233.27 -> 115.20[1][5]
Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma
  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma, add the internal standard solution. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Diagrams

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Sensitivity / Low Signal Cause1 Suboptimal Ionization Problem->Cause1 Cause2 Inefficient Extraction Problem->Cause2 Cause3 MS Tuning Problem->Cause3 Solution1 Acidify Mobile Phase Cause1->Solution1 Solution2 Optimize Sample Prep Cause2->Solution2 Solution3 Re-tune MS Parameters Cause3->Solution3

Caption: Troubleshooting workflow for low signal intensity.

Sample_Preparation_Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Choice Choose Method Vortex1->Choice SPE Solid-Phase Extraction (SPE) Evap Evaporate to Dryness SPE->Evap PPT Protein Precipitation (PPT) PPT->Evap Choice->SPE Cleaner Sample Choice->PPT High Throughput Recon Reconstitute Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: General sample preparation workflow options.

References
  • Sensitive Quantification of Antiretroviral Trio in Plasma: this compound, Zidovudine, and Nevirapine by LC-MS. (2024). Impactfactor. [Link]
  • Determination of this compound and nevirapine in human plasma by Lc-Ms/Ms method. (2022). Neliti. [Link]
  • Simultaneous Quantification of Doravirine, this compound, and Tenofovir Disoproxil Fumarate in Human Plasma by UPLC-MS/MS: Method Development and Validation. (2023). National Institutes of Health (NIH). [Link]
  • A validated LC-MS/MS method for studying the pharmacokinetic interaction of Immusante® and antiviral drugs in rats. (2023). Journal of Applied Pharmaceutical Science. [Link]
  • Typical MRM chromatograms of this compound (left panel) and IS (right... (n.d.).
  • Validation of a sensitive LC/MS/MS method for the determination of zidovudine and this compound in human plasma. (2012). National Institutes of Health (NIH). [Link]
  • Evaluating the “wrong-way-round” electrospray ionization of antiretroviral drugs for improved detection sensitivity. (2023). National Institutes of Health (NIH). [Link]
  • Determination of this compound and nevirapine in human plasma by Lc-Ms/Ms method. (2022).
  • Validation of an LC-MS/MS assay to simultaneously monitor the intracellular active metabolites of tenofovir, emtricitabine, and this compound in dried blood spots. (2018). PubMed. [Link]
  • Simultaneous quantitation of this compound, zidovudine and nevirapine in human plasma by liquid chromatography–tandem mass spectrometry and application to a pharmacokinetic study. (2007).
  • Review article on Analytical Techniques of this compound Determination in Different Matrices. (2019).
  • Development and Validation of an LC-MS/MS Method for the Determination of this compound, Tenofovir & Efavirenz in human plasma. (2023).
  • Development and Validation of HPLC Method for Estimation of this compound in Pharmaceutical formulations. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Matrix effect in bioanalysis: an overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). CORE. [Link]
  • Determination of this compound and nevirapine in human plasma by Lc-Ms/Ms method. (2022). DergiPark. [Link]
  • Sensitive Quantification of Antiretroviral Trio in Plasma: this compound, Zidovudine, and Nevirapine by LC-MS/MS with Abacavir. (2024).
  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chrom
  • An LC–MS/MS Method for Simultaneous Quantification of Seven Anti-HIV Medicines in Plasma of HIV-infected Patients. (2010). Walsh Medical Media. [Link]
  • Analysis of Nevirapine and this compound in human plasma of HIV infected patients by high-performance liquid chromatographic-mass spectrometric (LC-MS-MS). (2015).
  • Interference Testing and Mitigation in LC-MS/MS Assays. (2017). myadlm.org. [Link]
  • Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma. (2012). National Institutes of Health (NIH). [Link]
  • Analytical method development and validation of antiviral drugs for HIV. (2025). International Journal of Science and Research Archive. [Link]
  • Detection of this compound using liquid-surface-enhanced Raman spectroscopy. (2023). National Institutes of Health (NIH). [Link]

Sources

Validation & Comparative

A Comparative Guide to Lamivudine and Tenofovir in HBV Suppression: Efficacy, Resistance, and Clinical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral therapeutics for chronic hepatitis B (CHB), the nucleos(t)ide analogues Lamivudine and Tenofovir have been pivotal. This guide provides an in-depth, objective comparison of their performance in HBV suppression, drawing upon a wealth of experimental and clinical data. As senior application scientists, our goal is to present not just the data, but the underlying causality and practical implications for research and development.

Introduction: Two Generations of Reverse Transcriptase Inhibitors

This compound (3TC) and Tenofovir Disoproxil Fumarate (TDF) are both potent inhibitors of the hepatitis B virus (HBV) reverse transcriptase (RT), a critical enzyme for viral replication.[1] They function as chain terminators after being incorporated into the nascent viral DNA strand. However, they represent different generations of antiviral therapy, with significant distinctions in their chemical structure, efficacy, and propensity for inducing viral resistance.

This compound , a cytosine analogue, was one of the first oral antivirals approved for CHB.[2] Its introduction marked a significant advancement in treatment, offering a well-tolerated option for viral suppression.[2]

Tenofovir , an acyclic nucleotide analogue of adenosine, followed, bringing with it a higher genetic barrier to resistance and potent antiviral activity, even against this compound-resistant strains.[2][3]

Mechanism of Action: A Shared Target, Different Fates

Both this compound and Tenofovir, in their active triphosphate forms, competitively inhibit the HBV reverse transcriptase. This competition with natural deoxynucleotide triphosphates and subsequent incorporation into the growing DNA chain leads to premature termination of DNA synthesis, thereby halting viral replication.

cluster_0 HBV Replication Cycle cluster_1 Drug Inhibition HBV DNA HBV DNA pgRNA pgRNA HBV DNA->pgRNA Transcription Negative Strand DNA Negative Strand DNA pgRNA->Negative Strand DNA Reverse Transcription (HBV Polymerase) Positive Strand DNA Positive Strand DNA Negative Strand DNA->Positive Strand DNA DNA Synthesis (HBV Polymerase) New Virions New Virions Positive Strand DNA->New Virions This compound-TP This compound-TP Reverse Transcription\n(HBV Polymerase) Reverse Transcription (HBV Polymerase) This compound-TP->Reverse Transcription\n(HBV Polymerase) Inhibits Tenofovir-DP Tenofovir-DP Tenofovir-DP->Reverse Transcription\n(HBV Polymerase) Inhibits

Caption: HBV Replication and Points of Inhibition.

The key difference lies in the stability of this inhibition and the virus's ability to evolve around it, a topic we will explore in detail in the resistance section.

Comparative Efficacy in HBV Suppression

Clinical evidence consistently demonstrates Tenofovir's superior efficacy in achieving and maintaining virologic suppression compared to this compound, particularly over the long term.

Virologic Response

Head-to-head trials and meta-analyses have quantified this difference. A meta-analysis of eleven studies involving HBV/HIV co-infected patients showed that the proportion of patients with undetectable HBV DNA was significantly higher in the Tenofovir plus this compound combination group compared to this compound monotherapy.[1][4] In a retrospective analysis of patients with chronic HBV and cirrhosis, 91.5% of patients receiving Tenofovir achieved undetectable HBV DNA levels, compared to 77% of those receiving this compound.[5]

Efficacy EndpointThis compoundTenofovirSource(s)
Undetectable HBV DNA 77%91.5%[5]
ALT Normalization 71.8%86.8%[5]
HBeAg Seroconversion LowerHigher[4]
Long-Term Outcomes

Long-term follow-up studies highlight the durability of Tenofovir's response. In a study of patients with HBV-related cirrhosis, those treated with Tenofovir or Entecavir had better long-term outcomes and lower rates of clinical progression compared to those on this compound.[5] A significant percentage of patients on this compound (32.4%) required a change in therapy due to treatment failure.[5]

The Critical Issue of Drug Resistance

The most significant differentiator between this compound and Tenofovir is the genetic barrier to resistance.

This compound: A Low Genetic Barrier

This compound's utility is severely hampered by the high rate of resistance development.[6] The primary mutations associated with this compound resistance occur in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the HBV polymerase gene.[6]

  • rtM204V/I: The most common resistance mutations, leading to a YVDD or YIDD motif.[6]

  • rtL180M: Often accompanies the rtM204V mutation and can enhance viral replication.[7]

  • rtV173L: Another common mutation found in conjunction with rtM204V and rtL180M.[7]

The incidence of this compound resistance increases with the duration of therapy, with rates reported to be as high as 76% after three years of treatment.[6] Studies in HIV/HBV co-infected populations have shown a high prevalence of these mutations, discouraging the use of regimens where this compound is the sole agent active against HBV.[7][8]

Tenofovir: A High Genetic Barrier

In stark contrast, Tenofovir possesses a high genetic barrier to resistance.[3] Clinically significant Tenofovir resistance is rare, and no definitive resistance-conferring mutations have been consistently identified in long-term studies of up to six years.[3] While some mutations have been reported in association with reduced Tenofovir susceptibility, these are often complex and require multiple substitutions.[9][10] Furthermore, Tenofovir remains effective against this compound-resistant HBV strains, making it a cornerstone of treatment for patients who have failed this compound therapy.[2][3] Studies have shown that in patients with this compound-resistant HBV, Tenofovir monotherapy is as effective as combination therapy with Tenofovir and this compound.[2][11][12]

Safety and Tolerability Profiles

Both drugs are generally well-tolerated, but their long-term safety profiles differ, particularly concerning renal and bone health.

This compound is associated with a very favorable safety profile, with few significant long-term adverse effects.[2]

Tenofovir , while also generally safe, has been associated with a higher incidence of renal dysfunction and reductions in bone mineral density (BMD).[13][14]

Adverse EventThis compoundTenofovirSource(s)
Renal Dysfunction (eGFR decline) MinimalObserved decline over time[13][14]
Hypophosphatemia Low incidenceHigher incidence (up to 14%)[15][16]
Bone Mineral Density Loss MinimalGreater decreases observed[17]

A study comparing Tenofovir to other NRTIs in HBV mono-infected patients did not find a significantly greater decline in renal function with Tenofovir.[14] However, another study noted that hypophosphatemia was most frequent in the Tenofovir-treated group (14%).[15][16] Reductions in BMD have also been more commonly reported with Tenofovir-containing regimens compared to those with this compound.[17]

Experimental Protocols for Efficacy and Resistance Assessment

For researchers and drug development professionals, standardized and validated assays are crucial for evaluating antiviral efficacy and monitoring for resistance.

Quantification of HBV DNA

The primary method for assessing virologic response is the quantification of HBV DNA in serum or plasma using real-time polymerase chain reaction (qPCR).

Step-by-Step Methodology for HBV DNA qPCR:

  • Sample Collection: Collect whole blood in EDTA or serum separator tubes.

  • Nucleic Acid Extraction: Extract viral DNA from serum or plasma using a validated automated or manual extraction kit.

  • qPCR Amplification: Amplify a conserved region of the HBV genome using specific primers and a fluorescently labeled probe.

  • Standard Curve Generation: Run a series of known concentrations of HBV DNA standards to generate a standard curve.

  • Quantification: Determine the HBV DNA concentration in patient samples by interpolating their amplification data against the standard curve. Results are typically reported in International Units per milliliter (IU/mL).

Blood Sample Blood Sample DNA Extraction DNA Extraction Blood Sample->DNA Extraction qPCR Amplification qPCR Amplification DNA Extraction->qPCR Amplification Data Analysis Data Analysis qPCR Amplification->Data Analysis HBV DNA Quantification (IU/mL) HBV DNA Quantification (IU/mL) Data Analysis->HBV DNA Quantification (IU/mL)

Caption: Workflow for HBV DNA Quantification.

Genotypic Resistance Testing

Identifying resistance-associated mutations is critical for guiding treatment decisions, especially in cases of virologic breakthrough. The gold standard for this is sequencing of the HBV polymerase gene.

Step-by-Step Methodology for Genotypic Resistance Testing:

  • Sample Preparation: Extract HBV DNA from a patient sample with a detectable viral load (typically >1,000 IU/mL).

  • PCR Amplification: Amplify the reverse transcriptase domain of the HBV polymerase gene using nested or semi-nested PCR to ensure sufficient template for sequencing.

  • Sequencing: Sequence the amplified PCR product using Sanger sequencing or next-generation sequencing (NGS) platforms.

  • Sequence Analysis: Align the patient's viral sequence with a wild-type reference sequence to identify amino acid substitutions.

  • Interpretation: Compare identified mutations against a database of known resistance-associated mutations for this compound, Tenofovir, and other NRTIs.

Conclusion and Future Perspectives

The comparison between this compound and Tenofovir for HBV suppression is a clear illustration of the evolution of antiviral therapy. While this compound was a foundational treatment, its low barrier to resistance has largely relegated it to a secondary role in regions where more robust agents are available. Tenofovir's high potency and formidable resistance profile have established it as a first-line therapy for chronic hepatitis B.[3]

For researchers and drug development professionals, this comparison underscores the critical importance of a high genetic barrier to resistance in the development of new antiviral agents. The long-term safety profiles of these drugs also highlight the need for ongoing pharmacovigilance and the development of therapies with improved safety profiles, such as Tenofovir Alafenamide (TAF), a prodrug of Tenofovir with a more favorable renal and bone safety profile. The continued investigation into the mechanisms of HBV replication and drug resistance will be paramount in the quest for a functional cure for chronic hepatitis B.

References

  • High Prevalence of Hepatitis B Virus Drug Resistance Mutations to this compound among People with HIV/HBV Coinfection in Rural and Peri-Urban Communities in Botswana. MDPI. [Link]
  • Dynamics of Hepatitis B Virus Resistance to this compound. Journal of Virology. [Link]
  • High Prevalence of Hepatitis B Virus Drug Resistance Mutations to this compound among People with HIV/HBV Coinfection in Rural and Peri-Urban Communities in Botswana. PubMed. [Link]
  • Long-term efficacy and safety of this compound, entecavir, and tenofovir for treatment of hepatitis B virus-rel
  • Evidence of tenofovir resistance in chronic hepatitis B virus (HBV) infection: An observational case series of South African adults.
  • High Prevalence of HBV this compound-Resistant Mutations in HBV/HIV Co-Infected Patients on Antiretroviral Therapy in the Area with the Highest Prevalence of HIV/HBV Co-Infection in China. Karger Publishers. [Link]
  • This compound plus tenofovir combination therapy versus this compound monotherapy for HBV/HIV coinfection: a meta-analysis.
  • A review of the one-year incidence of resistance to this compound in the treatment of chronic hepatitis B.
  • This compound plus tenofovir combination therapy versus this compound monotherapy for HBV/HIV coinfection: a meta-analysis. OUCI. [Link]
  • This compound plus tenofovir combination therapy versus this compound monotherapy for HBV/HIV coinfection: a meta-analysis.
  • Frequency of Hepatitis B Virus Resistance Mutations in Women Using Tenofovir Gel as Pre-Exposure Prophylaxis. MDPI. [Link]
  • High Frequency of Antiviral Resistance Mutations in HBV Genotypes A2 and H: Multidrug Resistance Strains in Mexico. PubMed Central. [Link]
  • Comparison of changes in bone density and turnover with abacavir-lamivudine versus tenofovir-emtricitabine in HIV-infected adults: 48-week results
  • Tenofovir resistance in patients with HBV.
  • Tenofovir vs this compound plus adefovir in chronic hepatitis B: TENOSIMP-B study.
  • Efficacy of Tenofovir in Patients with this compound Failure Is Not Different from That in Nucleoside/Nucleotide Analogue-Naïve Patients with Chronic Hepatitis B.
  • Hepatitis B virus resistance to tenofovir: a systematic review of the evidence. Wellcome Open Research. [Link]
  • This compound, Entecavir, or Tenofovir Treatment of Hepatitis B Infection: Effects on Calcium, Phosphate, FGF23 and Indic
  • Tenofovir Monotherapy versus Tenofovir plus this compound or Telbivudine Combination Therapy in Treatment of this compound-Resistant Chronic Hep
  • This compound, Entecavir, or Tenofovir Treatment of Hepatitis B Infection: Effects on Calcium, Phosphate, FGF23 and Indicators of Bone Metabolism. Medigraphic. [Link]
  • Comparison of tenofovir plus this compound versus tenofovir monotherapy in patients with this compound-resistant chronic hepatitis B.
  • Tenofovir vs this compound for the prevention of hepatitis B virus reactivation in advanced-stage DLBCL.
  • Comparison of Renal Function Between Tenofovir Disoproxil Fumarate and Other Nucleos(t)ide Reverse Transcriptase Inhibitors in Patients With Hepatitis B Virus Infection.
  • This compound, Entecavir, or Tenofovir Treatment of Hepatitis B Infection: Effects on Calcium, Phosphate, FGF23 and Indicators of Bone Metabolism. Elsevier. [Link]
  • Renal tubular dysfunction during long-term adefovir or tenofovir therapy in chronic hepatitis B.
  • This compound, Entecavir, or Tenofovir Treatment of Hepatitis B Infection: Effects on Calcium, Phosphate, FGF23 and Indic
  • Combination of tenofovir and this compound versus tenofovir after this compound failure for therapy of hepatitis B in HIV-coinfection.
  • Tenofovir Monotherapy versus Tenofovir plus this compound or Telbivudine Combination Therapy in Treatment of this compound-Resistant Chronic Hepatitis B. Antimicrobial Agents and Chemotherapy. [Link]

Sources

A Comparative Analysis of Lamivudine and Emtricitabine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two structurally similar and widely used nucleoside reverse transcriptase inhibitors (NRTIs), Lamivudine (3TC) and Emtricitabine (FTC). Developed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their chemical structures, mechanisms of action, clinical efficacy, resistance profiles, and pharmacokinetic properties, supported by experimental data and protocols.

Foundational Overview: Two Pillars of Antiretroviral Therapy

This compound and Emtricitabine are synthetic nucleoside analogs of cytidine that are fundamental components of combination antiretroviral therapy for the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] Their primary function is to inhibit the viral enzyme reverse transcriptase, which is essential for the replication of these viruses.[2][3] While their atomic structures are nearly identical, a key distinction is the fluorination at the 5-position of the cytosine ring in Emtricitabine, which contributes to some differences in their pharmacological characteristics.[4][5][6]

Mechanism of Action: Competitive Inhibition and Chain Termination

Both this compound and Emtricitabine are administered as prodrugs and must be phosphorylated intracellularly by host cell kinases to their active triphosphate forms. These active metabolites, this compound triphosphate and emtricitabine triphosphate, act as competitive inhibitors of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand by reverse transcriptase. Upon incorporation, the absence of a 3'-hydroxyl group on the drug molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to the termination of DNA chain elongation and the cessation of viral replication.[2]

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Prodrug (3TC/FTC) Prodrug (3TC/FTC) Host Kinases Host Kinases Prodrug (3TC/FTC)->Host Kinases Phosphorylation Active Triphosphate (3TC-TP/FTC-TP) Active Triphosphate (3TC-TP/FTC-TP) Reverse Transcriptase Reverse Transcriptase Active Triphosphate (3TC-TP/FTC-TP)->Reverse Transcriptase Competitive Inhibition Host Kinases->Active Triphosphate (3TC-TP/FTC-TP) Viral RNA Template Viral RNA Template Viral RNA Template->Reverse Transcriptase Growing Viral DNA Growing Viral DNA Reverse Transcriptase->Growing Viral DNA Chain Termination Chain Termination Growing Viral DNA->Chain Termination dCTP dCTP dCTP->Reverse Transcriptase

Caption: Intracellular activation and mechanism of action of this compound and Emtricitabine.

Efficacy and Potency: A Clinical Perspective

While some early in-vitro studies suggested a potential for inferior virological efficacy of this compound, a comprehensive systematic review and meta-analysis of 12 randomized trials involving over 4,900 patients concluded that this compound and Emtricitabine are clinically equivalent.[7][8][9] The pooled relative risk for treatment success was found to be 1.00 (95% CI 0.97–1.02), with no significant difference in treatment failure rates.[7][8][10] However, some observational cohort studies have suggested better virological responses with Emtricitabine in certain contexts, sparking ongoing discussion within the scientific community.[11][12]

ParameterThis compound (3TC)Emtricitabine (FTC)Reference
Clinical Efficacy Clinically equivalent in randomized trialsClinically equivalent in randomized trials[7][8]
Treatment Success (Pooled RR) 1.00 (95% CI 0.97–1.02)1.00 (95% CI 0.97–1.02)[7][8]
Treatment Failure (Pooled RR) 1.08 (95% CI 0.94–1.22)1.08 (95% CI 0.94–1.22)[7]

Resistance Profiles: The M184V Mutation and Its Implications

The primary mutation associated with resistance to both this compound and Emtricitabine is the M184V substitution in the reverse transcriptase gene.[13][14][15] This single amino acid change confers high-level resistance to both drugs.[13][14] Interestingly, the M184V mutation also reduces the replicative fitness of the virus, which can delay clinical and immunological progression.[13][14][15] While it is preferable to avoid any drug resistance, the presence of the M184V mutation can have some beneficial effects, such as increased susceptibility to other NRTIs.[13][14][16] It is important to note that the M184V mutation can persist in the body for many years, even after a change in treatment regimen.[17]

Resistance_Pathway Wild-Type HIV Wild-Type HIV Drug Pressure (3TC/FTC) Drug Pressure (3TC/FTC) Wild-Type HIV->Drug Pressure (3TC/FTC) Selection M184V Mutant HIV M184V Mutant HIV Drug Pressure (3TC/FTC)->M184V Mutant HIV High-Level Resistance to 3TC/FTC High-Level Resistance to 3TC/FTC M184V Mutant HIV->High-Level Resistance to 3TC/FTC Reduced Viral Fitness Reduced Viral Fitness M184V Mutant HIV->Reduced Viral Fitness

Caption: The development of the M184V resistance mutation under drug pressure.

Pharmacokinetics: A Comparative Overview

While both drugs are rapidly absorbed, Emtricitabine has a longer intracellular half-life than this compound, which allows for once-daily dosing. Both drugs are primarily eliminated by the kidneys.

Pharmacokinetic ParameterThis compound (3TC)Emtricitabine (FTC)
Bioavailability ~82% (adults)~93%
Plasma Half-life 5-7 hours~10 hours
Intracellular Half-life (Active Form) 10-12 hours~39 hours
Elimination Primarily renalPrimarily renal

Experimental Protocols: In Vitro Antiviral Activity Assessment

Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a test compound against a specific virus.

Methodology: Cytopathic Effect (CPE) Reduction Assay

Materials:

  • Vero 76 cells (or other suitable cell line)

  • 96-well microplates

  • Test compounds (e.g., this compound, Emtricitabine)

  • Virus stock

  • Cell culture medium (e.g., MEM with 2% FBS)

  • Neutral red stain

  • Spectrophotometer

Procedure:

  • Prepare confluent monolayers of Vero 76 cells in 96-well plates.

  • Prepare serial half-log10 dilutions of the test compounds.

  • Add the compound dilutions to the cell monolayers.

  • Infect the cells with the virus stock. Include uninfected cell controls and virus-infected controls without any compound.

  • Incubate the plates until greater than 80% CPE is observed in the virus control wells.

  • Quantify cell viability using neutral red staining and measure absorbance at 540 nm.

  • Calculate the EC50 and CC50 values using regression analysis.

  • Determine the Selectivity Index (SI50 = CC50/EC50) to assess the compound's therapeutic window.

Experimental_Workflow Start Start Prepare Cell Monolayers Prepare Cell Monolayers Start->Prepare Cell Monolayers Serial Dilution of Compounds Serial Dilution of Compounds Prepare Cell Monolayers->Serial Dilution of Compounds Add Compounds to Cells Add Compounds to Cells Serial Dilution of Compounds->Add Compounds to Cells Infect Cells with Virus Infect Cells with Virus Add Compounds to Cells->Infect Cells with Virus Incubate Incubate Infect Cells with Virus->Incubate Quantify Cell Viability Quantify Cell Viability Incubate->Quantify Cell Viability Data Analysis (EC50, CC50, SI50) Data Analysis (EC50, CC50, SI50) Quantify Cell Viability->Data Analysis (EC50, CC50, SI50) End End Data Analysis (EC50, CC50, SI50)->End

Caption: A generalized workflow for an in vitro antiviral screening assay.

Conclusion

This compound and Emtricitabine are both highly effective and safe NRTIs that are cornerstones of HIV and HBV therapy. While they share a similar mechanism of action and resistance profile, the longer intracellular half-life of Emtricitabine offers the convenience of once-daily dosing. Based on robust clinical trial data, they are considered clinically interchangeable. The choice between these two agents often comes down to their availability in fixed-dose combinations and cost-effectiveness. For researchers, understanding their subtle differences is key to designing and interpreting studies aimed at developing new and improved antiretroviral therapies.

References

  • Comparative efficacy of this compound and emtricitabine: a systematic review and meta-analysis of randomized trials. (2013). PubMed. [Link]
  • The M184V mutation: What it does, how to prevent it, and what to do with it when it's there. (2006). The AIDS reader. [Link]
  • The M184V mutation: What it does, how to prevent it, and what to do with it when it's there. (2006).
  • This compound resistance mutation may persist for many years in some people with HIV. (2024). aidsmap. [Link]
  • The M184V mutation: what it does, how to prevent it, and what to do with it when it's there. (2006). PubMed. [Link]
  • Comparative Efficacy of this compound and Emtricitabine: A Systematic Review and Meta-Analysis of Randomized Trials. (2013). PMC. [Link]
  • Do emtricitabine and this compound have similar virological efficacy when used in first-line HIV therapy? (2014). aidsmap. [Link]
  • Continuation of emtricitabine/lamivudine within combination antiretroviral therapy following detection of the M184V/I HIV‐1 resistance mut
  • Editorial Commentary: Comparative Efficacy of this compound and Emtricitabine: Comparing the Results of Randomized Trials and Cohorts. PMC. [Link]
  • The chemical structures of Emtricitabine (A) and this compound (B) drugs.
  • Emtricitabine and this compound May Be Similar, but They Differ in Important Ways. (2006). TheBodyPro. [Link]
  • Five-year on-treatment efficacy of this compound-, tenofovir- and tenofovir + emtricitabine-based HAART in HBV-HIV-coinfected p
  • Structure of this compound (R=H) and emtricitabine (R=F).
  • Emtricitabine, a New Antiretroviral Agent with Activity against HIV and Hep
  • This compound. NCBI Bookshelf. [Link]
  • Prospective Randomized Trial of Emtricitabine versus this compound Short-Term Monotherapy in Human Immunodeficiency Virus–Infected Patients. The Journal of Infectious Diseases. [Link]
  • Antiviral Effects of this compound, Emtricitabine, Adefovir Dipivoxil, and Tenofovir Disoproxil Fumarate Administered Orally Alone and in Combination to Woodchucks with Chronic Woodchuck Hep
  • Emtricitabine. PubChem. [Link]
  • Emtricitabine and this compound Interactions. Drugs.com. [Link]
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]
  • This compound. Chemsrc. [Link]
  • Emtricitabine. NCBI Bookshelf. [Link]
  • Pharmacological equivalence and clinical interchangeability of this compound and emtricitabine.
  • Comparative Efficacy of this compound and Emtricitabine: A Systematic Review and Meta-Analysis of Randomized Trials.
  • New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo. NIH. [Link]
  • In vitro methods for testing antiviral drugs. PMC. [Link]
  • In Vitro Antiviral Testing.
  • IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

Sources

A Head-to-Head Technical Comparison of Lamivudine and Adefovir for Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

This guide provides an in-depth, evidence-based comparison of two foundational antiviral agents, Lamivudine and Adefovir, primarily in the context of their activity against the Hepatitis B virus (HBV). As a senior application scientist, my goal is to move beyond surface-level descriptions to offer a nuanced analysis of their mechanisms, comparative efficacy, resistance profiles, and the experimental methodologies used to characterize them. This document is structured to provide both high-level strategic insights and detailed, actionable protocols for laboratory professionals.

Introduction: Two Pillars of Early HBV Therapy

This compound and Adefovir represent two distinct classes of oral antiviral agents that were pivotal in the management of chronic hepatitis B. This compound, a nucleoside analogue, and Adefovir, an acyclic nucleotide analogue, both function by inhibiting the viral polymerase, a critical enzyme for HBV replication.[1][2] While newer, more potent agents have since been developed, a detailed comparison of these two drugs offers valuable insights into the principles of antiviral drug action, the critical challenge of resistance, and the evolution of therapeutic strategies. Understanding their respective strengths and weaknesses remains highly relevant for researchers studying viral resistance mechanisms and developing next-generation antiviral compounds.

Chemical and Pharmacological Profiles

The fundamental differences in the chemical structures of this compound and Adefovir dictate their distinct pharmacological properties and classification.

PropertyThis compoundAdefovir
Drug Class Nucleoside Reverse Transcriptase Inhibitor (NRTI)Acyclic Nucleotide Reverse Transcriptase Inhibitor (NtRTI)
Chemical Name 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one[3]2-(6-aminopurin-9-yl)ethoxymethylphosphonic acid[4]
Molecular Formula C₈H₁₁N₃O₃S[3]C₈H₁₂N₅O₄P[4]
Molecular Weight 229.26 g/mol [3]273.19 g/mol [4]
Prodrug Form Not applicableAdefovir Dipivoxil (oral administration)[1][5]
Chemical Structures of this compound and Adefovir

Figure 1. Chemical structures of this compound and Adefovir.

Mechanism of Action: A Tale of Two Analogs

Both drugs target the HBV polymerase, but their path to activation and mechanism of inhibition differ slightly.

  • This compound: As a cytidine analogue, this compound is taken up by the host cell and must be phosphorylated three times by host cellular kinases to form its active triphosphate metabolite, this compound triphosphate (3TC-TP).[2][6] 3TC-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the elongating viral DNA chain.[2] Because 3TC-TP lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, its incorporation results in immediate chain termination, halting viral DNA synthesis.[2]

  • Adefovir: Adefovir is an acyclic analogue of adenosine monophosphate. Administered as the prodrug Adefovir Dipivoxil to enhance oral bioavailability, it is rapidly converted to Adefovir in the body. It requires only two phosphorylation steps by cellular kinases to form the active metabolite, adefovir diphosphate. This active form competes with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA, where it also acts as a chain terminator.[1]

The following diagram illustrates the HBV replication cycle within a hepatocyte and the specific points of inhibition for both drugs.

HBV_Replication_Inhibition cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_drugs Drug Intervention cccDNA cccDNA pgRNA pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export Viral_Capsid Viral Capsid Assembly pgRNA_cyto->Viral_Capsid HBV_Polymerase HBV Polymerase HBV_Polymerase->Viral_Capsid Reverse_Transcription Reverse Transcription (RNA -> (-)DNA) Viral_Capsid->Reverse_Transcription DNA_Synthesis DNA Synthesis ((-)DNA -> dsDNA) Reverse_Transcription->DNA_Synthesis Mature_Virion Mature Virion DNA_Synthesis->Mature_Virion Release Virion Release Mature_Virion->Release This compound This compound-TP This compound->Reverse_Transcription Inhibits & Terminates Chain This compound->DNA_Synthesis Adefovir Adefovir-DP Adefovir->Reverse_Transcription Inhibits & Terminates Chain Adefovir->DNA_Synthesis

Diagram 1: HBV replication cycle and points of inhibition by this compound and Adefovir.

Antiviral Efficacy: A Nuanced Comparison

Direct comparisons in clinical settings reveal important differences in the speed and potency of viral suppression.

In treatment-naïve patients, this compound generally demonstrates a more rapid initial reduction in HBV DNA levels.[7] However, studies have shown that after six months of therapy, the median reduction in serum HBV DNA load can be comparable between the two agents.[5] One study noted a median reduction of 2.06 log copies/mL for this compound and 1.92 log copies/mL for Adefovir, with no statistically significant therapeutic advantage of one over the other.[5]

Conversely, in patients who have developed resistance to this compound, Adefovir retains its efficacy.[1][5] However, when used in this setting, Adefovir's antiviral effect is often slower and less potent compared to this compound's initial effect in nucleoside-naïve patients.[7][8] For instance, after one month of treatment, HBV DNA negative conversion rates were reported to be 64% for this compound in naïve patients versus 27% for Adefovir in this compound-resistant patients.[7][8]

ParameterThis compound (in Naïve Patients)Adefovir (in this compound-Resistant Patients)Adefovir (in Naïve Patients)Source
Median Serum HBV DNA Reduction (6 months) -2.06 log₁₀ copies/mL-2.5 log₁₀ copies/mL-1.92 log₁₀ copies/mL[5][7]
HBV DNA Negative Conversion (1 month) 64%27%N/A[7][8]
HBV DNA Response Rate (2 months) 74%51%N/A[7][8]
Median Time to HBV DNA Response 1.0 months1.5 monthsN/A[7]
HBeAg Seroconversion (1 year) ~13%~15%~15.4%[5][7]

Resistance Profiles: The Achilles' Heel of this compound

The long-term utility of an antiviral is profoundly influenced by its resistance profile. Here, this compound and Adefovir differ dramatically.

  • This compound: Prolonged monotherapy with this compound is associated with a high rate of resistance.[9] Virological breakthrough occurs in a significant percentage of patients, with rates reported as high as 34.8% over a 144-week follow-up period.[9] The primary mutation responsible for this resistance is the rtM204V/I mutation in the YMDD motif of the HBV polymerase.

  • Adefovir: Adefovir has a significantly lower barrier to resistance.[10] In one study comparing the two drugs for preventing HBV reactivation in patients undergoing chemotherapy, 61.5% of patients on this compound who experienced reactivation had developed resistance mutations, whereas none on Adefovir had.[10] While resistance to Adefovir can occur (e.g., rtA181V/T, rtN236T mutations), it develops much more slowly and less frequently than with this compound.[4]

FeatureThis compoundAdefovir
Genetic Barrier to Resistance LowHigher than this compound
Reported Resistance Rate High (e.g., ~35% by 144 weeks)[9]Low (e.g., 0% in one study of reactivation)[10]
Primary Resistance Mutations rtM204V/IrtA181V/T, rtN236T
Cross-Resistance This compound resistance does not confer resistance to Adefovir.[5]Some Adefovir resistance mutations (rtA181V) can confer cross-resistance to this compound.[4]

Safety and Pharmacokinetics

Both drugs are generally well-tolerated, but Adefovir carries a notable risk of dose-dependent nephrotoxicity, which must be monitored.

ParameterThis compoundAdefovir
Primary Route of Elimination Renal (unchanged drug via active organic cationic secretion)[6]Renal
Metabolism Minor route of elimination (<6% metabolized to trans-sulfoxide metabolite)[6][11]Administered as a prodrug (Adefovir Dipivoxil)
Plasma Protein Binding < 36%[6][12]N/A
Half-Life 5 to 7 hours[6]N/A
Key Safety Concern Generally well-tolerated; potential for hepatitis flare upon discontinuation.Dose-dependent nephrotoxicity.

Key Experimental Protocols

Validating the performance of antiviral agents requires robust and standardized in vitro and in vivo assays. Below are foundational protocols for assessing the activity and resistance profiles of drugs like this compound and Adefovir.

Protocol 1: In Vitro Antiviral Efficacy Assay (IC₅₀ Determination)

Causality: This assay is fundamental for quantifying the intrinsic potency of an antiviral compound. It determines the concentration required to inhibit 50% of viral replication in a controlled cell culture system, allowing for direct comparison between different drugs or against different viral strains (wild-type vs. mutant).

Methodology:

  • Cell Culture: Plate HepG2.2.15 cells (a human hepatoblastoma cell line that constitutively expresses HBV) in 96-well plates and culture until confluent.

  • Drug Dilution: Prepare a serial dilution series of this compound and Adefovir in cell culture medium, typically spanning a log-fold range around the expected IC₅₀. Include a no-drug (vehicle) control.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the drug dilutions. Incubate for a defined period (e.g., 6-9 days), replacing the drug-containing medium every 3 days.

  • Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.

  • HBV DNA Quantification: Extract viral DNA from the supernatant. Quantify the HBV DNA levels using a validated real-time PCR (qPCR) assay.

  • Data Analysis: Normalize the HBV DNA levels in the drug-treated wells to the no-drug control. Plot the percentage of inhibition against the drug concentration (on a log scale) and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

Diagram 2: Workflow for determining the in vitro IC₅₀ of an antiviral compound.

Protocol 2: Genotypic Resistance Testing by Sequencing

Causality: When a patient on antiviral therapy experiences a virological breakthrough (a rebound in viral load), it is critical to determine if this is due to the emergence of drug-resistant viral variants. This protocol outlines the standard method for identifying these mutations.

Methodology:

  • Sample Collection: Obtain a serum or plasma sample from the patient.

  • Viral DNA Extraction: Extract total nucleic acids, including HBV DNA, from the patient sample using a commercial extraction kit.

  • PCR Amplification: Amplify the HBV polymerase gene, specifically the reverse transcriptase (RT) domain, using nested or semi-nested PCR with specific primers flanking the region known to harbor resistance mutations (e.g., the YMDD motif for this compound).

  • PCR Product Purification: Purify the amplified DNA fragment (amplicon) to remove primers, dNTPs, and other reaction components.

  • Sanger Sequencing: Perform bidirectional Sanger sequencing of the purified amplicon using the same amplification primers or internal sequencing primers.

  • Sequence Analysis: Align the resulting sequence chromatograms with a wild-type HBV polymerase reference sequence. Manually inspect the sequence for nucleotide changes that result in amino acid substitutions at known resistance-associated positions (e.g., rtM204, rtA181, rtN236).

Conclusion and Evolving Perspectives

The head-to-head comparison of this compound and Adefovir offers a clear lesson in antiviral drug development: initial potency is only one part of the equation.

  • This compound is characterized by rapid initial viral suppression but is severely limited by its low genetic barrier to resistance.

  • Adefovir provides a more durable response with a much lower incidence of resistance and is a crucial option for treating this compound-resistant infections. However, its potency is modest, and it carries a risk of nephrotoxicity.

This dynamic underscored the need for therapies that combine high potency with a high barrier to resistance. The subsequent development and success of agents like Entecavir and Tenofovir, which offer superior viral suppression and more robust resistance profiles, were a direct evolution from the lessons learned with this compound and Adefovir. For researchers today, these two drugs serve as critical benchmarks for evaluating novel antiviral compounds and as tools for investigating the complex interplay between viral replication, drug pressure, and the evolution of resistance.

References

  • Evaluation of adefovir & this compound in chronic hepatitis B: Correlation with HBV viral kinetic, hepatic-necro inflammation & fibrosis. National Institutes of Health (NIH). [Link]
  • Antiviral efficacy of adefovir dipivoxil versus this compound in patients with chronic hepatitis B sequentially treated with this compound and adefovir due to this compound resistance. National Institutes of Health (NIH). [Link]
  • Comparing Efficacy of this compound, Adefovir Dipivoxil, Telbivudine, and Entecavir in Treating Nucleoside Analogues Naïve for HBeAg-Negative Hepatitis B with Medium Hepatitis B Virus (HBV) DNA Levels. National Institutes of Health (NIH). [Link]
  • Preemptive adefovir versus this compound for prevention of hepatitis B reactivation in chronic hepatitis B patients undergoing chemotherapy. PubMed. [Link]
  • Chemical structures of drugs, this compound (29), adefovir (30), entecavir...
  • Antiviral Efficacy of Adefovir Dipivoxil Versus this compound in Patients With Chronic Hepatitis B Sequentially Treated With this compound and Adefovir Due to this compound Resistance. PubMed. [Link]
  • A Comparison of Adefovir and Tenofovir for the Treatment of this compound-Resistant Hepatitis B Virus in People With HIV. ClinicalTrials.gov. [Link]
  • A Comparison of Adefovir and Tenofovir for the Treatment of this compound-Resistant Hepatitis B Virus in People With HIV. Biotech Hunter. [Link]
  • Chemical structures of SPD754, this compound, tenofovir, zidovudine, abacavir and didanosine.
  • Comparison of adefovir and tenofovir in the treatment of this compound-resistant hep
  • This compound. PubChem, National Institutes of Health (NIH). [Link]
  • Safety and Effectiveness of Giving an Anti-HIV Drug Combination of Adefovir Dipivoxil Plus Didanosine Plus Efavirenz Plus this compound Once Daily to HIV-Infected Patients.
  • Adefovir. PubChem, National Institutes of Health (NIH). [Link]
  • [Table, CHEMICAL FORMULA AND STRUCTURE]. LiverTox - NCBI Bookshelf, National Institutes of Health (NIH). [Link]
  • mechanisms of action of antivirals against hepatitis B virus infection. Oxford Academic. [Link]
  • Pharmacology of this compound (Epivir-HBV)
  • Epivir, Epivir HBV (this compound) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
  • Clinical pharmacology of this compound administered alone, or co-administered with other antiviral drugs, in infants and children. JSciMed Central. [Link]
  • What is the mechanism of this compound?
  • This compound compared with this compound and adefovir dipivoxil for the treatment of HBeAg-positive chronic hep
  • Entecavir+tenofovir vs. This compound/telbivudine+adefovir in chronic hepatitis B patients with prior suboptimal response. National Institutes of Health (NIH). [Link]

Sources

A Senior Application Scientist's Guide to Validating Lamivudine's Efficacy Against Diverse Viral Genotypes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Genotype-Specific Antiviral Validation

Lamivudine, a synthetic nucleoside analogue, stands as a cornerstone in the therapeutic arsenal against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][] Its virustatic action hinges on the inhibition of viral reverse transcriptase (RT), a critical enzyme for viral replication.[3][4] Upon intracellular phosphorylation to its active triphosphate form (3TC-TP), this compound acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), and as a chain terminator once incorporated into the growing viral DNA chain.[1][3][5] This mechanism effectively halts viral DNA synthesis.[][3]

However, the genetic diversity of both HIV and HBV, categorized into distinct genotypes and subtypes, presents a significant challenge to the universal efficacy of any antiviral agent. These genetic variations can influence the clinical course of the infection, treatment response, and the propensity for developing drug resistance.[6] For researchers and drug development professionals, a nuanced understanding of this compound's performance across this genotypic spectrum is not merely academic; it is fundamental to optimizing therapeutic strategies and developing next-generation antivirals.

This guide provides a comprehensive framework for validating the efficacy of this compound against different viral genotypes. We will delve into the underlying principles of experimental design, provide detailed protocols for key assays, and present a logical structure for interpreting the resulting data.

Mechanism of Action and the Rise of Resistance

This compound's efficacy is intrinsically linked to its interaction with the viral polymerase. As an analogue of cytidine, it is recognized by the viral reverse transcriptase and incorporated into the nascent DNA strand.[5] The absence of a 3'-hydroxyl group on the incorporated this compound molecule prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature chain termination.[3][5]

The primary Achilles' heel of this compound monotherapy, particularly in the context of HBV, is the emergence of drug resistance. This is most commonly associated with mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif of the HBV polymerase gene.[7] The most prevalent mutations involve the substitution of methionine at position 204 with either valine (rtM204V) or isoleucine (rtM204I), often accompanied by a mutation at position 180 (rtL180M).[7][8][9] These mutations reduce the affinity of the viral polymerase for this compound, thereby diminishing its inhibitory effect. The incidence of YMDD mutations increases with the duration of treatment.[10][11]

Experimental Validation: A Step-by-Step Approach

Validating this compound's efficacy across different viral genotypes requires a multi-pronged experimental approach. This section outlines the critical workflows, from viral sample acquisition and genotyping to in vitro susceptibility testing.

I. Viral Genotyping: Identifying the Genetic Landscape

Accurate genotyping is the foundational step in any genotype-specific efficacy study. The choice of method depends on the virus (HBV or HIV) and the required resolution.

A. Hepatitis B Virus (HBV) Genotyping

Several methods are available for HBV genotyping, each with its own advantages and limitations.[12][13] A common and reliable approach involves PCR amplification of a specific region of the HBV genome followed by sequence analysis or the use of genotype-specific primers.[14][15][16]

This protocol is adapted from methods described for the rapid and specific genotyping of HBV.[14][15]

  • DNA Extraction: Extract viral DNA from patient serum or plasma samples using a commercial viral DNA extraction kit.

  • First-Round PCR:

    • Amplify a conserved region of the pre-S1 through S genes using universal primers that recognize all HBV genotypes.

    • Reaction Mix: 5 µL extracted DNA, 1X PCR buffer, 200 µM dNTPs, 10 pmol of each universal primer, and 1U of Taq polymerase in a final volume of 50 µL.

    • Cycling Conditions: 94°C for 5 min, followed by 35 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 7 min.

  • Second-Round (Nested) PCR:

    • Perform two separate nested PCR reactions using the product from the first round as a template.

    • Mix A (for Genotypes A, B, C): Use a common sense primer and a cocktail of antisense primers specific for genotypes A, B, and C.

    • Mix B (for Genotypes D, E, F): Use a common sense primer and a cocktail of antisense primers specific for genotypes D, E, and F.

    • Reaction Mix and Cycling Conditions: Similar to the first round, but with 1-2 µL of the first-round PCR product as a template and the appropriate primer mix.

  • Gel Electrophoresis:

    • Analyze the PCR products on a 2% agarose gel.

    • The size of the amplified band will be specific to the HBV genotype present in the sample.[14]

B. Human Immunodeficiency Virus (HIV) Genotyping

HIV genotyping is routinely used in clinical practice to guide antiretroviral therapy.[17] The process typically involves sequencing the reverse transcriptase and protease genes to identify mutations associated with drug resistance.[18][19]

This protocol outlines a generalized workflow for HIV-1 genotyping.[20][21]

  • RNA Extraction: Extract viral RNA from patient plasma using a commercial viral RNA extraction kit. A plasma viral load of >1000 copies/mL is generally required for successful amplification.[19]

  • Reverse Transcription and First-Round PCR (RT-PCR):

    • Synthesize cDNA from the viral RNA and amplify the pol gene (containing the reverse transcriptase and protease coding regions) using specific primers.

    • This is often performed as a one-step reaction using a commercially available kit.

  • Nested PCR:

    • Amplify the target region further using a second set of internal primers to increase the sensitivity and specificity of the assay.

  • PCR Product Purification:

    • Purify the nested PCR product to remove unincorporated primers and dNTPs.

  • Sanger Sequencing:

    • Sequence the purified PCR product using fluorescently labeled dideoxynucleotides.

  • Sequence Analysis:

    • Assemble and edit the raw sequence data.

    • Compare the patient's viral sequence to a wild-type reference sequence to identify mutations. Interpretation of these mutations for drug resistance can be done using publicly available databases such as the Stanford University HIV Drug Resistance Database.

II. In Vitro Susceptibility Testing: Quantifying Antiviral Efficacy

The half-maximal effective concentration (EC50) is a key parameter for quantifying the in vitro efficacy of an antiviral drug.[22] It represents the drug concentration required to inhibit viral replication by 50%.

This protocol describes a cell culture-based assay to determine the EC50 of this compound against different viral isolates.[23][24][25]

  • Cell Culture:

    • Maintain a suitable host cell line for the virus being tested (e.g., HepG2.2.15 cells for HBV, MT-4 cells or peripheral blood mononuclear cells for HIV).

  • Drug Preparation:

    • Prepare a stock solution of this compound and make serial dilutions to create a range of concentrations for testing.

  • Assay Plate Preparation:

    • Seed the host cells in a 96-well plate and allow them to adhere overnight.

  • Infection and Treatment:

    • Infect the cells with a known amount of the viral isolate (representing a specific genotype).

    • Immediately after infection, add the serially diluted this compound to the wells. Include untreated infected cells (virus control) and uninfected cells (cell control).

  • Incubation:

    • Incubate the plates for a period sufficient to allow for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of Viral Replication:

    • Measure the extent of viral replication in each well. The method will depend on the virus:

      • HBV: Quantify the amount of HBV DNA in the culture supernatant using quantitative PCR (qPCR).[26]

      • HIV: Measure the activity of reverse transcriptase in the supernatant or quantify the production of a viral antigen like p24.

  • Cytotoxicity Assay (CC50 Determination):

    • In a parallel plate, treat uninfected cells with the same serial dilutions of this compound to determine the drug's toxicity to the host cells.[22] Cell viability can be assessed using assays like the MTT or neutral red uptake assay.[24]

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control.

    • Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the EC50 value.

    • Similarly, determine the 50% cytotoxic concentration (CC50) from the cytotoxicity data.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI indicates a more favorable therapeutic window.[22]

Visualizing the Workflow and Mechanism

To better illustrate the experimental processes and the underlying molecular interactions, the following diagrams are provided.

G cluster_collection Sample Collection & Preparation cluster_genotyping Viral Genotyping cluster_susceptibility In Vitro Susceptibility Testing PatientSample Patient Serum/Plasma ViralNucleicAcid Viral RNA/DNA Extraction PatientSample->ViralNucleicAcid PCR RT-PCR / Nested PCR ViralNucleicAcid->PCR Sequencing Sanger Sequencing / Type-Specific PCR PCR->Sequencing Analysis Sequence Analysis & Genotype Identification Sequencing->Analysis Infection Infection with Genotyped Virus Analysis->Infection Informs virus selection CellCulture Host Cell Culture CellCulture->Infection Treatment Treatment with Serial Dilutions of this compound Infection->Treatment Quantification Quantification of Viral Replication Treatment->Quantification EC50 EC50 Determination Quantification->EC50

Caption: Experimental workflow for validating this compound efficacy.

G cluster_host_cell Host Cell cluster_virus Viral Replication This compound This compound (3TC) Phosphorylation Intracellular Phosphorylation This compound->Phosphorylation Lamivudine_TP This compound Triphosphate (3TC-TP) Phosphorylation->Lamivudine_TP RT Reverse Transcriptase (RT) Lamivudine_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA Synthesis RT->Viral_DNA Elongation RT->Viral_DNA Incorporation of 3TC-TP Chain_Termination Chain_Termination Viral_DNA->Chain_Termination Chain Termination (No 3'-OH group) dCTP dCTP dCTP->RT Natural Substrate

Caption: Mechanism of action of this compound.

Interpreting the Data: A Comparative Analysis

The ultimate goal of these experiments is to generate a comparative dataset that illuminates the genotype-specific efficacy of this compound. The data should be organized to facilitate clear comparisons.

Table 1: Comparative Efficacy of this compound Against Different HBV Genotypes
HBV GenotypeMean EC50 (µM) ± SDFold-Change in EC50 (vs. Genotype A)Selectivity Index (SI)
Genotype A[Insert Data]1.0[Insert Data]
Genotype B[Insert Data][Insert Data][Insert Data]
Genotype C[Insert Data][Insert Data][Insert Data]
Genotype D[Insert Data][Insert Data][Insert Data]
...[Insert Data][Insert Data][Insert Data]

Note: Data in this table is illustrative and should be populated with experimental results.

A meta-analysis of studies on HBV genotypes B and C has shown no significant association between these genotypes and the response to this compound therapy in terms of HBeAg clearance and HBV DNA conversion.[27] However, other studies suggest that patients with HBV genotype A may have a higher rate of developing YMDD mutants compared to those with genotypes B or C during long-term this compound treatment.[28]

Table 2: Impact of Resistance Mutations on this compound Efficacy
Viral StrainKey MutationsMean EC50 (µM) ± SDFold-Change in EC50 (vs. Wild-Type)
Wild-TypeNone[Insert Data]1.0
Mutant 1rtM204V[Insert Data][Insert Data]
Mutant 2rtL180M + rtM204I[Insert Data][Insert Data]
...[Insert Data][Insert Data][Insert Data]

Note: Data in this table is illustrative and should be populated with experimental results.

In vitro studies have demonstrated that HBV strains with the rtL180M and rtM204V mutations exhibit a significant increase in the IC50 for this compound, sometimes exceeding a 1,000-fold change compared to wild-type virus.[29][30]

Conclusion: From Data to Drug Development Insights

The systematic validation of this compound's efficacy against a panel of viral genotypes provides invaluable data for both clinical practice and drug development. A thorough understanding of how viral genetics influences drug susceptibility can inform treatment guidelines and highlight the need for alternative therapies in patient populations where this compound may be less effective or prone to rapid resistance development.

For drug development professionals, these validation workflows are not limited to this compound. They represent a robust framework for evaluating any novel antiviral candidate. By integrating genotyping and in vitro susceptibility testing early in the development pipeline, researchers can build a comprehensive profile of a compound's activity spectrum, anticipate potential resistance pathways, and ultimately, design more effective and durable antiviral therapies.

References

  • What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17).
  • This compound - StatPearls - NCBI Bookshelf - NIH.
  • This compound: Definition, Mechanism of Action and Application - BOC Sciences.
  • This compound - Wikipedia.
  • This compound resistance mutations in patients infected with hepatitis B virus genotype D - NIH.
  • Pharmacology of this compound (Epivir-HBV); uses, Mechanism of action, Route of elimination, Metabolism - YouTube. (2024-06-20).
  • HBV Genotype B/C and Response to this compound Therapy: A Systematic Review - NIH.
  • Impact of YMDD mutations during this compound therapy in patients with chronic hepatitis B - PubMed.
  • Antiretroviral drug resistance testing - HIV Management Guidelines.
  • Management of YMDD mutations during this compound therapy in patients with chronic hepatitis B - PubMed.
  • Hepatitis B virus genotypes and this compound resistance mutations in Jordan - PMC - NIH.
  • Hepatitis B Virus Genotype Distribution and Its this compound-Resistant Mutants in HIV-Coinfected Patients with Chronic and Occult Hepatitis B - NIH.
  • Determining the Effective Concentration (EC50) of Favipiravir Sodium in Cell Culture: Application Notes and Protocols - Benchchem.
  • HIV Resistance Assays - NCBI Bookshelf - NIH. (2023-06-20).
  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency - FDA.
  • HIV Genotypic Resistance Assay - UW Medicine Laboratory Test Guide - University of Washington.
  • IDENTIFICATION AND GENOTYPING OF HEPATITIS B VIRUS BY PCR ASSAY USING GENOTYPE SPECIFIC PRIMERS - european scientific journal.
  • Novel Method for Genotyping Hepatitis B Virus on the Basis of TaqMan Real-Time PCR.
  • Genotyping Hepatitis B virus by Next-Generation Sequencing: Detection of Mixed Infections and Analysis of Sequence Conservation - MDPI. (2024-05-17).
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. (2025-08-03).
  • Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - RU.
  • Rapid and Specific Genotyping System for Hepatitis B Virus Corresponding to Six Major Genotypes by PCR Using Type-Specific Primers | Journal of Clinical Microbiology.
  • Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES.
  • In vitro susceptibility of this compound-resistant hepatitis B virus to adefovir and tenofovir - PubMed.
  • Response to long-term this compound treatment in patients infected with hepatitis B virus genotypes A, B, and C - PubMed.
  • Genotyping the hepatitis B virus with a fragment of the HBV DNA polymerase gene in Shenyang, China - PMC - PubMed Central.
  • In Vitro Drug Susceptibility Analysis of Hepatitis B Virus Clinical Quasispecies Populations. (2007-10-01).
  • HIV Drug Resistance Genotyping.
  • This compound susceptibility assay. This compound inhibits the activation of... | Download Scientific Diagram - ResearchGate.
  • Hepatitis B virus genotypes influence clinical outcomes: A review - PMC - NIH.

Sources

A Senior Application Scientist's Guide to the Cross-Resistance Profile of Lamivudine with Other NRTIs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role and Achilles' Heel of Lamivudine

This compound (3TC), a cornerstone of combination antiretroviral therapy (cART), is a potent nucleoside reverse transcriptase inhibitor (NRTI). Its mechanism of action hinges on its intracellular phosphorylation to the active triphosphate form, which is then incorporated into the nascent viral DNA chain by HIV-1 reverse transcriptase (RT). Lacking a 3'-hydroxyl group, this compound acts as a chain terminator, prematurely halting viral DNA synthesis.[1] However, the clinical utility of this compound is often challenged by the rapid emergence of drug resistance.[2]

The primary mutation conferring high-level resistance to this compound is a single amino acid substitution at codon 184 of the RT enzyme, from methionine to either valine or isoleucine (M184V/I).[2][3][4] The M184V mutation, in particular, is highly prevalent and reduces this compound susceptibility by 100- to 1,000-fold.[5] This guide provides an in-depth analysis of the cross-resistance profile of this compound with other clinically important NRTIs, supported by experimental data and methodologies for its assessment.

The M184V Mutation: A Double-Edged Sword

The M184V mutation confers resistance to this compound through a mechanism of steric hindrance. The altered conformation of the RT enzyme's active site reduces the incorporation efficiency of this compound triphosphate in favor of the natural substrate, deoxycytidine triphosphate.[5][6] While this mutation is a significant liability for this compound and the structurally similar emtricitabine, it has a complex and sometimes paradoxical effect on the activity of other NRTIs. This dual nature of M184V is a critical consideration in the strategic sequencing of antiretroviral regimens.

Cross-Resistance Profiles: A Comparative Analysis

The presence of the M184V mutation significantly alters the susceptibility of HIV-1 to other NRTIs. The following sections detail these intricate relationships.

Emtricitabine (FTC)

Emtricitabine is a cytosine analogue structurally very similar to this compound. Unsurprisingly, they share a nearly identical resistance profile. The M184V/I mutation, selected by either drug, confers high-level cross-resistance to both this compound and emtricitabine.[3][4][7][8][9] For this reason, this compound and emtricitabine are considered interchangeable in clinical practice but should not be used together.[9]

Tenofovir (TDF and TAF)

A crucial and beneficial interaction is observed between this compound resistance and tenofovir susceptibility. The M184V mutation increases the susceptibility of HIV-1 to tenofovir, a phenomenon known as hypersusceptibility.[3][5][10] This is attributed to the M184V mutation impairing the RT's ability to excise incorporated tenofovir from the terminated DNA chain.[11] This synergistic relationship is a cornerstone of many first- and second-line cART regimens. However, the development of other mutations, such as K65R, can reduce susceptibility to tenofovir.[12]

Zidovudine (AZT) and Stavudine (d4T)

Similar to tenofovir, the M184V mutation leads to increased susceptibility to the thymidine analogues zidovudine and stavudine.[3][7] The mechanism behind this is the M184V-induced reduction in the RT's excision of the chain-terminating drug monophosphate.[11] This resensitization is clinically significant, as it can restore the activity of zidovudine in viruses that have developed resistance through thymidine analogue mutations (TAMs).[13][14]

Abacavir (ABC)

The relationship between M184V and abacavir is more complex. The M184V mutation alone confers low-level resistance to abacavir.[3] However, in the presence of other mutations, particularly TAMs, the impact of M184V on abacavir susceptibility can be more pronounced.[15][16] For instance, the combination of M184V with certain TAMs can lead to clinically significant abacavir resistance.[15]

Summary of this compound (M184V) Cross-Resistance with Other NRTIs

NRTIEffect of M184V Mutation on SusceptibilityFold Change in EC50 (Approximate)Clinical Implication
Emtricitabine (FTC) High-level cross-resistance>100Not recommended for use with this compound; considered interchangeable.[9]
Tenofovir (TDF/TAF) Increased susceptibility (hypersusceptibility)~0.5Favorable interaction; M184V can restore tenofovir activity.[10]
Zidovudine (AZT) Increased susceptibility~0.5M184V can overcome resistance conferred by TAMs.[11][13]
Stavudine (d4T) Increased susceptibility~0.7Similar to zidovudine, M184V enhances activity.[3]
Abacavir (ABC) Low-level resistance2-4M184V alone has a modest impact, but combinations with other mutations can lead to significant resistance.[3][15]

Mutational Pathways and NRTI Resistance

The development of NRTI resistance is not always a linear process. The presence of one mutation can influence the selection of subsequent mutations. The following diagram illustrates the central role of the M184V mutation in the context of other key NRTI resistance pathways.

NRTI_Resistance_Pathways cluster_0 This compound/Emtricitabine Pressure cluster_1 Zidovudine/Stavudine Pressure cluster_2 Tenofovir/Abacavir Pressure M184V M184V/I (High-level 3TC/FTC Resistance) TAMs TAMs (e.g., M41L, L210W, T215Y) (AZT/d4T Resistance) M184V->TAMs Delays Emergence K65R K65R (TDF/ABC/ddI Resistance) M184V->K65R Antagonistic L74V L74V (ABC/ddI Resistance) M184V->L74V Additive Resistance to ABC TAMs->M184V Resensitizes to AZT K65R->M184V Increases Susceptibility to AZT

Caption: Interplay of major NRTI resistance mutations.

Experimental Protocols for Assessing NRTI Cross-Resistance

The evaluation of cross-resistance is critical for guiding clinical decisions. This is primarily achieved through two complementary methods: genotypic and phenotypic assays.

Genotypic Resistance Testing

This method involves sequencing the HIV-1 pol gene, which encodes the reverse transcriptase, to identify known drug resistance-associated mutations.[17][18]

Workflow:

  • Sample Collection: Collect peripheral blood from the patient.

  • Viral RNA Extraction: Isolate HIV-1 RNA from plasma.

  • Reverse Transcription and PCR: Convert viral RNA to cDNA and amplify the pol gene region using polymerase chain reaction (PCR).

  • DNA Sequencing: Sequence the amplified PCR product.

  • Data Analysis: Compare the obtained sequence to a wild-type reference sequence to identify mutations. Interpretation algorithms (e.g., Stanford HIV Drug Resistance Database) are then used to predict the level of resistance to various drugs based on the identified mutational pattern.[19]

Causality: Genotypic testing is rapid and relatively inexpensive, providing a snapshot of the viral mutations present that are known to be associated with resistance.[19]

Genotypic_Assay_Workflow start Patient Plasma Sample rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR Amplification of pol gene rna_extraction->rt_pcr sequencing Sanger or Next-Gen Sequencing rt_pcr->sequencing analysis Sequence Analysis & Mutation Calling sequencing->analysis interpretation Resistance Interpretation using Database analysis->interpretation end Resistance Report interpretation->end

Caption: Workflow for genotypic resistance testing.

Phenotypic Resistance Testing

Phenotypic assays provide a direct measure of drug susceptibility by culturing the virus in the presence of varying concentrations of antiretroviral drugs.[17][20]

Workflow:

  • Sample Collection and Viral Isolation: Isolate HIV-1 from patient plasma.

  • Recombinant Virus Generation: Clone the patient-derived RT and protease genes into a laboratory strain of HIV-1.

  • Viral Culture: Culture the recombinant virus in the presence of serial dilutions of the NRTIs being tested.

  • Susceptibility Measurement: Determine the drug concentration that inhibits viral replication by 50% (EC50).

  • Fold-Change Calculation: Compare the EC50 of the patient's virus to that of a wild-type reference virus. The result is expressed as a fold-change in susceptibility.

Causality: Phenotypic testing provides a direct biological measure of resistance, which can be particularly useful for interpreting complex mutational patterns or identifying resistance conferred by novel mutations.[17] However, it is more time-consuming and expensive than genotypic testing.[19]

Phenotypic_Assay_Workflow start Patient Plasma Sample clone Clone Patient RT Gene into Viral Vector start->clone culture Culture Recombinant Virus with Serial Drug Dilutions clone->culture measure Measure Viral Replication (e.g., p24 antigen) culture->measure calculate_ec50 Calculate EC50 measure->calculate_ec50 compare Compare to Wild-Type EC50 calculate_ec50->compare end Fold-Change in Susceptibility compare->end

Caption: Workflow for phenotypic resistance testing.

Conclusion and Future Directions

The cross-resistance profile of this compound is a well-characterized yet complex field. The central M184V mutation, while detrimental to this compound and emtricitabine efficacy, offers strategic advantages by enhancing the activity of other key NRTIs like tenofovir and zidovudine. A thorough understanding of these interactions, verified through robust genotypic and phenotypic testing, is paramount for the design of durable and effective antiretroviral regimens. As new NRTIs and novel therapeutic strategies emerge, continued surveillance and characterization of resistance pathways will remain a critical endeavor in the management of HIV-1 infection.

References

  • Resistance to reverse transcriptase inhibitors used in the treatment and prevention of HIV-1 infection.
  • The M184V Mutation Reduces the Selective Excision of Zidovudine 5′-Monophosphate (AZTMP) by the Reverse Transcriptase of Human Immunodeficiency Virus Type 1.
  • Pressure of Zidovudine Accelerates the Reversion of this compound Resistance-Conferring M184V Mutation in the Reverse Transcriptase of Human Immunodeficiency Virus Type 1.
  • Multiple Effects of the M184V Resistance Mutation in the Reverse Transcriptase of Human Immunodeficiency Virus Type 1.
  • HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART.
  • NRTI Resistance Notes.
  • Treatment Management Challenges in Naïve and Experienced HIV-1-Infected Individuals Carrying the M184V Mut
  • The M184V mutation: What it does, how to prevent it, and wh
  • Genotype-Phenotype Discordances.
  • Evolution of this compound Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals: the Relative Roles of Drift and Selection.
  • HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2).
  • This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids. PNAS.
  • Emtricitabine and this compound May Be Similar, but They Differ in Important Ways.
  • HIV-1 genotypic and phenotypic resistance.
  • Thymidine Analogue Mutations with M184V Significantly Decrease Phenotypic Susceptibility of HIV-1 Subtype C Reverse Transcriptase to Islatravir.
  • HIV Resistance Assays.
  • What is the mechanism of this compound?
  • Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and this compound Resistance In Vitro and In Vivo. PubMed Central.
  • Drug-Resistance Testing. HIV Management Guidelines.
  • HIV-1 and HIV-2 Reverse Transcriptases: Different Mechanisms of Resistance to Nucleoside Reverse Transcriptase Inhibitors. American Society for Microbiology.
  • HIV Drug Resistance Testing. Labcorp.
  • Correlation of Phenotypic Zidovudine Resistance with Mutational Patterns in the Reverse Transcriptase of Human Immunodeficiency. American Society for Microbiology.
  • This compound resistance mutation may persist for many years in some people with HIV. aidsmap.
  • A comparison of the phenotypic susceptibility profiles of emtricitabine and this compound. PubMed.
  • Mutations In The Hiv-1 Reverse Transcriptase Gene Associated With Resistance To this compound And Emtricitabine.
  • Effect of concurrent zidovudine use on the resistance pathway selected by abacavir-containing regimens.
  • Emtricitabine and this compound Interactions. Drugs.com.
  • High frequency of this compound and Telbivudine resistance mutations in hepatitis B virus isolates from human immunodeficiency virus co-infected patients on highly active antiretroviral therapy in Bucaramanga, Colombia. Frontiers.
  • Resistance profiles of emtricitabine and this compound in tenofovir-containing regimens. PubMed.
  • Extent of Cross-Resistance between Agents Used To Treat Human Immunodeficiency Virus Type 1 Infection in Clinically Derived Isolates.
  • Minimal Cross-resistance to Tenofovir in Children and Adolescents Failing ART Makes Them Eligible for Tenofovir-Lamivudine-Dolutegravir Treatment.
  • High frequency of this compound and Telbivudine resistance mutations in hepatitis B virus isolates from human immunodeficiency virus co-infected patients on highly active antiretroviral therapy in Bucaramanga, Colombia.
  • In Vitro Cross-Resistance Profile of Nucleoside Reverse Transcriptase Inhibitor (NRTI) BMS-986001 against Known NRTI Resistance Mutations. American Society for Microbiology.
  • Combination of tenofovir and this compound versus tenofovir after this compound failure for therapy of hepatitis B in HIV-coinfection.
  • In Vitro Susceptibility of HIV Isolates with High Growth Capability to Antiretroviral Drugs.
  • Efficacy of Tenofovir in Patients with this compound Failure Is Not Different from That in Nucleoside/Nucleotide Analogue-Naïve Patients with Chronic Hepatitis B.
  • Minimal Cross-resistance to Tenofovir in Children and Adolescents... Ingenta Connect.
  • Abacavir and this compound Tablets: Package Insert / Prescribing Info / MOA. Drugs.com.
  • Resistance to nucleoside reverse transcriptase inhibitors.
  • In vitro comparison of the susceptibilities of the same drug resistance mutations to reverse-transcriptase inhibitors of subtype B and CRF01_AE HIV-1 strains.
  • NRTI susceptibilities for recombinant HIV.
  • This compound resistance in hepatitis B: mechanisms and clinical implic
  • Hepatitis B virus resistance to tenofovir: fact or fiction? A systematic literature review and structural analysis of drug resistance mechanisms.
  • INSTIs and NNRTIs Potently Inhibit HIV-1 Polypurine Tract Mutants in a Single Round Infection Assay.
  • Continuation of emtricitabine/lamivudine within combination antiretroviral therapy following detection of the M184V/I HIV‐1 resistance mut
  • This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids.
  • Abacavir/lamivudine combination in the treatment of HIV: a review.
  • Abacavir/Lamivudine Fixed-Dose Combination Antiretroviral Therapy for the Treatment of HIV.

Sources

A Head-to-Head In Vivo Comparison of Lamivudine and Entecavir in Animal Models of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vivo performance of two cornerstone antiviral agents for Hepatitis B virus (HBV) infection: Lamivudine (3TC) and Entecavir (ETV). Drawing upon key preclinical data from established animal models, we will dissect their comparative efficacy, propensity for resistance development, and safety profiles. This analysis is designed to equip researchers with a robust understanding of the preclinical data that underpins the clinical use of these drugs.

Introduction: The Preclinical Imperative in HBV Drug Development

Chronic Hepatitis B remains a significant global health challenge, necessitating the development of effective and durable antiviral therapies. Before any compound can advance to clinical trials, its efficacy and safety must be rigorously evaluated in relevant animal models. These models, while not perfectly replicating human disease, provide critical insights into a drug's mechanism of action, its ability to suppress viral replication, and its potential for long-term success.

The woodchuck (Marmota monax) chronically infected with the woodchuck hepatitis virus (WHV), a close relative of HBV, stands as a premier model for such studies. It faithfully recapitulates many aspects of chronic HBV infection in humans, including the progression to hepatocellular carcinoma (HCC). Additionally, transgenic mouse models expressing HBV have been instrumental in the initial evaluation of antiviral compounds. This guide will synthesize findings from these key preclinical systems to compare this compound and Entecavir.

Comparative Antiviral Efficacy: Beyond Viral Load Suppression

The primary goal of antiviral therapy in chronic Hepatitis B is the profound and sustained suppression of viral replication. In the woodchuck model, both this compound and Entecavir have demonstrated the ability to reduce serum viral DNA levels. However, key distinctions in the magnitude and durability of this suppression have been consistently observed.

Entecavir has shown markedly superior potency in reducing viremia. Studies in chronically WHV-infected woodchucks have reported that Entecavir therapy can suppress serum WHV DNA levels by up to 8 log10 units.[1] In contrast, this compound treatment typically results in a more modest reduction of viral titers.[1][2]

A critical differentiator between the two agents lies in their impact on the intrahepatic covalently closed circular DNA (cccDNA). The cccDNA is the stable episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for viral replication. Eradication of cccDNA is the ultimate goal for a curative therapy. Preclinical studies in the woodchuck model have revealed that while this compound treatment often fails to significantly reduce intrahepatic cccDNA levels, Entecavir has been shown to achieve a reduction of up to 4 log10 units.[1] This suggests a more profound impact of Entecavir on the viral reservoir.

The long-term consequences of this superior viral suppression with Entecavir are significant. In extended studies in the woodchuck model, long-term Entecavir treatment has been associated with a reduced frequency of hepatocellular carcinoma and a prolonged lifespan of the chronically infected animals.[1]

Table 1: Comparative Efficacy of this compound and Entecavir in the Woodchuck Model

ParameterThis compoundEntecavir
Serum Viral DNA Reduction ModeratePotent (up to 8 log10 reduction)
Intrahepatic cccDNA Reduction Minimal to noneSignificant (up to 4 log10 reduction)
Impact on Hepatocellular Carcinoma Limited evidence of reductionReduced frequency observed in long-term studies
Survival Benefit Not clearly demonstratedProlonged lifespan observed in long-term studies

The Critical Issue of Antiviral Resistance

The development of drug resistance is a major impediment to the long-term success of antiviral therapy for chronic Hepatitis B. The high replication rate and error-prone nature of the HBV reverse transcriptase enzyme create a fertile ground for the selection of drug-resistant mutations.

In the woodchuck model, the difference in the barrier to resistance between this compound and Entecavir is stark. Treatment of woodchucks with this compound frequently leads to the emergence of resistant WHV variants, with viral breakthrough observed as early as 5 to 12 months into therapy.[1][3][4] These resistant mutants harbor mutations in the viral polymerase gene.[4][5]

Conversely, Entecavir has demonstrated a significantly higher barrier to resistance in the same model. In long-term studies, even after 14 to 36 months of continuous Entecavir therapy, there was no evidence of the emergence of drug-resistant WHV.[1] This superior resistance profile is a key preclinical finding that has been largely borne out in clinical experience.

The molecular basis for Entecavir's higher barrier to resistance is multifaceted. It requires multiple mutations in the viral polymerase to confer clinically significant resistance, whereas this compound resistance can arise from a single amino acid substitution.

G cluster_0 This compound (Low Genetic Barrier) cluster_1 Entecavir (High Genetic Barrier) wt_lam Wild-Type HBV ymdd YMDD Mutation (e.g., M204V/I) wt_lam->ymdd Single Mutation wt_ent Wild-Type HBV res_lam This compound Resistance ymdd->res_lam lam_res_intermediate This compound Resistance Mutations (Pre-existing or Acquired) wt_ent->lam_res_intermediate etv_mut Additional Entecavir-Specific Mutations (e.g., T184, S202, M250) lam_res_intermediate->etv_mut Multiple Mutations Required res_ent Entecavir Resistance etv_mut->res_ent

Caption: Genetic pathways to this compound and Entecavir resistance.

Comparative Safety and Toxicity in Animal Models

Preclinical safety evaluation is paramount in drug development. Both this compound and Entecavir have been generally well-tolerated in animal studies, a finding that has translated to their favorable safety profiles in humans. In long-term studies in woodchucks, Entecavir was well-tolerated with no significant drug-related toxicity observed.[3] Similarly, studies with this compound in this model have not reported significant toxicity.

Table 2: Comparative Safety Profile in Animal Models

ParameterThis compoundEntecavir
General Tolerability Generally well-toleratedGenerally well-tolerated
Reported Toxicity No major toxicity reported in preclinical modelsNo major toxicity reported in preclinical models

Experimental Protocol for a Comparative In Vivo Study

To provide a framework for researchers designing similar comparative studies, the following is a representative experimental protocol based on methodologies employed in woodchuck studies.

Objective: To compare the in vivo antiviral efficacy and resistance profile of this compound and Entecavir in a woodchuck model of chronic WHV infection.

Animal Model: Adult woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV).

Study Design:

  • Animal Selection and Acclimation: Select a cohort of chronically WHV-infected woodchucks with stable, high levels of serum WHV DNA. Acclimate the animals to the housing conditions for a minimum of two weeks.

  • Baseline Characterization: Prior to treatment initiation, collect baseline blood samples for quantification of serum WHV DNA, WHV surface antigen (WHsAg), and liver function tests (e.g., ALT). Perform a baseline liver biopsy for histological assessment and quantification of intrahepatic WHV DNA and cccDNA.

  • Randomization and Grouping: Randomly assign animals to one of three treatment groups (n=6-8 animals per group):

    • Group A: Vehicle Control (e.g., water or appropriate buffer) administered orally, once daily.

    • Group B: this compound (e.g., 10 mg/kg) administered orally, once daily.

    • Group C: Entecavir (e.g., 0.5 mg/kg) administered orally, once daily.

  • Treatment Period: Administer the assigned treatments for a period of 12 to 24 months.

  • Monitoring and Sample Collection:

    • Weekly: Collect blood samples for the first 8 weeks to monitor the initial decline in serum WHV DNA.

    • Monthly: Continue monthly blood collection for the duration of the study to monitor serum WHV DNA, WHsAg, and liver enzymes.

    • At 6, 12, and 24 months: Perform follow-up liver biopsies for histological analysis and quantification of intrahepatic WHV DNA and cccDNA.

  • Endpoint Analysis:

    • Primary Efficacy Endpoint: Compare the mean reduction in serum WHV DNA from baseline to the end of treatment between the three groups.

    • Secondary Efficacy Endpoints:

      • Compare the reduction in intrahepatic WHV DNA and cccDNA levels.

      • Assess for seroconversion of WHsAg.

      • Evaluate histological improvement in the liver.

    • Resistance Monitoring: For any animal experiencing a viral rebound (a significant increase in serum WHV DNA after an initial decline), sequence the WHV polymerase gene from serum samples to identify potential resistance mutations.

    • Safety Assessment: Monitor animal health, body weight, and liver enzyme levels throughout the study.

Caption: Experimental workflow for a comparative in vivo study.

Conclusion: Preclinical Insights Guiding Clinical Practice

The in vivo comparison of this compound and Entecavir in animal models, particularly the woodchuck model, has provided invaluable data that has shaped our understanding of their clinical utility. The preclinical evidence strongly supports the superior antiviral potency of Entecavir, its ability to impact the intrahepatic cccDNA reservoir, and its significantly higher barrier to resistance compared to this compound. These findings from animal studies have been instrumental in establishing Entecavir as a first-line treatment for chronic Hepatitis B and have underscored the critical role of preclinical models in the development of more effective antiviral therapies.

References

  • Colonno, R. J., Genovesi, E. V., Medina, I., Lamb, L., Durham, S. K., Huang, M. L., ... & Clark, J. M. (2001). Long-term entecavir treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection. The Journal of infectious diseases, 184(10), 1236-1245. [Link]
  • Cullen, J. M., Smith-lickey, M. E., T-W., F. L., & Mason, W. S. (2007). Rapid emergence of a viral resistant mutant in WHV chronically infected woodchucks treated with this compound and a pre-S/S CHO-derived hepatitis B virus vaccine. Vaccine, 25(26), 4895-902. [Link]
  • Langley, D. R., Walsh, A. W., Baldick, C. J., Eggers, B. J., Rose, R. E., Levine, S. M., ... & Colonno, R. J. (2002). Efficacies of entecavir against this compound-resistant hepatitis B virus replication and recombinant polymerases in vitro. Antimicrobial agents and chemotherapy, 46(5), 1353-1359. [Link]
  • Zhou, T., & Mason, W. S. (1999). Emergence of drug-resistant populations of woodchuck hepatitis virus in woodchucks treated with the antiviral nucleoside this compound. Antimicrobial agents and chemotherapy, 43(8), 1947-1954. [Link]
  • Zhu, Y., Curtis, M., & Mason, W. S. (2002). Mutations of the Woodchuck Hepatitis Virus Polymerase Gene That Confer Resistance to this compound and 2'-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil. Journal of virology, 76(1), 311-322. [Link]

Sources

A Senior Application Scientist's Guide to the Synergistic Effects of Lamivudine with Other Antiretroviral Classes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral therapy (ART), the strategic combination of drugs is paramount to achieving durable viral suppression, managing drug resistance, and improving patient outcomes. Lamivudine (3TC), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated remarkable efficacy, not just as a standalone agent, but more critically, through its synergistic interactions when co-administered with other antiretroviral classes. This guide provides an in-depth technical exploration of these synergistic relationships, grounded in experimental data and mechanistic insights, to inform future research and drug development endeavors.

The Central Role and Mechanism of Action of this compound

This compound is a synthetic nucleoside analog of cytidine. To exert its antiviral effect, it must be phosphorylated intracellularly to its active 5'-triphosphate metabolite, this compound triphosphate (3TC-TP). 3TC-TP then acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT). Its incorporation into the nascent viral DNA chain leads to chain termination, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis. This targeted disruption of a critical step in the HIV replication cycle is the basis of its therapeutic action.

This compound Mechanism of Action cluster_cell Host Cell (e.g., CD4+ T-cell) cluster_hiv HIV Replication This compound This compound (3TC) 3TC_MP This compound Monophosphate (3TC-MP) This compound->3TC_MP 3TC_DP This compound Diphosphate (3TC-DP) 3TC_MP->3TC_DP 3TC_TP This compound Triphosphate (3TC-TP) (Active Form) 3TC_DP->3TC_TP Viral_DNA Viral DNA Synthesis 3TC_TP->Viral_DNA Viral_RNA Viral RNA Viral_RNA->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Intracellular activation and mechanism of action of this compound.

Synergistic Partnerships: A Class-by-Class Analysis

The true strength of this compound lies in its ability to work in concert with other antiretroviral agents, leading to outcomes that are greater than the sum of their individual effects. This synergy is most pronounced and best understood in its pairing with other NRTIs.

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

The combination of two NRTIs has been a long-standing backbone of ART. The synergy observed is often attributed to complementary resistance profiles and mechanisms that enhance the overall inhibition of reverse transcriptase.

The combination of this compound and zidovudine is one of the most well-documented synergistic pairings in antiretroviral therapy. Clinical studies have consistently shown that this combination leads to greater and more sustained increases in CD4+ cell counts and decreases in viral load compared to monotherapy with either drug alone.

Mechanistic Insights: The synergy between this compound and zidovudine is multifaceted. A key factor is the management of drug resistance. The M184V mutation in the reverse transcriptase gene, which confers high-level resistance to this compound, has been shown to restore susceptibility to zidovudine in HIV strains that had developed resistance to it. This reciprocal relationship where the resistance mutation for one drug enhances the activity of the other is a powerful mechanism for maintaining long-term viral suppression.

Experimental Data: In vitro studies have demonstrated this synergy, with combination therapies showing superior antiviral effects compared to single-agent treatments. Clinical trials have provided robust quantitative data supporting this. For instance, a landmark study demonstrated that combination therapy with this compound and zidovudine resulted in significantly greater reductions in plasma HIV-1 RNA levels compared to zidovudine alone.

CombinationFindingSupporting Evidence
This compound + Zidovudine Highly synergistic, leading to greater and more sustained viral suppression and CD4+ cell count increases compared to monotherapy.In vitro synergy demonstrated. Clinically proven to be more effective than monotherapy in numerous trials. The M184V mutation induced by this compound can restore zidovudine sensitivity.

The combination of this compound and tenofovir is another widely used NRTI backbone. This pairing is recommended by major health organizations for both HIV treatment and pre-exposure prophylaxis (PrEP).

Mechanistic Insights: While the precise molecular basis for their synergy is still under investigation, it is believed to stem from their different resistance pathways and complementary roles in inhibiting reverse transcriptase. The M184V mutation associated with this compound resistance can lead to a re-sensitization of the virus to tenofovir.

Experimental Data: Clinical studies have shown that the combination of tenofovir and this compound is highly effective in suppressing both HIV and Hepatitis B virus (HBV) in co-infected individuals. A meta-analysis of studies on HBV/HIV co-infected patients concluded that this compound plus TDF combination therapy was more efficacious than this compound monotherapy.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs, such as nevirapine and efavirenz, bind to a different site on the reverse transcriptase enzyme than NRTIs. This allosteric inhibition provides a distinct mechanism of action that can complement that of this compound.

Mechanistic Insights: The combination of an NRTI like this compound with an NNRTI targets the same crucial enzyme, reverse transcriptase, but at two different locations. This dual-front attack is thought to be the basis for their synergistic or additive effects. The NNRTI-induced conformational change in the enzyme may enhance the binding or incorporation of the this compound triphosphate, though this specific molecular interaction requires further elucidation.

Experimental Data: In vitro studies have shown that this compound in combination with nevirapine exhibits additive to synergistic antiretroviral activity. Clinical data also supports the efficacy of combining this compound with NNRTIs like efavirenz as part of a complete antiretroviral regimen.

CombinationFindingSupporting Evidence
This compound + Nevirapine Additive to synergistic in vitro.In vitro studies demonstrate additive to synergistic activity. Widely used in combination therapies.
This compound + Efavirenz Effective combination in clinical practice.A common component of recommended ART regimens. Studies on chemical interactions suggest potential for acid-base interactions.
Protease Inhibitors (PIs)

Protease inhibitors act at a later stage of the HIV lifecycle, preventing the maturation of new, infectious viral particles.

Mechanistic Insights: The synergy between this compound and PIs is primarily due to their targeting of two distinct and essential stages of the viral replication cycle. By inhibiting reverse transcriptase, this compound reduces the production of viral DNA, while PIs prevent the newly synthesized viral proteins from being properly processed into functional components. This multi-pronged attack significantly hinders the production of infectious virions. There is no evidence to suggest that PIs directly affect the intracellular phosphorylation of this compound.

Experimental Data: In vitro studies have demonstrated additive or synergistic interactions between this compound and protease inhibitors like saquinavir. Clinically, dual therapy with a boosted protease inhibitor (e.g., lopinavir/ritonavir) and this compound has been shown to be an effective maintenance strategy for patients with suppressed viral loads.

CombinationFindingSupporting Evidence
This compound + Lopinavir/ritonavir Effective as a dual-therapy maintenance regimen in virologically suppressed patients.Clinical trials have demonstrated non-inferiority to triple-drug regimens for maintenance.
This compound + Atazanavir Used in combination therapies, though co-administration of two PIs may not be beneficial.Clinical studies have explored this combination.
Integrase Strand Transfer Inhibitors (INSTIs)

Integrase inhibitors, such as raltegravir and dolutegravir, block the integration of the viral DNA into the host cell's genome, another critical step for viral replication.

Mechanistic Insights: Similar to the combination with PIs, the synergy with INSTIs arises from targeting two separate, essential steps in the HIV lifecycle. This compound prevents the formation of viral DNA, and INSTIs prevent the integration of any viral DNA that is produced. This dual blockade is highly effective at halting viral replication.

Experimental Data: The combination of this compound with INSTIs has shown strong clinical efficacy. The two-drug regimen of dolutegravir and this compound has been approved for both treatment-naïve and as a switch option for virologically suppressed individuals. Studies with raltegravir have also shown this combination to be safe and effective.

CombinationFindingSupporting Evidence
This compound + Dolutegravir Highly effective two-drug regimen for both initial and maintenance therapy.Supported by numerous clinical trials (GEMINI 1 & 2, TANGO).
This compound + Raltegravir Effective and well-tolerated combination.Clinical data supports its use in both treatment-naïve and experienced patients.

Experimental Protocols for Assessing Synergy

The determination of synergistic, additive, or antagonistic interactions between antiretroviral agents is crucial. The checkerboard assay is a widely used in vitro method for this purpose.

Detailed Protocol: Checkerboard Synergy Assay

Objective: To quantitatively assess the in vitro interaction between this compound and another antiretroviral agent against HIV-1 replication.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4 cells)

  • Complete cell culture medium

  • HIV-1 laboratory strain

  • This compound and the second test drug

  • 96-well microtiter plates

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or a reverse transcriptase activity assay)

Methodology:

  • Cell Seeding: Seed the 96-well plates with the appropriate density of cells (e.g., 5 x 10^4 cells/well) and incubate overnight to allow for cell adherence.

  • Drug Dilution Preparation:

    • Prepare serial dilutions of this compound (Drug A) and the second antiretroviral (Drug B) in cell culture medium. The concentration range should typically span from well below to well above the 50% inhibitory concentration (IC50) of each drug.

  • Checkerboard Setup:

    • In a 96-well plate, add increasing concentrations of Drug A along the x-axis (columns) and increasing concentrations of Drug B along the y-axis (rows).

    • Each well will contain a unique combination of concentrations of the two drugs.

    • Include control wells with each drug alone and no-drug controls.

  • Viral Inoculation: Infect the cells in each well with a standardized amount of HIV-1.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).

  • Quantification of Viral Replication: At the end of the incubation period, measure the extent of viral replication in each well using a suitable method, such as a p24 antigen ELISA.

  • Data Analysis and Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • The FIC for each drug is calculated as the IC50 of the drug in combination divided by the IC50 of the drug alone.

    • The FIC Index (FICI) is the sum of the FICs for both drugs: FICI = FIC_A + FIC_B.

    • The interaction is interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Checkerboard Assay Workflow A Prepare serial dilutions of This compound (Drug A) and Test Drug (Drug B) C Add drug combinations to wells in a checkerboard format A->C B Seed 96-well plate with HIV-permissive cells B->C D Infect cells with HIV-1 C->D E Incubate for 5-7 days D->E F Measure viral replication (e.g., p24 ELISA) E->F G Calculate Fractional Inhibitory Concentration (FIC) Index F->G H Determine Synergy, Additivity, or Antagonism G->H

Caption: A simplified workflow for the checkerboard synergy assay.

Visualizing the Multifaceted Attack on HIV Replication

The synergistic effects of this compound in combination with other antiretroviral classes can be best understood by visualizing their distinct points of intervention in the HIV-1 replication cycle.

HIV Replication Cycle and Drug Targets cluster_entry 1. Entry cluster_rt 2. Reverse Transcription cluster_integration 3. Integration cluster_maturation 4. Assembly & Maturation Binding_Fusion Binding and Fusion Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcriptase Integration Integration into Host DNA Viral_DNA->Integration Assembly Viral Protein Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation NRTIs_NNRTIs NRTIs (this compound) NNRTIs NRTIs_NNRTIs->Viral_DNA Inhibit INSTIs INSTIs INSTIs->Integration Inhibit PIs PIs PIs->Maturation Inhibit

Caption: Key stages of the HIV-1 replication cycle and the targets of different antiretroviral drug classes.

Conclusion

This compound's enduring role in antiretroviral therapy is a testament to its efficacy, safety profile, and, most importantly, its powerful synergistic interactions with other drug classes. While the synergy with fellow NRTIs like zidovudine is well-characterized, its effective partnerships with NNRTIs, PIs, and INSTIs underscore the principle of multi-targeted therapy. For researchers and drug development professionals, a deep understanding of these synergistic relationships is essential for designing the next generation of more potent, durable, and tolerable antiretroviral regimens. Further exploration into the precise molecular mechanisms of synergy, particularly with newer drug classes, will undoubtedly pave the way for even more effective HIV treatment strategies.

References

  • Stavudine and this compound Tablets Co-Packaged With Nevirapine Tablets RX only. (n.d.). U.S. Food and Drug Administration.
  • Dutrebis (this compound/raltegravir) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape.
  • This compound/NEVIRAPINE/ZIDOVUDINE TABLETS. (n.d.). U.S. Food and Drug Administration.
  • This compound, Nevirapine, and Zidovudine Tablets: Package Insert / Prescribing Info. (n.d.). Drugs.com.
  • PRESCRIBING INFORMATION this compound, Stavudine and Nevirapine Tablets. (n.d.). U.S. Food and Drug Administration.
  • DUTREBIS™ (this compound and raltegravir) tablets Label. (n.d.). U.S. Food and Drug Administration.
  • This compound and raltegravir together to treat HIV. (2015, June 17). NCF International.
  • This compound/raltegravir Interactions. (n.d.). Drugs.com.
  • This compound+zidovudine+nevirapine: Uses, Side Effects and Medicines. (n.d.). Apollo Pharmacy.
  • Raltegravir (RAL) - Liverpool HIV Interactions. (n.d.). University of Liverpool.
  • Merrill, D. P., Moonis, M., Chou, T. C., & Hirsch, M. S. (1996). This compound or stavudine in two- and three-drug combinations against human immunodeficiency virus type 1 replication in vitro. The Journal of infectious diseases, 173(2), 355–364.
  • Arribas, J. R., Pozniak, A. L., Gallant, J. E., DeJesus, E., Gazzard, B., Campo, R. E., ... & van der Straten, A. (2015). Dual treatment with lopinavir-ritonavir plus this compound versus triple treatment with lopinavir-ritonavir plus this compound or emtricitabine and a second nucleos(t)ide reverse transcriptase inhibitor for maintenance of HIV-1 viral suppression (OLE): a randomised, open-label, non-inferiority trial. The Lancet Infectious Diseases, 15(7), 785-792.
  • Zamora, F. J., Dowers, E., Yasin, F., & Ogbuagu, O. (2019). Dolutegravir And this compound Combination For The Treatment Of HIV-1 Infection. HIV/AIDS (Auckland, N.Z.), 11, 233–244.
  • Cahn, P., Madero, J. S., Arribas, J. R., Antinori, A., Ortiz, R., Clarke, A. E., ... & Underwood, M. (2020). Dolutegravir plus this compound versus dolutegravir plus tenofovir disoproxil fumarate and emtricitabine in antiretroviral-naive adults with HIV-1 infection (GEMINI-1 and GEMINI-2): week 96 results from two multicentre, double-blind, randomised, non-inferiority, phase 3 trials. The Lancet HIV, 7(1), e39-e50.
  • This compound/lopinavir/ritonavir - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse.
  • Simultaneous estimation of raltegravir and this compound in bulk and pharmaceutical dosage forms by RP-HPLC: Method development and. (n.d.). ResearchGate.
  • A Multicenter, Open Labeled, Randomized, Phase III Study Comparing Lopinavir/Ritonavir Plus Atazanavir to Lopinavir/Ritonavir Plus Zidovudine and this compound in Naive HIV-1-Infected Patients: 48-Week Analysis of the LORAN Trial. (2011). PLoS ONE, 6(4), e18839.
  • Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. (2019). Frontiers in Pharmacology, 10, 1298.
  • Chemical interactions study of antiretroviral drugs efavirenz and this compound concerning the development of stable fixed-dose com. (2013). SciSpace.
  • N206510 this compound and Raltegravir Clinpharm PREA. (n.d.). U.S. Food and Drug Administration.
  • Chemical Interactions Study of Antiretroviral Drugs Efavirenz and this compound Concerning the Development of Stable Fixed-Dose Combination Formulations for AIDS Treatment. (2013). ResearchGate.
  • Lopinavir/ritonavir plus this compound and abacavir or zidovudine dose ratios for paediatric fixed-dose combinations. (2014). Antiviral Therapy, 19(8), 763-771.
  • Combination dolutegravir-abacavir-lamivudine in the management of HIV/AIDS: clinical utility and patient considerations. (2015). HIV/AIDS (Auckland, N.Z.), 7, 19-28.
  • Clinical pharmacology of this compound administered alone, or co-administered with other antiviral drugs, in infants and children. (2021). JSciMed Central.
  • Determination of this compound and nevirapine in human plasma by Lc-Ms/Ms method. (2022). Neliti.
  • Dolutegravir/lamivudine/tenofovir. (n.d.). Wikipedia.
  • Dolutegravir And this compound Combination For The Treatment Of HIV-1 Infection. (2019). HIV/AIDS (Auckland, N.Z.), 11, 233–244.
  • Chemical interactions study of antiretroviral drugs efavirenz and this compound concerning the development of stable fixed-dose combination formulations for AIDS treatment. (2013). ScienceOpen.
  • What is the mechanism of this compound? (2024). Patsnap Synapse.
  • The triple combination of tenofovir, emtricitabine and efavirenz shows synergistic anti-HIV-1 activity in vitro: A mechanism of action study. (2011). Retrovirology, 8, 32.
  • Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics.
  • EFAVIRENZ, this compound and TENOFOVIR DISOPROXIL FUMARATE tablets. (n.d.). U.S. Food and Drug Administration.
  • Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma.
  • Dual-Drug Therapy of Lopinavir/Ritonavir and this compound Non-Inferior to Triple-Drug Therapy. (2013). TheBodyPro.
  • efavirenz/lamivudine/tenofovir DF (Rx). (n.d.). Medscape.
  • Dutrebis (this compound and Raltegravir) for Use in Combination With Other Antiretroviral Products for the Treatment of HIV-1 Infection. (2015). Expert review of clinical pharmacology, 8(4), 381–389.
  • Lopinavir/ritonavir monotherapy or plus zidovudine and this compound in antiretroviral-naive HIV-infected patients. (2008). AIDS (London, England), 22(3), 385–393.
  • A Simple RP-HPLC Method to Simultaneously Assay the Contents of this compound, Tenofovir, and Nevirapine in Fixed Dose Combined Oral Antiviral Medicines. (2020). ResearchGate.
  • Stability indicating validated UPLC technique for the simultaneous analysis of raltegravir and this compound in pharmaceutical dosage forms. (2017). Termedia.
  • Population pharmacokinetic modeling of dolutegravir/lamivudine to support a once-daily fixed-dose combination regimen in virologically suppressed adults living with HIV-1. (2024). Journal of acquired immune deficiency syndromes (1999).
  • New and simplified method for drug combination studies by checkerboard assay. (2020). MethodsX, 7, 100912.
  • DOLUTEGRAVIR, this compound and TENOFOVIR DISOPROXIL FUMARATE TABLETS. (n.d.). U.S. Food and Drug Administration.
  • Tenofovir, emtricitabine, this compound and dolutegravir

A Comparative Analysis of the Mitochondrial Toxicity of Lamivudine and Zidovudine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the mitochondrial toxicity profiles of two widely used nucleoside reverse transcriptase inhibitors (NRTIs), Lamivudine (3TC) and Zidovudine (AZT). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the differential impact of these antiretroviral agents on mitochondrial function, offering field-proven insights into the underlying mechanisms and experimental best practices for their evaluation.

Introduction: The Specter of Mitochondrial Toxicity in NRTI Therapy

Nucleoside reverse transcriptase inhibitors are a cornerstone of highly active antiretroviral therapy (HAART) for the management of Human Immunodeficiency Virus (HIV) infection.[1] Their mechanism of action involves the inhibition of viral reverse transcriptase, a key enzyme in the HIV replication cycle. However, the therapeutic efficacy of some NRTIs is constrained by off-target effects, most notably mitochondrial toxicity.[1] This phenomenon arises from the unintended inhibition of human mitochondrial DNA polymerase gamma (Pol-γ), the sole enzyme responsible for the replication of mitochondrial DNA (mtDNA).[1]

Inhibition of Pol-γ can lead to mtDNA depletion, impaired synthesis of mitochondrial-encoded proteins essential for the electron transport chain, and a subsequent decline in cellular energy production.[1] The clinical manifestations of NRTI-induced mitochondrial toxicity are diverse and tissue-specific, ranging from myopathy and peripheral neuropathy to potentially fatal conditions like lactic acidosis and hepatic steatosis.[1] This guide focuses on a comparative analysis of two seminal NRTIs, this compound and Zidovudine, to provide a clear understanding of their distinct mitochondrial toxicity profiles.

Mechanistic Insights into Differential Toxicity

The disparity in mitochondrial toxicity between Zidovudine and this compound is rooted in their molecular interactions with Pol-γ and their subsequent effects on mitochondrial homeostasis.

Zidovudine (AZT): A Profile of Higher Mitochondrial Risk

Zidovudine, a thymidine analog, is associated with a significantly higher incidence of mitochondrial toxicity.[1] This is attributable to several factors:

  • Inhibition of DNA Polymerase Gamma: The triphosphorylated form of Zidovudine (AZT-TP) is a substrate for Pol-γ, leading to its incorporation into nascent mtDNA strands and subsequent chain termination. This directly inhibits mtDNA replication.

  • Oxidative Stress: Zidovudine treatment has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative damage of mitochondrial components, including mtDNA and proteins.[2]

  • Impairment of Mitochondrial Ultrastructure: Chronic exposure to Zidovudine can lead to significant morphological changes in mitochondria, including swelling and disruption of cristae.[3][4]

  • Inhibition of Autophagy: Recent studies suggest that Zidovudine may impair autophagy, the cellular process for clearing damaged organelles, leading to an accumulation of dysfunctional mitochondria.[5]

This compound (3TC): A More Favorable Mitochondrial Safety Profile

In contrast, this compound, a cytidine analog, exhibits a markedly lower potential for mitochondrial toxicity.[1] The primary reasons for its enhanced safety profile include:

  • Lower Affinity for DNA Polymerase Gamma: this compound triphosphate (3TC-TP) is a poorer substrate for Pol-γ compared to AZT-TP, resulting in less efficient incorporation into mtDNA.

  • Efficient Excision: In the event of incorporation, Pol-γ's proofreading exonuclease activity can more readily excise 3TC from the growing DNA chain, mitigating the chain-terminating effect.

The following diagram illustrates the central mechanism of NRTI-induced mitochondrial toxicity, highlighting the key role of DNA polymerase gamma.

Mitochondrial_Toxicity_Pathway Mechanism of NRTI-Induced Mitochondrial Toxicity cluster_nrtis NRTIs cluster_activation Intracellular Activation cluster_mitochondrion Mitochondrion Zidovudine Zidovudine Cellular Kinases Cellular Kinases Zidovudine->Cellular Kinases Phosphorylation Oxidative_Stress Oxidative Stress Zidovudine->Oxidative_Stress This compound This compound This compound->Cellular Kinases AZT-TP AZT-TP Cellular Kinases->AZT-TP 3TC-TP 3TC-TP Cellular Kinases->3TC-TP Pol_gamma DNA Polymerase Gamma (Pol-γ) AZT-TP->Pol_gamma Strong Inhibition 3TC-TP->Pol_gamma Weak Inhibition mtDNA_Replication mtDNA Replication Pol_gamma->mtDNA_Replication Catalyzes mtDNA_Depletion mtDNA Depletion Pol_gamma->mtDNA_Depletion Leads to ETC_Proteins Electron Transport Chain Proteins mtDNA_Replication->ETC_Proteins Encodes ATP_Production ATP Production ETC_Proteins->ATP_Production Drives Mitochondrial_Dysfunction Mitochondrial Dysfunction mtDNA_Depletion->Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->ATP_Production Decreased

Caption: Mechanism of NRTI-induced mitochondrial toxicity.

Quantitative Comparison of Mitochondrial Toxicity Markers

Experimental data from in vitro studies consistently demonstrate the differential mitochondrial toxicity of Zidovudine and this compound. The following tables summarize key findings from comparative analyses.

Table 1: Effect on Mitochondrial DNA (mtDNA) Content

DrugCell LineConcentration (µM)Incubation TimemtDNA Content (% of Control)Reference
Zidovudine HepG23009 days~75%[6]
This compound HepG23009 daysNo significant change[6]
Zidovudine HepG250120 hours76.1%[7]
Zidovudine/Lamivudine Adipose Tissue (in vivo)N/A36 monthsSignificant decline[8]

Table 2: Effect on Lactate Production

DrugCell LineConcentration (µM)Incubation TimeLactate Production (% Increase)Reference
Zidovudine HepG23006 days>200%[6]
This compound HepG210Not specifiedNo effect[6]
Zidovudine Muscle Cells4-500010 daysIncreased[9]
This compound Muscle Cells5-100010 daysIncreased[9]

Table 3: Effect on Cellular ATP Levels

DrugCell LineConcentration (µM)Incubation TimeATP Levels (% of Control)Reference
Zidovudine HepG27.1120 hours62%[7]

Note: Direct comparative data for this compound on ATP levels in the same study was not available in the searched literature.

Experimental Protocols for Assessing Mitochondrial Toxicity

The following are detailed, step-by-step methodologies for key experiments to evaluate the mitochondrial toxicity of NRTIs.

Quantification of Mitochondrial DNA (mtDNA) Content by qPCR

This protocol allows for the relative quantification of mtDNA compared to nuclear DNA (nDNA).

Experimental Workflow Diagram

mtDNA_Quantification_Workflow Workflow for mtDNA Quantification by qPCR Cell_Culture 1. Cell Culture and NRTI Treatment (e.g., HepG2 cells + Zidovudine/Lamivudine) DNA_Extraction 2. Total Genomic DNA Extraction Cell_Culture->DNA_Extraction qPCR_Setup 3. qPCR Reaction Setup (Primers for mtDNA and nDNA genes) DNA_Extraction->qPCR_Setup qPCR_Run 4. Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 5. Data Analysis (ΔΔCt Method) (Relative mtDNA/nDNA ratio) qPCR_Run->Data_Analysis

Caption: Workflow for mtDNA quantification by qPCR.

Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HepG2, primary human skeletal muscle cells) at an appropriate density.

    • Treat cells with varying concentrations of Zidovudine, this compound, and a vehicle control for a predetermined duration (e.g., 7-14 days).

  • Genomic DNA Extraction:

    • Harvest cells and extract total genomic DNA using a commercially available kit, following the manufacturer's instructions.

    • Quantify the DNA concentration and assess its purity using a spectrophotometer.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions in triplicate for each sample. Each reaction should contain SYBR Green master mix, forward and reverse primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M), and template DNA.

    • Use a consistent amount of template DNA for all reactions (e.g., 10 ng).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets for each sample.

    • Calculate the ΔCt for each sample (CtmtDNA - CtnDNA).

    • Normalize the ΔCt of treated samples to the ΔCt of the control samples (ΔΔCt).

    • The relative mtDNA content can be expressed as 2-ΔΔCt.

Measurement of Cellular ATP Levels

This protocol utilizes a luciferase-based assay to quantify intracellular ATP concentrations.

Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Seed cells in a white, opaque 96-well plate suitable for luminescence assays.

    • Treat cells with Zidovudine, this compound, and a vehicle control for the desired time period.

  • ATP Assay:

    • Equilibrate the plate and a commercial luciferase-based ATP assay reagent to room temperature.

    • Add the ATP detection reagent to each well according to the manufacturer's protocol. This reagent typically lyses the cells and provides the necessary substrates for the luciferase reaction.

    • Incubate for a short period (e.g., 10 minutes) to allow the reaction to stabilize.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in each sample based on the standard curve and normalize to the number of cells or total protein content.

Lactate Production Assay

This colorimetric assay measures the concentration of lactate secreted into the cell culture medium.

Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Culture cells and treat with Zidovudine, this compound, and a vehicle control.

  • Sample Collection:

    • At the end of the treatment period, collect the cell culture medium.

    • Centrifuge the medium to remove any cellular debris.

  • Lactate Assay:

    • Use a commercial colorimetric lactate assay kit.

    • Prepare a standard curve using the provided lactate standard.

    • Add the reaction mix, containing lactate dehydrogenase and a probe, to the standards and samples in a 96-well plate.

  • Absorbance Measurement:

    • Incubate the plate as per the manufacturer's instructions (e.g., 30 minutes at 37°C).

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Determine the lactate concentration in the samples from the standard curve.

    • Normalize the lactate concentration to the cell number or total protein content.

Conclusion and Future Directions

The evidence overwhelmingly indicates that Zidovudine possesses a significantly higher potential for mitochondrial toxicity compared to this compound. This difference is primarily attributed to Zidovudine's greater propensity to inhibit mitochondrial DNA polymerase gamma. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mitochondrial effects of these and other NRTIs.

Future research should focus on developing more sensitive and high-throughput screening methods to identify potential mitochondrial toxicants early in the drug discovery pipeline. Additionally, a deeper understanding of the interplay between NRTIs, mitochondrial dynamics, and cellular stress response pathways will be crucial for the development of safer antiretroviral therapies.

References

  • Birkus, G., Hitchcock, M. J. M., & Cihlar, T. (2002). Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy, 46(3), 716–723. [Link]
  • Medina, D. J., Tsai, C.-H., Hsiung, G. D., & Cheng, Y.-C. (1994). Comparison of mitochondrial morphology, mitochondrial DNA content, and cell viability in cultured cells treated with three anti-human immunodeficiency virus dideoxynucleosides. Antimicrobial Agents and Chemotherapy, 38(8), 1824–1828. [Link]
  • Assay Genie. (n.d.). Lactate Colorimetric Assay Kit II.
  • Anderson, P. L., & Kakuda, T. N. (2010). Zidovudine and this compound for HIV Infection. Expert Opinion on Drug Metabolism & Toxicology, 6(12), 1493-1504. [Link]
  • Lewis, W., Gonzalez, B., Chomyn, A., & Papoian, T. (1992). Zidovudine induces molecular, biochemical, and ultrastructural changes in rat cardiac muscle mitochondria.
  • De B'Chir, C., et al. (2019). Zidovudine-Mediated Autophagy Inhibition Enhances Mitochondrial Toxicity in Muscle Cells. Antimicrobial Agents and Chemotherapy, 63(1), e01443-18. [Link]
  • Creative Bioarray. (n.d.). ATP Cell Viability Assay.
  • Medina, D. J., Tsai, C. H., Hsiung, G. D., & Cheng, Y. C. (1994). Comparison of mitochondrial morphology, mitochondrial DNA content, and cell viability in cultured cells treated with three anti-human immunodeficiency virus dideoxynucleosides. Antimicrobial agents and chemotherapy, 38(8), 1824–1828. [Link]
  • protocols.io. (2023, January 31). Colorimetric determination of L-lactate in supernatant of cells using LDH activity. [Link]
  • Cell Biolabs, Inc. (n.d.). Lactate Assay Kit (Colorimetric).
  • protocols.io. (2022, December 12). Colorimetric determination of L-lactate in supernatant of cells using LDH activity. [Link]
  • Contreras-Zentella, M. L., et al. (2024). Adenosine Mitigates Low-Dose Zidovudine-Induced Rat Liver Damage by Modulating Redox State and Pro-Inflammatory Cytokine Production. International Journal of Molecular Sciences, 25(3), 1599. [Link]
  • Lewis, W., & Dalakas, M. C. (1995). Mitochondrial toxicity of antiviral drugs.
  • Martin, A., et al. (2012). Zidovudine/lamivudine but not nevirapine in combination with lopinavir/ritonavir decreases subcutaneous adipose tissue mitochondrial DNA. AIDS, 26(17), 2165–2174. [Link]
  • Bigini, P., et al. (1995). Histochemical and Ultrastructural Changes Induced by Zidovudine in Mitochondria of Rat Cardiac Muscle.
  • Rooney, J. P., et al. (2015). Quantitative mitochondrial DNA copy number determination using droplet digital PCR with single-cell resolution. Journal of visualized experiments : JoVE, (105), 10.3791/53322. [Link]
  • Palmer, S., et al. (2005). Zidovudine, this compound, and Abacavir Have Different Effects on Resting Cells Infected with Human Immunodeficiency Virus In Vitro. Antimicrobial Agents and Chemotherapy, 49(5), 1959–1966. [Link]
  • Walker, U. A., et al. (2004). Hepatoma HepG2 cells as a model for in vitro studies on mitochondrial toxicity of antiviral drugs: Which correlation with the patient? Toxicology and Applied Pharmacology, 195(3), 325-332. [Link]
  • Lee, J.-Y., et al. (2012). Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase. Sensors, 12(11), 15009–15018. [Link]
  • Mkhize, N. N., et al. (2015). Mitochondrial and Oxidative Stress Response in HepG2 Cells Following Acute and Prolonged Exposure to Antiretroviral Drugs. Journal of Cellular Biochemistry, 116(8), 1646–1657. [Link]
  • Booker, M. L., et al. (2012). ATP and luciferase assays to determine the rate of drug action in in vitro cultures of Plasmodium falciparum. Malaria Journal, 11, 359. [Link]
  • Dykens, J. A., et al. (2008). Strategies to reduce late-stage drug attrition due to mitochondrial toxicity. Expert Opinion on Drug Metabolism & Toxicology, 4(5), 555-568. [Link]
  • Rooney, J. P., et al. (2015). PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species. Methods in molecular biology (Clifton, N.J.), 1241, 23–38. [Link]
  • Benbrik, E., et al. (1997). Cellular and mitochondrial toxicity of zidovudine (AZT), didanosine (ddI) and zalcitabine (ddC) on cultured human muscle cells. Journal of the Neurological Sciences, 149(1), 19–25. [Link]
  • Benna, C., et al. (1995). Zidovudine-induced experimental myopathy: dual mechanism of mitochondrial damage. Journal of the Neurological Sciences, 131(2), 169–176. [Link]
  • C. Gonzalez-Hunt, et al. (2018). Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage. Current protocols in toxicology, 76(1), e49. [Link]
  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
  • Chen, X., et al. (2012). Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs. Molecular and Cellular Biology, 32(19), 3844–3853. [Link]
  • Gibellini, L., et al. (2018). Detection of mitochondrial DNA (mtDNA) deletion by qPCR. protocols.io. [Link]
  • McComsey, G. A., et al. (2005). Improvements in lipoatrophy, mitochondrial DNA levels and fat apoptosis after replacing stavudine with abacavir or zidovudine. AIDS, 19(1), 15–23. [Link]
  • Eron, J. J., et al. (1995). Treatment with this compound, zidovudine, or both in HIV-positive patients with 200 to 500 CD4+ cells per cubic millimeter. North American HIV Working Party. The New England journal of medicine, 333(25), 1662–1669. [Link]
  • Graphviz. (2024). DOT Language. [Link]
  • Olivero, O. A., et al. (2007). Interference of cell cycle progression by zidovudine and this compound in NIH 3T3 cells. Environmental and Molecular Mutagenesis, 48(5), 339–346. [Link]
  • graphviz. (n.d.). User Guide.
  • Saavedra, E., et al. (2016). A Biophysical Systems Approach to Identifying the Pathways of Acute and Chronic Doxorubicin Mitochondrial Cardiotoxicity.

Sources

Decoding Lamivudine Resistance: A definitive Guide to the M184V Mutation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of drug resistance is a formidable challenge in the long-term management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. Among the most frequently observed and clinically significant resistance mutations is the M184V substitution in the viral reverse transcriptase (RT) enzyme, which confers high-level resistance to the nucleoside reverse transcriptase inhibitor (NRTI), lamivudine (3TC). This guide provides a comprehensive analysis of the M184V mutation, detailing its mechanism of action, its impact on viral fitness, and the definitive experimental methodologies to validate its role in this compound resistance.

The Clinical Landscape: this compound and the Rise of M184V

This compound is a cornerstone of antiretroviral therapy (ART) for both HIV and HBV.[1][][3] As a cytosine analogue, it is intracellularly phosphorylated to its active triphosphate form, which then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by reverse transcriptase.[1][][4] The incorporation of this compound triphosphate, which lacks a 3'-hydroxyl group, results in the termination of DNA chain elongation, thereby inhibiting viral replication.[3][4]

However, the clinical efficacy of this compound can be compromised by the selection of the M184V mutation in the RT enzyme.[5][6] This single amino acid substitution, from methionine (M) to valine (V) at codon 184, is a common finding in patients experiencing virological failure on this compound-containing regimens.[5][6][7]

Unraveling the Molecular Mechanism of Resistance

The M184V mutation confers high-level resistance to this compound through a sophisticated molecular mechanism. The substitution of the larger methionine residue with the smaller valine residue at position 184 alters the steric conformation of the dNTP-binding site of the reverse transcriptase. This structural change is thought to sterically hinder the binding of this compound triphosphate, while still permitting the binding of the natural substrate, dCTP.

Interestingly, the M184V mutation also has pleiotropic effects on the reverse transcriptase enzyme. It has been shown to decrease the processivity of the enzyme, meaning its ability to continue DNA polymerization without dissociating from the template is reduced.[6][7] This impairment in enzymatic function contributes to a "fitness cost" for the virus, where the M184V mutant replicates less efficiently than the wild-type virus in the absence of the drug.[8][9][10][11] This reduced viral fitness is a crucial factor in clinical management, as it can delay immunological and clinical progression of the disease.[5]

Validating M184V-Mediated this compound Resistance: A Comparative Guide to Experimental Methodologies

The definitive validation of the M184V mutation's role in this compound resistance relies on a series of robust in vitro experiments. The following section provides a comparative overview and detailed protocols for the key assays employed by researchers in this field.

Site-Directed Mutagenesis: Engineering the Resistant Virus

The foundational step in studying a specific mutation is to create it in a controlled laboratory setting. Site-directed mutagenesis is the technique of choice for introducing the M184V mutation into a wild-type HIV or HBV laboratory strain.

Experimental Rationale: By specifically altering the genetic code of the reverse transcriptase to encode for valine instead of methionine at position 184, we can generate a viral clone that is genetically identical to the wild-type strain, with the exception of this single mutation. This allows for a direct comparison of the phenotypic characteristics of the mutant and wild-type viruses.

Detailed Protocol for Site-Directed Mutagenesis:

  • Primer Design: Design two complementary mutagenic oligonucleotide primers, typically 25-45 bases in length, containing the desired M184V mutation (GTG codon for Valine) in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[12]

  • PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase (e.g., PfuUltra) with the wild-type viral plasmid as the template and the designed mutagenic primers. The PCR cycling conditions typically include an initial denaturation step, followed by 18-30 cycles of denaturation, annealing, and extension.[13][14]

  • Parental DNA Digestion: Following PCR, digest the parental, non-mutated DNA template using the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated mutant plasmid intact.[12][13][15]

  • Transformation and Selection: Transform the DpnI-treated plasmid into competent E. coli cells. Plate the transformed cells on selective agar plates containing the appropriate antibiotic.

  • Sequence Verification: Isolate plasmid DNA from the resulting colonies and sequence the reverse transcriptase gene to confirm the presence of the M184V mutation and the absence of any other unintended mutations.

Phenotypic Susceptibility Assays: Quantifying Resistance

Once the M184V mutant virus is generated, its susceptibility to this compound must be quantitatively assessed and compared to the wild-type virus. Phenotypic susceptibility assays are the gold standard for this purpose.

Experimental Rationale: These assays measure the concentration of a drug required to inhibit viral replication by 50% (IC50). A significant increase in the IC50 value for the M184V mutant compared to the wild-type virus provides direct evidence of resistance.

Detailed Protocol for a Cell-Based Phenotypic Assay:

  • Cell Culture: Culture a suitable host cell line (e.g., MT-2 cells or peripheral blood mononuclear cells [PBMCs]) that is susceptible to HIV-1 infection.

  • Viral Stock Preparation: Prepare stocks of both the wild-type and M184V mutant viruses by transfecting the respective plasmids into producer cells and harvesting the virus-containing supernatant. Quantify the viral stocks using a p24 antigen assay or a reverse transcriptase activity assay.

  • Drug Dilution Series: Prepare a series of dilutions of this compound in cell culture medium.

  • Infection and Drug Treatment: Infect the host cells with a standardized amount of either the wild-type or M184V mutant virus in the presence of the different concentrations of this compound. Include a no-drug control for each virus.

  • Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of Viral Replication: Measure the extent of viral replication in each well. This can be done by quantifying the amount of p24 antigen in the culture supernatant using an ELISA, or by measuring reverse transcriptase activity.

  • IC50 Calculation: Plot the percentage of viral inhibition against the log of the drug concentration. Use a non-linear regression analysis to determine the IC50 value for each virus.

Data Presentation:

VirusThis compound IC50 (µM)Fold Change in Resistance
Wild-Type HIV-10.051
M184V Mutant HIV-1>10>200

Note: The IC50 values are illustrative and can vary depending on the specific assay conditions and cell type used.

Enzymatic Assays: Probing the Molecular Interaction

To directly assess the impact of the M184V mutation on the reverse transcriptase enzyme's ability to incorporate this compound, enzymatic assays are employed.

Experimental Rationale: These cell-free assays measure the activity of purified reverse transcriptase enzymes (both wild-type and M184V mutant) in the presence of this compound triphosphate. This allows for a direct evaluation of the drug's inhibitory effect on the enzyme's catalytic function.

Detailed Protocol for a Reverse Transcriptase Inhibition Assay:

  • Enzyme Purification: Express and purify recombinant wild-type and M184V mutant reverse transcriptase enzymes.

  • Reaction Setup: Set up a reaction mixture containing a template-primer, dNTPs (including a radiolabeled or fluorescently labeled dNTP), and the purified reverse transcriptase enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction mixtures.

  • Reaction and Termination: Initiate the reaction and allow it to proceed for a defined period. Stop the reaction by adding a chelating agent like EDTA.

  • Product Analysis: Separate the extended DNA products from the unincorporated nucleotides using techniques like gel electrophoresis or filter binding assays.

  • Quantification and IC50 Determination: Quantify the amount of product formed in each reaction. Calculate the IC50 of this compound triphosphate for each enzyme by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation:

EnzymeThis compound Triphosphate IC50 (µM)Fold Change in Resistance
Wild-Type RT0.11
M184V Mutant RT>20>200

Note: The IC50 values are illustrative and can vary depending on the specific assay conditions.

Visualizing the Experimental Workflow and Resistance Mechanism

To further clarify the experimental process and the underlying molecular mechanism, the following diagrams are provided.

Experimental_Workflow cluster_0 Virus Generation cluster_1 Phenotypic Analysis cluster_2 Enzymatic Analysis Site-Directed Mutagenesis Site-Directed Mutagenesis M184V Mutant Plasmid M184V Mutant Plasmid Site-Directed Mutagenesis->M184V Mutant Plasmid Wild-Type Plasmid Wild-Type Plasmid Wild-Type Plasmid->Site-Directed Mutagenesis Cell-Based Assay Cell-Based Assay Wild-Type Plasmid->Cell-Based Assay Purified WT RT Purified WT RT Wild-Type Plasmid->Purified WT RT Sequence Verification Sequence Verification M184V Mutant Plasmid->Sequence Verification M184V Mutant Plasmid->Cell-Based Assay Purified M184V RT Purified M184V RT M184V Mutant Plasmid->Purified M184V RT IC50 Determination (WT) IC50 Determination (WT) Cell-Based Assay->IC50 Determination (WT) IC50 Determination (M184V) IC50 Determination (M184V) Cell-Based Assay->IC50 Determination (M184V) Comparative Analysis Comparative Analysis IC50 Determination (WT)->Comparative Analysis IC50 Determination (M184V)->Comparative Analysis Enzymatic Assay Enzymatic Assay IC50 Determination (Enzyme) IC50 Determination (Enzyme) Enzymatic Assay->IC50 Determination (Enzyme) Purified WT RT->Enzymatic Assay Purified M184V RT->Enzymatic Assay

Caption: Experimental workflow for validating M184V-mediated this compound resistance.

Lamivudine_Mechanism cluster_wt Wild-Type Reverse Transcriptase cluster_m184v M184V Mutant Reverse Transcriptase WT_RT WT RT Incorporation Incorporation WT_RT->Incorporation dCTP dCTP dCTP->WT_RT 3TC-TP This compound-TP 3TC-TP->WT_RT Chain_Termination Chain Termination Incorporation->Chain_Termination M184V_RT M184V RT Reduced_Binding Reduced Binding M184V_RT->Reduced_Binding Continued_Elongation Continued Elongation M184V_RT->Continued_Elongation dCTP2 dCTP dCTP2->M184V_RT 3TC-TP2 This compound-TP 3TC-TP2->M184V_RT Steric Hindrance

Caption: Mechanism of this compound action and M184V-mediated resistance.

Conclusion: The Enduring Significance of M184V

The M184V mutation serves as a paradigm for understanding the molecular basis of antiviral drug resistance. The experimental methodologies outlined in this guide provide a robust framework for its validation, offering insights that are critical for the development of next-generation NRTIs and for optimizing treatment strategies for individuals with HIV and HBV. While the M184V mutation confers high-level resistance to this compound, its associated fitness cost has important clinical implications, often justifying the continuation of this compound in salvage therapy regimens to maintain this less fit viral population.[5][8] A thorough understanding of the interplay between drug resistance, viral fitness, and enzymatic function is paramount for advancing the field of antiviral drug development and for the continued effective management of chronic viral infections.

References

  • What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17).
  • This compound - StatPearls - NCBI Bookshelf - NIH.
  • This compound: Definition, Mechanism of Action and Application - BOC Sciences.
  • This compound - Wikipedia.
  • In Vivo Fitness Cost of the M184V Mutation in Multidrug-Resistant Human Immunodeficiency Virus Type 1 in the Absence of this compound - NIH.
  • In Vivo Fitness Cost of the M184V Mutation in Multidrug-Resistant Human Immunodeficiency Virus Type 1 in the Absence of this compound - ASM Journals.
  • This compound resistance mutation may persist for many years in some people with HIV. (2024-07-04).
  • The Fitness Cost of Mutations Associated with Human Immunodeficiency Virus Type 1 Drug Resistance Is Modulated by Mutational Interactions - ASM Journals.
  • In vivo fitness cost of the M184V mutation in multidrug-resistant human immunodeficiency virus type 1 in the absence of this compound - PubMed.
  • Pharmacology of this compound (Epivir-HBV); uses, Mechanism of action, Route of elimination, Metabolism - YouTube. (2024-06-20).
  • The M184V mutation: What it does, how to prevent it, and what to do with it when it's there.
  • Impact of the M184V Resistance Mutation on Virological Efficacy and Durability of this compound-Based Dual Antiretroviral Regimens as Maintenance Therapy in Individuals With Suppressed HIV-1 RNA: A Cohort Study - NIH.
  • This compound Can Exert a Modest Antiviral Effect against Human Immunodeficiency Virus Type 1 Containing the M184V Mutation - NIH.
  • Treatment Management Challenges in Naïve and Experienced HIV-1-Infected Individuals Carrying the M184V Mutation - MDPI.
  • The M184V mutation: What it does, how to prevent it, and what to do with it when it's there. (2025-08-06).
  • The M184V Mutation - ResearchGate.
  • Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase - PMC - NIH.
  • A rapid non-culture-based assay for clinical monitoring of phenotypic resistance of human immunodeficiency virus type 1 to this compound (3TC) - PubMed.
  • Site-Directed Mutagenesis - Protocols.io. (2019-03-26).
  • Site Directed Mutagenesis Protocol.
  • Site Directed Mutagenesis Protocol - BioInnovatise. (2025-01-08).
  • Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab.

Sources

A Comparative Analysis of Lamivudine Monotherapy Versus Combination Therapy in Antiviral Treatment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolution of Antiviral Strategy

Lamivudine (3TC), a potent nucleoside analog reverse transcriptase inhibitor (NRTI), marked a significant advancement in the treatment of both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1] Its mechanism hinges on the competitive inhibition of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV) after intracellular phosphorylation to its active triphosphate form, leading to chain termination of the nascent viral DNA.[1][2] While initially explored as a monotherapy, the clinical and scientific consensus has decisively shifted towards combination therapy. This guide provides an in-depth comparison of this compound monotherapy versus combination therapy, elucidating the scientific rationale, comparative efficacy, and the critical role of drug resistance, supported by experimental data and established clinical protocols.

The Achilles' Heel of Monotherapy: The Inevitability of Drug Resistance

The fundamental limitation of this compound monotherapy is the rapid selection of drug-resistant viral variants.[3][4][5] This phenomenon underscores a core principle of virology: the high replication rate and inherent error-prone nature of viral polymerases generate a diverse population of viral quasispecies. Under the selective pressure of a single antiviral agent, pre-existing or newly emerging resistant mutants have a survival advantage and quickly become the dominant viral population.

Mechanism of this compound Resistance

In HIV: Resistance to this compound is primarily conferred by a single amino acid substitution at codon 184 of the reverse transcriptase enzyme, typically a methionine-to-valine (M184V) or isoleucine (M184I) change.[6][7] This mutation sterically hinders the binding of this compound triphosphate to the enzyme's active site.[6] While the M184V mutation confers high-level resistance to this compound, it also reduces the replication capacity, or "fitness," of the virus.[2] This reduced fitness provides a rationale for why, in some salvage therapy scenarios, this compound might be continued even in the presence of resistance, as it maintains the less fit viral strain.[5][8]

In HBV: A similar mechanism of resistance occurs in HBV. Mutations arise within the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif of the viral DNA polymerase's catalytic domain.[3][9][10] The most common resistance-conferring mutations are rtM204I and rtM204V, often accompanied by a compensatory mutation, rtL180M.[9] The cumulative incidence of this compound resistance in HBV-infected patients treated with monotherapy is substantial, reaching over 50% after three years of treatment.[3][4]

The following diagram illustrates the selection pressure exerted by monotherapy, leading to the outgrowth of resistant viral strains.

G cluster_0 Initial Viral Population (Quasispecies) cluster_1 This compound Monotherapy Introduced cluster_2 Outcome: Treatment Failure Wild-Type Virus (Sensitive) Wild-Type Virus (Sensitive) Suppression of Wild-Type Suppression of Wild-Type Wild-Type Virus (Sensitive)->Suppression of Wild-Type Inhibited by this compound Pre-existing Resistant Mutant (Low Frequency) Pre-existing Resistant Mutant (Low Frequency) Selection of Resistant Mutant Selection of Resistant Mutant Pre-existing Resistant Mutant (Low Frequency)->Selection of Resistant Mutant Not Inhibited Dominant Resistant Population Dominant Resistant Population Selection of Resistant Mutant->Dominant Resistant Population Proliferates Viral Rebound Viral Rebound Dominant Resistant Population->Viral Rebound

Caption: Monotherapy's selective pressure on viral populations.

Comparative Efficacy: A Tale of Two Strategies

Clinical data unequivocally demonstrates the superiority of combination therapy over this compound monotherapy in achieving and maintaining viral suppression for both HIV and HBV.

HIV Treatment

The standard of care for HIV-1 infection is combination antiretroviral therapy (cART), which typically involves two or three drugs from at least two different classes.[11][12][13] Early clinical trials robustly established the advantage of combining this compound with another NRTI, such as zidovudine (AZT), over either drug alone.[14][15]

MetricThis compound MonotherapyThis compound + Zidovudine CombinationReference
CD4+ Cell Count Change (at 24 weeks) -0.02 x 10⁹/L+0.03 to +0.04 x 10⁹/L[14]
HIV-1 RNA Change (log10 copies/mL at 24 weeks) +0.07-0.77 to -0.96[14]
Development of Resistance Rapid (M184V emerges quickly)Delayed[5]

Table 1: Comparison of this compound Monotherapy vs. Combination Therapy in Zidovudine-Experienced HIV-1 Patients.[14]

Modern HIV treatment guidelines recommend regimens such as dolutegravir plus this compound as a two-drug option for certain patient populations, but this compound monotherapy is not recommended for treatment.[11][12]

HBV Treatment

For chronic hepatitis B, while this compound monotherapy can initially suppress HBV DNA, the high rate of resistance limits its long-term efficacy.[16][17] Combination therapy, for instance with pegylated interferon or another nucleos(t)ide analogue like tenofovir, offers higher rates of sustained response.[18][19][20]

A randomized controlled trial comparing this compound monotherapy with a combination of pegylated interferon-alpha2b and this compound demonstrated significantly better outcomes for the combination group.[20]

MetricThis compound Monotherapy (52 weeks)Peg-IFN + this compound CombinationReference
Sustained Virologic Response 14%36%[20]
End-of-Treatment Virologic Response 28%60%[20]
This compound-Resistant Mutants 40%21%[20]

Table 2: Comparison of this compound Monotherapy vs. Combination Therapy in HBeAg-Positive Chronic Hepatitis B.[20]

For patients co-infected with HIV and HBV, combination therapy with agents active against both viruses, such as tenofovir plus this compound, is the standard of care. A meta-analysis showed that this combination was more effective than this compound-based monotherapy (within a cART regimen) in suppressing HBV DNA and achieving HIV RNA negativity.[21][22]

Experimental Protocols: Assessing Antiviral Efficacy and Resistance

The evaluation of antiviral regimens relies on standardized, validated laboratory assays. Below are outlines of the core experimental workflows.

Protocol 1: Viral Load Quantification via Real-Time PCR

This protocol is fundamental for measuring the primary endpoint in most clinical trials: the concentration of viral RNA (for HIV) or DNA (for HBV) in patient plasma.

Objective: To quantify viral nucleic acid levels as a measure of treatment efficacy.

Methodology:

  • Sample Collection & Processing: Collect whole blood in EDTA tubes. Centrifuge to separate plasma within 6 hours. Store plasma at -80°C until analysis.

  • Nucleic Acid Extraction: Utilize a commercial automated or manual extraction kit (e.g., Qiagen QIAamp Viral RNA/DNA Mini Kit) to isolate viral nucleic acids from a defined volume of plasma (typically 0.5-1.0 mL).

  • Reverse Transcription (for HIV RNA): For HIV, the extracted RNA is first converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR Amplification:

    • Prepare a master mix containing PCR buffer, dNTPs, a thermostable DNA polymerase (like Taq polymerase), and specific primers and probes targeting a conserved region of the viral genome (e.g., gag for HIV, S gene for HBV). Probes are typically labeled with a fluorescent reporter and a quencher.

    • Add a known amount of extracted sample cDNA/DNA to the master mix.

    • Run the reaction on a real-time PCR instrument (e.g., Roche COBAS AmpliPrep/COBAS TaqMan, Abbott RealTime System).

    • The instrument cycles through temperatures to denature the DNA, anneal primers, and extend new strands. As amplification occurs, the polymerase cleaves the probe, separating the reporter from the quencher and generating a fluorescent signal.

  • Quantification: The instrument measures the fluorescence at each cycle. The cycle at which the signal crosses a threshold (Ct value) is inversely proportional to the initial amount of target nucleic acid. A standard curve, generated from serial dilutions of a known viral standard, is used to convert the Ct value of the patient sample into a viral load, typically reported as copies/mL or International Units (IU)/mL.

Sources

A Comparative Analysis of Lamivudine's Efficacy Against HIV-1 and HIV-2

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Lamivudine and the Tale of Two Viruses

This compound, a synthetic cytidine analogue, is a cornerstone of combination antiretroviral therapy (cART) for HIV infection. Its widespread use is attributed to a favorable safety profile and potent antiviral activity. While HIV-1 is responsible for the global AIDS pandemic, HIV-2 is predominantly found in West Africa and is characterized by a slower disease progression.[1] Despite their genetic divergence of about 40%, both viruses share the same fundamental replication machinery, including the reverse transcriptase (RT) enzyme, the primary target of this compound. This guide delves into a critical comparison of this compound's interaction with the RT of both HIV-1 and HIV-2, providing a comprehensive resource for researchers in the field.

Mechanism of Action: A Shared Pathway of Viral DNA Chain Termination

This compound exerts its antiviral effect through a well-established mechanism. As a nucleoside analogue, it is intracellularly phosphorylated by host cell kinases to its active triphosphate form, this compound triphosphate (3TC-TP).[2] 3TC-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by the viral reverse transcriptase.[2] Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to premature chain termination and halting viral DNA synthesis. This mechanism is fundamental to its activity against both HIV-1 and HIV-2.[3]

cluster_cell Infected Host Cell This compound This compound (3TC) 3TC_TP This compound Triphosphate (3TC-TP) This compound->3TC_TP Intracellular Phosphorylation RT HIV Reverse Transcriptase (RT) 3TC_TP->RT dCTP dCTP (natural substrate) dCTP->RT DNA Viral DNA Synthesis RT->DNA Reverse Transcription vRNA Viral RNA vRNA->RT Termination Chain Termination DNA->Termination Incorporation of 3TC-TP

Figure 1: Mechanism of Action of this compound.

In Vitro Susceptibility: A Head-to-Head Comparison

The in vitro susceptibility of HIV-1 and HIV-2 to this compound has been a subject of considerable research. While one might expect significant differences due to the genetic divergence of the two viruses, studies have generally indicated comparable sensitivity. One report noted that a combination of abacavir and this compound demonstrated equivalent antiviral activity against both HIV-1 and HIV-2 isolates.[2] Another study found only a statistically insignificant twofold difference in the 50% effective concentration (EC50) of this compound against HIV-1 and HIV-2.

For HIV-1, the 50% inhibitory concentration (IC50) values for this compound have been reported to range from 0.002 to 1.14 µM and 0.026 to 0.148 µM in various cell lines and against different viral strains.[2][4] While direct side-by-side comparative studies providing IC50 values for a panel of HIV-1 and HIV-2 isolates are limited in the public domain, the available data suggests a broadly similar range of in vitro activity.

Table 1: Comparative In Vitro Activity of this compound

ParameterHIV-1HIV-2Reference(s)
IC50 Range 0.002 - 1.14 µMComparable to HIV-1[2][4]
EC50 Not specifiedStatistically insignificant twofold difference from HIV-1
Combined Activity Equivalent activity with AbacavirEquivalent activity with Abacavir[2]

The Landscape of Resistance: The Central Role of the M184V Mutation

The emergence of drug resistance is a major challenge in antiretroviral therapy. For this compound, the primary mechanism of resistance in both HIV-1 and HIV-2 is the selection of a single amino acid substitution in the reverse transcriptase enzyme at codon 184, from methionine to either valine or isoleucine (M184V/I).[5][6]

The M184V mutation confers high-level resistance to this compound.[5] The structural basis for this resistance in HIV-1 RT is well-characterized. The bulkier side chain of valine or isoleucine at position 184 sterically hinders the binding of this compound triphosphate to the active site of the reverse transcriptase.[7] While the fundamental mechanism is conserved, the frequency of emergence and the broader genetic context of this compound resistance may exhibit subtle differences between HIV-1 and HIV-2.

In HIV-1, the M184V mutation emerges rapidly under this compound pressure.[8] Studies have shown that in patients failing this compound-containing regimens, the M184V mutation is highly prevalent.[9][10] While M184V is also the key resistance mutation in HIV-2, the overall rate of virological failure and the selective pressure for resistance development might be influenced by the typically lower viral loads observed in HIV-2 infection.[1]

Interestingly, the M184V mutation has a fitness cost to the virus, reducing the processivity of the reverse transcriptase.[11] This reduced viral fitness may contribute to the clinical benefit of continuing this compound therapy even in the presence of the M184V mutation, a strategy that has been explored in HIV-1 treatment.[11]

cluster_hiv1 HIV-1 cluster_hiv2 HIV-2 cluster_key Legend WT_RT1 Wild-Type RT M184V_RT1 M184V Mutant RT WT_RT1->M184V_RT1 This compound Pressure High_Resistance1 M184V_RT1->High_Resistance1 High-Level Resistance WT_RT2 Wild-Type RT M184V_RT2 M184V Mutant RT WT_RT2->M184V_RT2 This compound Pressure High_Resistance2 M184V_RT2->High_Resistance2 High-Level Resistance k1 Susceptible k2 Resistant

Figure 2: this compound Resistance Pathway in HIV-1 and HIV-2.

Biochemical Interaction with Reverse Transcriptase: A Tale of Two Enzymes

One study suggested that wild-type HIV-2 RT and its Q151M mutant are more effective at excluding this compound triphosphate than the corresponding HIV-1 RT variants.[6] This suggests potential subtle differences in the active site conformation between the two enzymes that may influence drug binding, even in the absence of major resistance mutations. The amino acid differences in the dNTP binding pocket of HIV-1 and HIV-2 RT, although not fully elucidated in the context of this compound binding, likely contribute to these nuanced biochemical distinctions.

Clinical Efficacy and Outcomes: Navigating the Therapeutic Landscape

In the clinical setting, this compound is a vital component of cART for both HIV-1 and HIV-2 infections. For HIV-1, numerous clinical trials have demonstrated the efficacy of this compound-containing regimens in achieving and maintaining virological suppression.[12][13][14][15][16] Long-term studies have shown durable virological control in a majority of patients on this compound-based dual and triple therapies.[12][14]

Clinical data on the long-term efficacy of this compound in HIV-2 infected individuals is less extensive. However, given the comparable in vitro susceptibility and the shared primary resistance pathway, this compound is recommended as part of the preferred NRTI backbone for the treatment of HIV-2. The generally lower viral loads in HIV-2 infection may translate to a more durable virological response to this compound-containing regimens, although further long-term cohort studies are needed to definitively establish this.[1]

Table 2: Clinical Considerations for this compound Therapy

AspectHIV-1HIV-2Reference(s)
Recommended Use Core component of cARTCore component of cART[3]
Primary Resistance M184V/I mutationM184V/I mutation[5][6]
Virological Failure Well-characterized ratesLess data available, potentially lower rates due to lower viral load[1][9][10]
Long-term Outcomes Extensive data on durable suppressionLimited long-term data, but generally favorable outcomes expected[12][14]

Experimental Protocols

Phenotypic Drug Susceptibility Assay (Luciferase-Based)

This assay determines the in vitro susceptibility of HIV isolates to antiretroviral drugs by measuring the inhibition of viral replication in cell culture.

Principle: Recombinant viruses containing the reverse transcriptase and protease genes from patient-derived HIV are generated. These viruses are engineered to express a luciferase reporter gene upon infection of target cells. The susceptibility of the virus to a drug is determined by measuring the reduction in luciferase activity in the presence of varying drug concentrations.

Step-by-Step Methodology:

  • Viral RNA Extraction and RT-PCR: Extract viral RNA from patient plasma. Amplify the reverse transcriptase and protease coding regions using reverse transcription-polymerase chain reaction (RT-PCR).

  • Construction of Recombinant Vectors: Clone the amplified patient-derived RT and protease sequences into a proviral vector that contains a luciferase reporter gene in place of the env gene.

  • Production of Pseudotyped Virus: Co-transfect producer cells (e.g., 293T cells) with the recombinant proviral vector and a second plasmid expressing a vesicular stomatitis virus G (VSV-G) envelope protein. This generates replication-incompetent viral particles capable of a single round of infection.

  • Infection of Target Cells: Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate. Infect the cells with the pseudotyped virus in the presence of serial dilutions of this compound.

  • Luciferase Assay: After a 48-72 hour incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

start Start: Patient Plasma rna_extraction 1. Viral RNA Extraction start->rna_extraction rt_pcr 2. RT-PCR Amplification of RT/Protease Genes rna_extraction->rt_pcr cloning 3. Cloning into Luciferase Vector rt_pcr->cloning transfection 4. Co-transfection with VSV-G Plasmid cloning->transfection virus_production 5. Pseudovirus Production transfection->virus_production infection 6. Infection of Target Cells with Drug Dilutions virus_production->infection luciferase_assay 7. Luciferase Assay infection->luciferase_assay data_analysis 8. IC50 Calculation luciferase_assay->data_analysis

Figure 3: Workflow for Phenotypic Drug Susceptibility Assay.

Reverse Transcriptase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of HIV reverse transcriptase and its inhibition by antiviral compounds.

Principle: This non-radioactive assay is based on an enzyme-linked immunosorbent assay (ELISA) format. Recombinant HIV RT is incubated with a poly(A) template and an oligo(dT) primer in the presence of a mixture of deoxynucleotides, including biotin-labeled dUTP and digoxigenin-labeled dUTP. The newly synthesized DNA strand, incorporating both biotin and digoxigenin, is captured on a streptavidin-coated plate. The amount of incorporated digoxigenin is then detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction.

Step-by-Step Methodology:

  • Plate Coating: Use a 96-well microtiter plate pre-coated with streptavidin.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, poly(A) template, oligo(dT) primer, and a dNTP mix including biotin-dUTP and digoxigenin-dUTP.

  • Inhibitor Addition: Add serial dilutions of this compound triphosphate (the active form) or a control inhibitor to the wells.

  • Enzyme Addition: Add a standardized amount of recombinant HIV-1 or HIV-2 reverse transcriptase to each well to initiate the reaction. Include appropriate controls (no enzyme, no inhibitor).

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Capture of Synthesized DNA: After incubation, transfer the reaction mixtures to the streptavidin-coated plate and incubate to allow the biotinylated DNA to bind.

  • Washing: Wash the plate to remove unincorporated nucleotides and unbound enzyme.

  • Detection: Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate. After another wash step, add a colorimetric HRP substrate (e.g., TMB).

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of RT activity for each drug concentration and determine the IC50 value.

Conclusion

This compound remains a potent and essential component of antiretroviral therapy against both HIV-1 and HIV-2. While the two viruses exhibit significant genetic and clinical differences, their susceptibility to this compound and the primary mechanism of resistance are remarkably conserved. The M184V mutation in the reverse transcriptase is the key determinant of high-level resistance to this compound in both viral types. The in vitro efficacy of this compound against HIV-2 is comparable to that against HIV-1, supporting its continued use in the treatment of HIV-2 infection. Future research should focus on generating more direct comparative data on the biochemical interactions and long-term clinical outcomes in HIV-2 infected individuals to further refine treatment strategies. This guide provides a foundational understanding for researchers and clinicians working to optimize antiretroviral therapy for all individuals living with HIV.

References

  • Predictors of virological failure with this compound-based dual therapies. ResearchGate.
  • A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1. PMC.
  • HIV reverse transcriptase activity assay. Star Republic: Guide for Biologists.
  • Reduced Emergence of the M184V/I Resistance Mutation When Antiretroviral-Naïve Subjects Use Emtricitabine Versus this compound in.
  • Rate of Virological Treatment Failure and Frequencies of Drug Resistance Genotypes among Human Immunodeficiency Virus-Positive Subjects on Antiretroviral Therapy in Spain. PMC.
  • This compound-based two-drug regimens with dolutegravir or protease inhibitor: Virological suppression in spite of previous therapy failure or renal dysfunction. The Brazilian Journal of Infectious Diseases.
  • Durable Efficacy of Dolutegravir Plus this compound in Antiretroviral Treatment–Naive Adults With HIV-1 Infection: 96-Week Results From the GEMINI-1 and GEMINI-2 Randomized Clinical Trials. PMC.
  • A Study to Compare the Safety and Effectiveness of Two Dosing Schedules of this compound in Combination With Two Other Anti-HIV Drugs. ClinicalTrials.gov.
  • Virologic efficacy of tenofovir, this compound and dolutegravir as second-line antiretroviral therapy in adults failing a tenofovir-based first-line regimen: a prospective cohort study. PMC.
  • The Safety and Effectiveness of this compound Plus Stavudine or Zidovudine in HIV-Infected Patients Who Have Taken Zidovudine. ClinicalTrials.gov.
  • Microbiology Review(s). accessdata.fda.gov.
  • Long-term outcome of this compound/dolutegravir dual therapy in HIV-infected, virologically suppressed patients. PubMed.
  • In Vivo Fitness Cost of the M184V Mutation in Multidrug-Resistant Human Immunodeficiency Virus Type 1 in the Absence of this compound. ASM Journals.
  • Table 1 . IC50 values for HIV-1/HIV-2 RT chimeras. ResearchGate.
  • M184V: does it matter?.
  • Multiple Effects of the M184V Resistance Mutation in the Reverse Transcriptase of Human Immunodeficiency Virus Type 1. PMC.
  • HIV-1 and HIV-2 Reverse Transcriptases: Different Mechanisms of Resistance to Nucleoside Reverse Transcriptase Inhibitors. PMC.
  • Critical differences in HIV-1 and HIV-2 protease specificity for clinical inhibitors. PMC.
  • This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids. PMC.
  • Dolutegravir/Lamivudine Efficacy and Safety Outcomes in People With HIV-1 With or Without Historical Resistance Results at Screening: 48-Week Pooled Analysis. PubMed.
  • Reverse transcriptase. Wikipedia.
  • Comparing HIV-1 and HIV-2 infection: Lessons for viral immunopathogenesis. ResearchGate.
  • Twenty-Five Years of this compound: Current and Future Use for the Treatment of HIV-1 Infection. PMC.
  • Evolving understanding of HIV-1 reverse transcriptase structure, function, inhibition, and resistance. ResearchGate.
  • HIV-1 Reverse Transcriptase Structure and Function: Drugs by Design. YouTube.
  • Pharmacokinetics of this compound and this compound-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study. PMC.
  • This compound. BPOM.
  • Plasma pharmacokinetics of once- versus twice-daily this compound and abacavir.
  • Clinical pharmacology of this compound administered alone, or co-administered with other antiviral drugs, in infants and children. JSciMed Central.

Sources

A Senior Application Scientist's Guide to the Validation of Lamivudine's Antiviral Activity in Primary Human Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiviral activity of Lamivudine in primary human cells. We will delve into the underlying scientific principles, provide detailed experimental protocols, and compare this compound's performance with other relevant nucleoside reverse transcriptase inhibitors (NRTIs). Our focus is on establishing robust, self-validating systems to ensure the generation of reliable and reproducible data.

The Scientific Imperative: Why Primary Human Cells?

While cell lines are invaluable tools, primary human cells represent the gold standard for in vitro studies aiming to predict in vivo efficacy and toxicity.[1][2] These cells, freshly isolated from tissues, retain the physiological characteristics of their origin, offering a more accurate representation of the complex interactions between a drug, the host cell, and the pathogen. For a drug like this compound, which targets viral replication within host cells, validation in primary peripheral blood mononuclear cells (PBMCs), CD4+ T cells (for HIV), and hepatocytes (for HBV) is a critical step in preclinical development.

Understanding this compound's Mechanism of Action

This compound, also known as 3TC, is a synthetic nucleoside analogue of cytidine.[3] Its antiviral activity stems from its ability to inhibit the reverse transcriptase of HIV and the polymerase of the hepatitis B virus (HBV).[3][4][5] Upon entering a host cell, this compound is phosphorylated by intracellular kinases to its active triphosphate form, this compound triphosphate (3TC-TP).[4][][7]

3TC-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the elongating viral DNA chain by the viral reverse transcriptase/polymerase.[4][] Because 3TC-TP lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next nucleotide, its incorporation results in the termination of DNA chain elongation, thereby halting viral replication.[3][4][5] A key advantage of this compound is its high specificity for viral enzymes, with significantly less affinity for human DNA polymerases.[4][][7]

Below is a diagram illustrating the mechanism of action of this compound.

Lamivudine_Mechanism cluster_virus Viral Replication Cycle cluster_drug This compound Action Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA DNA Synthesis Chain Termination Chain Termination Reverse Transcriptase->Chain Termination dCTP dCTP dCTP->Reverse Transcriptase Natural Substrate This compound This compound 3TC-TP 3TC-TP This compound->3TC-TP Intracellular Phosphorylation 3TC-TP->Reverse Transcriptase Competitive Inhibition

Caption: Mechanism of this compound Action.

Core Experimental Workflow for Validation

A robust validation of this compound's activity requires a multi-pronged approach encompassing the assessment of antiviral efficacy, cytotoxicity, and the determination of a therapeutic window.

Here is a visual representation of the general experimental workflow:

Experimental_Workflow Isolate Primary\nHuman Cells Isolate Primary Human Cells Culture & Prepare Cells Culture & Prepare Cells Isolate Primary\nHuman Cells->Culture & Prepare Cells Infect with Virus Infect with Virus Culture & Prepare Cells->Infect with Virus Treat with this compound\n(Dose-Response) Treat with this compound (Dose-Response) Infect with Virus->Treat with this compound\n(Dose-Response) Incubate Incubate Treat with this compound\n(Dose-Response)->Incubate Measure Antiviral Activity\n(e.g., p24, RT activity, HBV DNA) Measure Antiviral Activity (e.g., p24, RT activity, HBV DNA) Incubate->Measure Antiviral Activity\n(e.g., p24, RT activity, HBV DNA) Measure Cytotoxicity\n(e.g., MTT, LDH) Measure Cytotoxicity (e.g., MTT, LDH) Incubate->Measure Cytotoxicity\n(e.g., MTT, LDH) Data Analysis\n(IC50, CC50, SI) Data Analysis (IC50, CC50, SI) Measure Antiviral Activity\n(e.g., p24, RT activity, HBV DNA)->Data Analysis\n(IC50, CC50, SI) Measure Cytotoxicity\n(e.g., MTT, LDH)->Data Analysis\n(IC50, CC50, SI)

Caption: General Experimental Workflow for this compound Validation.

Detailed Experimental Protocols

Protocol 1: Isolation and Culture of Human PBMCs

This protocol is foundational for assessing this compound's activity against HIV-1.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.

  • Carefully collect the mononuclear cell layer and transfer to a new tube.

  • Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.[8]

  • Resuspend the cell pellet in complete RPMI-1640 medium.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

  • For HIV-1 assays, stimulate the PBMCs with PHA for 48-72 hours, then culture in the presence of IL-2 to promote T cell proliferation.

Protocol 2: HIV-1 Antiviral Assay in PBMCs

This assay determines the concentration at which this compound inhibits 50% of viral replication (IC50).

Materials:

  • PHA-stimulated PBMCs

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • This compound and other comparator NRTIs (e.g., Zidovudine, Emtricitabine)

  • 96-well culture plates

  • p24 Antigen ELISA kit

Procedure:

  • Seed PHA-stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Prepare serial dilutions of this compound and comparator drugs in culture medium. Add these to the appropriate wells. Include a "no drug" control.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • On day 7, collect the culture supernatant from each well.

  • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.[9][10][11][12] The p24 antigen is a structural protein of the HIV viral core and its levels correlate with viral replication.[11]

  • Calculate the percentage of viral inhibition for each drug concentration compared to the "no drug" control.

  • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.[13]

Protocol 3: HBV Antiviral Assay in Primary Human Hepatocytes

This protocol is designed to assess this compound's efficacy against HBV.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium

  • HBV inoculum

  • This compound and other comparator drugs (e.g., Entecavir, Tenofovir)

  • Reagents for DNA extraction and quantitative PCR (qPCR)

Procedure:

  • Thaw and plate primary human hepatocytes according to the supplier's protocol. Allow the cells to form a monolayer.[1]

  • Prepare serial dilutions of this compound and comparator drugs in hepatocyte culture medium.

  • Pre-treat the cells with the antiviral compounds for 16-24 hours.[14]

  • Infect the hepatocytes with HBV.

  • Continue the treatment with daily changes of medium containing the respective drug concentrations for 7-10 days.[14]

  • At the end of the incubation period, harvest the culture supernatant for analysis of extracellular HBV DNA and lyse the cells for analysis of intracellular HBV DNA.

  • Extract viral DNA from the supernatant and cell lysates.

  • Quantify HBV DNA levels using a validated qPCR assay targeting a conserved region of the HBV genome.

  • Calculate the percentage of HBV replication inhibition for each drug concentration and determine the IC50 value.

Protocol 4: Cytotoxicity Assay

This assay is crucial for determining the concentration of this compound that is toxic to the host cells (CC50).

Materials:

  • Uninfected primary cells (PBMCs or hepatocytes)

  • This compound and comparator drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the primary cells in a 96-well plate at the same density as in the antiviral assays.

  • Add serial dilutions of this compound and comparator drugs to the wells. Include a "no drug" control.

  • Incubate the plate for the same duration as the antiviral assay.

  • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration compared to the "no drug" control.

  • Determine the CC50 value, the concentration that reduces cell viability by 50%.[15]

Data Interpretation and Comparison

The primary metrics for evaluating and comparing antiviral drugs are the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI).[15][16]

  • IC50 (or EC50): The concentration of a drug that inhibits 50% of viral activity. A lower IC50 indicates greater potency.[17]

  • CC50: The concentration of a drug that causes a 50% reduction in cell viability. A higher CC50 indicates lower cytotoxicity.

  • Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). The SI represents the therapeutic window of a drug. A higher SI is desirable, as it indicates that the drug is effective against the virus at concentrations that are not toxic to the host cells.[15] Compounds with an SI value ≥ 10 are generally considered active in vitro.[15]

Table 1: Comparative Antiviral Activity and Cytotoxicity of this compound and Other NRTIs against HIV-1 in PBMCs

Antiviral AgentIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound (3TC)0.002 - 1.14[18]>100>87 - >50,000
Zidovudine (AZT)0.003 - 0.03>100>3,333 - >33,333
Emtricitabine (FTC)0.001 - 0.02>100>5,000 - >100,000
Abacavir (ABC)0.03 - 0.06>100>1,667 - >3,333

Note: The IC50 values can vary depending on the HIV-1 strain and the specific experimental conditions.

Table 2: Comparative Antiviral Activity of this compound and Other Antivirals against HBV in Primary Human Hepatocytes

Antiviral AgentIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound~0.1[18]>100>1,000
Entecavir~0.01>100>10,000
Tenofovir~0.1 - 1.0>100>100 - >1,000

Note: These are approximate values and can vary based on the specific assay conditions and HBV genotype.

Concluding Remarks for the Diligent Researcher

The validation of this compound's activity in primary human cells is a cornerstone of its preclinical evaluation. By employing the rigorous protocols outlined in this guide, researchers can generate high-quality, reproducible data that accurately reflects the drug's potential efficacy and safety profile. The comparison with other established antiviral agents provides essential context for its therapeutic positioning. It is through such meticulous and scientifically grounded investigations that we can confidently advance promising antiviral candidates toward clinical application.

References

  • What is the mechanism of this compound?
  • HIV p24 antigen | P
  • This compound: Definition, Mechanism of Action and Applic
  • Pharmacology of this compound (Epivir-HBV); uses, Mechanism of action, Route of elimination, Metabolism - YouTube. (2024-06-20).
  • p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - NIH.
  • This compound - Wikipedia.
  • This compound - St
  • Wh
  • PERT Assay Protocol - Cre
  • Screening and diagnosis for HIV: MedlinePlus Medical Encyclopedia. (2025-05-12).
  • Simple Method for Improved Assay Demonstrates that HIV p24 Antigen Is Present as Immune Complexes in Most Sera from HIV-Infected Individuals | The Journal of Infectious Diseases | Oxford Academic.
  • CC50/IC50 Assay for Antiviral Research - Cre
  • Application Notes and Protocols: A Step-by-Step Guide to Performing a Reverse Transcriptase Inhibition Assay with Cost
  • Reverse Transcriptase Assay, colorimetric - Sigma-Aldrich.
  • A simple and rapid reverse transcriptase assay for the detection of retroviruses in cell cultures - PMC - NIH.
  • HIV 1 Reverse Transcriptase Assay Kit | XpressBio.
  • Efficacy of this compound (A) and HAP12 (B) against HBV replication....
  • Measuring the effectiveness of antiretroviral agents - PubMed.
  • Application Notes and Protocols for Assessing the IC50 of TMC310911 in Antiviral Assays - Benchchem.
  • IC50, EC50 and its Importance in Drug Discovery and Development - Visikol. (2023-05-18).
  • Comparison of Anti-Hepatitis B Virus Activities of this compound and Clevudine by a Quantit
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025-09-17).
  • Zidovudine, this compound, and Abacavir Have Different Effects on Resting Cells Infected with Human Immunodeficiency Virus In Vitro - NIH.
  • Profound suppression of hepatitis B virus replic
  • Putative Repurposing of this compound, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 P
  • Protocol for Screening Host-Targeting Antivirals (HTAs) Using Human PBMCs and pDCs. (2025-03-05).
  • Effects of this compound on replication of hepatitis B virus in HIV-infected men - PubMed.
  • CD4+ T Cell Response to this compound, Stavudine and Nevirapine in Human Immunodeficiency Virus Infected Antiretroviral-Naive Men in Nigeria - PMC - PubMed Central. (2011-08-02).
  • Twenty-Five Years of this compound: Current and Future Use for the Treatment of HIV-1 Infection - PubMed Central. (2017-12-26).
  • This compound - LiverTox - NCBI Bookshelf - NIH. (2019-04-18).
  • Efficacy and Safety of Dual Therapy With Dolutegravir/Lamivudine in Treatment-naive Persons With CD4 Counts <200/mm3: 48-Week Results of the DOLCE Study | Clinical Infectious Diseases | Oxford Academic. (2025-08-28).
  • Cytotoxicity studies on live primary human hepatocytes using the Operetta high‑content analysis system. - Revvity.
  • Emtricitabine and this compound May Be Similar, but They Differ in Important Ways. (2006-02-06).
  • Comparative Efficacy of this compound and Emtricitabine: A Systematic Review and Meta-Analysis of Randomized Trials - PMC - NIH. (2013-11-11).
  • Dolutegravir/Abacavir/Lamivudine in Acute HIV-1 Results in Rapid Suppression and Restoration of CD4 T-cell Subsets Without Accelerated Decay of L
  • Model for Intracellular this compound Metabolism in Peripheral Blood Mononuclear Cells Ex Vivo and in Human Immunodeficiency Virus Type 1-Infected Adolescents - PubMed Central.
  • (PDF)
  • Protocol-for-Neutralizing-Antibody-Assay-in-PBMC-January-2014.pdf.
  • Dolutegravir/lamivudine vs triple ART have similar efficacy in advanced HIV infection with ... - HIV i-Base. (2024-11-21).
  • Hepatotoxicity/Cytotoxicity Assays - Sigma-Aldrich.
  • Modeling of hepatitis B virus infection spread in primary human hep
  • This compound-Induced Liver Injury - PMC - NIH.
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF this compound BY USING RP-HPLC - Pharm
  • cytotoxicity evaluation.docx - The University of Liverpool Repository.
  • Genotypic Resistance Testing of HIV-1 DNA in Peripheral Blood Mononuclear Cells - HIV Drug Resistance D

Sources

A Comparative Analysis of the Genetic Barrier to Resistance: Lamivudine vs. Newer Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiretroviral therapy, the durability of a regimen is intrinsically linked to its barrier to the development of drug resistance. For Nucleoside Reverse Transcriptase Inhibitors (NRTIs), a cornerstone of HIV treatment, this barrier is a critical consideration for clinicians and researchers. This guide provides an in-depth comparison of the resistance barrier of Lamivudine (3TC), an early and widely used NRTI, with that of newer agents in its class. We will explore the genetic and molecular underpinnings of resistance, supported by experimental data and methodologies, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Concept of the Genetic Barrier in Antiretroviral Therapy

The "genetic barrier" to resistance refers to the number and type of viral mutations required to confer a significant reduction in susceptibility to a drug.[1][2] A drug with a high genetic barrier requires the accumulation of multiple mutations for resistance to emerge, making it more robust and forgiving of suboptimal adherence. Conversely, a low genetic barrier implies that a single mutation can lead to high-level resistance, rendering the drug ineffective.[1][3] This concept is not merely about counting mutations but also involves understanding the impact of these mutations on viral fitness and the drug's inhibitory concentration.[1]

This compound (3TC): A Case Study in a Low Genetic Barrier

This compound is characterized by a notoriously low genetic barrier to resistance.[2] The primary mutation associated with 3TC resistance is the M184V substitution in the reverse transcriptase (RT) enzyme.[4][5][6]

The M184V Mutation: A Double-Edged Sword

The M184V mutation emerges rapidly, often within weeks, in the presence of 3TC monotherapy or in failing regimens.[7] This single amino acid change from methionine to valine at codon 184 confers high-level resistance to both this compound and the structurally similar Emtricitabine (FTC), reducing their susceptibility by over 100-fold.[4][6][8] The initial substitution is often to isoleucine (M184I), which also confers high-level resistance, but M184V is fitter and typically becomes the dominant variant.[7]

Interestingly, the M184V mutation has complex and sometimes paradoxical effects:

  • Reduced Viral Fitness: The M184V mutation impairs the processivity of the reverse transcriptase enzyme, leading to a decrease in viral replication capacity, often referred to as reduced "viral fitness".[4][9]

  • Increased Susceptibility to Other NRTIs: The presence of M184V can increase the susceptibility of HIV-1 to other NRTIs like Tenofovir (TDF and TAF), Zidovudine (AZT), and Stavudine (d4T), a phenomenon known as hypersusceptibility.[6][9][10] It can also delay the emergence of thymidine analogue mutations (TAMs) associated with resistance to AZT and d4T.[10]

Despite the high-level resistance it confers, the reduced viral fitness associated with M184V has led to the clinical practice of continuing 3TC or FTC in salvage regimens, as it can still exert some antiviral pressure and slow disease progression.[4][9]

Newer NRTIs: A Higher Bar for Resistance

Newer NRTIs generally possess a higher genetic barrier to resistance compared to this compound. This is a key factor in their widespread use in modern antiretroviral regimens.

Tenofovir: TDF and TAF

Tenofovir is available in two prodrug formulations: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). Both have a similar resistance profile, which is considered to have a higher genetic barrier than this compound.[11][12]

The signature mutation for Tenofovir resistance is K65R in the reverse transcriptase.[11][12] While a single mutation, its impact is less profound than M184V for 3TC. The K65R mutation confers only a moderate level of resistance to Tenofovir.[11] Importantly, the development of K65R is often antagonized by the presence of TAMs.

TAF, the newer prodrug, achieves higher intracellular concentrations of the active metabolite Tenofovir diphosphate compared to TDF.[13] This may contribute to a higher barrier to resistance in a clinical setting, as higher drug levels can suppress viral replication more effectively, even against viruses with some level of reduced susceptibility.[11][12][13] Clinical trials have shown a very low incidence of resistance to TAF.[14][15]

Emtricitabine (FTC)

Emtricitabine is chemically very similar to this compound and shares the same primary resistance mutation, M184V.[4][5] Therefore, it also has a low genetic barrier to resistance. Cross-resistance between 3TC and FTC is complete.[4]

Abacavir (ABC)

Abacavir has a more complex resistance profile than this compound, requiring multiple mutations for significant resistance to develop.[16][17] The primary mutations associated with Abacavir resistance include K65R, L74V, Y115F, and M184V.[18][19] Typically, at least three of these mutations are required to cause a greater than 8-fold reduction in susceptibility to Abacavir.[17] The presence of TAMs can also contribute to reduced Abacavir susceptibility.[16] This requirement for multiple mutations places Abacavir at a higher genetic barrier than this compound.

Comparative Summary of NRTI Resistance Profiles

NRTI Primary Resistance Mutation(s) Genetic Barrier Fold-Change in Resistance (Approx.) Key Clinical Considerations
This compound (3TC) M184V/ILow>100-fold with M184V[6][8]Rapid resistance development. M184V reduces viral fitness and can hypersensitize to other NRTIs.[4][9][10]
Emtricitabine (FTC) M184V/ILow>100-fold with M184V[4]Complete cross-resistance with this compound.
Tenofovir (TDF/TAF) K65RIntermediate~2-4 fold with K65R[12]Higher barrier than 3TC/FTC. TAF's higher intracellular concentration may enhance its resistance barrier.[11][12][13]
Abacavir (ABC) K65R, L74V, Y115F, M184VIntermediate to HighRequires multiple mutations for significant resistance (>8-fold).[17]Complex resistance pathway. Cross-resistance with other NRTIs is possible with accumulated mutations.[16]

Experimental Methodologies for Determining NRTI Resistance

The assessment of antiretroviral drug resistance is crucial for guiding clinical decisions. This is primarily achieved through two types of assays: genotypic and phenotypic.[20][21]

Genotypic Assays

Genotypic assays are the most commonly used method for resistance testing in clinical practice.[22][23] They involve sequencing the HIV reverse transcriptase gene to identify mutations known to be associated with drug resistance.[24]

Workflow for Genotypic Resistance Testing:

Genotypic_Workflow cluster_sample Sample Collection & Processing cluster_amplification Amplification & Sequencing cluster_analysis Data Analysis & Interpretation PatientSample Patient Plasma Sample (Viral Load >200-1000 copies/mL) ViralRNA Viral RNA Extraction PatientSample->ViralRNA RT_PCR Reverse Transcription PCR (RT-PCR) to amplify RT gene ViralRNA->RT_PCR Sequencing Sanger or Next-Generation Sequencing RT_PCR->Sequencing SequenceAnalysis Sequence Alignment & Mutation Calling Sequencing->SequenceAnalysis Interpretation Interpretation using Resistance Databases (e.g., Stanford HIVDB) SequenceAnalysis->Interpretation Report Clinical Report with Resistance Profile Interpretation->Report

Caption: Workflow for Genotypic HIV Drug Resistance Testing.

Step-by-Step Protocol for Genotypic Assay:

  • Sample Collection: Collect peripheral blood from the patient in an EDTA tube.

  • Plasma Separation: Centrifuge the blood sample to separate the plasma, which contains the viral particles.

  • Viral Load Quantification: Ensure the viral load is sufficient for successful amplification, typically above 200-1000 copies/mL.[22][23]

  • Viral RNA Extraction: Isolate viral RNA from the plasma using a commercial kit.

  • Reverse Transcription and PCR (RT-PCR): Convert the viral RNA to cDNA and amplify the reverse transcriptase gene using specific primers.

  • Sequencing: Sequence the amplified PCR product using either Sanger sequencing or next-generation sequencing (NGS).

  • Data Analysis: Align the obtained sequence with a wild-type reference sequence to identify mutations.

  • Interpretation: Use established databases (e.g., Stanford HIV Drug Resistance Database) to interpret the clinical significance of the identified mutations for different NRTIs.

Phenotypic Assays

Phenotypic assays provide a direct measure of drug susceptibility by culturing the virus in the presence of varying concentrations of an antiretroviral drug.[20][21] The result is typically reported as the drug concentration that inhibits viral replication by 50% (IC50), which is then compared to the IC50 for a wild-type reference virus to determine the fold-change in resistance.[20]

Workflow for Phenotypic Resistance Testing:

Phenotypic_Workflow cluster_virus_prep Virus Preparation cluster_culture Cell Culture & Drug Exposure cluster_measurement Measurement & Analysis PatientVirus Patient-derived Virus or Recombinant Virus CellCulture Infection of Susceptible Cells (e.g., PBMCs) PatientVirus->CellCulture DrugDilution Incubation with Serial Dilutions of NRTI CellCulture->DrugDilution ReplicationAssay Quantification of Viral Replication (e.g., p24 ELISA) DrugDilution->ReplicationAssay IC50 Calculation of IC50 and Fold-Change ReplicationAssay->IC50 PhenotypeReport Phenotypic Resistance Report IC50->PhenotypeReport

Caption: Workflow for Phenotypic HIV Drug Resistance Testing.

Step-by-Step Protocol for Phenotypic Assay:

  • Virus Isolation/Generation: Isolate the patient's virus from their plasma or create recombinant viruses containing the patient's reverse transcriptase gene.

  • Cell Culture: Culture susceptible cells, such as peripheral blood mononuclear cells (PBMCs), in a multi-well plate.

  • Infection and Drug Treatment: Infect the cells with the patient-derived or recombinant virus and simultaneously treat them with serial dilutions of the NRTI being tested. A wild-type virus is tested in parallel as a control.

  • Incubation: Incubate the cultures for a defined period to allow for viral replication.

  • Quantification of Viral Replication: Measure the extent of viral replication in each well, often by quantifying the p24 antigen using an ELISA.

  • Data Analysis: Plot the percentage of viral inhibition against the drug concentration to determine the IC50 for both the patient's virus and the wild-type virus.

  • Fold-Change Calculation: Calculate the fold-change in resistance by dividing the IC50 of the patient's virus by the IC50 of the wild-type virus.

Conclusion: Clinical and Research Implications

The low genetic barrier of this compound, and by extension Emtricitabine, underscores the importance of combination antiretroviral therapy and strict adherence to treatment regimens. The rapid emergence of the M184V mutation highlights the vulnerability of these drugs when used suboptimally.

In contrast, the higher genetic barriers of newer NRTIs like Tenofovir and Abacavir provide a greater margin of safety against the development of resistance. This is a significant advantage in the long-term management of HIV infection. For drug development professionals, understanding the resistance pathways of existing drugs is paramount for designing next-generation inhibitors with even higher genetic barriers and unique resistance profiles.

The choice between genotypic and phenotypic assays for resistance testing depends on the clinical context. Genotypic tests are generally faster, less expensive, and preferred for treatment-naive patients and those failing first- or second-line regimens.[22][23] Phenotypic tests are valuable in patients with complex treatment histories and resistance patterns, providing a direct measure of drug susceptibility.[20][22]

Ultimately, a comprehensive understanding of the resistance barriers of different NRTIs, coupled with robust experimental methodologies for their assessment, is essential for optimizing individual patient outcomes and advancing the field of antiretroviral drug development.

References

  • HIV.gov. (n.d.). Drug-Resistance Testing - HIV Management Guidelines.
  • Harrigan, P. R., & Larder, B. A. (2002). Resistance and Cross-Resistance to Abacavir. PubMed.
  • Hirsch, M. S., Brun-Vezinet, F., D'Aquila, R. T., Clotet, B., Conway, B., Demeter, L. M., ... & Richman, D. D. (2000). Clinical Use of Genotypic and Phenotypic Drug Resistance Testing to Monitor Antiretroviral Chemotherapy. Clinical Infectious Diseases, 30(Supplement_2), S136-S140.
  • Stanford University. (n.d.). Genotype-Phenotype Discordances. HIV Drug Resistance Database.
  • NATAP. (n.d.). Abacavir Resistance.
  • Lanier, E. R., Ait-Khaled, M., Scott, J., Stone, C., St. Clair, M., & Tisdale, M. (2004). Effect of concurrent zidovudine use on the resistance pathway selected by abacavir-containing regimens. Antiviral Therapy, 9(5), 683-693.
  • Harrigan, P. R., Stone, C., Griffin, P., Bloor, S., Kemp, S. D., Larder, B. A., & Tisdale, M. (2000). Resistance Profile of the Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibitor Abacavir (1592U89) after Monotherapy and Combination Therapy. Journal of Infectious Diseases, 181(3), 912-920.
  • infoSIDA. (n.d.). Pruebas de laboratorio: Pruebas de farmacorresistencia.
  • aidsmap. (2024). This compound resistance mutation may persist for many years in some people with HIV.
  • Scott, J. D. (2006). The M184V mutation: What it does, how to prevent it, and what to do with it when it's there. The AIDS Reader, 16(10), 556-559.
  • Walter, H., Schmidt, B., Werwein, M., Schwingel, E., & Korn, K. (2002). Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and this compound Resistance In Vitro and In Vivo. Antimicrobial Agents and Chemotherapy, 46(1), 89-96.
  • Nijhuis, M., Boucher, C. A., Schipper, P., Leitner, T., Schuurman, R., & Albert, J. (1998). Evolution of this compound Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals: the Relative Roles of Drift and Selection. Journal of Virology, 72(3), 2592-2599.
  • Clavel, F., & Hance, A. J. (2004). HIV-1 genotypic and phenotypic resistance. Annales de l'Institut Pasteur, 155(3), 181-188.
  • Rossetti, B., Fabbiani, M., Di Carlo, D., & D'Ettorre, G. (2023). Treatment Management Challenges in Naïve and Experienced HIV-1-Infected Individuals Carrying the M184V Mutation. Viruses, 15(7), 1545.
  • Margot, N. A., Johnson, A., Miller, M. D., & Callebaut, C. (2015). Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro. Antimicrobial Agents and Chemotherapy, 59(10), 5917-5924.
  • Scott, J. D. (2006). The M184V mutation: What it does, how to prevent it, and what to do with it when it's there. The AIDS Reader, 16(10), 556-559.
  • Margot, N. A., Johnson, A., Miller, M. D., & Callebaut, C. (2015). Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro. Antimicrobial Agents and Chemotherapy, 59(10), 5917-5924.
  • Scott, J. D. (2006). The M184V mutation: What it does, how to prevent it, and what to do with it when it's there. The AIDS Reader, 16(10), 556-559.
  • Kitrinos, K. M., Flaherty, J., Fessel, W. J., ... & Margot, N. (2018). No Resistance to Tenofovir Alafenamide Detected through 96 Weeks of Treatment in Patients with Chronic Hepatitis B Infection. Antimicrobial Agents and Chemotherapy, 62(10), e01064-18.
  • HIVguidelines.org. (2023). HIV Resistance Assays.
  • Vingerhoets, J., Azijn, H., Fransen, E., ... & de Béthune, M. P. (2005). TMC125 Displays a High Genetic Barrier to the Development of Resistance: Evidence from In Vitro Selection Experiments. Journal of Virology, 79(19), 12069-12078.
  • Galli, L., & Lazzarin, A. (2008). High Genetic Barrier Antiretroviral Drugs in Human Immunodeficiency Virus–Positive Pregnancy. Clinical Infectious Diseases, 46(12), 1869-1871.
  • Kitrinos, K. M., Flaherty, J., Fessel, W. J., ... & Margot, N. (2018). No Resistance to Tenofovir Alafenamide Detected through 96 Weeks of Treatment in Patients with Chronic Hepatitis B Infection. Antimicrobial Agents and Chemotherapy, 62(10), e01064-18.
  • Sax, P. E. (2017). The Curious Case of M184V, Part 1. NEJM Journal Watch.
  • Götte, M., Arion, D., Parniak, M. A., & Wainberg, M. A. (2000). Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase. Journal of Virology, 74(8), 3579-3585.
  • Callebaut, C., Margot, N. A., & Miller, M. D. (2018). High resistance barrier to tenofovir alafenamide is driven by higher loading of tenofovir diphosphate into target cells compared to tenofovir disoproxil fumarate. Antiviral Research, 158, 177-184.
  • International Association of Providers of AIDS Care. (n.d.). HIV Resistance Testing.
  • Acosta, E. P., & Lim, J. K. (2023). Treatment-emergent reverse transcriptase resistance during antiretroviral therapy with bictegravir, tenofovir alafenamide, and emtricitabine: A case series. AIDS, 37(8), 1269-1272.
  • Coakley, E. P., & Gillis, J. C. (2005). Genetic Barriers to Resistance and Impact on Clinical Response. The PRN Notebook, 10(2), 1-8.
  • Pozniak, A. (n.d.). M184V: does it matter?.
  • i-Base. (n.d.). 9.5 When to use resistance tests.
  • Sluis-Cremer, N., & Tachedjian, G. (2012). Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors. AIDS Reviews, 14(3), 171-182.
  • Delaugerre, C., & Marcelin, A. G. (2010). [Genetic barrier to antiretroviral drug-resistance. Focus on raltegravir, the first integrase inhibitor]. Pathologie-biologie, 58(4), 326-331.
  • Diamond, T. L., Ngo, W., Xu, M., ... & Grobler, J. A. (2022). Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs). Antimicrobial Agents and Chemotherapy, 66(6), e00133-22.
  • Margot, N. A., Wong, E., Kulkarni, R., White, K., & Miller, M. D. (2019). Resistance Analysis of Bictegravir-Emtricitabine-Tenofovir Alafenamide in HIV-1 Treatment-Naive Patients through 48 Weeks. Antimicrobial Agents and Chemotherapy, 63(5), e02532-18.
  • Underwood, M. R., & St. Clair, M. H. (2020). Perspectives on the Barrier to Resistance for Dolutegravir + this compound, a Two-Drug Antiretroviral Therapy for HIV-1 Infection. AIDS Research and Human Retroviruses, 36(10), 823-833.
  • Cender, D., & Kasi, A. (2024). This compound. In StatPearls. StatPearls Publishing.
  • Kagan, R. M., Snell, G. P., & Dunn, K. J. (2024). HIV-1 Drug Resistance Trends in the Era of Modern Antiretrovirals: 2018–2024. Viruses, 16(8), 1205.
  • Margot, N. A., Wong, E., Kulkarni, R., White, K., & Miller, M. D. (2019). Resistance Analysis of Bictegravir-Emtricitabine-Tenofovir Alafenamide in HIV-1 Treatment-Naive Patients through 48 Weeks. Antimicrobial Agents and Chemotherapy, 63(5), e02532-18.
  • Biktarvy. (n.d.). Barrier to Resistance.
  • Sluis-Cremer, N., & Tachedjian, G. (2012). Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors. AIDS Reviews, 14(3), 171-182.
  • Margot, N. A., Wong, E., Kulkarni, R., White, K., & Miller, M. D. (2019). Resistance Analysis of Bictegravir/Emtricitabine/Tenofovir Alafenamide in HIV-1 Treatment-Naïve Patients Through 48 Weeks. Antimicrobial Agents and Chemotherapy, 63(5), e02532-18.
  • HIV in Children. (n.d.). HIV Resistance Testing.
  • Nettles, R. E., Schinazi, R. F., & Demeter, L. M. (2013). In vitro cross-resistance profile of nucleoside reverse transcriptase inhibitor (NRTI) BMS-986001 against known NRTI resistance mutations. Antimicrobial Agents and Chemotherapy, 57(9), 4381-4387.
  • Schapiro, J. M. (n.d.). HIV Resistance Assays: Part 1 of a primer on resistance testing. The Body Pro.
  • Nettles, R. E., Schinazi, R. F., & Demeter, L. M. (2013). In Vitro Cross-Resistance Profile of Nucleoside Reverse Transcriptase Inhibitor (NRTI) BMS-986001 against Known NRTI Resistance Mutations. Antimicrobial Agents and Chemotherapy, 57(9), 4381-4387.

Sources

A Comparative Guide to the Pharmacokinetics of Lamivudine Across Species

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Comparative Pharmacokinetics for Lamivudine

This compound, an analog of cytidine, is a cornerstone in the treatment of HIV-1 and hepatitis B virus (HBV) infections.[1][2] Its mechanism of action relies on the intracellular phosphorylation to its active triphosphate form, which then competitively inhibits the viral reverse transcriptase, leading to DNA chain termination.[3] The journey of a drug candidate like this compound from the laboratory bench to clinical application is paved with extensive preclinical studies in various animal models. A thorough understanding of how the drug is absorbed, distributed, metabolized, and excreted (ADME) in these species, and how these processes compare to humans, is critical for predicting its safety and efficacy.

This guide delves into the comparative pharmacokinetics of this compound, offering a synthesized overview of key parameters and the underlying physiological reasons for observed interspecies variations. By examining these differences, we can refine our approaches to dose selection, toxicity assessment, and the overall strategy for clinical trial design.

Comparative Pharmacokinetic Parameters of this compound

The following tables summarize the key pharmacokinetic parameters of this compound following oral and intravenous administration in humans, monkeys, dogs, and rats. These values have been compiled from various preclinical and clinical studies to provide a comprehensive comparative overview. It is important to note that direct comparisons should be made with caution due to variations in study design, analytical methods, and dosing.

Table 1: Oral Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Half-life (h)
Human ~2.1 (150 mg)1.5 ± 0.50.5 - 1.58.9 ± 1.7~865 - 7
Monkey (Patas) 242.650.836.97N/A~2.1
Dog (Beagle) N/AN/AN/AN/AN/AN/A
Rat 107.02 ± 2.37~0.51.24 ± 0.19N/A~0.46

N/A: Data not available from the searched sources.

Table 2: Intravenous Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)Clearance (L/h/kg)Volume of Distribution (L/kg)Half-life (h)
Human ~2.1 (150 mg)~0.3~1.35 - 7
Monkey 20~0.1N/A~1.4
Dog (Beagle) N/AN/AN/AN/A
Rat 10N/AN/A0.46 ± 0.04

N/A: Data not available from the searched sources.

Interspecies Deep Dive: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption and Bioavailability

The differences in bioavailability can be attributed to several factors, including gastrointestinal pH, transit time, and first-pass metabolism, which can vary significantly between species.

Distribution and Plasma Protein Binding

This compound is widely distributed in the body in humans, with a volume of distribution of approximately 1.3 L/kg.[7] A crucial aspect of drug distribution is its binding to plasma proteins, as only the unbound fraction is pharmacologically active. This compound exhibits low plasma protein binding in humans, at less than 36%.[8]

While specific comparative data for this compound's plasma protein binding across all species is limited, it is a known fact that compounds tend to be slightly more bound to human plasma proteins compared to those from rats, dogs, or mice.[1] However, for many drugs, the measurements from preclinical species fall within a 5-fold range of the human plasma value.[1]

Table 3: Comparative Plasma Protein Binding (General Observations)

SpeciesTypical Protein Binding Comparison to Humans
Human Baseline
Monkey Generally similar to humans for many drugs.
Dog Can show significant differences from humans.
Rat Often lower binding than in humans.
Mouse Can exhibit notable differences compared to humans.
Metabolism: A Minimalist Profile

A key characteristic of this compound is its limited metabolism. In humans, metabolism is a minor route of elimination, with only about 5-10% of the dose being metabolized to an inactive trans-sulfoxide metabolite.[9] this compound does not significantly interact with the cytochrome P450 (CYP450) enzyme system.[2] This minimal metabolism is a significant advantage, as it reduces the potential for drug-drug interactions.

In vitro studies using liver microsomes from different species can provide valuable insights into potential metabolic differences. While specific comparative in vitro metabolism data for this compound is not extensively detailed in the available literature, the general observation of its low metabolic clearance in humans suggests that major species-specific metabolic pathways are unlikely to be a primary driver of pharmacokinetic differences.[3]

Excretion: The Renal Route Dominates

The primary route of elimination for this compound and its minor metabolite is renal excretion. In humans, approximately 70% of an oral dose is excreted unchanged in the urine.[9] This renal clearance involves both glomerular filtration and active tubular secretion via organic cation transporters.[2]

The elimination half-life of this compound in humans is between 5 and 7 hours.[2] In monkeys, the elimination half-life after intravenous administration is shorter, at approximately 1.4 hours.[10] Rats also exhibit a much shorter half-life of around 0.46 hours.[6] These differences in elimination rates are crucial for designing appropriate dosing regimens in preclinical toxicity studies to achieve relevant exposures.

Allometric Scaling: Predicting Human Pharmacokinetics

Allometric scaling is a mathematical tool used to predict human pharmacokinetic parameters from animal data, based on the relationship between physiological variables and body size.[11] This method is particularly useful in the early stages of drug development for estimating a safe starting dose in first-in-human trials.

The fundamental principle of allometry is that many physiological parameters (Y), such as clearance or volume of distribution, are related to body weight (W) by the power equation:

Y = aWb

where 'a' is the allometric coefficient and 'b' is the allometric exponent.

For clearance, the exponent 'b' is often around 0.75, reflecting the relationship between metabolic rate and body size. For volume of distribution, the exponent is typically close to 1.

While a detailed allometric scaling analysis for this compound is beyond the scope of this guide, the significant differences in clearance and half-life observed between species highlight the importance of applying such principles when extrapolating animal data to humans.[12]

Figure 1: Conceptual workflow of allometric scaling to predict human pharmacokinetics.

Experimental Protocols: A Guide to Best Practices

To ensure the generation of high-quality, reproducible pharmacokinetic data, standardized experimental protocols are essential. The following sections outline key considerations and step-by-step methodologies for conducting pharmacokinetic studies in preclinical species.

Experimental Workflow for a Comparative Pharmacokinetic Study

Experimental_Workflow cluster_0 Phase 1: Dosing cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analysis Dose_Prep Dose Formulation (Vehicle Selection) Animal_Dosing Administration (Oral Gavage / IV Injection) Dose_Prep->Animal_Dosing Blood_Collection Serial Blood Sampling (Defined Timepoints) Animal_Dosing->Blood_Collection Plasma_Processing Centrifugation & Plasma Separation Blood_Collection->Plasma_Processing Sample_Analysis Bioanalytical Method (LC-MS/MS) Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis

Sources

Safety Operating Guide

A Strategic Guide to the Compliant Disposal of Lamivudine Waste

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the materials we use. The proper disposal of active pharmaceutical ingredients (APIs) like Lamivudine is not merely a regulatory hurdle; it is a critical component of environmental stewardship and public health protection. This guide provides a comprehensive framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards.

The Imperative for Proper Disposal: Understanding the Risks

This compound, a nucleoside reverse transcriptase inhibitor (NRTI), is a potent antiviral agent used in the treatment of HIV-1 and Hepatitis B.[1] Its therapeutic mechanism, which involves the inhibition of viral DNA synthesis, underscores its biological activity.[1] When improperly disposed of, this activity does not cease. The release of this compound into the environment can have significant ecotoxicological consequences.

Studies have demonstrated that this compound can be toxic to aquatic organisms even at low concentrations. For instance, research has shown significant mortality rates in organisms like Daphnia magna at environmentally relevant concentrations (10-100 µg/L).[2][3][4] Furthermore, the presence of such compounds in water bodies contributes to the broader problem of pharmaceutical pollution, with potential long-term impacts on ecosystems and the risk of fostering antiviral resistance.[4][5][6]

Regulatory bodies, primarily the U.S. Environmental Protection Agency (EPA), have established stringent guidelines under the Resource Conservation and Recovery Act (RCRA) to manage pharmaceutical waste.[5][7] Failure to comply can result in significant penalties and compromise the reputation of a research institution.[8]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any chemical waste, a thorough risk assessment is paramount. Based on Safety Data Sheets (SDS), this compound presents several hazards that dictate handling and disposal protocols.[9][10][11]

Hazard ClassificationGHS PictogramDescriptionRequired PPE
Reproductive Toxicity (Category 2) H361: Suspected of damaging fertility or the unborn child.[9][11]Nitrile gloves, lab coat, safety glasses with side shields.
Specific Target Organ Toxicity (Repeated Exposure) H373: May cause damage to organs through prolonged or repeated exposure.[9]Nitrile gloves, lab coat, safety glasses with side shields.
Skin & Eye Irritation H315: Causes skin irritation. H319: Causes serious eye irritation.[9]Nitrile gloves, lab coat, safety glasses with side shields.

This table summarizes key hazards. Always consult the specific SDS for the material you are using.

The cornerstone of safe handling is the consistent use of appropriate Personal Protective Equipment (PPE). This includes, at a minimum, a lab coat, nitrile gloves, and safety glasses with side shields.[11][12]

This compound Waste Disposal Decision Workflow

The appropriate disposal path for this compound waste depends on its form, concentration, and contamination level. The following workflow provides a logical framework for decision-making.

DisposalWorkflow start Start: Identify this compound Waste waste_type What is the waste form? start->waste_type powder Bulk Powder / Unused Product waste_type->powder Solid solution Aqueous Solution waste_type->solution Liquid labware Contaminated Labware (Glassware, Tips, Plates) waste_type->labware Solid (Contaminated) ppe Contaminated PPE (Gloves, Gown) waste_type->ppe Solid (Contaminated) action_hw Protocol 1: Package as Hazardous Chemical Waste powder->action_hw solution->action_hw action_labware Protocol 2: Segregate in Sharps or Solid Waste Container labware->action_labware action_ppe Protocol 3: Dispose in Designated Solid Waste Container ppe->action_ppe contact_ehs Contact EHS for Pickup and Manifesting action_hw->contact_ehs action_labware->contact_ehs action_ppe->contact_ehs

Caption: this compound Waste Disposal Decision Workflow.

Standard Operating Procedures for Disposal

The following protocols provide step-by-step guidance for the most common this compound waste streams generated in a laboratory setting.

Protocol 1: Disposal of Bulk Powder and Aqueous Solutions

This procedure applies to expired or unused this compound powder, stock solutions, and experimental solutions. The primary disposal pathway for these materials is via a licensed hazardous waste contractor, typically coordinated through your institution's Environmental Health & Safety (EHS) office.

Causality: this compound is not classified as an acute hazardous waste (P-listed) by the EPA, but as a non-RCRA pharmaceutical waste, it must be managed to prevent environmental release.[13] The EPA's ban on sewering hazardous waste pharmaceuticals underscores the unacceptability of drain disposal.[5][14] High-temperature incineration is the preferred disposal method for many pharmaceuticals as it ensures complete destruction of the API.[15]

Methodology:

  • Segregation: Collect all this compound powder and liquid waste in a designated, compatible, and clearly labeled hazardous waste container.

    • For Liquids: Use a sealable, shatter-resistant container (e.g., polyethylene carboy). Do not mix with incompatible wastes.

    • For Solids: Keep in the original container if possible, or a sealed, sturdy container.

  • Labeling: Affix a hazardous waste label to the container immediately upon starting waste accumulation. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all constituents and their approximate concentrations.

    • The date accumulation started.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be under the control of the laboratory operator and located at or near the point of generation.

  • EHS Pickup: Once the container is full, or within the time limits specified by your institution (typically 90-180 days), contact your EHS department to schedule a pickup. Do not move the waste to a central accumulation area yourself. EHS professionals will handle the final transport and manifesting.[16]

Protocol 2: Disposal of Contaminated Labware

This procedure applies to non-sharp items such as serological pipettes, microplates, and contaminated glassware.

Causality: Items with more than trace amounts of this compound must be managed as hazardous waste. The EPA's "container rule" specifies when a container is considered "RCRA empty."[14] To be conservative and ensure compliance, it is best practice to treat all contaminated labware as hazardous waste.

Methodology:

  • Segregation: Collect contaminated labware in a designated, puncture-resistant container lined with a heavy-duty plastic bag.

  • Labeling: Clearly label the container "Hazardous Waste - this compound Contaminated Labware."

  • Storage & Pickup: Store the container in the satellite accumulation area. When full, contact EHS for disposal.

Protocol 3: Spill Management and Decontamination

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

Causality: Effective decontamination requires physically removing the API residue.[17] Using a deactivating agent, if available and validated, can provide an additional layer of safety. Alcohol can be used to scrub surfaces after initial absorption.[11]

Methodology:

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill area.

  • Don PPE: At a minimum, wear two pairs of chemotherapy-rated nitrile gloves, a disposable gown, and safety goggles.

  • Contain & Absorb:

    • For Powders: Gently cover the spill with absorbent pads or granules to prevent aerosolization. Do not dry sweep.

    • For Liquids: Cover the spill with absorbent pads, working from the outside in.

  • Clean-Up:

    • Carefully collect all absorbent materials and any broken glass (using tongs or a dustpan) and place them into a designated hazardous waste bag or container.

    • Decontaminate the spill surface. A sequence of sterile water followed by 70% isopropyl alcohol can be effective.[11] Wipe the area thoroughly with low-lint wipes.

    • Place all used wipes and cleaning materials into the hazardous waste container.

  • Dispose of PPE: Remove PPE, placing the most contaminated items in the hazardous waste bag first.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these scientifically-grounded and regulation-aligned procedures, we can ensure that our pursuit of knowledge does not come at the cost of environmental health and safety.

References

  • Hazardous Pharmaceutical Waste Defined by RCRA. (n.d.).
  • RCRA Pharmaceutical Hazardous Wastes. West Virginia Department of Environmental Protection. (n.d.).
  • Environmental Risk Characterization of an Antiretroviral (ARV) this compound in Ecosystems. International Journal of Environmental Research and Public Health. (2021).
  • EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. (2019).
  • 40 CFR and the Resource Conservation and Recovery Act. Rx Destroyer. (2020).
  • Safety Data Sheet - this compound. Cayman Chemical. (2025).
  • Environmental Risk Characterization of an Antiretroviral (ARV) this compound in Ecosystems. MDPI. (2021).
  • SAFETY DATA SHEET - this compound. Fisher Scientific. (2016).
  • CAT 802 - this compound Assay Standard - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet - this compound. MedchemExpress.com. (2025).
  • This compound - Material Safety Data Sheet. Santa Cruz Biotechnology. (n.d.).
  • EPA & Hazardous Pharmaceutical Waste Management. Stericycle. (2019).
  • Pharmaceutical Waste Disposal. Environmental Marketing Services. (2024).
  • Environmental Risk Characterization of an Antiretroviral (ARV) this compound in Ecosystems. National Center for Biotechnology Information. (2021).
  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. (n.d.).
  • Safe management of pharmaceutical waste from health care facilities: global best practices. World Health Organization. (2025).
  • Laboratory waste disposal procedure at a GMP site. (2023).
  • Laboratory Waste Management: Best Practices for Compliance and Safety. LabX.com. (2025).
  • Technical consultation on safe management of pharmaceutical waste Session 1. (2024).
  • This compound - StatPearls. NCBI Bookshelf - NIH. (n.d.).
  • Environmental Risk Characterization of an Antiretroviral (ARV) this compound in Ecosystems. National Center for Biotechnology Information. (2021).
  • DECONTAMINATION AND CLEANING. ASHP Publications. (n.d.).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Lamivudine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational framework for the safe handling of Lamivudine in a research and development laboratory setting. As scientists and professionals dedicated to advancing therapeutic innovation, our commitment to safety is paramount. This document moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive, scientifically grounded rationale for each procedural step, ensuring a culture of safety and excellence in your laboratory. The protocols outlined herein are designed to be self-validating systems, fostering a proactive approach to risk mitigation.

Understanding the Hazard Profile of this compound

This compound is a potent nucleoside reverse transcriptase inhibitor, and while a cornerstone in antiviral therapy, it presents several hazards in its pure, active pharmaceutical ingredient (API) form that necessitate meticulous handling.[1]

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation upon direct contact.[2][3]

  • Serious Eye Irritation: Can cause significant irritation if it comes into contact with the eyes.[2][3]

  • Respiratory Irritation: Inhalation of this compound dust may lead to respiratory irritation.[2]

  • Suspected Reproductive Toxicity: this compound is suspected of damaging fertility or the unborn child.[2][4][5]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2][4]

These hazards underscore the necessity of a multi-faceted safety approach, combining engineering controls, administrative controls, and the correct use of personal protective equipment.

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific PPE, it is crucial to contextualize its role within the established hierarchy of controls. PPE is the final line of defense.[6] The most effective safety strategies involve eliminating or reducing the hazard at its source.

Control LevelApplication for this compound Handling
Elimination/Substitution Not feasible in a research context where this compound is the subject of study.
Engineering Controls Handling this compound powder within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure is a critical first step.[4][7]
Administrative Controls Developing and strictly adhering to Standard Operating Procedures (SOPs), providing comprehensive training on the hazards of this compound, and clearly demarcating handling areas are essential.[7]
Personal Protective Equipment (PPE) The final, indispensable barrier between the researcher and the hazardous material.

Core Personal Protective Equipment for this compound Handling

The selection of PPE must be deliberate and informed by the specific tasks being performed. The following table outlines the minimum required PPE for handling this compound, particularly in its powdered form.

PPE ComponentSpecificationRationale and Causality
Hand Protection Powder-free nitrile gloves (double-gloving recommended).Nitrile is preferred over latex due to its superior chemical resistance and reduced risk of allergic reactions.[8] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
Body Protection Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.Protects the skin and personal clothing from contamination with this compound powder. The tight cuffs prevent powder from entering the sleeves.
Eye/Face Protection ANSI-rated safety goggles with side shields or a face shield.[7][9]Prevents eye contact from accidental splashes or airborne dust.[4] A face shield may be required for procedures with a higher risk of splashing.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Essential to prevent the inhalation of fine this compound powder, especially when weighing or transferring the solid material.[4]
Glove Selection: A Deeper Dive

The choice of glove material is critical. While nitrile is an excellent general-purpose laboratory glove, understanding the concepts of breakthrough time and permeation rate is key to ensuring adequate protection.[8] Breakthrough time refers to the time it takes for a chemical to penetrate the glove material. For incidental contact, disposable nitrile gloves are appropriate.[10] However, for tasks involving more extensive handling or in the event of a spill, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking, before and during use.[8]

Procedural Guidance: Donning and Doffing of PPE

The sequence of putting on (donning) and taking off (doffing) PPE is as important as the equipment itself to prevent cross-contamination.

Donning PPE Workflow

G start Start: Enter Designated Gowning Area gown Step 1: Don Gown/Lab Coat Ensure full coverage. start->gown respirator Step 2: Don N95 Respirator Perform a seal check. gown->respirator goggles Step 3: Don Safety Goggles/Face Shield respirator->goggles gloves Step 4: Don Gloves Pull cuffs over gown sleeves. goggles->gloves ready Ready for Handling this compound gloves->ready

Caption: Correct sequence for donning PPE before handling this compound.

Doffing PPE Workflow

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hands) and clean surfaces only with clean surfaces (i.e., bare hands).

G start Start: In Designated Doffing Area gloves_outer Step 1: Remove Outer Gloves (if double-gloved) start->gloves_outer gown Step 2: Remove Gown/Lab Coat Roll it inside-out. gloves_outer->gown goggles Step 3: Remove Goggles/Face Shield Handle by the headband. gown->goggles gloves_inner Step 4: Remove Inner Gloves Peel off without touching the outside. goggles->gloves_inner wash Step 5: Wash Hands Thoroughly With soap and water. gloves_inner->wash exit Exit Area wash->exit

Caption: Safe sequence for doffing PPE to prevent contamination.

Emergency Procedures: Spill Management

Even with meticulous planning, spills can occur. A well-rehearsed spill response plan is a critical component of laboratory safety.

Spill Kit Contents

A dedicated spill kit for hazardous drugs should be readily accessible and include:

  • Two pairs of chemotherapy-tested gloves

  • A low-permeability gown and shoe covers

  • A face shield

  • An N95 respirator

  • Absorbent, plastic-backed pads or pillows

  • Disposable scoop and scraper

  • Two sealable, thick plastic hazardous waste disposal bags with appropriate labels

  • A puncture-resistant container for broken glass[11]

Spill Response Protocol for Powdered this compound
  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.[12]

  • Don PPE: Put on all components of the spill kit PPE.

  • Contain the Spill:

    • DO NOT attempt to dry sweep the powder, as this will aerosolize it.

    • Gently cover the spill with absorbent pads.

    • Carefully wet the absorbent pads with a suitable liquid (e.g., water, if compatible, or a detergent solution) to saturate the powder and prevent it from becoming airborne.[11][12]

  • Clean the Area:

    • Once the powder is wetted, use the scoop and scraper to collect all contaminated material.

    • Place all contaminated absorbent materials and cleaning tools into the first hazardous waste bag.

  • Decontaminate the Surface:

    • Clean the spill area thoroughly, working from the outer edge towards the center. A three-step cleaning process is recommended:

      • Wash with a detergent solution.

      • Rinse with clean water.[12]

      • A final wipe-down with a suitable disinfectant may be appropriate depending on your laboratory's protocols.

    • Place all cleaning materials into the waste bag.

  • Dispose of Waste:

    • Seal the first waste bag and place it inside the second bag.

    • Label the outer bag clearly as "Hazardous Drug Waste" or as required by your institution's waste management plan.

  • Doff PPE and Wash Hands: Remove PPE as per the doffing procedure and wash hands thoroughly.

Disposal Plan for Contaminated Materials

All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and empty containers, must be treated as hazardous waste.[13]

Waste Segregation and Disposal Pathway

G cluster_lab Laboratory Point of Generation cluster_facility Facility Waste Management contaminated_ppe Contaminated PPE (Gloves, Gown, etc.) waste_container Designated, Labeled Hazardous Waste Container contaminated_ppe->waste_container contaminated_materials Contaminated Labware (Pipette tips, wipes, etc.) contaminated_materials->waste_container storage Secure, Designated Waste Accumulation Area waste_container->storage Regularly Scheduled Pickup disposal_vendor Licensed Hazardous Waste Disposal Vendor storage->disposal_vendor final_disposal Incineration at a Licensed Facility disposal_vendor->final_disposal

Caption: Waste disposal workflow for this compound-contaminated materials.

  • Segregation: At the point of use, immediately dispose of all contaminated items into a clearly labeled, sealed hazardous waste container.[13]

  • Storage: These containers should be stored in a secure, designated area away from general laboratory traffic.

  • Disposal: The final disposal of this compound waste must comply with all local, state, and federal regulations.[14][15] Incineration at a licensed facility is the preferred method for many pharmaceutical wastes.[13] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By implementing these comprehensive safety and handling procedures, you are not only ensuring your personal safety but also upholding the highest standards of scientific integrity and operational excellence within your laboratory.

References

  • Safety Data Sheet. (2025, July 24). This compound. Cayman Chemical.
  • EHSO Manual 2025-2026. (2025, January 14). Spill Control/Emergency Response.
  • GMP SOP.
  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol.
  • BenchChem.
  • UC Berkeley Office of Environment, Health & Safety. Glove Selection Guide.
  • Safety Data Sheet. (2025, July 24). This compound. Cayman Chemical.
  • Decontamination of labor
  • Duke Occupational and Environmental Safety Office. Instructions for Cleaning Spills of Liquid Hazardous Drugs.
  • Guide for Chemical Spill Response.
  • Safety Data Sheet. (2025, December 8). This compound. MedChemExpress.
  • Wayne State University Office of Environmental Health and Safety.
  • Occupational Safety and Health Administration.
  • IBC Guideline. Decontamination of laboratory equipment, packing recombinant DNA (rDNA)
  • UC San Diego Blink. (2025, June 26).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • YourGloveSource.com. (2018, September 25).
  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
  • WSU Spokane. GLOVE SELECTION CHART.
  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
  • eviQ. 188-Safe handling and waste management of hazardous drugs.
  • EPA NEPAL. PERSONAL PROTECTIVE EQUIPMENT GUIDE Choosing Chemical Resistant PPE.
  • ASHP. Guidelines on Handling Hazardous Drugs.
  • StatPearls - NCBI Bookshelf. (2024, February 28). This compound.
  • Environmental Health and Safety. OSHA Glove Selection Chart.
  • ASHP Public
  • Universal precautions for handling human blood, body fluids, and tissues in research labs.
  • Individuals who work in a laboratory that handles infectious substances are at risk of exposure to the substances they handle.
  • Occupational Safety and Health Administration.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamivudine
Reactant of Route 2
Lamivudine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.